(S)-3-Aminohexanedioic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-aminohexanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKSNPNAOIQKU-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375810 | |
| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61884-74-0 | |
| Record name | L-beta-Homoglutamic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061884740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IS7B8BV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-3-Aminohexanedioic Acid Hydrochloride: A Technical Guide to its Mechanism of Action
Foreword
In the landscape of modern drug discovery and biochemical research, the elucidation of a compound's mechanism of action is paramount. It is the foundational knowledge upon which safe and effective therapeutics are built. This guide provides a comprehensive technical overview of the putative mechanisms of action for (S)-3-Aminohexanedioic acid hydrochloride, a molecule of significant interest due to its structural similarity to the excitatory neurotransmitter L-glutamic acid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its potential as both an antimicrobial agent and a modulator of glutamatergic neurotransmission. We will delve into the core biochemical pathways this compound is proposed to influence, supported by established experimental methodologies and data interpretation frameworks.
Introduction: The Dual-Potential of a Glutamate Analogue
(S)-3-Aminohexanedioic acid, also known as L-β-homoglutamic acid, presents a fascinating case study in molecular pharmacology. Its structure, a six-carbon dicarboxylic acid with an amino group at the third position, positions it as a structural analogue of L-glutamate. This similarity is the cornerstone of its proposed biological activities, which are believed to diverge into two primary, yet distinct, mechanistic pathways:
-
Inhibition of Bacterial Glutamate Racemase: A critical enzyme in the biosynthesis of the bacterial cell wall.
-
Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor: A key player in excitatory synaptic transmission in the central nervous system.
This guide will dissect each of these potential mechanisms, providing the theoretical framework and practical experimental approaches required for their investigation.
Mechanism I: Inhibition of Bacterial Glutamate Racemase and Disruption of Peptidoglycan Synthesis
A compelling hypothesis for the antimicrobial potential of (S)-3-Aminohexanedioic acid lies in its ability to inhibit glutamate racemase (MurI). This enzyme is essential for the survival of a broad spectrum of bacteria.
The Critical Role of Glutamate Racemase in Bacteria
The bacterial cell wall is a rigid, protective layer composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptides. A unique and highly conserved feature of this peptide side chain is the presence of D-amino acids, particularly D-glutamate.[1] In most bacteria, the cellular pool of D-glutamate is generated from the stereoisomer L-glutamate by the enzyme glutamate racemase.[1]
The incorporation of D-glutamate is a crucial step in the formation of the pentapeptide precursor (UDP-NAM-pentapeptide) necessary for peptidoglycan synthesis.[2] Therefore, the inhibition of glutamate racemase depletes the bacterial cell of a vital building block, leading to compromised cell wall integrity, and ultimately, cell lysis and death.[1] This makes glutamate racemase an attractive target for the development of novel antibiotics.[1][3]
Proposed Inhibitory Action of (S)-3-Aminohexanedioic Acid
(S)-3-Aminohexanedioic acid, as a glutamate analogue, is postulated to act as a competitive or uncompetitive inhibitor of glutamate racemase.[4] It may bind to the active site of the enzyme, preventing the binding and conversion of the natural substrate, L-glutamate. The extended carbon chain compared to glutamate may allow for interactions with allosteric sites on the enzyme, potentially leading to a non-competitive or uncompetitive inhibition pattern.[1]
Diagram 1: Proposed Inhibition of Glutamate Racemase
Caption: Proposed mechanism of glutamate racemase inhibition.
Experimental Workflow for Validating Glutamate Racemase Inhibition
A rigorous investigation into the inhibition of glutamate racemase by this compound requires a multi-faceted approach, combining biochemical assays with whole-cell analyses.
The cornerstone of validating enzyme inhibition is the kinetic assay.[5][6][7] This allows for the determination of key inhibitory parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
Protocol: Continuous Spectrophotometric Assay for Glutamate Racemase Activity
-
Principle: This assay couples the production of D-glutamate to the oxidation of D-amino acid oxidase (DAAO), which in the presence of horseradish peroxidase (HRP) and a suitable chromogen, produces a colored product that can be monitored spectrophotometrically.
-
Reagents:
-
Purified recombinant glutamate racemase
-
L-glutamate (substrate)
-
This compound (inhibitor)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Amplex Red (chromogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DAAO, HRP, and Amplex Red in a 96-well microplate.
-
Add varying concentrations of this compound to the appropriate wells.
-
Initiate the reaction by adding a fixed concentration of L-glutamate and glutamate racemase.
-
Immediately begin monitoring the increase in absorbance at 570 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot V₀ against substrate concentration at different inhibitor concentrations to generate Michaelis-Menten and Lineweaver-Burk plots.
-
Analyze these plots to determine Vmax, Km, and the mode of inhibition.[8]
-
Table 1: Hypothetical Enzyme Kinetic Data
| Inhibitor Conc. (µM) | Apparent Vmax (µmol/min) | Apparent Km (mM) |
| 0 | 100 | 2.5 |
| 10 | 100 | 5.0 |
| 20 | 100 | 7.5 |
| 50 | 100 | 15.0 |
This hypothetical data suggests a competitive inhibition model where the inhibitor increases the apparent Km without affecting Vmax.
To confirm that the enzymatic inhibition translates to a physiological effect, direct analysis of the bacterial cell wall composition is necessary.[9][10] A reduction in the D-glutamate content of the peptidoglycan following treatment with the compound would provide strong evidence for the proposed mechanism.
Protocol: UPLC-MS Analysis of Muropeptides
-
Principle: This method involves the isolation of peptidoglycan, its enzymatic digestion into individual muropeptide fragments, and their subsequent separation and identification using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[11]
-
Procedure:
-
Culture bacteria (e.g., Staphylococcus aureus or Escherichia coli) in the presence and absence of sub-lethal concentrations of this compound.
-
Isolate crude cell walls by boiling the bacterial pellet in SDS, followed by washing steps.[11]
-
Digest the isolated sacculi with a muramidase (e.g., mutanolysin or cellosyl) to break the glycan strands and release muropeptides.
-
Reduce the muropeptides with sodium borohydride.
-
Separate the muropeptides by reverse-phase UPLC.
-
Analyze the eluting peaks by mass spectrometry to identify and quantify the different muropeptide species, paying close attention to those containing D-glutamate.
-
-
Data Analysis:
-
Compare the muropeptide profiles of treated and untreated bacteria.
-
Quantify the relative abundance of muropeptides containing D-glutamate. A significant decrease in these species in the treated sample would support the inhibition of glutamate racemase.[9]
-
Diagram 2: Experimental Workflow for Cell Wall Analysis
Caption: Workflow for analyzing bacterial cell wall composition.
Mechanism II: Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor
The structural resemblance of (S)-3-Aminohexanedioic acid to L-glutamate also suggests a potential interaction with glutamate receptors in the mammalian central nervous system, particularly the N-Methyl-D-Aspartate (NMDA) receptor.
The NMDA Receptor: A Key Modulator of Synaptic Plasticity
The NMDA receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[12][13] It is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits.[14] For the receptor to be activated, both glutamate (binding to the GluN2 subunit) and a co-agonist, either glycine or D-serine (binding to the GluN1 subunit), must be present.[13] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane expels the Mg²⁺ ion, allowing for the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades.[13]
Potential as an NMDA Receptor Antagonist
Given its structure, (S)-3-Aminohexanedioic acid could potentially act as an antagonist at the NMDA receptor. It might compete with glutamate for binding to the GluN2 subunit, thereby preventing receptor activation. The longer carbon backbone could also lead to a non-competitive or uncompetitive mode of antagonism by binding within the ion channel or at an allosteric site.[12][15]
Diagram 3: NMDA Receptor Signaling and Potential Antagonism
Caption: NMDA receptor activation and proposed antagonism.
Experimental Approaches to Characterize NMDA Receptor Antagonism
Investigating the effects of (S)-3-Aminohexanedioic acid on NMDA receptor function typically involves electrophysiological and behavioral studies.
Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct measurement of NMDA receptor-mediated currents.[16]
Protocol: Whole-Cell Patch-Clamp Recording
-
Principle: This technique allows for the measurement of ion flow through NMDA receptors in response to agonist application, and how this is affected by the presence of a potential antagonist.
-
Preparation:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External solution containing NMDA and glycine/D-serine, with low Mg²⁺ to relieve the voltage-dependent block.
-
Internal solution for the patch pipette.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with the external solution containing NMDA and co-agonist to elicit an inward current.
-
After a stable baseline response is established, co-apply this compound at various concentrations with the agonists.
-
Measure the amplitude of the NMDA-evoked current in the presence and absence of the compound.
-
-
Data Analysis:
-
Construct a concentration-response curve for the inhibition of the NMDA-mediated current by this compound.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the compound's potency.
-
By varying the concentration of the agonist (NMDA), one can determine the mode of antagonism (competitive vs. non-competitive).[16]
-
In vivo behavioral assays can provide insights into the physiological consequences of NMDA receptor antagonism.[12]
Protocol: MK-801-Induced Hyperlocomotion
-
Principle: Non-competitive NMDA receptor antagonists like MK-801 (dizocilpine) induce hyperlocomotor activity in rodents. A novel NMDA receptor antagonist is expected to either produce a similar effect or attenuate the effects of a known antagonist.
-
Procedure:
-
Acclimate rodents (mice or rats) to an open-field arena.
-
Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection).
-
Place the animals in the open-field arena and record their locomotor activity (distance traveled, rearing frequency, etc.) for a set period.
-
In a separate experiment, pre-treat animals with this compound before administering a standard dose of MK-801 and measure locomotor activity.
-
-
Data Analysis:
-
Compare the locomotor activity of animals treated with the compound to vehicle-treated controls.
-
Analyze whether the compound potentiates or attenuates the hyperlocomotor effects of MK-801.
-
Table 2: Hypothetical Behavioral Data
| Treatment Group | Total Distance Traveled (m) |
| Vehicle | 50 ± 5 |
| (S)-3-Aminohexanedioic acid (10 mg/kg) | 48 ± 6 |
| MK-801 (0.3 mg/kg) | 250 ± 20 |
| (S)-3-Aminohexanedioic acid + MK-801 | 150 ± 15 |
This hypothetical data suggests that (S)-3-Aminohexanedioic acid may have some NMDA receptor antagonist properties, as it attenuates the hyperlocomotor effects of MK-801.
Structural Elucidation of Binding Interactions
To definitively understand the mechanism of action at a molecular level, structural biology techniques are indispensable.
X-ray Crystallography
Solving the crystal structure of the target protein (glutamate racemase or the NMDA receptor ligand-binding domain) in complex with (S)-3-Aminohexanedioic acid can provide atomic-level details of the binding interactions.[17][18][19] This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogues.[20]
Protocol: Co-crystallization and Structure Determination
-
Principle: Growing a crystal of the target protein with the ligand bound in its active or allosteric site allows for the determination of the three-dimensional arrangement of atoms through X-ray diffraction.
-
Procedure:
-
Express and purify high-quality, homogenous target protein.
-
Screen for crystallization conditions for the protein alone (apo form).
-
Once initial crystals are obtained, perform co-crystallization trials by adding this compound to the crystallization setup.
-
Alternatively, soak existing apo-crystals in a solution containing the compound.
-
Collect X-ray diffraction data from the co-crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure.
-
-
Data Analysis:
Conclusion and Future Directions
This compound is a molecule with significant therapeutic potential, predicated on two primary, plausible mechanisms of action: the inhibition of bacterial glutamate racemase and the antagonism of the NMDA receptor. The experimental frameworks detailed in this guide provide a comprehensive roadmap for the rigorous scientific investigation of these hypotheses.
Future research should focus on a systematic application of these methodologies to:
-
Unequivocally determine the primary mechanism of action and inhibitory constants.
-
Elucidate the precise molecular interactions through structural biology.
-
Evaluate the compound's efficacy and safety in preclinical models of bacterial infection and neurological disorders.
The insights gained from such studies will be instrumental in guiding the potential translation of this compound from a promising chemical entity into a valuable therapeutic agent.
References
- An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. PubMed Central.
- Chemical Biology Tools for examining the bacterial cell wall. PubMed Central.
- Application Notes and Protocols for (Rac)-NMDAR Antagonist 1 in Behavioral Neuroscience Experiments. Benchchem.
- An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. NCBI.
- Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. IUCr Journals.
- X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. PubMed.
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- Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons. PubMed.
- NMDA Receptor Antagonists Research Guide. researchchemshub.com.
- Isolation & Preparation- Bacterial Cell Walls For Compositional Analysis l Protocol Preview. JoVE.
- Steady-state enzyme kinetics. The Biochemist - Portland Press.
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- Resistance mechanism to an uncompetitive inhibitor of a single-substrate, single-product enzyme: a study of Helicobacter pylori glutam
- Pyridodiazepine Amines Are Selective Therapeutic Agents for Helicobacter pylori by Suppressing Growth through Inhibition of Glutamate Racemase but Are Predicted To Require Continuous Elevated Levels in Plasma To Achieve Clinical Efficacy. PMC - NIH.
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An In-depth Technical Guide to the Chemical Properties of (S)-3-Aminohexanedioic Acid Hydrochloride
Executive Summary: This technical guide provides a comprehensive analysis of (S)-3-Aminohexanedioic acid hydrochloride, a chiral, non-proteinogenic amino acid derivative of significant interest to the scientific community. It serves as a crucial building block in pharmaceutical development, particularly for therapeutics targeting neurological disorders, and as a valuable tool in biochemical research.[1][2] This document details its chemical structure, physicochemical properties, spectroscopic profile, reactivity, applications, and safety protocols, offering researchers and drug development professionals a foundational resource for its effective use.
Introduction and Nomenclature
Overview and Significance
This compound, also known as (S)-3-aminoadipic acid hydrochloride, is an optically active derivative of adipic acid.[3] Its structure, featuring two carboxylic acid groups and a chiral amine center, makes it a highly versatile intermediate in asymmetric synthesis.[1] In the pharmaceutical sector, this compound is leveraged as a scaffold for creating novel drugs, especially those aimed at neurological and metabolic diseases, due to its potential to mimic or interact with biological pathways involving amino acids.[1][2] Its stability and high purity are critical for achieving reproducible and reliable experimental outcomes in both synthetic chemistry and biochemical studies.[1]
Compound Identification
Accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 61884-74-0 | [1][2][4] |
| IUPAC Name | (3S)-3-aminohexanedioic acid;hydrochloride | [2] |
| Molecular Formula | C₆H₁₁NO₄·HCl | [1] |
| Molecular Weight | 197.62 g/mol | [1][4] |
| Synonyms | (S)-3-Aminoadipic acid hydrochloride, H-β-HoGlu-OH·HCl, β-HomoGlu-OH·HCl | [1][4] |
| PubChem CID | 53395173 | [1] |
| MDL Number | MFCD01862872 | [1][4] |
Chemical Structure and Stereochemistry
Molecular Structure
The structure of this compound consists of a six-carbon dicarboxylic acid backbone (hexanedioic acid) with an amino group substituted at the C-3 position. The presence of the hydrochloride salt protonates the amino group, forming an ammonium chloride salt, which enhances the compound's stability and water solubility.
Caption: 2D structure of this compound.
Stereochemistry
The designation "(S)" refers to the stereochemical configuration at the C-3 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial for its biological activity and its utility in stereospecific synthesis. The optical purity of the compound is confirmed by its specific rotation.
-
Optical Rotation: [a]D25 = 21 ± 2º (c=1 in H₂O)[1].
This positive optical rotation confirms the presence of a specific enantiomer, which is essential for applications where chiral recognition is key, such as in designing enzyme inhibitors or receptor ligands.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is a stable, water-soluble solid, making it convenient for use in aqueous buffer systems common in biochemical and pharmaceutical research.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or solid | [1][5] |
| Purity | ≥ 98% (by NMR) | [1] |
| Solubility | Soluble in water | [6][7] |
| Melting Point | 189-190.5 °C (for the racemic free acid, DL-form) | [5] |
| pKa | 3.71 ± 0.10 (Predicted for the free acid) | [5] |
| Storage Conditions | Store at 0 - 8 °C, in a dry place under an inert atmosphere | [1][4][8] |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical for any research-grade chemical. While specific spectra are batch-dependent, the expected data from key analytical techniques are described below.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the aliphatic chain. The proton at the C-3 position (α to the amino group) would appear as a multiplet. Protons on C-2, C-4, and C-5 would also exhibit complex splitting patterns due to diastereotopicity and coupling with adjacent protons. The acidic protons of the carboxylic acids and the ammonium group are typically broad and may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its asymmetry. The two carbonyl carbons of the carboxylic acids would appear furthest downfield (approx. 170-180 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups. Key expected absorption bands include a broad peak around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acids), strong C=O stretching vibrations around 1700-1730 cm⁻¹, and N-H bending vibrations for the ammonium salt around 1500-1600 cm⁻¹.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would correspond to the molecular weight of the free acid (161.16 g/mol ), resulting in a peak at approximately 162.07.[3]
Protocol: Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of amino acids. Since amino acids lack a strong chromophore, pre-column derivatization is required for UV or fluorescence detection.
Objective: To determine the purity of this compound using reversed-phase HPLC with pre-column derivatization.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the compound in 0.1 M HCl to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Derivatization Agent: Prepare a solution of o-phthalaldehyde (OPA) for derivatizing the primary amine.[9]
-
Automated Derivatization: In the autosampler, mix a defined volume of the sample/standard with the OPA reagent in a borate buffer (pH ~10.2). Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.[9]
-
Injection: Immediately inject the derivatized sample onto the HPLC column.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse-AAA).
-
Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the derivatized amino acid.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
-
Data Analysis: Quantify the peak area of the derivatized product. Purity is calculated by comparing the main peak area to the total area of all detected peaks. The system's validity is confirmed by checking for sharp, symmetrical peaks and stable retention times.
Chemical Reactivity and Stability
Stability Profile
The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[1][4] As a dicarboxylic acid, it can decompose at very high temperatures and may be sensitive to strong oxidizing agents. The hydrochloride salt form is generally more stable against microbial degradation than the free amino acid.
Reactivity of Functional Groups
The molecule possesses three primary sites for chemical reactions: the amino group and the two carboxylic acid groups. This trifunctionality is the basis for its utility as a synthetic building block.
Caption: Key reactive sites on the molecule.
-
Amino Group: The primary amine, present as an ammonium salt, can be deprotonated to its nucleophilic free-base form to undergo reactions such as acylation (to form amides), alkylation, and reaction with chromogenic agents like ninhydrin for colorimetric quantification.[10]
-
Carboxylic Acid Groups: Both carboxyl groups can be activated for standard carboxylic acid chemistry. They can be converted to esters, acid chlorides, or amides (peptide bond formation). The differential reactivity between the C-1 and C-6 carboxyl groups could potentially be exploited through steric or electronic effects in carefully designed syntheses.
Applications in Research and Development
The unique structure of this compound makes it a valuable asset in multiple scientific domains.
Pharmaceutical Synthesis
As a chiral building block, it provides a stereochemically defined scaffold for constructing complex target molecules. Its constrained structure is particularly useful in designing ligands for receptors and enzymes in the central nervous system. It serves as a precursor in the development of novel therapeutics for neurological conditions.[1][2]
Prodrug Development
Amino acids are frequently used as "promoieties" in prodrug design to enhance the pharmaceutical properties of a parent drug.[11] By attaching a drug to (S)-3-Aminohexanedioic acid, its solubility, stability, and bioavailability can be improved.[12] Such amino acid-based prodrugs can hijack natural amino acid transporters in the intestine and at the blood-brain barrier, facilitating targeted drug delivery and improved absorption.[11][13]
Biochemical and Other Applications
-
Biochemical Research: It is used in studies of amino acid metabolism and as a non-natural amino acid for incorporation into synthetic peptides to probe protein structure and function.[1][2]
-
Food and Nutrition: It has been explored as a food additive to enhance nutritional profiles in supplements and as a component in animal feed to improve growth performance.[1][2]
-
Cosmetics: The compound is sometimes incorporated into skincare formulations for its potential moisturizing and skin-regenerating properties.[1][2]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
Based on available safety data for similar compounds, this compound is classified with the following hazards:
-
GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2/2A), and potentially Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system irritation).[5][14]
-
Signal Word: Warning.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[14]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[16]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool (0-8 °C), dry, and well-ventilated area away from incompatible materials.[1][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[16]
Conclusion
This compound is a high-value chemical entity with a well-defined set of properties that make it indispensable for advanced chemical synthesis and biomedical research. Its chirality, trifunctional nature, and stability provide a robust platform for developing novel pharmaceuticals, particularly for neurological disorders. Understanding its chemical properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.
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J&K Scientific. (n.d.). (S)-3-Aminoadipic acid hydrochloride | 61884-74-0. Retrieved from [Link]
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Khan, K., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 72, 189-194. Retrieved from [Link]
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Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note. Retrieved from [Link]
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G. P. da Costa, et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(15), 4586. Retrieved from [Link]
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Proclinical. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Retrieved from [Link]
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G. P. da Costa, et al. (2021). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Retrieved from [Link]
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Sultan, A. A., & Majed, N. O. (2020). Spectrophotometric Determination of Bromhexine Hydrochloride by Diazotization and Coupling Method in Its Pharmaceutical Preparations. Iraqi Journal of Science, 61(9), 2172-2181. Retrieved from [Link]
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Rao, S., et al. (2005). Assay of bromhexine hydrochloride in pharmaceutical formulations by extraction spectrophotometry. Indian Journal of Chemical Technology. Retrieved from [Link]
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ChemBK. (2024). (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE - Introduction. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of (S)-3-Aminohexanedioic Acid Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides a comprehensive technical overview of (S)-3-Aminohexanedioic acid hydrochloride, a chiral non-proteinogenic β-amino acid. The guide delves into the scientific context of the molecule, outlines robust strategies for its stereoselective synthesis, provides detailed experimental protocols, and concludes with the final salt formation. The methodologies described are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Scientific Context and Significance
(S)-3-Aminohexanedioic acid, also known as (S)-3-aminoadipic acid or L-β-homoglutamic acid, is a dicarboxylic β-amino acid. Unlike its α-amino acid counterparts, it is not found in proteins. The scientific interest in this and other β-amino acids stems from their unique structural properties. The additional carbon in the backbone allows β-amino acid polymers (β-peptides) to form stable, predictable secondary structures, such as helices and sheets, that are resistant to proteolytic degradation. This metabolic stability makes them highly valuable building blocks in medicinal chemistry for the development of novel therapeutics and peptidomimetics.
The hydrochloride salt form of (S)-3-Aminohexanedioic acid is typically preferred for laboratory and pharmaceutical applications. The salt formation protonates the amino group, rendering the molecule as a stable, crystalline solid with enhanced water solubility compared to the free amino acid (zwitterionic) form.
Strategic Approaches to Stereoselective Synthesis
The primary challenge in producing (S)-3-Aminohexanedioic acid is the precise control of the stereochemistry at the C3 position. The synthesis of a racemic mixture of 3-aminohexanedioic acid is relatively straightforward, but the isolation of the desired (S)-enantiomer requires a dedicated stereoselective strategy. Two principal pathways are employed in the field:
-
Direct Asymmetric Synthesis: This approach creates the desired (S)-enantiomer directly using a chiral catalyst, substrate, or reagent. Methods include biocatalytic routes, such as the asymmetric amination of a corresponding β-keto acid using transaminases, or chemical routes like asymmetric conjugate additions. While elegant, developing a novel asymmetric synthesis can be resource-intensive.
-
Racemic Synthesis followed by Chiral Resolution: This is a classical and often more practical approach. A racemic mixture of (±)-3-aminohexanedioic acid is first synthesized. Subsequently, the enantiomers are separated. The most common method for resolution is the formation of diastereomeric salts with a chiral resolving agent, leveraging the different physical properties (typically solubility) of the resulting diastereomers to effect separation via fractional crystallization.[1]
This guide will focus on the second, more established pathway, detailing the synthesis of the racemic acid followed by a representative protocol for chiral resolution.
Synthesis of Racemic (±)-3-Aminohexanedioic Acid
The synthesis of the racemic parent compound can be achieved through various established organic chemistry methods. A common approach involves the Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated dicarbonyl compound. The following protocol is a representative synthesis starting from diethyl glutaconate.
Experimental Protocol: Synthesis of (±)-3-Aminohexanedioic Acid
Step 1: Michael Addition of Benzylamine to Diethyl Glutaconate
-
Causality: Diethyl glutaconate serves as the Michael acceptor. Benzylamine is used as the nitrogen source; the benzyl group acts as a protecting group that can be readily removed in a later step via hydrogenolysis.
-
To a solution of diethyl glutaconate (1 eq.) in ethanol (5 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.1 eq.).
-
Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in diethyl ether and wash with 1M HCl to remove excess benzylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield diethyl 3-(benzylamino)pentanedioate.
Step 2: Hydrolysis and Deprotection
-
Causality: Acidic hydrolysis is required to convert the diethyl ester groups to carboxylic acids. The conditions for hydrolysis (reflux in concentrated HCl) are harsh enough to simultaneously cleave the N-benzyl protecting group via protonolysis, revealing the primary amine.
-
Add concentrated hydrochloric acid (10 mL/g of ester) to the crude diethyl 3-(benzylamino)pentanedioate from the previous step.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the crude product and wash with a small amount of cold acetone.
-
To purify, recrystallize the solid from a hot water/ethanol mixture. The resulting white crystalline solid is racemic (±)-3-aminohexanedioic acid hydrochloride.
-
To obtain the free amino acid for the resolution step, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (approx. pH 3-4) with a base like pyridine or 1M NaOH, causing the zwitterionic amino acid to precipitate. Filter and dry the solid.
Chiral Resolution of (±)-3-Aminohexanedioic Acid
Chiral resolution by diastereomeric salt formation is a robust and scalable method. The choice of resolving agent is critical and often determined empirically. For an acidic compound like 3-aminohexanedioic acid, a chiral base such as (R)-1-phenylethylamine or brucine would be suitable. The following is a representative protocol.
Diagram: Workflow for Chiral Resolution
Experimental Protocol: Chiral Resolution (Representative Method)
-
Diastereomeric Salt Formation:
-
Causality: The racemic acid reacts with a single enantiomer of a chiral base to form two diastereomeric salts. These salts are not mirror images and thus have different physical properties.
-
Dissolve racemic (±)-3-aminohexanedioic acid (1 eq.) in a minimal amount of boiling methanol or a methanol/water mixture.
-
In a separate flask, dissolve an equimolar amount (1 eq.) of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the hot amino acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization. One diastereomeric salt should preferentially crystallize due to lower solubility.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt (e.g., the salt of the (S)-acid with the (R)-base).
-
The enantiomeric purity of the salt can be improved by recrystallizing it one or more times from the same solvent system.
-
-
Liberation of the Free (S)-Amino Acid:
-
Causality: The purified diastereomeric salt is treated with a strong acid to protonate the amino acid's carboxyl groups and the chiral base's amino group. The chiral base is then removed by extraction, liberating the desired enantiomerically pure amino acid.
-
Suspend the purified diastereomeric salt in water.
-
Add 2M HCl dropwise until the pH of the solution is approximately 1-2. This will break the salt bond.
-
Extract the aqueous solution with diethyl ether or dichloromethane several times to remove the protonated chiral resolving agent.
-
The aqueous layer now contains the enantiomerically enriched this compound. To isolate the free amino acid, carefully adjust the pH to its isoelectric point as described previously, filter, and dry the precipitate.
-
Preparation of this compound
The final step is the conversion of the enantiomerically pure free amino acid into its hydrochloride salt for improved stability and handling.
Diagram: Hydrochloride Salt Formation
Experimental Protocol: Hydrochloride Salt Formation
-
Suspend the purified (S)-3-aminohexanedioic acid (1 eq.) in a minimal amount of ethanol or water.
-
Cool the suspension in an ice bath.
-
Slowly add a slight excess (1.1 eq.) of concentrated aqueous hydrochloric acid or pass anhydrous HCl gas through the suspension with stirring.
-
Stir the mixture for 1-2 hours as the free acid dissolves and the hydrochloride salt precipitates.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any excess HCl and to aid in drying.
-
Dry the final product, this compound, under vacuum.
Data Summary and Characterization
The identity, purity, and stereochemical integrity of the final product must be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Chemical Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |
| Purity | HPLC, Elemental Analysis | High purity (>98%). Elemental composition matches theoretical values. |
| Enantiomeric Purity | Chiral HPLC or Derivatization | High enantiomeric excess (>99% ee). |
| Specific Rotation | Polarimetry | A specific, non-zero optical rotation value confirming chirality. |
| Physical Properties | Melting Point | A sharp, defined melting point. |
References
-
Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]
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An In-depth Technical Guide to (S)-3-Aminohexanedioic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-3-Aminohexanedioic acid hydrochloride, a chiral non-proteinogenic β-amino acid. Given its structural similarity to the excitatory neurotransmitter glutamate, this molecule serves as a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in the realm of neuroscience. This document will delve into its chemical properties, synthesis strategies, potential biological activities, and practical applications, offering insights for researchers in drug discovery and development.
Introduction: The Significance of β-Amino Acids in Drug Design
β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon. This seemingly subtle structural change imparts significant and advantageous properties to peptides and small molecule therapeutics. The incorporation of β-amino acids can induce stable secondary structures in peptides, such as helices and turns, and critically, it often confers enhanced resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs[1][2].
(S)-3-Aminohexanedioic acid, also known as (S)-β-homoglutamic acid, is a particularly interesting β-amino acid due to its structural analogy to L-glutamic acid. This relationship suggests its potential to interact with the glutamatergic system, which is central to excitatory neurotransmission in the mammalian brain[3][4]. Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. This compound is the stable, water-soluble salt form of this compound, making it convenient for experimental use[1].
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Systematic Name | (3S)-3-aminohexanedioic acid hydrochloride | |
| Synonyms | (S)-3-Aminoadipic acid hydrochloride, L-β-Homoglutamic acid hydrochloride | |
| CAS Number | 61884-74-0 | [1] |
| Molecular Formula | C₆H₁₂ClNO₄ | N/A |
| Molecular Weight | 197.62 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Optical Rotation | [α]D25 = +21 ± 2° (c=1 in H₂O) | [1] |
| Storage | 0 - 8 °C, inert atmosphere | [1] |
Synthesis of this compound
The enantioselective synthesis of β-amino acids is a topic of significant interest in organic chemistry. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available peer-reviewed literature, a plausible and efficient route can be devised based on established methodologies for related compounds. The Arndt-Eistert homologation followed by a Wolff rearrangement is a classic and effective method for converting an α-amino acid to its β-amino acid counterpart[5].
Representative Synthetic Pathway: Wolff Rearrangement
This proposed pathway starts from the readily available and enantiopure L-glutamic acid.
Caption: Potential modulation of glutamatergic signaling.
While direct, quantitative binding data for (S)-3-Aminohexanedioic acid at various glutamate receptors is scarce in the literature, its structural similarity to glutamate makes it a candidate for interaction. For instance, the alpha-isomer, (R)-α-aminoadipic acid, is known to be a selective antagonist at the NMDA receptor.[6] This provides a strong rationale for investigating the (S)-β-isomer as a potential modulator of NMDA receptor activity or other glutamate receptors and transporters (EAATs).[7] Its constrained conformation due to the β-amino acid structure could lead to unique selectivity profiles.
Application in Peptide Synthesis
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), allowing for the creation of peptidomimetics with modified backbones. The presence of the β-amino acid can enforce specific secondary structures and increase the peptide's half-life in biological systems by conferring resistance to enzymatic degradation.
Analytical and Quality Control Methods
Ensuring the purity and identity of this compound is paramount for reproducible experimental results.
| Analytical Method | Expected Outcome |
| ¹H NMR | A spectrum consistent with the structure, showing characteristic peaks for the aliphatic chain protons and the α-proton adjacent to the amino group. |
| ¹³C NMR | Signals corresponding to the two distinct carboxyl carbons, the four aliphatic carbons, with chemical shifts indicative of their local electronic environment. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free amino acid or its fragments. |
| Chiral HPLC | A single peak confirming the enantiomeric purity of the (S)-isomer when run on a suitable chiral column. |
| Elemental Analysis | Percentages of C, H, N, and Cl consistent with the molecular formula C₆H₁₂ClNO₄. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, such as a suitably protected derivative of (S)-3-Aminohexanedioic acid, into a peptide chain on a solid support.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including the protected (S)-3-Aminohexanedioic acid derivative)
-
Solid-phase resin (e.g., Wang or Rink Amide resin)
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. The activated carboxyl group reacts with the free amine on the resin-bound peptide to form a new peptide bond.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
ADME and Toxicology Considerations
For any compound intended for therapeutic development, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicological profile, is mandatory.[8]
-
Absorption: As a small, water-soluble amino acid derivative, oral bioavailability may be limited. Prodrug strategies could be employed to enhance absorption.[9]
-
Distribution: Its polarity suggests it may not readily cross the blood-brain barrier, which would be a critical consideration for CNS-targeted therapies.
-
Metabolism: The metabolic fate of β-amino acids is not as well-characterized as that of their α-counterparts. Potential metabolic pathways would need to be investigated using in vitro systems (e.g., liver microsomes) and in vivo models.
-
Excretion: The compound is likely excreted renally.
-
Toxicology: No specific toxicology data for (S)-3-Aminohexanedioic acid is readily available. However, studies on the related compound DL-α-aminoadipic acid have shown gliotoxic effects at high concentrations.[10] Therefore, a comprehensive toxicological assessment, including cytotoxicity assays, would be a necessary step in its development.
Conclusion
This compound is a chiral building block with significant potential in medicinal chemistry and drug development. Its structural analogy to L-glutamic acid makes it a compelling candidate for the exploration of novel modulators of the glutamatergic system. Furthermore, its nature as a β-amino acid offers the opportunity to design peptidomimetics with enhanced stability and defined conformations. While extensive biological characterization of this specific molecule is still needed, this guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to leverage its unique structural features in their scientific endeavors.
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- Hashimoto, K. (2014). Targeting the glutamatergic system in the pharmacotherapy of schizophrenia. Expert Opinion on Therapeutic Targets, 18(10), 1113-1128.
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- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 8. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors [mdpi.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Aminoadipic acid toxic effects on retinal glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Aminohexanedioic Acid Hydrochloride: A Technical Guide to Unlocking its Research Potential
Foreword: The Untapped Versatility of a Unique Amino Acid Analog
In the landscape of biochemical research and pharmaceutical development, the exploration of novel molecular entities that can serve as versatile building blocks or bioactive molecules is paramount. (S)-3-Aminohexanedioic acid hydrochloride, a chiral derivative of adipic acid, represents one such compound of significant interest. Its structural similarity to the excitatory neurotransmitter glutamate, combined with its nature as a β-amino acid, positions it at the intersection of neuroscience and peptide chemistry. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, grounded in its chemical properties and known biological activities. We will delve into its potential mechanisms of action, provide detailed experimental frameworks, and explore its utility in the synthesis of novel peptides and as a tool for investigating neurological pathways.
Physicochemical Properties and Handling
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research.
| Property | Value | Reference |
| Synonyms | (S)-3-Aminoadipic acid hydrochloride, L-β-Homoglutamic acid hydrochloride | [1][2] |
| CAS Number | 61884-74-0 | [1] |
| Molecular Formula | C₆H₁₂ClNO₄ | [1] |
| Molecular Weight | 197.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [1][2] |
| Solubility | Soluble in water and methanol (sparingly) | [2] |
| Storage | Store at 0-8°C in an inert atmosphere | [1] |
This compound is a stable compound under recommended storage conditions. For all experimental procedures, it is advised to use high-purity grade (≥97%) material to ensure reproducibility of results.
Potential Research Applications: A Dual Focus
The research applications of this compound can be broadly categorized into two primary areas: its role as a unique building block in peptide synthesis and its potential as a neuroactive agent due to its structural analogy to glutamate.
A Unique Moiety for Peptide and Peptidomimetic Synthesis
As a β-amino acid, (S)-3-Aminohexanedioic acid offers a unique structural motif for the synthesis of peptides and peptidomimetics. The introduction of a β-amino acid into a peptide backbone can confer several advantageous properties, including increased resistance to enzymatic degradation and the ability to form novel secondary structures.
Caption: A generalized workflow for the incorporation of (S)-3-Aminohexanedioic acid into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This protocol outlines the manual synthesis of a simple di-β-peptide to illustrate the use of this compound as a building block.
Materials:
-
Fmoc-protected (S)-3-Aminohexanedioic acid
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell Wang resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-(S)-3-Aminohexanedioic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
Repeat step 2 with the next desired Fmoc-protected amino acid.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
A Probe for Neurological Research: The Glutamate Analog Hypothesis
(S)-3-Aminohexanedioic acid's structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, suggests its potential to interact with glutamate receptors and transporters. This makes it a valuable tool for investigating glutamatergic neurotransmission and its role in neurological disorders. Research on the closely related compound, α-aminoadipic acid, has demonstrated gliotoxic effects, particularly from the L-isomer, which acts as a glutamate analog and is taken up by astrocytes.[3][4] This provides a strong rationale for investigating the neuroactive properties of (S)-3-Aminohexanedioic acid.
Caption: A hypothesized mechanism of action for (S)-3-Aminohexanedioic acid in the central nervous system, based on its analogy to glutamate.
This protocol provides a framework for assessing the potential gliotoxic effects of (S)-3-Aminohexanedioic acid.
Materials:
-
Primary astrocyte cultures from neonatal rodents
-
This compound
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Propidium iodide (PI) and Hoechst 33342 stains
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate primary astrocytes and allow them to reach 80-90% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Treat astrocyte cultures with a range of concentrations of the compound (e.g., 10 µM to 1 mM) for 24-48 hours. Include a vehicle-only control.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant at the end of the treatment period.
-
Measure LDH release according to the manufacturer's instructions. Increased LDH release is indicative of cell membrane damage.
-
-
Cell Viability Staining (PI/Hoechst):
-
Stain the treated cells with PI (a marker of dead cells) and Hoechst 33342 (stains the nuclei of all cells).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of PI-positive cells.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity or cell death for each concentration of this compound compared to the control.
-
Determine the EC₅₀ value for gliotoxicity.
-
Future Directions and Unexplored Potential
The research applications of this compound are far from fully elucidated. Several exciting avenues for future investigation exist:
-
Neuroprotection vs. Neurotoxicity: While the glutamate analog hypothesis suggests potential excitotoxicity, it is also plausible that derivatives of (S)-3-Aminohexanedioic acid could be designed to have neuroprotective effects by modulating glutamate receptor activity.
-
Enzymatic Studies: Investigating the interaction of (S)-3-Aminohexanedioic acid with enzymes involved in glutamate metabolism, such as glutamine synthetase, could provide valuable insights into its mechanism of action.
-
Pharmacokinetic and In Vivo Studies: To translate the in vitro findings into potential therapeutic applications, comprehensive pharmacokinetic studies and evaluation in animal models of neurological disorders are necessary.
-
Novel Biomaterials: The unique structural properties of peptides containing (S)-3-Aminohexanedioic acid could be exploited for the development of novel biomaterials with specific folding and self-assembly characteristics.
Conclusion
This compound is a compound with significant and diverse research potential. Its utility as a non-proteinogenic amino acid for the synthesis of modified peptides is clear, offering a pathway to novel therapeutics and biomaterials with enhanced stability and unique structural features. Furthermore, its structural resemblance to glutamate opens up a compelling avenue for its use as a pharmacological tool to dissect the complexities of glutamatergic neurotransmission and its role in neuropathologies. The experimental frameworks provided in this guide serve as a starting point for researchers to explore and unlock the full potential of this intriguing molecule. As our understanding of the intricate interplay of molecules in biological systems deepens, the value of versatile compounds like this compound in advancing scientific discovery will undoubtedly continue to grow.
References
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PubChem. This compound. [Link]
-
ChemBK. (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE. [Link]
- Huck, S., Grass, F., & Hatten, M. E. (1984). The glutamate analogue alpha-aminoadipic acid is taken up by astrocytes before exerting its gliotoxic effect in vitro. Neuroscience, 12(3), 783–791.
- Olney, J. W., de Gubareff, T., & Collins, J. F. (1980). Stereospecificity of the gliotoxic and anti-neurotoxic actions of alpha-aminoadipate. Neuroscience Letters, 19(3), 277–282.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.
- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
- Shamu, T., & Taylor, W. R. (2009). Practical guide to solid-phase peptide synthesis. Chemical Society Reviews, 38(8), 2248–2257.
- Panattoni, M., & Costa, E. (1986). The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes. Journal of Neurochemistry, 46(5), 1459–1464.
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- 4. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S)-3-Aminohexanedioic Acid Hydrochloride: A Key Building Block for Drug Discovery and Peptide Synthesis
For Immediate Release
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-3-Aminohexanedioic acid hydrochloride (CAS Number: 61884-74-0), a chiral non-proteinogenic amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, physicochemical properties, and its applications as a versatile building block in the creation of novel therapeutics and complex peptides.
Core Compound Identification and Structure
This compound is the hydrochloride salt of the (S)-enantiomer of 3-aminoadipic acid. Its structure features a hexanedioic acid backbone with an amino group at the C-3 position, bestowing it with unique conformational properties compared to its alpha-amino acid analogue, glutamic acid.
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 61884-74-0[1][2] |
| Molecular Formula | C₆H₁₂ClNO₄ |
| Molecular Weight | 197.62 g/mol [1][2] |
| IUPAC Name | (3S)-3-aminohexanedioic acid hydrochloride |
| Synonyms | (S)-3-Aminoadipic acid hydrochloride, L-β-homoglutamic acid hydrochloride, H-β-HoGlu-OH·HCl[1][2] |
The stereochemistry at the C-3 position is crucial for its biological activity and its utility as a chiral building block. The presence of two carboxylic acid moieties and one amino group makes it a trifunctional molecule with a range of potential chemical modifications.
Caption: 2D structure of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value/Information | Source |
| Appearance | White to off-white solid/powder | [1][2] |
| Purity | Typically ≥98% (by NMR) | [1] |
| Optical Rotation | [α]D²⁵ = +21 ± 2º (c=1 in H₂O) | [1] |
| pKa (Predicted) | 3.71 ± 0.10 (for the free amino acid) | [3] |
| Solubility | Soluble in water. The hydrochloride salts of amino acids generally exhibit increased solubility in water and polar organic solvents like alcohols compared to their zwitterionic forms.[4] | |
| Storage | Store at 0-8°C in an inert atmosphere. Keep container tightly closed in a dry and well-ventilated place.[1][2] |
Handling and Safety: this compound should be handled in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is required. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis and Chiral Resolution
Conceptual Synthesis Pathways:
-
Resolution of a Racemic Mixture: A common and industrially viable approach involves the synthesis of racemic 3-aminohexanedioic acid followed by chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active amine or acid (e.g., tartaric acid derivatives, brucine).[5] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[5] The desired enantiomer is then recovered by treating the separated salt with an acid or base to remove the resolving agent.
Caption: Workflow for chiral resolution of 3-aminohexanedioic acid.
-
Asymmetric Synthesis: Modern synthetic methods allow for the direct enantioselective synthesis of β-amino acids. These include:
-
Catalytic Asymmetric Hydrogenation: Rhodium or Ruthenium complexes with chiral phosphine ligands can catalyze the hydrogenation of enamines or β-enamido acrylates to produce chiral β-amino acids with high enantioselectivity.[6][7]
-
Organocatalytic Approaches: Chiral organocatalysts, such as bifunctional thioureas or amidines, can promote enantioselective Mannich reactions or conjugate additions to form β-amino acid precursors.[6][8]
-
Applications in Drug Discovery and Development
The unique structural features of (S)-3-Aminohexanedioic acid make it a valuable building block in medicinal chemistry, particularly for targeting the central nervous system (CNS) and in the development of enzyme inhibitors.
4.1. Scaffold for CNS-Active Agents
Non-proteinogenic amino acids are frequently incorporated into drug candidates to enhance properties such as metabolic stability, receptor affinity, and blood-brain barrier (BBB) permeability. β-Amino acids, in particular, can be used to create peptidomimetics with improved pharmacokinetic profiles. (S)-3-Aminohexanedioic acid can serve as a constrained analogue of glutamate or as a scaffold to introduce specific pharmacophoric features. Its dicarboxylic acid structure allows for the exploration of interactions with receptors and enzymes that recognize dicarboxylate substrates, such as certain glutamate receptors or transporters. The development of taurine analogues for CNS diseases highlights the potential of amino acid-based drug design.[9]
4.2. Building Block for Enzyme Inhibitors
The dicarboxylate motif is a common feature in the active sites of various enzymes. Molecules containing this feature, such as derivatives of (S)-3-Aminohexanedioic acid, can be designed as competitive inhibitors. For example, derivatives of β-amino acids have been evaluated as inhibitors of cysteine cathepsins and digestive enzymes like α-amylase and α-glucosidase.[2][10] The stereochemistry and the spacing between the two carboxyl groups and the amino group can be fine-tuned to achieve high potency and selectivity for a target enzyme.
Utility in Peptide Synthesis
(S)-3-Aminohexanedioic acid is a non-natural building block used to create peptides with novel structures and functions. The incorporation of β-amino acids into peptide sequences can induce specific secondary structures, such as helices and turns, and confer resistance to proteolytic degradation.[11]
5.1. Solid-Phase Peptide Synthesis (SPPS) Protocol
Incorporating (S)-3-Aminohexanedioic acid into a peptide via Fmoc-based SPPS requires appropriate protection of the two carboxylic acid groups and the amino group. The α-amino group is protected with the acid-labile Fmoc group. One of the side-chain carboxylic acids must be protected with a group that is stable to the Fmoc deprotection conditions (piperidine in DMF) but can be removed during the final cleavage from the resin (e.g., with trifluoroacetic acid). The other carboxylic acid is used for coupling to the solid support or the growing peptide chain.
Experimental Workflow for a Single Coupling Cycle:
-
Resin Preparation: Start with a suitable solid-phase resin (e.g., Rink Amide for a C-terminal amide or 2-chlorotrityl chloride for a C-terminal acid).
-
Fmoc Deprotection: Swell the resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve the appropriately protected (S)-3-Aminohexanedioic acid derivative (e.g., Fmoc-(S)-3-amino(side-chain-protected)hexanedioic acid), a coupling reagent (e.g., HATU, HBTU), and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours until the coupling is complete (monitor with a Kaiser or TNBS test).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Caption: Single coupling cycle in Fmoc-SPPS.
The incorporation of this β-amino acid can influence the peptide's secondary structure due to the altered backbone geometry, potentially leading to peptides with enhanced stability or novel binding properties.[12]
Conclusion
This compound is a valuable and versatile chiral building block for advanced chemical synthesis. Its trifunctional nature and defined stereochemistry provide a robust platform for the development of novel pharmaceuticals, particularly in the areas of CNS disorders and enzyme inhibition. Furthermore, its ability to modify peptide backbones offers exciting opportunities for creating peptidomimetics with enhanced therapeutic properties. A thorough understanding of its synthesis, properties, and handling is paramount for its successful application in cutting-edge research and development.
References
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J&K Scientific. (S)-3-Aminoadipic acid hydrochloride | 61884-74-0. [Link]
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Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2020). Molecules, 25(23), 5694. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
- U.S. Patent 5,840,956. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
-
Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2022). ACS Omega, 7(4), 3189–3201. [Link]
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3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. (2014). ACS Medicinal Chemistry Letters, 5(7), 812–816. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2022). Molecules, 27(17), 5484. [Link]
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Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1962). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 26(6), 378-383. [Link]
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Advances in drug design based on the amino Acid approach: taurine analogues for the treatment of CNS diseases. (2012). Pharmaceuticals, 5(10), 1128–1146. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. (2015). Organic Chemistry: Current Research, 4(3). [Link]
-
PubChem. (S)-3-Aminoadipic acid. [Link]
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Lahiri, B., Bag, S. S., & Ghorai, P. (2015). Solubilities of Amino Acids in Different Mixed Solvents. Journal of Chemical & Engineering Data, 60(5), 1355-1361. [Link]
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Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations. 2535. [Link]
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Amino Acids in the Development of Prodrugs. (2018). Molecules, 23(9), 2318. [Link]
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Wikipedia. Chiral resolution. [Link]
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Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. (1999). Current Medicinal Chemistry, 6(10), 983-1004. [Link]
-
Chemical structures, molecular weight (MW) and logP of amino acid CNS drugs and derivatives designed to utilize LAT1. (n.d.). ResearchGate. [Link]
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Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. [Link]
-
Biology LibreTexts. (2025). 3.1: Amino Acids and Peptides. [Link]
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Chapter 3 Amino acids, Peptides and Proteins. (n.d.). [Link]
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Chemistry LibreTexts. (2024). 26.2: Structures of Amino Acids. [Link]
-
Enantioselective Synthesis of Beta-Amino Acids. (2009). Wiley-VCH. [Link]
-
Michigan State University Department of Chemistry. Peptides & Proteins. [Link]
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PubChem. This compound. [Link]
-
Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2022). Molecules, 27(19), 6265. [Link]
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(S)-3-Aminohexanedioic acid hydrochloride spectroscopic data (NMR, IR, MS)
Abstract
Introduction to (S)-3-Aminohexanedioic Acid Hydrochloride
(S)-3-Aminohexanedioic acid is an optically active form of 3-aminoadipic acid.[3] Its hydrochloride salt is a stable, water-soluble solid, making it a versatile reagent in synthetic chemistry. The molecule incorporates two carboxylic acid functional groups and a primary amine on a six-carbon chain, with a chiral center at the C-3 position.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The precise characterization of this molecule is paramount for its use in applications such as peptide synthesis, metabolic pathway studies, and the development of novel therapeutics.[2] Spectroscopic analysis provides the definitive proof of structure, identity, and purity required to meet rigorous quality standards in research and development. This guide details the expected outcomes from the four most common analytical techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy
Theoretical Principles: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative quantities (integration). The presence of the chiral center at C-3 renders the adjacent methylene protons (at C-2 and C-4) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amino acids to observe the exchange of labile protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including those of the carbon backbone.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).
Predicted Spectral Analysis & Interpretation: When dissolved in D₂O, the acidic protons of the carboxylic acids and the ammonium proton will exchange with deuterium and become invisible in the spectrum. The remaining signals will correspond to the C-H protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
| H-3 | ~3.5 - 3.7 | Multiplet (m) | - | 1H | The proton on the chiral carbon, adjacent to the electron-withdrawing ammonium group, will be significantly downfield. |
| H-2a / H-2b | ~2.5 - 2.8 | Multiplet (m) | - | 2H | Methylene protons adjacent to a carboxylic acid. Expected to be a complex multiplet due to coupling with H-3. |
| H-4a / H-4b | ~1.9 - 2.2 | Multiplet (m) | - | 2H | Diastereotopic methylene protons adjacent to the chiral center. Their distinct chemical shifts will lead to complex splitting. |
| H-5a / H-5b | ~2.3 - 2.5 | Multiplet (m) | - | 2H | Methylene protons adjacent to the second carboxylic acid group, expected to be deshielded. |
Note: The chemical shifts are estimates based on analogous structures like adipic acid and other amino acids.[5][6] Actual values may vary based on solvent and pH.
¹³C NMR Spectroscopy
Theoretical Principles: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's functional group and electronic environment. Carboxylic acid carbons are typically found far downfield (>170 ppm).
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for faster acquisition.
-
Instrument: A 100 MHz or higher NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program with NOE (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.
-
-
Data Processing: Standard processing and referencing.
Predicted Spectral Analysis & Interpretation:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~175 - 178 | Carbonyl carbon of the carboxylic acid at position 1. |
| C-6 | ~174 - 177 | Carbonyl carbon of the carboxylic acid at position 6. May be slightly different from C-1 due to proximity to the chiral center. |
| C-3 | ~50 - 55 | Carbon atom bonded to the ammonium group. |
| C-2 | ~35 - 40 | Methylene carbon adjacent to the C-1 carboxylic acid. |
| C-5 | ~32 - 37 | Methylene carbon adjacent to the C-6 carboxylic acid. |
| C-4 | ~25 - 30 | Methylene carbon adjacent to the C-3 chiral center. |
Note: Chemical shifts are estimated based on data for adipic acid and known substituent effects.[6][7]
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.[4]
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of air (or the empty ATR crystal) first, then collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Predicted Spectral Analysis & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape | Rationale |
| 2500-3300 | O-H Stretch | Carboxylic Acid | Very Strong, Very Broad | The broadness is due to extensive hydrogen bonding between the carboxylic acid groups.[8] |
| 2800-3100 | N-H Stretch | Ammonium (NH₃⁺) | Strong, Broad | Overlaps with the O-H stretch. Characteristic of primary amine salts. |
| 2850-3000 | C-H Stretch | Alkane CH₂ | Medium | Aliphatic C-H stretches from the carbon backbone. |
| ~1700-1730 | C=O Stretch | Carboxylic Acid | Very Strong, Sharp | The most intense peak in the spectrum, characteristic of the carbonyl group.[6] |
| ~1500-1640 | N-H Bend | Ammonium (NH₃⁺) | Medium | Asymmetric and symmetric bending modes of the ammonium group. |
| ~1400-1440 | C-H Bend | Alkane CH₂ | Medium | Scissoring and bending vibrations of the methylene groups. |
| ~1210-1320 | C-O Stretch | Carboxylic Acid | Strong | Stretching of the carbon-oxygen single bond in the COOH group. |
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal. It will likely protonate the molecule, giving a pseudomolecular ion [M+H]⁺ corresponding to the free amine form. Subsequent fragmentation (MS/MS) can provide structural information.[9]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µM) of the compound in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid to promote ionization.
-
Instrument: A mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap.
-
Acquisition:
-
Mode: Positive ion mode.
-
Full Scan (MS1): Scan a mass range from m/z 50 to 300 to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Predicted Spectral Analysis & Interpretation:
-
Molecular Weight of Free Amine (C₆H₁₁NO₄): 161.16 g/mol [3]
-
Molecular Weight of HCl salt (C₆H₁₁NO₄·HCl): 197.62 g/mol [2]
Full Scan (MS1):
-
Expected [M+H]⁺ ion: m/z 162.076
-
This corresponds to the protonated free amine, [C₆H₁₁NO₄ + H]⁺. The HCl salt dissociates in solution.
-
Tandem MS (MS/MS) of m/z 162.076: The fragmentation of amino dicarboxylic acids is driven by characteristic losses of water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂), as well as cleavage of the carbon backbone.[10][11][12]
Major Predicted Fragment Ions:
| m/z | Loss | Predicted Structure |
| 144.065 | H₂O | Loss of water from one of the carboxylic acid groups. |
| 116.070 | CO₂ | Decarboxylation from one end of the molecule. |
| 98.060 | CO₂ + H₂O | Subsequent loss of water after decarboxylation. |
| 84.081 | C₃H₆O₂ | Cleavage of the C3-C4 bond (α-cleavage relative to the amine). |
Integrated Spectroscopic Workflow and Data Visualization
An integrated approach is crucial for unambiguous structure confirmation. The data from each technique corroborates the others, providing a complete picture of the molecule's identity, purity, and structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow for characterizing a sample of this compound.
Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram visualizes the primary fragmentation events expected from the protonated molecule in a tandem mass spectrometry experiment.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated (S)-3-Aminohexanedioic acid.
Conclusion
This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a detailed structural signature. The ¹H NMR should reveal a complex pattern of aliphatic protons, complicated by diastereotopicity. The ¹³C NMR will confirm the six unique carbon environments, including two downfield carboxylic acid signals. IR spectroscopy will clearly identify the key functional groups: carboxylic acids, the ammonium salt, and aliphatic C-H bonds. Finally, ESI-MS will confirm the molecular weight of the free amine and provide predictable fragmentation patterns corresponding to losses of water and carbon dioxide. Researchers can use this guide to design experiments, interpret resulting data, and confidently confirm the structure and purity of their material.
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(S)-3-Aminohexanedioic Acid Hydrochloride: A Technical Guide to a Versatile Synthetic Precursor and Its Biologically Active Isomer
Introduction
(S)-3-Aminohexanedioic acid hydrochloride, also known as (S)-3-aminoadipic acid hydrochloride, is a chiral non-proteinogenic amino acid derivative. While its direct biological activity remains largely uncharacterized in publicly available literature, it serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the known applications of this compound and presents a detailed comparative analysis of its biologically active isomer, 2-aminoadipic acid (2-AAA). This comparative approach is designed to offer researchers and drug development professionals a contextual understanding of the potential biological relevance of the aminoadipic acid scaffold.
Part 1: this compound - A Synthetic Workhorse
Currently, the primary utility of this compound lies in its role as a precursor in organic synthesis. Its stereospecificity and bifunctional nature (possessing both an amino and a carboxylic acid group) make it an attractive starting material for creating complex molecular architectures with defined stereochemistry.
Key Synthetic Applications:
-
Pharmaceutical Development: The compound is utilized in the synthesis of novel therapeutic agents. Its incorporation into a molecule can influence its conformation and interaction with biological targets. It is particularly noted for its use in the development of compounds aimed at treating neurological disorders.[1]
-
Biochemical Research: In the field of biochemistry, it is employed in studies concerning amino acid metabolism, helping to elucidate metabolic pathways and identify potential therapeutic targets.[1]
The general workflow for utilizing this compound in a synthetic pathway is outlined below.
Caption: General synthetic workflow utilizing this compound.
Part 2: The Biologically Active Isomer - 2-Aminoadipic Acid (2-AAA): A Comparative Case Study
In stark contrast to the 3-amino isomer, 2-aminoadipic acid (2-AAA) is a well-characterized metabolite with significant and diverse biological activities. 2-AAA is a key intermediate in the metabolism of the essential amino acid lysine.[2] It exists as two enantiomers, L-α-aminoadipate and D-α-aminoadipate, which may have distinct biological roles.[2][3] Understanding the bioactivity of 2-AAA provides a crucial framework for postulating the potential, yet uninvestigated, roles of its 3-amino counterpart.
2-AAA in Metabolic Disorders
A growing body of evidence implicates 2-AAA as a biomarker and modulator of metabolic diseases.
-
Diabetes Risk: Elevated plasma levels of 2-AAA are strongly associated with an increased risk of developing type 2 diabetes.[2][4] Individuals with 2-AAA concentrations in the top quartile have been shown to have a greater than four-fold increased risk.[5]
-
Glucose Homeostasis: Paradoxically, while being a risk marker, exogenous administration of 2-AAA has been shown to lower fasting glucose levels in mice.[3][6] It appears to promote insulin secretion from pancreatic beta cells.[3]
-
Lipid Metabolism and Obesity: 2-AAA is linked to dyslipidemia, with higher levels associated with low HDL cholesterol and high triglycerides.[4] It has also been associated with obesity and increased visceral fat.[4] Some studies in mice suggest that 2-AAA can protect against diet-induced obesity by increasing energy expenditure through adipocyte thermogenesis.[6]
2-AAA in Cardiovascular Disease
Recent studies have highlighted the role of 2-AAA in the pathogenesis of atherosclerosis.
-
Atherosclerotic Vascular Inflammation: 2-AAA has been identified as a harmful microbial metabolite that can aggravate atherosclerotic vascular inflammation.[5] Elevated serum levels of 2-AAA are found in patients with atherosclerosis and correlate with inflammatory cytokines and plaque area.[5]
-
Mechanism of Action: The pro-inflammatory effects of 2-AAA in the vasculature are mediated through the ROS/TXNIP/NLRP3 pathway.[5] 2-AAA stimulation increases the production of reactive oxygen species (ROS), leading to the activation of the NLRP3 inflammasome, a key component of the innate immune response that drives inflammation.[5]
Caption: The pro-inflammatory signaling pathway of 2-aminoadipic acid in atherosclerosis.
Neurological Effects of 2-AAA
L-α-aminoadipic acid, in particular, has been shown to have effects in the central nervous system.
-
Astrocytic Toxin: L-α-aminoadipic acid is known to be toxic to astrocytes, a type of glial cell in the brain.[5]
-
Neurotransmitter Regulation: It is involved in the regulation of neurotransmitters and can inhibit glutamate transport.[2][3]
-
Cognitive Performance: Some studies have shown a negative association between levels of aminoadipic acid and cognitive performance.[7]
Part 3: Experimental Protocols for Assessing Biological Activity
For researchers interested in investigating the biological activity of this compound, a logical starting point would be to employ assays similar to those used to characterize its 2-amino isomer.
Protocol 1: In Vitro Assessment of Pro-inflammatory Effects
Objective: To determine if this compound induces an inflammatory response in endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for 24 hours. A vehicle control (e.g., sterile saline) is also included.
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Western Blot Analysis: Cell lysates are collected, and protein levels of key components of the NLRP3 inflammasome pathway (e.g., NLRP3, ASC, Caspase-1) are determined by Western blotting.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-18) in the cell culture supernatant is quantified using ELISA.
Protocol 2: Assessment of Effects on Pancreatic Beta-Cell Insulin Secretion
Objective: To evaluate the impact of this compound on insulin secretion.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse) or a human cell line (e.g., INS-1E) is used.
-
Pre-incubation: Islets or cells are pre-incubated in a low-glucose buffer.
-
Stimulation: The cells are then incubated with a high-glucose buffer in the presence or absence of varying concentrations of this compound.
-
Insulin Quantification: The amount of insulin secreted into the buffer is measured by ELISA or radioimmunoassay.
-
Cell Viability: A cell viability assay (e.g., MTT or LDH assay) is performed to ensure the observed effects are not due to cytotoxicity.
Quantitative Data Summary for 2-Aminoadipic Acid
While specific quantitative data for this compound is not available, the following table summarizes key findings for its isomer, 2-aminoadipic acid, to provide a comparative context.
| Biological Parameter | Finding for 2-Aminoadipic Acid | Reference(s) |
| Diabetes Risk | > 4-fold increased risk in top quartile of plasma levels | [5] |
| Glucose Metabolism | Lowers fasting glucose in mice | [3][6] |
| Lipid Profile | Associated with low HDL and high triglycerides | [4] |
| Atherosclerosis | Exacerbates aortic plaque formation in mice | [5] |
| Inflammation | Increases serum inflammatory cytokines | [5] |
Conclusion and Future Directions
This compound is a chiral molecule of significant interest in synthetic chemistry, particularly for the development of novel pharmaceuticals for neurological applications. However, its intrinsic biological activity remains a largely unexplored area of research. In contrast, its isomer, 2-aminoadipic acid, has been extensively studied and shown to be a key player in metabolic and cardiovascular diseases, as well as having defined neurological effects.
The stark difference in the available data for these two isomers presents both a challenge and an opportunity. The well-documented biological roles of 2-AAA underscore the potential for the aminoadipic acid scaffold to interact with key physiological pathways. Future research should focus on systematically evaluating the biological activity of (S)-3-Aminohexanedioic acid and its enantiomer to determine if they share any of the properties of 2-AAA or if they possess unique biological functions. Such studies would be invaluable in guiding the future application of this compound in drug discovery and development, potentially unlocking new therapeutic avenues.
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Navigating the Uncharted: A Technical Guide to the In Vitro and In Vivo Evaluation of (S)-3-Aminohexanedioic Acid Hydrochloride
Foreword: Charting a Course in the Absence of a Map
To our fellow researchers, scientists, and drug development professionals, this guide addresses the burgeoning interest in (S)-3-Aminohexanedioic acid hydrochloride. As of this writing, the body of published literature specifically detailing the in vitro and in vivo effects of the (S)-3-amino isomer is notably sparse. This presents both a challenge and a significant opportunity for novel discovery.
In the spirit of pioneering science, this technical guide is structured to provide a robust methodological framework for the comprehensive evaluation of this compound. In the absence of direct precedent, we will draw upon established protocols and field-proven insights from the study of a closely related and extensively researched analog: 2-aminoadipic acid (2-AAA). As a key intermediate in lysine metabolism, 2-AAA has been implicated in various metabolic and neurological pathways, making the methodologies used for its study a relevant and valuable blueprint.[1][2][3]
This document is not a rigid set of instructions but rather a strategic guide. It is designed to explain the causality behind experimental choices, ensuring that each step is part of a self-validating system. We will proceed logically from foundational characterization to complex biological systems, mirroring the drug discovery pipeline.
Part 1: Foundational Characterization of this compound
Before delving into biological assays, a thorough characterization of the test compound is paramount for reproducibility and data integrity.
Physicochemical Properties
A summary of the known properties of (S)-3-Aminohexanedioic acid and its hydrochloride salt is presented below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₄·HCl | [4] |
| Molecular Weight | 197.62 g/mol | [4] |
| IUPAC Name | (3S)-3-aminohexanedioic acid;hydrochloride | [3] |
| Synonyms | (S)-3-Aminoadipic acid hydrochloride, β-HomoGlu-OH·HCl | [4] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥ 98% (NMR) | [4] |
| Storage Conditions | 0 - 8 °C | [4] |
Analytical Method Development
Accurate quantification of (S)-3-Aminohexanedioic acid in biological matrices is crucial for pharmacokinetic and metabolic studies. Given its structure as a non-proteinogenic amino acid, established methods for amino acid analysis can be adapted.
Recommended Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for this application.
Step-by-Step Protocol for Method Development:
-
Standard Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ultrapure water or methanol). Create a series of calibration standards by serial dilution.
-
Sample Preparation: For biological samples (plasma, tissue homogenates), a protein precipitation step is necessary. This is typically achieved by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Chromatographic Separation: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar compounds like amino acids.
-
Mass Spectrometry Detection: Optimize the mass spectrometer parameters for the detection of the parent ion and at least two daughter ions of (S)-3-Aminohexanedioic acid. This is typically done by direct infusion of a standard solution.
-
Method Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, and sensitivity.[5][6][7][8]
Part 2: In Vitro Evaluation: From Cellular Viability to Mechanistic Insights
In vitro studies are the cornerstone of understanding a compound's biological activity at the cellular level. They provide a controlled environment to assess cytotoxicity, target engagement, and mechanism of action.
Workflow for In Vitro Assessment
Caption: A structured approach for in vivo compound evaluation.
Detailed Protocol 3: Diet-Induced Obesity (DIO) Mouse Model
This model is relevant for studying metabolic effects.
-
Animal Acclimatization: Acclimate male C57BL/6J mice for at least one week.
-
Diet Induction: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or in drinking water) daily for 4-8 weeks. [1][9]4. Monitoring: Monitor body weight, food intake, and water consumption regularly.
-
Metabolic Phenotyping: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
Terminal Sample Collection: At the end of the study, collect blood for analysis of plasma lipids, glucose, insulin, and inflammatory markers. Harvest tissues (liver, adipose tissue, muscle) for histological analysis and gene expression studies. [10]
Detailed Protocol 4: Atherosclerosis Mouse Model
This model is suitable for investigating cardiovascular effects.
-
Animal Model: Use atherosclerosis-prone mice, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice. [11][12][13]2. Diet: Feed the mice a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques. [14]3. Treatment: Administer this compound for 12-16 weeks.
-
Endpoint Analysis:
-
Plasma Lipids: Measure total cholesterol, LDL, HDL, and triglycerides.
-
Atherosclerotic Lesion Quantification: Euthanize the mice, perfuse the vascular system, and dissect the aorta. Stain the aorta with Oil Red O to visualize lipid-rich plaques and quantify the lesion area. [9][15][16] * Histology: Analyze cross-sections of the aortic root for plaque size and composition (e.g., macrophage and smooth muscle cell content).
-
Part 4: Data Integration and Future Directions
The ultimate goal is to build a comprehensive profile of this compound by integrating the in vitro and in vivo data. For example, do the mechanistic findings from the in vitro assays (e.g., reduction in inflammatory markers) translate to the observed physiological effects in the animal models (e.g., reduced atherosclerotic plaque size)?
This structured, hypothesis-driven approach, while leveraging knowledge from related compounds, will pave the way for a thorough and scientifically rigorous evaluation of this compound, potentially uncovering novel therapeutic applications.
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A Comprehensive Technical Guide to (S)-3-Aminohexanedioic Acid and its Homologs: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
(S)-3-Aminohexanedioic acid, also known as (S)-3-aminoadipic acid, and its homologous compounds represent a pivotal class of non-proteinogenic β-amino acids with significant potential in medicinal chemistry and drug development.[1] Their unique structural features, including a chiral center and the capacity for conformational constraint, make them valuable scaffolds for designing novel therapeutics, particularly those targeting neurological and metabolic disorders. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details stereoselective synthetic strategies, rigorous physicochemical characterization protocols, and explores the potential pharmacological applications of this important class of molecules. The content is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Section 1: Introduction to β-Amino Acids and the Significance of (S)-3-Aminohexanedioic Acid
The Unique Structural and Conformational Properties of β-Amino Acids
β-Amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon (the third carbon from the carboxyl group). This seemingly minor structural alteration imparts significant and advantageous properties. Unlike their α-counterparts, β-amino acids can adopt more stable and predictable secondary structures, such as helices and turns, in oligomers.[2] This increased metabolic stability is a crucial attribute in drug design, as it can lead to longer in vivo half-lives.
The Role of Chirality in Biological Activity
The stereochemistry of bioactive molecules is fundamental to their interaction with chiral biological targets like enzymes and receptors. (S)-3-Aminohexanedioic acid possesses a stereogenic center at the C3 position, and its specific (S)-configuration is critical for its biological activity.[3] The precise spatial arrangement of its functional groups dictates its binding affinity and efficacy, underscoring the necessity of stereoselective synthesis to produce enantiomerically pure compounds for research and therapeutic development.
(S)-3-Aminohexanedioic Acid: A Key Building Block
(S)-3-Aminohexanedioic acid serves as a versatile building block in the synthesis of complex molecules, including peptides and peptidomimetics.[1] Its dicarboxylic acid structure allows for derivatization at both ends of the molecule, enabling the creation of diverse chemical libraries for drug screening. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.[4]
Overview of its Homologous Series
The homologous series of (S)-3-amino-dicarboxylic acids, including (S)-3-aminopentanedioic acid (β-homoglutamic acid) and (S)-3-aminoheptanedioic acid, provides a valuable platform for structure-activity relationship (SAR) studies. By systematically varying the length of the carbon chain, researchers can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
Section 2: Synthetic Strategies for Chiral β-Amino Acids
The synthesis of enantiomerically pure β-amino acids is a challenging yet essential task in medicinal chemistry. Several strategies have been developed to achieve high levels of stereocontrol.
Core Concept: The Importance of Stereoselective Synthesis
Given that the biological activity of these compounds is highly dependent on their stereochemistry, it is imperative to employ synthetic methods that yield the desired enantiomer in high purity. Asymmetric synthesis and chiral resolution are the two primary approaches to achieve this.[5]
Methodology 1: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries.
-
Asymmetric Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful method for constructing the β-amino acid backbone. The use of a chiral catalyst ensures that the addition occurs stereoselectively, leading to the desired (S)-enantiomer.[6]
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of a β-enamino ester using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes) is another efficient route to chiral β-amino acids.[5]
-
Preparation of the α,β-Unsaturated Ester: The appropriate α,β-unsaturated dicarboxylic ester is synthesized using standard olefination methods, such as the Horner-Wadsworth-Emmons reaction.
-
Chiral Catalyst Preparation: A chiral catalyst, for instance, a copper-bisoxazoline complex, is prepared in situ by reacting the corresponding chiral ligand with a copper(II) salt.
-
Asymmetric Conjugate Addition: The α,β-unsaturated ester and a nitrogen source (e.g., a protected amine) are reacted in the presence of the chiral catalyst. The reaction is typically carried out at low temperatures to maximize enantioselectivity.
-
Deprotection and Hydrolysis: The protecting groups on the nitrogen and carboxyl groups are removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final (S)-3-amino-dicarboxylic acid.
Causality: The chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The specific ligand used in the catalyst is crucial for achieving high enantioselectivity.
Methodology 2: Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the resolution of a racemic mixture of the β-amino acid. This involves separating the enantiomers based on their different physical properties when they interact with a chiral resolving agent.[7]
-
Synthesis of the Racemic β-Amino Acid: The racemic 3-aminohexanedioic acid is synthesized using a non-stereoselective method.
-
Salt Formation with a Chiral Resolving Agent: The racemic amino acid is treated with a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts.[7]
-
Fractional Crystallization: The diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer will precipitate out of the solution first.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid or base to liberate the enantiomerically pure amino acid.
Causality: The formation of diastereomers creates compounds with distinct physical properties, which can be exploited for their separation. The choice of resolving agent and solvent system is critical for efficient resolution.
Caption: Synthetic approaches to (S)-3-Aminohexanedioic Acid.
Synthesis of Homologs
The synthetic routes described above can be adapted for the synthesis of homologous (S)-3-amino-dicarboxylic acids by starting with the appropriate α,β-unsaturated ester. For example, to synthesize (S)-3-aminopentanedioic acid, one would start with an α,β-unsaturated ester derived from succinic acid.
Formation of the Hydrochloride Salt
The final amino acid product is often converted to its hydrochloride salt to improve its stability and handling properties. This is typically achieved by dissolving the amino acid in a suitable solvent and treating it with a solution of hydrogen chloride.[4]
Section 3: Physicochemical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compounds.
Purity Assessment
| Technique | Method | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC with a suitable C18 column and a mobile phase of acetonitrile/water with an acidic modifier (e.g., TFA). | A single major peak corresponding to the product, with purity typically >98%. |
| Elemental Analysis | Combustion analysis to determine the percentage of C, H, and N. | The experimentally determined percentages should be within ±0.4% of the theoretical values for the molecular formula C6H11NO4·HCl. |
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Structural Elucidation
| Technique | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Characteristic signals for the protons on the carbon backbone, with chemical shifts and coupling constants consistent with the proposed structure. ¹³C NMR: Signals for each of the six carbon atoms, with chemical shifts indicative of their chemical environment. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free amino acid (C6H11NO4) or its protonated form. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and alkyl (C-H stretch) functional groups. |
Chiral Integrity
| Technique | Method | Expected Outcome |
| Chiral High-Performance Liquid Chromatography (HPLC) | HPLC using a chiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) designed to separate enantiomers.[8][9] | A single peak for the (S)-enantiomer, with the enantiomeric excess (e.e.) typically >99%. |
| Polarimetry | Measurement of the specific rotation of a solution of the compound. | A specific rotation value consistent with the literature value for the pure (S)-enantiomer. For (S)-3-Aminoadipic acid hydrochloride, the expected specific rotation is [a]D25 = 21 ± 2º (c=1 in H2O).[1] |
-
Column: A suitable chiral stationary phase, such as one based on a macrocyclic glycopeptide like teicoplanin.
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, often with a small amount of acid or base modifier to improve resolution.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Caption: Analytical workflow for compound verification.
Section 4: Potential Applications in Drug Development and Research
The unique structural and chemical properties of (S)-3-aminohexanedioic acid and its homologs make them attractive candidates for drug development in several therapeutic areas.
Mechanism of Action (Hypothesized/Established)
-
Interaction with GABAergic Systems: As structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds may act as agonists or antagonists at GABA receptors.[10][11] The GABAergic system is a major target for drugs used to treat anxiety, epilepsy, and sleep disorders.[12]
-
Interaction with Glutamatergic Systems: Some amino acid derivatives can modulate the activity of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor.[13][14] The glutamatergic system is involved in learning, memory, and neuroplasticity, and its dysregulation is implicated in various neurological and psychiatric disorders.[15]
Therapeutic Areas of Interest
-
Neurological Disorders: The potential to modulate GABAergic and glutamatergic neurotransmission makes these compounds promising candidates for the treatment of epilepsy, neuropathic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14]
-
Metabolic Disorders: Emerging research suggests that certain aminoadipic acid derivatives may play a role in regulating glucose homeostasis and insulin secretion, indicating their potential for the treatment of type 2 diabetes.[16][17]
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(S)-3-Aminohexanedioic acid hydrochloride safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of (S)-3-Aminohexanedioic Acid Hydrochloride
Authored by: A Senior Application Scientist
Foreword
This compound, a derivative of the non-proteinogenic amino acid 3-aminoadipic acid, is a compound of increasing interest within the scientific community. Its structural similarity to the excitatory neurotransmitter glutamate positions it as a valuable building block in the synthesis of novel therapeutics, particularly those targeting neurological pathways.[1][2] As with any compound intended for potential pharmaceutical application, a thorough understanding of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known information and, more critically, outlines a systematic approach to thoroughly characterize the safety profile of this compound.
Chemical and Physical Identity
This compound is the hydrochloride salt of the S-enantiomer of 3-aminohexanedioic acid. The presence of the chiral center at the third carbon is a key structural feature.
| Property | Value | Source |
| CAS Number | 61884-74-0 | [2][3] |
| Molecular Formula | C6H12ClNO4 | [3][4] |
| Molecular Weight | 197.62 g/mol | [1][3] |
| Synonyms | (S)-3-Aminoadipic acid hydrochloride, H-β-HoGlu-OH·HCl | [1][3] |
| Appearance | White crystalline powder or crystal | [5][6] |
| Solubility | Soluble in water | [5][6] |
The Excitotoxicity Paradigm: A Mechanistic Insight into Potential Toxicity
Given the structural analogy of (S)-3-Aminohexanedioic acid to glutamate, a primary consideration for its toxicity profile is the potential for excitotoxicity.[7][8] Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate and similar substances.[9]
The mechanism of glutamate-induced excitotoxicity is well-documented and primarily involves the over-activation of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[8][9] This overstimulation leads to a massive influx of calcium ions (Ca2+) into the neuron.[10] The subsequent elevation of intracellular Ca2+ triggers a cascade of detrimental events, including:
-
Mitochondrial Dysfunction: Calcium overload in mitochondria impairs their function, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Activation of Degradative Enzymes: Elevated Ca2+ levels activate various enzymes, such as proteases, phospholipases, and endonucleases, which degrade essential cellular components.
-
Oxidative Stress: The increase in ROS overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.[11]
Caption: Potential Excitotoxicity Pathway of (S)-3-Aminohexanedioic Acid.
Proposed Experimental Workflow for Safety and Toxicity Assessment
A comprehensive safety and toxicity assessment of this compound is essential. The following experimental workflow, based on established principles of toxicology and regulatory guidelines, is proposed.[12][13]
In Vitro Toxicity Studies
The initial assessment should focus on in vitro models to determine the cytotoxic potential and to elucidate the mechanism of toxicity.
Experimental Protocol: Cytotoxicity Assay in Neuronal Cell Lines
-
Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) under standard conditions.
-
Treatment: Expose the cells to a range of concentrations of this compound for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or LDH assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify the cytotoxic potential.
Genotoxicity Assessment
Genotoxicity assays are crucial to evaluate the potential of a compound to damage genetic material.[14][15] A standard battery of tests is recommended.[13]
Recommended Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.
-
In Vitro Micronucleus Test or Chromosomal Aberration Assay: To evaluate the potential for chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: To confirm in vitro findings in a whole-animal model.
In Vivo Acute Toxicity Studies
In vivo studies are necessary to understand the systemic effects of the compound.
Experimental Protocol: Acute Oral Toxicity (e.g., OECD Guideline 423)
-
Animal Model: Use a standardized rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound at different dose levels.
-
Observation: Monitor the animals for a specified period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Determine the LD50 (median lethal dose) if possible, and identify the target organs of toxicity.
Pharmacokinetic and Metabolic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for interpreting toxicity data and for planning future studies.[16][17]
Key Pharmacokinetic Parameters to Determine:
-
Absorption: Bioavailability after oral administration.
-
Distribution: Tissue distribution, including brain penetration.
-
Metabolism: Identification of major metabolic pathways and metabolites.[18][19][20]
-
Excretion: Routes and rate of elimination.
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(S)-3-Aminohexanedioic acid hydrochloride solubility in different solvents
An In-depth Technical Guide to the Solubility of (S)-3-Aminohexanedioic Acid Hydrochloride
Abstract
This compound, a chiral amino acid derivative, is a compound of significant interest in pharmaceutical development and biochemical research. Its utility as a building block in the synthesis of novel therapeutics, particularly those targeting neurological and metabolic pathways, is well-recognized.[1] A fundamental physicochemical property governing its application, from synthesis and purification to formulation and bioavailability, is its solubility. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It delves into the theoretical principles governing its dissolution, presents a predictive solubility profile across a range of common laboratory solvents, and offers detailed, field-proven protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Physicochemical Context
This compound (CAS No: 61884-74-0) is the hydrochloride salt of (S)-3-aminoadipic acid.[1] The presence of two carboxylic acid groups and an amine group makes it an amphoteric molecule, while its formation as a hydrochloride salt significantly influences its physical properties. As an amine salt, it is rendered more polar and ionic, a common strategy in pharmaceutical chemistry to enhance aqueous solubility and improve bioavailability.[2] Understanding the solubility of this white to off-white powder is not merely an academic exercise; it is a critical prerequisite for its effective use in any laboratory or manufacturing setting.[1][3]
Key Physicochemical Properties:
-
Molecular Formula: C₆H₁₂ClNO₄[4]
-
Synonyms: H-β-HoGlu-OH·HCl, (S)-3-Aminoadipic acid hydrochloride[1][4]
The molecule's structure, featuring multiple hydrogen bond donors and acceptors, dictates its interaction with various solvents. This guide will explore these interactions to build a robust solubility profile.
Theoretical Framework for Solubility
The solubility of a compound is defined as the concentration in a saturated solution when it is in equilibrium with an excess of the solid substance.[5] For an ionizable molecule like this compound, solubility is not a single value but a property that is highly dependent on the experimental conditions.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in a co-solvent like DMSO first, precipitates when added to an aqueous buffer. It's a rapid, high-throughput measurement often used in early drug discovery.[6][7] However, because this method can lead to supersaturated solutions, it may overestimate the true solubility.[8]
-
Thermodynamic (or Equilibrium) Solubility: This is the "gold standard" measurement, representing the true saturation concentration of a compound at equilibrium.[5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (often 24-72 hours).[9] This guide focuses on thermodynamic solubility, which is essential for pre-formulation and drug development.[8]
The Role of the Solvent
The principle of "like dissolves like" is fundamental. As a polar, ionic salt, this compound's solubility is dictated by the solvent's ability to solvate its constituent ions.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent for dissolving amine salts. Their hydroxyl groups can act as hydrogen bond donors to the carboxylate and chloride ions, while the oxygen's lone pairs can interact with the protonated amine (NH₃⁺). Strong ion-dipole interactions are the primary driving force for dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have dipoles but lack acidic protons. They can solvate the cation (the protonated amine) effectively but are less capable of solvating the chloride anion through hydrogen bonding. Consequently, solubility is expected to be lower than in protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity needed to overcome the strong ionic and hydrogen-bonding forces within the crystal lattice of the salt. Solubility in these solvents is expected to be negligible.
The Critical Influence of pH
For an amphoteric compound like (S)-3-Aminohexanedioic acid, pH is arguably the most critical factor influencing its aqueous solubility. The molecule possesses two acidic pKa values (for the carboxylic acids) and one basic pKa (for the amine). The solubility will be at its minimum at the isoelectric point (pI), where the net charge on the molecule is zero. At pH values below the pI, the carboxyl groups become protonated, and the molecule carries a net positive charge, increasing its solubility. At pH values above the pI, the ammonium group is deprotonated, leading to a net negative charge and also increasing solubility.[5]
Predicted Solubility Profile
While specific, experimentally-derived public data for this compound is limited, a reliable predictive profile can be constructed based on its structure and the principles outlined above. The following table summarizes the expected solubility at ambient temperature (~25 °C).
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Freely Soluble | Excellent solvent for ionic salts. Forms strong ion-dipole interactions and hydrogen bonds with the solute's functional groups.[10][11] |
| Methanol | Soluble | High polarity and hydrogen bonding capacity facilitate dissolution of the salt. | |
| Ethanol | Soluble to Sparingly Soluble | Less polar than methanol, leading to slightly reduced solvating power for the ionic compound.[12] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | High polarity allows for some solvation, but lack of hydrogen bond donation limits anion stabilization. |
| Acetonitrile (MeCN) | Slightly Soluble to Insoluble | Lower polarity and weaker solvating ability for salts compared to DMSO. | |
| Nonpolar | Dichloromethane (DCM) | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Toluene | Insoluble | Nonpolar aromatic solvent incapable of solvating ionic species. | |
| Hexane | Insoluble | Aliphatic, nonpolar solvent with no capacity for dissolving salts. |
Note: Solubility terms are based on USP definitions (e.g., Freely Soluble: <10 parts of solvent required for 1 part of solute; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Insoluble: >10,000 parts).
Experimental Protocol: Thermodynamic Solubility Determination
To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility.[8][13]
Objective
To determine the thermodynamic equilibrium solubility of this compound in a selected panel of solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).
Materials & Equipment
-
This compound (purity >98%)
-
Analytical grade solvents
-
Calibrated analytical balance
-
Thermostatic shaker bath or incubator
-
Glass vials with screw caps
-
Centrifuge
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
Step-by-Step Methodology
-
Preparation of Solutions: Add a known volume of the selected solvent to a series of appropriately sized glass vials. For aqueous solubility, use buffers at specified pH values (e.g., pH 1.2, 4.5, and 6.8 as per ICH guidelines).[14][15]
-
Addition of Solute: Add an excess amount of this compound to each vial. An amount sufficient to ensure a solid phase remains at equilibrium is critical. Visually confirm the presence of undissolved solid.[8]
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the suspensions for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[16] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration reaches a plateau.[14]
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the controlled temperature to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed.[13]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[14]
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Key Considerations and Causality
-
pH Verification: For aqueous solutions, it is imperative to measure the pH of the suspension at the end of the experiment to confirm it has not shifted significantly.[8][15] This ensures the solubility value is correctly attributed to the target pH.
-
Compound Stability: The stability of the compound in the chosen solvent and pH over the equilibration period must be confirmed. Degradation of more than 10% would invalidate the solubility measurement.[15][17] A parallel HPLC analysis for degradation products is recommended.
-
Solid Form: The solubility measured corresponds to the most stable crystalline form of the compound under the experimental conditions. If the starting material is a metastable polymorph, it may convert during the experiment, leading to a measurement of the more stable, less soluble form.[5]
Visualizing the pH-Solubility Relationship
The U-shaped solubility curve is characteristic of amphoteric compounds. The diagram below provides a conceptual representation of this relationship for (S)-3-Aminohexanedioic acid.
Caption: Conceptual pH-Solubility Profile.
Conclusion
The solubility of this compound is a multi-faceted property governed by the interplay of solvent polarity, pH, and temperature. As a polar amine salt, it is predicted to be highly soluble in polar protic solvents like water and alcohols, with significantly lower solubility in aprotic and nonpolar media. Due to its amphoteric nature, its aqueous solubility is minimal at its isoelectric point and increases dramatically in both acidic and basic conditions.
While this guide provides a robust theoretical and predictive framework, it must be emphasized that accurate, quantitative data can only be derived from meticulous experimental work. The standardized shake-flask protocol detailed herein provides a self-validating system for researchers to generate reliable and reproducible solubility data. Such data is indispensable for advancing the research and development of new chemical entities and pharmaceutical products based on this versatile compound.
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A Preliminary Technical Guide to (S)-3-Aminohexanedioic Acid Hydrochloride: Synthesis, Characterization, and Biological Context
Introduction: A Versatile Chiral Building Block
(S)-3-Aminohexanedioic acid hydrochloride, also known as (S)-3-aminoadipic acid hydrochloride or β-homoglutamic acid hydrochloride, is a non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry, biochemistry, and materials science. Its structure, featuring a chiral center at the β-position relative to one carboxyl group, makes it a valuable building block for synthesizing peptidomimetics, conformationally constrained peptides, and novel pharmaceutical compounds.[1][2] Unlike its α-amino acid counterpart, the β-amino acid backbone imparts unique structural properties, including resistance to enzymatic degradation and the ability to form stable secondary structures like helices and sheets.
This guide provides a consolidated overview of preliminary experimental data for this compound. It is intended for researchers, scientists, and drug development professionals, offering foundational protocols for its synthesis, analytical characterization, and a discussion of its potential biological relevance. The methodologies described herein are designed to be self-validating, emphasizing scientific causality and robust experimental design.
Section 1: Physicochemical Properties and Handling
A thorough understanding of a compound's physical and chemical properties is the cornerstone of its effective use in research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 61884-74-0 | [1] |
| Molecular Formula | C₆H₁₁NO₄·HCl | [1] |
| Molecular Weight | 197.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥97-98% (by NMR) | [1][3] |
| Solubility | Soluble in water and ethanol | [4] |
| Optical Rotation | [α]²⁵/D = +21 ± 2° (c=1 in H₂O) | [1] |
| Storage | Store at 0-8°C under an inert atmosphere | [1][5] |
Safety and Handling Protocol
As a chemical irritant, proper handling is mandatory to ensure laboratory safety.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Engineering Controls: All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][7]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[6]
-
Section 2: Synthesis and Purification
While several general methods for amino acid synthesis exist, a common route to β-amino acids involves the amination of an α,β-unsaturated ester followed by hydrolysis. The following is a representative protocol adapted from established methodologies for synthesizing β-amino acids.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available precursor like diethyl glutaconate, involving a stereoselective conjugate addition of an amine followed by hydrolysis and salt formation.
Experimental Protocol: Synthesis and Purification
Rationale: This procedure utilizes a chiral auxiliary to induce stereoselectivity during the conjugate addition step, a reliable method for establishing the desired (S)-configuration. Acid hydrolysis is a standard and robust method for deprotecting both the amine and the ester groups simultaneously.[9]
Step 1: Stereoselective Conjugate Addition
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl glutaconate (1 equivalent) in a suitable aprotic solvent like THF or dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of a chiral amine, such as (S)-α-methylbenzylamine (1.1 equivalents), to the flask.
-
Stir the reaction mixture at -78°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected (S)-β-amino diester.
Step 2: Acid Hydrolysis and Deprotection
-
Transfer the crude diester to a round-bottom flask and add 6 M aqueous HCl.
-
Heat the mixture to reflux (approx. 110°C) for 12-24 hours. This step hydrolyzes the esters to carboxylic acids and cleaves the chiral auxiliary.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Filter the crude product and wash with cold diethyl ether to remove organic impurities.
-
Recrystallize the crude solid from a water/ethanol mixture to yield pure this compound.
-
Dry the final product under vacuum.
Section 3: Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. The following protocols outline standard methods for quality control.
Analytical Workflow Overview
Protocol: ¹H NMR Spectroscopy
Rationale: ¹H NMR is a powerful tool for confirming the covalent structure of the molecule by analyzing the chemical environment of its hydrogen atoms.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Spectral Data: Based on the structure and data from similar amino acids, the following proton signals are anticipated (in D₂O):
-
δ 3.5-3.7 ppm (m, 1H): The proton on the chiral carbon (C3-H).
-
δ 2.4-2.6 ppm (m, 4H): The two methylene groups adjacent to the carboxyl groups (C2-H₂ and C5-H₂).
-
δ 1.8-2.0 ppm (m, 2H): The central methylene group (C4-H₂).
-
Protocol: Reversed-Phase HPLC with Pre-Column Derivatization
Rationale: Amino acids lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Pre-column derivatization with a reagent like o-Phthaldialdehyde (OPA) in the presence of a thiol creates a highly fluorescent adduct, enabling sensitive detection and accurate quantification.[10][11][12]
-
Mobile Phase Preparation:
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
-
Derivatization Reagent (OPA Reagent): Prepare fresh daily by mixing OPA with a thiol like 3-mercaptopropionic acid in a borate buffer.
-
Sample Preparation: Create a 1 mg/mL stock solution of the compound in water. Dilute to an appropriate concentration (e.g., 10-100 µg/mL) for analysis.
-
Derivatization Procedure (Automated or Manual):
-
Mix 1 part sample with 1 part OPA reagent.
-
Allow the reaction to proceed for exactly 1-2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).[10]
-
Flow Rate: 1.5-2.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[11]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acid, followed by a column wash and re-equilibration.
-
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol: LC-MS Analysis
Rationale: Mass spectrometry provides an exact mass measurement, confirming the molecular weight and elemental composition of the compound.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
MS Conditions:
-
Ionization Mode: Positive ESI mode is preferred to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range from m/z 50 to 500.
-
-
Expected Results:
-
The primary ion observed should correspond to the protonated free base: [C₆H₁₁NO₄ + H]⁺ = m/z 162.07 .
-
Section 4: Preliminary Biological Activity Context
While specific preclinical data for (S)-3-Aminohexanedioic acid is sparse in publicly available literature, its structural features suggest potential areas of biological investigation. It is an isomer of 2-aminoadipic acid (2-AAA), a lysine catabolite that has been identified as a biomarker for diabetes risk and a modulator of glucose homeostasis.[13][14] Studies on 2-AAA have shown it can induce reactive oxygen species (ROS) and aggravate vascular inflammation via the NLRP3 inflammasome pathway.[1][15]
The "3-amino" or β-amino acid structure of the title compound places it in a class with other neuroactive compounds. For instance, β-alanine is a component of carnosine, and other β-amino acids are being investigated as building blocks for drugs targeting neurological disorders. Given its structural similarity to glutamate, a primary excitatory neurotransmitter, a key hypothesis for its biological activity would be interaction with glutamate receptors, such as the N-Methyl-D-aspartate (NMDA) receptor.[16][17]
Hypothetical Mechanism of Action: NMDA Receptor Modulation
NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[17] Their overactivation leads to excitotoxicity, a process implicated in numerous neurological disorders. Compounds that antagonize or block the NMDA receptor can be neuroprotective.[16]
Experimental Validation: To test this hypothesis, initial in vitro experiments should include competitive binding assays using radiolabeled NMDA receptor ligands and electrophysiology studies (e.g., patch-clamp) on cultured neurons to measure the compound's effect on glutamate-induced currents. These experiments would provide the first direct evidence of its biological activity and serve as a foundation for further drug development efforts.
References
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Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
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ChemBK. (n.d.). (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE - Introduction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000393) [Representative NMR for a related compound]. Retrieved from [Link]
- Wang, Y., et al. (2024). Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol. The International Journal of Biochemistry & Cell Biology, 177, 106678.
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Wikipedia. (2024). NMDA receptor antagonist. Retrieved from [Link]
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J&K Scientific. (n.d.). (S)-3-Aminoadipic acid hydrochloride. Retrieved from [Link]
- Estaras, C., et al. (2020). The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells. Food and Chemical Toxicology, 145, 111746.
- Singh, P., & Kumar, B. (2018). analysis of amino acids by high performance liquid chromatography. World Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 665-684.
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PubChem - NIH. (n.d.). NMDA receptor antagonist-3. Retrieved from [Link]
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Exposome-Explorer. (n.d.). Aminoadipic acid (Compound). Retrieved from [Link]
- Waalkes, T. P., Fones, W. S., & White, J. (1950). New Synthesis of α-Aminoadipic Acid. Journal of the American Chemical Society, 72(11), 5334-5334.
- Anderson, N. L., et al. (2014). Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo. Redox Biology, 2, 728-735.
- Sanjust, E., & Rinaldi, A. (1984). The synthesis of S-(3-aminopropyl)thiosulfuric acid. Bollettino della Societa italiana di biologia sperimentale, 60(2), 245-247.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000394 6-Aminohexanoic Acid. Retrieved from [Link]
- Puly, O., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(3), 1709.
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- Uslu, B., & Uslu, H. (2025). HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminocidopathies.
- Google Patents. (n.d.). CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride.
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Neuron. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Retrieved from [Link]
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Methodological & Application
Protocol for the Enantioselective Synthesis of (S)-3-Aminohexanedioic Acid Hydrochloride
An Application Guide for Researchers
Abstract
(S)-3-Aminohexanedioic acid, also known as (S)-β-homoglutamic acid, is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and peptidomimetics. Its structure serves as a valuable building block in the development of novel therapeutics, particularly for neurological disorders, and in the construction of synthetic peptides with enhanced metabolic stability.[1] This document provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (S)-3-Aminohexanedioic acid hydrochloride, starting from the readily available chiral pool α-amino acid, (S)-glutamic acid. The core of this synthesis is the Arndt-Eistert homologation, a reliable method for extending a carboxylic acid carbon chain by a single methylene unit while preserving the stereochemistry of the adjacent chiral center.[2][3] This protocol is designed for researchers in organic synthesis, drug development, and materials science, offering detailed procedural instructions and critical insights into the underlying chemical principles.
Synthesis Overview & Strategy
The conversion of an α-amino acid to its β-homologue is a cornerstone transformation in synthetic organic chemistry. The chosen strategy for synthesizing (S)-3-Aminohexanedioic acid is the Arndt-Eistert reaction, which proceeds via three key stages:
-
Diazoketone Formation: An activated carboxylic acid (as an acid chloride) is reacted with diazomethane to form an α-diazoketone.
-
Wolff Rearrangement: The α-diazoketone, in the presence of a metal catalyst (typically silver), undergoes rearrangement to form a ketene intermediate. This step is the heart of the homologation and proceeds with retention of configuration at the chiral center.[3]
-
Nucleophilic Trapping: The highly reactive ketene is trapped by a nucleophile, such as water, to yield the final one-carbon extended carboxylic acid.
To ensure the reaction proceeds selectively at the α-carboxylic acid group of the starting material, (S)-glutamic acid, the amino group and the γ-carboxylic acid must be temporarily protected. A tert-butyloxycarbonyl (Boc) group is selected for the amine due to its stability under the conditions for acid chloride formation and its facile removal under acidic conditions. The γ-carboxyl group is protected as a methyl ester. The final step involves acidic hydrolysis to remove both protecting groups and to form the desired hydrochloride salt.
Overall Reaction Scheme
Caption: Multi-step synthesis of the target compound from L-Glutamic acid.
Materials and Reagents
All reagents should be of ACS grade or higher and used without further purification unless otherwise noted. All solvents should be anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| (S)-(+)-Glutamic acid | C₅H₉NO₄ | 147.13 | 1.0 | 14.7 g |
| Di-tert-butyl dicarbonate ((Boc)₂)O | C₁₀H₁₈O₅ | 218.25 | 1.1 | 24.0 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 100 mL |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | As needed |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 1.2 | 8.9 mL |
| Methanol (MeOH), anhydrous | CH₄O | 32.04 | - | 150 mL |
| Oxalyl Chloride ((COCl)₂) | C₂Cl₂O₂ | 126.93 | 1.2 | 10.4 mL |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | cat. | 0.2 mL |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 200 mL |
| Diazomethane (CH₂N₂) in Et₂O | CH₂N₂ | 42.04 | ~3.0 | ~250 mL (0.8 M) |
| Silver(I) Oxide (Ag₂O) | Ag₂O | 231.74 | 0.1 | 2.3 g |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | excess | 100 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | - | As needed |
Experimental Protocol
Synthesis of 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (Protected Glutamic Acid)
-
Rationale: The amine and γ-carboxyl groups must be protected to allow selective reaction at the α-carboxyl position. The Boc group protects the amine, and esterification protects the γ-carboxyl group.
-
Boc Protection: Suspend (S)-glutamic acid (14.7 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL) in a 500 mL round-bottom flask. Adjust the pH to 10-11 with 2M NaOH. Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise while maintaining the pH with 2M NaOH. Stir vigorously at room temperature overnight.
-
Work-up (1): Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-(S)-glutamic acid as a viscous oil.
-
Esterification: Dissolve the crude Boc-(S)-glutamic acid in anhydrous methanol (150 mL) and cool the solution to 0 °C in an ice bath. Add thionyl chloride (8.9 mL, 120 mmol) dropwise over 30 minutes.
-
Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification of the less sterically hindered γ-carboxylic acid preferentially over the α-carboxylic acid.
-
-
Work-up (2): Allow the reaction to warm to room temperature and stir for 18 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with saturated NaHCO₃ solution (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the title compound, which can be used in the next step without further purification.
Arndt-Eistert Homologation
-
Safety First: Diazomethane is extremely toxic and potentially explosive. This procedure must be performed in a certified chemical fume hood, behind a blast shield, using appropriate personal protective equipment. Use fire-polished glassware and avoid ground glass joints where possible to minimize friction. Safer alternatives like (trimethylsilyl)diazomethane may be considered.[3]
-
Acid Chloride Formation: Dissolve the protected glutamic acid from step 3.1 (approx. 100 mmol) in anhydrous DCM (200 mL) in a 500 mL flask equipped with a reflux condenser and a nitrogen inlet. Add a catalytic amount of DMF (0.2 mL). Add oxalyl chloride (10.4 mL, 120 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. The reaction progress can be monitored by the cessation of bubbling.
-
Diazoketone Synthesis: Cool the acid chloride solution to 0 °C. Slowly add a 0.8 M solution of diazomethane in diethyl ether (~250 mL, 200 mmol) via a dropping funnel until a persistent yellow color indicates a slight excess of diazomethane.
-
Causality: Two equivalents of diazomethane are used. The first equivalent reacts with the acid chloride to form the diazoketone. The second equivalent acts as a base to neutralize the HCl generated, preventing the formation of α-chloromethylketone byproducts.[2]
-
-
Stir the reaction at 0 °C for 3 hours, then allow it to stand at 4 °C overnight. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of silver(I) oxide (2.3 g, 10 mmol) in deionized water (50 mL). Add this suspension to the diazoketone solution at room temperature.
-
Heat the mixture to reflux (approx. 40 °C for DCM/ether) for 3-4 hours. The reaction is complete when nitrogen evolution stops.
-
Work-up (3): Cool the reaction mixture, filter through a pad of Celite to remove the silver salts, and wash the Celite pad with DCM. Transfer the filtrate to a separatory funnel, wash with water (100 mL) and brine (100 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude homologated Boc-protected diester.
Deprotection and Hydrochloride Salt Formation
-
Hydrolysis: Add 100 mL of concentrated hydrochloric acid (6 M) to the crude product from step 3.2. Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours to hydrolyze the esters and cleave the Boc protecting group.
-
Isolation: Cool the solution to room temperature, then place it in an ice bath for 2-4 hours to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield pure this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: >189°C (subl.)[4]
-
Optical Rotation: [α]D25 = +21 ± 2° (c=1 in H₂O).[1]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry: To confirm the molecular weight (197.62 g/mol for the hydrochloride salt).[1]
Safety Precautions
-
General: Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, lab coat, and gloves.
-
Diazomethane: EXTREMELY HAZARDOUS. Diazomethane is a potent poison, an irritant, and a potential carcinogen. It is also highly explosive, sensitive to shock, friction, and sharp surfaces. All operations involving diazomethane must be conducted in a well-ventilated fume hood behind a safety shield. Use only smooth, fire-polished glassware. Do not distill diazomethane solutions.
-
Thionyl Chloride & Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl/CO/CO₂ respectively). Handle with extreme care in a fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with appropriate gloves and eye protection.
Experimental Workflow Visualization
Caption: Laboratory workflow for the synthesis of the target compound.
References
-
Wikipedia. Arndt–Eistert reaction. [Link]
-
Grokipedia. Arndt–Eistert reaction. [Link]
-
ChemBK. (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE - Physico-chemical Properties. [Link]
-
Chemistry LibreTexts. Arndt-Eister reaction. [Link]
-
Linder, M. R., Steurer, S., & Podlech, J. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses, Coll. Vol. 10, p.162 (2004); Vol. 79, p.186 (2002). [Link]
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Application Notes and Protocols for (S)-3-Aminohexanedioic Acid Hydrochloride in Cell Culture
Abstract
This technical guide provides a comprehensive framework for designing and executing cell culture experiments with (S)-3-Aminohexanedioic acid hydrochloride. As a metabolite of lysine, this compound, also known as (S)-3-aminoadipic acid, has emerged as a molecule of interest in metabolic diseases, oncology, and neuroscience. This document offers detailed, step-by-step protocols for the preparation, handling, and application of this compound in cell-based assays. We delve into the scientific rationale behind experimental choices, enabling researchers to investigate its effects on cell viability, proliferation, metabolic function, and oxidative stress. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the cellular and molecular impacts of this intriguing amino acid derivative.
Introduction: Understanding (S)-3-Aminohexanedioic Acid
(S)-3-Aminohexanedioic acid, a derivative of the essential amino acid lysine, is increasingly recognized for its diverse biological activities.[1] It is a key intermediate in lysine metabolism and has been identified as a potential biomarker for an increased risk of diabetes.[1] Furthermore, studies have implicated its racemic form, 2-aminoadipic acid (2-AAA), in the regulation of glucose and lipid metabolism, with potential roles in atherosclerosis and cancer.[1][2] Mechanistically, 2-AAA has been shown to induce the production of reactive oxygen species (ROS) and may influence insulin secretion and glial cell function.[3][4] Some evidence also suggests it may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.[5]
The hydrochloride salt of (S)-3-Aminohexanedioic acid offers improved solubility and stability in aqueous solutions, making it well-suited for cell culture applications. This guide will provide the foundational knowledge and detailed protocols to empower researchers to investigate the multifaceted effects of this compound in various cellular contexts.
Materials and Reagents
Compound Information
| Characteristic | Details |
| Compound Name | This compound |
| Synonyms | (S)-3-Aminoadipic acid hydrochloride, L-β-Homoglutamic acid hydrochloride |
| CAS Number | 61884-74-0 |
| Molecular Formula | C₆H₁₁NO₄ · HCl |
| Molecular Weight | 197.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and cell culture media |
Cell Lines
The choice of cell line is paramount and should be dictated by the research question. Based on the known biological activities of 2-aminoadipic acid, the following cell lines are recommended for initial studies:
| Cell Line | Type | Rationale |
| INS-1E | Rat Insulinoma | To investigate effects on insulin secretion and pancreatic β-cell function. |
| HUVEC | Human Umbilical Vein Endothelial Cells | To study impacts on endothelial function, inflammation, and atherosclerosis-related pathways. |
| U87 MG | Human Glioblastoma | To explore neuro-modulatory or neurotoxic effects, particularly relevant to glial cells. |
| MCF-7 | Human Breast Cancer | To assess potential anti-cancer or pro-cancer effects and metabolic reprogramming. |
General Reagents
-
This compound (ensure high purity, ≥98%)
-
Sterile, deionized, and pyrogen-free water
-
Appropriate cell culture medium (e.g., RPMI-1640 for INS-1E, EGM-2 for HUVEC, DMEM for U87 MG and MCF-7)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Assay-specific reagents (see protocols below)
Experimental Design and Protocols
Preparation of Stock Solutions
The hydrochloride form of the amino acid enhances its solubility in aqueous solutions.
Protocol 3.1.1: Preparation of a 100 mM Stock Solution
-
Aseptically weigh 19.76 mg of this compound.
-
In a sterile 1.5 mL microcentrifuge tube, dissolve the powder in 1 mL of sterile, deionized water or PBS.
-
Gently vortex until the solid is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
Workflow for Cellular Assays
The following diagram illustrates a general workflow for investigating the effects of this compound in cell culture.
Caption: General experimental workflow for cell-based assays.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of the compound.
Protocol 3.3.1: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 10 mM. Include a vehicle control (medium only).
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
| Parameter | Example Value |
| Cell Seeding Density | 8,000 cells/well |
| Compound Concentration Range | 0.1, 1, 10, 100 µM, 1, 10 mM |
| Incubation Time | 48 hours |
| MTT Concentration | 0.5 mg/mL |
| DMSO Volume | 100 µL |
Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay measures membrane integrity.
Protocol 3.4.1: LDH Release Assay
-
Follow steps 1-4 of the MTT assay protocol (3.3.1).
-
At the end of the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Oxidative Stress Assessment
Given that 2-AAA can induce ROS, this is a critical pathway to investigate.[3][4]
Protocol 3.5.1: Intracellular ROS Measurement with DCFDA
-
Seed cells in a black, clear-bottom 96-well plate and treat as described in Protocol 3.3.1 for a shorter duration (e.g., 1-6 hours).
-
Include a positive control for ROS induction (e.g., 100 µM H₂O₂).
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader.
Mechanistic Pathway Analysis
The following diagram outlines a potential signaling pathway to investigate, based on the known activities of 2-AAA.
Caption: Putative signaling pathways for (S)-3-Aminohexanedioic acid.
Data Analysis and Interpretation
-
IC50 Calculation: For dose-response curves from viability assays, calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treated groups with the vehicle control. A p-value of <0.05 is typically considered statistically significant.
-
Normalization: Normalize all data to the vehicle control to represent the percentage of change.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation | Exceeding solubility limit in media. | Prepare a more dilute stock solution or use a co-solvent like a minimal amount of DMSO (ensure final concentration is <0.1%). |
| High Variability in Assays | Inconsistent cell seeding, pipetting errors, or edge effects in plates. | Ensure a single-cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of the plate. |
| No Observable Effect | Compound is inactive at the tested concentrations, or the incubation time is too short. | Expand the concentration range and perform a time-course experiment. |
Conclusion
This compound is a promising tool for investigating cellular metabolism and signaling. The protocols outlined in this guide provide a robust starting point for characterizing its biological effects. By carefully selecting cell models and employing a multi-faceted assay approach, researchers can elucidate the mechanisms of action of this important lysine metabolite.
References
-
Frontiers in Endocrinology. (2024). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. [Link]
-
ResearchGate. (2024). Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol. [Link]
-
ResearchGate. (2020). The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells. [Link]
-
PubMed. (2020). The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells. [Link]
-
Human Metabolome Database. (2005). Showing metabocard for Aminoadipic acid (HMDB0000510). [Link]
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- 4. The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Aminoadipic acid (HMDB0000510) [hmdb.ca]
Application Notes and Protocols for In Vivo Animal Studies of (S)-3-Aminohexanedioic Acid Hydrochloride
Introduction
(S)-3-Aminohexanedioic acid, also known as (S)-3-aminoadipic acid, is a dicarboxylic amino acid with emerging interest in neuroscience and metabolic research. As a structural analog of glutamate, it holds the potential to interact with the glutamatergic system, a primary excitatory neurotransmitter network in the central nervous system.[1][2] Its hydrochloride salt is the preferred form for research applications due to its enhanced solubility and stability, facilitating reliable formulation for in vivo administration.
These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of initial in vivo animal studies to investigate the dosage, safety, and efficacy of (S)-3-Aminohexanedioic acid hydrochloride. The protocols outlined herein are grounded in established principles of animal research ethics, pharmacology, and drug metabolism, emphasizing a scientifically rigorous and humane approach.
Scientific Background & Rationale
(S)-3-Aminohexanedioic acid is structurally similar to the excitatory neurotransmitter glutamate, suggesting a potential interaction with glutamate receptors and transporters.[1] Research on the closely related isomer, 2-aminoadipic acid (2-AAA), has shown that it can modulate glutamate transport and has been implicated in both neuroprotective and neurotoxic effects, depending on the context.[3][4][5] Furthermore, 2-AAA has been identified as a biomarker in metabolic disorders such as diabetes, where it can influence glucose homeostasis and induce oxidative stress.[3][6][7][8][9]
Given these biological activities of a structurally similar compound, in vivo studies of this compound are warranted to explore its therapeutic potential in neurological and metabolic diseases. The primary objectives of initial in vivo studies should be to:
-
Establish a safe dosage range.
-
Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
-
Evaluate preliminary efficacy in relevant animal models.
The hydrochloride salt form is critical for these studies as it ensures the compound can be fully dissolved in an aqueous vehicle, allowing for accurate and consistent dosing.[10]
Pre-clinical In Vivo Study Design: A Phased Approach
A tiered or phased approach is recommended for the initial in vivo evaluation of this compound. This allows for the systematic collection of data, starting with safety and tolerability before proceeding to more complex efficacy studies.
Caption: A phased approach to in vivo studies of this compound.
PART 1: Dose Formulation and Administration Protocol
Materials
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials and syringes
-
pH meter and sterile solutions for pH adjustment (e.g., 0.1 M NaOH, 0.1 M HCl)
-
Analytical balance
-
Vortex mixer and/or sonicator
Formulation Protocol
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the compound accurately using an analytical balance.
-
Dissolve the powder in a sterile vehicle (saline or PBS) at the desired concentration. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Check the pH of the final solution. For parenteral administration, the pH should be adjusted to a physiologically compatible range (typically 6.5-7.5) using sterile acid or base solutions.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation appropriately. Aqueous solutions are typically stored at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but stability under these conditions should be validated.
Administration Routes
The choice of administration route will depend on the specific research question and the desired pharmacokinetic profile.
| Route of Administration | Advantages | Disadvantages |
| Intraperitoneal (IP) | Relatively easy to perform, rapid absorption. | Potential for irritation of the peritoneal cavity. |
| Subcutaneous (SC) | Slower, more sustained absorption. | Slower onset of action. |
| Oral Gavage (PO) | Mimics clinical route of administration for many drugs. | Subject to first-pass metabolism, variable bioavailability. |
| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Requires more technical skill, potential for rapid clearance. |
PART 2: Dose Range Finding and Acute Toxicity Study Protocol
Objective
To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities of this compound.
Rationale for Dose Selection
In the absence of direct in vivo data for this compound, a starting dose can be estimated based on studies of the structurally similar compound, 2-aminoadipic acid (2-AAA). One study reported administering 1% and 2% 2-AAA in the drinking water of mice for 13 weeks.[11] Assuming an average daily water intake of 1.5 mL per 10 g of body weight for a mouse, this can be translated to a daily dose:
-
1% in drinking water: (10 mg/mL) * (0.15 mL/g) = 1.5 mg/g/day = 1500 mg/kg/day
-
2% in drinking water: (20 mg/mL) * (0.15 mL/g) = 3 mg/g/day = 3000 mg/kg/day
These are high doses administered orally over a long period. For an initial acute study, a more conservative approach is warranted. A study on the amino acid L-arginine in rats used intravenous infusion doses of 250, 500, and 1000 mg/kg/h.[12]
Based on this information, a suggested starting dose for a single ascending dose study could be in the range of 10-100 mg/kg , with subsequent dose escalations.
Experimental Protocol
-
Animals: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Group 5: 300 mg/kg (and so on, with dose escalation based on observations)
-
-
Administration: Administer a single dose via the chosen route (e.g., IP).
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
PART 3: Pharmacokinetic (PK) Study Protocol
Objective
To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol
-
Animals: Cannulated rodents (for serial blood sampling) are ideal.
-
Dosing: Administer a single dose of this compound at a well-tolerated dose determined from the acute toxicity study. Both IV and the intended therapeutic route (e.g., PO or IP) should be tested to determine bioavailability.
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
At the end of the study, collect tissues of interest (e.g., brain, liver, kidneys) for analysis of compound distribution.
-
-
Analysis:
-
Analyze plasma and tissue homogenates for the concentration of (S)-3-Aminohexanedioic acid using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Caption: Workflow for a typical pharmacokinetic study.
Ethical Considerations
All animal experiments must be conducted in accordance with the ethical guidelines for the use of animals in research and with the approval of an Institutional Animal Care and Use Committee (IACUC).[13][14][15][16] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[13] This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to minimize any potential pain or distress.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vivo investigation of this compound. By following a systematic, phased approach, researchers can efficiently gather the necessary data to assess the safety and potential therapeutic utility of this compound. The information gathered from these studies will be crucial for making informed decisions about further pre-clinical development and the design of future efficacy studies in relevant disease models.
References
- Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - Frontiers. (2025-05-12).
- The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells - PubMed. (2020-07-30).
- Animal Rule Inform
- Pharmacokinetics and pharmacodynamics of L-arginine in rats: a model of stimulated neuronal nitric oxide synthesis - PubMed.
- On the toxicity of kynurenic acid in vivo and in vitro - PubMed.
- Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization - ACS Public
- An in vitro assay of the effect of lysine oxidation end-product, α-aminoadipic acid, on the redox status and gene expression in probiotic Lactobacillus reuteri PL503 - PMC - PubMed Central.
- A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC - PubMed Central.
- CN101401785A - Amino acid injection and preparation method thereof - Google P
- 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - NIH.
- L-alpha-aminoadipate reduces glutamate release from brain tissue exposed to combined oxygen and glucose depriv
- A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegener
- Amino acids – Guidelines on Parenteral Nutrition, Chapter 4 - PMC - NIH. (2009-11-18).
- Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol - ResearchG
- Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI.
- Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - MDPI.
- Neuroprotective doses of N-methyl-D-aspartate receptor antagonists profoundly reduce the minimum alveolar anesthetic concentration (MAC)
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- Ethical use of animals in medicine testing - EMA - European Union.
- Regulatory and molecular aspects of mammalian amino acid transport - PMC.
- On the toxicity of kynurenic acid in vivo and in vitro - ResearchG
- Pharmacokinetics Studies in Mice or R
- Amino acids used in the formulation of protein pharmaceuticals for spray-drying.
- Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019-07-08).
- Title Page Preliminary pharmacokinetics and in vivo studies indicate analgesic and stress mitigation effects of a novel NMDA - bioRxiv. (2024-06-26).
- The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells - ResearchG
- Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC - PubMed Central. (2025-05-13).
- The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - MDPI.
- Help Estimating In Vivo Oral Dosage from In Vitro Optimal Dosage?
- A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - ACS Public
- Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE)
- Full article: Preparation of Amino Acid Mixtures for Cell-Free Expression Systems.
- Discovery and Evaluation of Novel Calenduloside E Derivatives Targeting HSP90β in Ox-LDL-Induced HUVECs Injury - MDPI.
- Pharmacokinetics of arginine and aspartic acid administered simultaneously in the r
- The Behavioral Pharmacology Of Nmda Receptor Antagonists In Animal Mod - Taylor & Francis eBooks.
- Ethical considerations regarding animal experiment
- (PDF) Excitatory Amino Acid Transporters (EAATs)
- Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target - MDPI.
- The effect of kynurenic acid on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies - PubMed Central.
- l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC - PubMed Central.
- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors - MDPI.
- The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects - Semantic Scholar. (2024-08-21).
- Unit 5 Part 3 Synergistic Taste Effect of Glutamate and Inosin
- Effects of voriconazole on the safety, pharmacokinetics and pharmacody | DDDT. (2026-01-08).
- Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - NIH.
- Animal research: Ethics, regulations, and alternatives - The Pharma Innov
- Pharmacological NMDA receptor antagonism dose-dependently lowers body...
- Effects of l-glutamate and related amino acids upon the release of [3H]dopamine
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(S)-3-Aminohexanedioic Acid Hydrochloride: A Guide for Neuroscience Research
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (S)-3-Aminohexanedioic acid hydrochloride in neuroscience research. This guide offers insights into its potential mechanism of action, along with comprehensive, step-by-step protocols for its characterization and use in preclinical studies.
Introduction: The Glutamatergic System and the Potential of Novel Modulators
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), is fundamental to a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of this intricate system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, epilepsy, and major depressive disorder[1]. Consequently, the development of novel agents that can precisely modulate glutamatergic signaling is a key focus of modern neuroscience research and drug discovery.
This compound, also known by its synonyms L-β-homoglutamic acid and (S)-3-aminoadipic acid, is a structural analog of the endogenous neurotransmitter L-glutamate. Its chemical structure suggests a potential interaction with glutamate receptors, making it a compound of interest for investigating the complexities of the glutamatergic system. The stereochemistry of such molecules is critical in determining their pharmacological profile. For instance, while D-α-aminoadipic acid is a known N-methyl-D-aspartate (NMDA) receptor antagonist, the (S)-α-isomer of aminoadipic acid exhibits agonist activity at metabotropic glutamate receptor 2 (mGluR2)[2]. The precise pharmacological action of the (S)-β-isomer, (S)-3-Aminohexanedioic acid, is not as extensively characterized in publicly available literature, presenting an opportunity for novel research.
This guide will proceed under the hypothesis that this compound may act as a modulator of glutamate receptors. The following sections will provide detailed protocols to enable researchers to systematically investigate its pharmacological properties and potential therapeutic applications.
Part 1: Characterizing the Glutamatergic Activity
A crucial first step in utilizing a novel compound in neuroscience research is to thoroughly characterize its interaction with its putative molecular targets. For this compound, this involves determining its effects on the primary ionotropic glutamate receptors: NMDA and AMPA receptors.
Mechanism of Action: A Hypothetical Framework
Given its structural similarity to glutamate, this compound could potentially act as an agonist, antagonist, or allosteric modulator at glutamate receptors. The following diagram illustrates the principal components of a glutamatergic synapse, highlighting the potential sites of action for a novel modulator.
Caption: A simplified diagram of a glutamatergic synapse.
Experimental Workflow: In Vitro Characterization
The following workflow outlines the key steps to determine the in vitro pharmacological profile of this compound.
Caption: Workflow for in vitro pharmacological characterization.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the effect of this compound on NMDA and AMPA receptor-mediated currents in cultured cells.
Objective: To determine if the compound acts as an antagonist or modulator of NMDA and AMPA receptors.
Materials:
-
HEK293 cells expressing recombinant NMDA (GluN1/GluN2A or GluN1/GluN2B) or AMPA (e.g., GluA1/GluA2) receptors, or primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). For NMDA receptor recordings, MgCl₂ is omitted to prevent channel block.
-
Internal solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
Agonists: NMDA, Glycine, AMPA.
-
Antagonists (for controls): D-AP5 (selective NMDA receptor antagonist), CNQX (selective AMPA receptor antagonist).
-
This compound stock solution (e.g., 100 mM in deionized water).
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
Obtaining a Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the pressure to form a gigaohm seal (resistance > 1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
NMDA Receptor Current Measurement:
-
In Mg²⁺-free external solution, apply a brief pulse (e.g., 100 ms) of NMDA (100 µM) and Glycine (10 µM) to evoke an inward current.
-
Establish a stable baseline response.
-
Co-apply varying concentrations of this compound with the NMDA/Glycine solution.
-
Record the current amplitude at each concentration.
-
As a positive control, demonstrate that the NMDA-evoked current is blocked by D-AP5 (50 µM).
-
-
AMPA Receptor Current Measurement:
-
In standard external solution (with 1 mM MgCl₂), apply a brief pulse of AMPA (10 µM) to evoke an inward current.
-
Establish a stable baseline response.
-
Co-apply varying concentrations of this compound with the AMPA solution.
-
Record the current amplitude at each concentration.
-
As a positive control, show that the AMPA-evoked current is blocked by CNQX (10 µM).
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents in the absence and presence of the test compound.
-
Normalize the responses to the baseline control.
-
Plot the normalized response as a function of the compound concentration and fit the data with a suitable dose-response curve to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
-
| Parameter | NMDA Receptor Assay | AMPA Receptor Assay |
| Agonists | NMDA (100 µM) + Glycine (10 µM) | AMPA (10 µM) |
| External Solution | Mg²⁺-free | 1 mM MgCl₂ |
| Control Antagonist | D-AP5 (50 µM) | CNQX (10 µM) |
| Holding Potential | -70 mV | -70 mV |
Part 2: In Vivo Applications in Neuroscience Research
Once the in vitro profile of this compound is established, its effects can be investigated in a more complex, physiological context using in vivo models.
Protocol 2: In Vivo Microdialysis in Rodents
This protocol allows for the measurement of extracellular levels of amino acid neurotransmitters, including glutamate and GABA, in specific brain regions of awake, freely moving animals following administration of this compound[3][4].
Objective: To determine if the compound alters the balance of excitatory and inhibitory neurotransmission in vivo.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with a molecular weight cut-off appropriate for small molecules).
-
Syringe pump.
-
Fraction collector.
-
HPLC system with fluorescence or mass spectrometry detection for amino acid analysis.
-
Artificial cerebrospinal fluid (aCSF) for perfusion (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂ (pH 7.4).
-
This compound solution for systemic or local administration.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent (e.g., rat or mouse) and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and begin perfusing with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours for the extracellular environment to equilibrate.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials using a fraction collector.
-
Collect at least 3-4 baseline samples to establish a stable neurotransmitter level.
-
-
Compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection, or locally through the microdialysis probe - "reverse dialysis").
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for glutamate and GABA concentrations using a suitable analytical method like HPLC.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
-
Plot the time course of changes in extracellular glutamate and GABA levels.
-
Protocol 3: Behavioral Assays for Glutamatergic Modulation
Behavioral assays are essential for assessing the functional consequences of modulating the glutamatergic system. The choice of assay will depend on the hypothesized effect of the compound.
Objective: To evaluate the in vivo behavioral effects of this compound.
A. Novel Object Recognition (NOR) Test for Learning and Memory:
-
Rationale: The glutamatergic system, particularly NMDA receptors, is crucial for learning and memory.
-
Procedure:
-
Habituation: Allow the animal to explore an open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours). Administer the test compound or vehicle during this interval.
-
Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact memory.
-
B. Open Field Test for Locomotor Activity and Anxiety-like Behavior:
-
Rationale: Alterations in glutamatergic signaling can affect general activity levels and anxiety.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the center of an open field arena.
-
Record its activity for a set period (e.g., 10-30 minutes) using an automated tracking system.
-
Data Analysis: Measure total distance traveled (locomotor activity) and time spent in the center versus the periphery of the arena (anxiety-like behavior).
-
C. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Rationale: PPI is a measure of sensorimotor gating that is disrupted in conditions with altered glutamatergic function, such as schizophrenia.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in a startle chamber.
-
Present a series of trials consisting of a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, or the prepulse followed by the pulse.
-
Data Analysis: Measure the startle amplitude in each trial type. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse.
-
Conclusion
This compound represents a promising tool for the exploration of the glutamatergic system. Its unique stereochemistry warrants a thorough investigation of its pharmacological profile. The protocols outlined in this guide provide a systematic framework for researchers to characterize its mechanism of action and to explore its potential effects on neuronal function and behavior. Such studies will not only elucidate the specific role of this compound but also contribute to a broader understanding of glutamatergic modulation in the CNS, potentially paving the way for novel therapeutic strategies for a range of neurological disorders.
References
(A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs will be provided upon completion of the research and generation of the final document.)
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- 4. Local and Use-Dependent Effects of β-Amyloid Oligomers on NMDA Receptor Function Revealed by Optical Quantal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Aminohexanedioic acid hydrochloride administration in mouse models
An Application Guide for the Preclinical Administration of (S)-3-Aminohexanedioic Acid Hydrochloride in Murine Models
Authored by Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the administration of this compound, a key biomolecule utilized in research targeting neurological disorders, to mouse models.[1] Recognizing the critical need for methodological rigor and reproducibility in preclinical studies, these notes offer detailed, field-validated protocols for oral gavage and intraperitoneal injection. Beyond procedural steps, this guide elucidates the scientific rationale behind experimental choices, from vehicle preparation to post-administration assessment strategies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement scientifically sound, ethical, and effective in vivo studies involving this compound.
Scientific Background and Principles
(S)-3-Aminohexanedioic acid, also known as (S)-3-Aminoadipic acid, is a derivative of the dicarboxylic acid adipic acid.[1][2] As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, making it suitable for in vivo administration.[3] Its structural similarity to endogenous amino acids suggests potential interaction with metabolic and neurological pathways. While its precise mechanism of action is a subject of ongoing investigation, its application as a building block in the synthesis of pharmaceuticals for neurological conditions points to its potential role in modulating neuronal function.[1]
Research into related amino acid compounds and neuroprotective agents suggests that potential mechanisms could involve the attenuation of excitotoxicity, reduction of oxidative stress, or modulation of inflammatory responses within the central nervous system (CNS).[4][5][6] For instance, certain amino acid antagonists have been shown to reduce the convulsant properties and toxicity of neurotoxic agents by acting on NMDA or AMPA receptors.[6] The working hypothesis for a study involving this compound might therefore be grounded in these established neuroprotective paradigms.
Figure 1: Hypothesized neuroprotective mechanisms of (S)-3-Aminohexanedioic acid.
Pre-Experimental Preparation
Materials and Reagents
-
This compound (CAS: 61884-74-0)
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Sterile Phosphate-Buffered Saline (PBS), pH ~7.4
-
Syringes (1 mL, 3 mL)
-
Needles (25-27 gauge for IP; see Table 1)[7]
-
Gavage tubes (18-22 gauge, flexible or rigid with ball-tip; see Table 1)[8][9]
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
pH meter or pH strips
-
70% Ethanol for disinfection
Animal Models
Standard laboratory mouse strains (e.g., C57BL/6, BALB/c) are commonly used. The choice of strain, age, and sex should be justified based on the specific research question and disease model (e.g., 3xTg-AD mice for Alzheimer's disease research).[10] Animals should be acclimatized for at least one week before the start of the experiment under standard housing conditions (12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water). All procedures must be approved by the institution's Animal Care and Use Committee (ACUC).
Preparation of Dosing Solution
The hydrochloride salt form of (S)-3-Aminohexanedioic acid is expected to be water-soluble.[2] Sterile saline or PBS are the recommended vehicles to maintain isotonicity.
Protocol: Dosing Solution (10 mg/mL)
-
Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to ensure sterility.
-
Weighing: Accurately weigh 10 mg of this compound and place it in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile saline or PBS to the tube.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. A clear solution should be formed.
-
pH Check (Optional but Recommended): Check the pH of the final solution. While the salt form should be close to neutral, vehicles can be used to buffer the solution to a physiological pH (~7.0-7.4) to minimize irritation upon injection.[11]
-
Storage: Prepare the solution fresh on the day of dosing. If short-term storage is required, store at 2-8°C for no longer than 24-48 hours, protected from light, unless stability data indicates otherwise.
Administration Protocols
The choice of administration route is a critical experimental parameter. Intraperitoneal (IP) injection allows for rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism.[11] Oral gavage (PO) mimics a potential clinical route of administration for oral therapeutics and is necessary for studying oral bioavailability.[12][13]
| Parameter | Intraperitoneal (IP) Injection | Oral Gavage (PO) |
| Typical Dosage Range | 1 - 100 mg/kg (Requires empirical determination) | 1 - 100 mg/kg (Requires empirical determination) |
| Maximum Volume | 10 mL/kg (e.g., 0.25 mL for a 25g mouse)[7] | 10 mL/kg (e.g., 0.25 mL for a 25g mouse)[8] |
| Recommended Needle/Tube | 25-27 gauge needle[14] | 20-22 gauge, 3.8 cm ball-tipped gavage tube[9] |
| Absorption Speed | Rapid | Slower, subject to GI absorption |
| Key Advantage | Bypasses first-pass metabolism | Clinically relevant for oral drugs |
| Potential Complication | Peritonitis, organ puncture[15] | Esophageal/stomach perforation, aspiration[8] |
Table 1: Comparative Parameters for IP and Oral Gavage Administration Routes in Mice.
Protocol: Intraperitoneal (IP) Injection
This protocol describes the injection of the compound into the peritoneal cavity.
Figure 2: Workflow for Intraperitoneal (IP) Injection in a Mouse.
Step-by-Step Methodology:
-
Calculate Dose: Weigh the mouse and calculate the exact volume to be administered. For a 25g mouse receiving a 10 mg/kg dose from a 10 mg/mL solution, the volume is 0.025 mL or 25 µL.
-
Prepare Syringe: Draw the calculated volume into a 1 mL syringe fitted with a 27-gauge needle. Remove any air bubbles.
-
Restraint: Firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Turn the mouse to a supine position (dorsal recumbency) with the head tilted slightly downwards.[16] This allows the abdominal organs to shift cranially, creating a safer injection space.[17]
-
Locate Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[7]
-
Injection: Insert the needle, bevel up, at approximately a 30-40° angle to the abdominal wall. The needle should just penetrate the skin and peritoneum.[7]
-
Aspiration: Gently pull back the plunger. This is a critical self-validating step. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, withdraw the needle and reinject at a different site with a fresh needle.[15]
-
Administer: If aspiration is clear, inject the solution smoothly and steadily.
-
Withdrawal: Remove the needle swiftly and return the mouse to its home cage.
-
Monitoring: Observe the animal for at least 5-10 minutes for any signs of immediate distress, such as labored breathing or lethargy.
Protocol: Oral Gavage (PO)
This protocol describes the direct administration of the compound into the stomach. Proper training and technique are essential to prevent injury.
Figure 3: Workflow for Oral Gavage Administration in a Mouse.
Step-by-Step Methodology:
-
Calculate Dose: Weigh the mouse and calculate the required volume.
-
Measure Tube Length: Before restraining the animal, measure the gavage tube from the tip of the mouse's nose to the xiphoid process (the last rib). This ensures the tube will reach the stomach without perforating it. Mark the tube if necessary.[8]
-
Prepare Syringe: Attach the gavage tube to the syringe filled with the dosing solution.
-
Restraint: Scruff the mouse firmly, allowing the body to be held in a vertical position. This alignment of the head and body straightens the path to the esophagus.[18]
-
Insertion: Gently insert the ball-tipped tube into the diastema (the gap behind the incisors). Advance the tube along the roof of the mouth towards the pharynx.[9]
-
Advancement: The mouse will reflexively swallow as the tube enters the esophagus. The tube should slide down easily with minimal pressure. Crucially, if any resistance is met, do not force it. This indicates the tube may be in the trachea. Withdraw and start again.[8]
-
Administer: Once the tube is inserted to the pre-measured depth, administer the solution slowly over 2-3 seconds.[9]
-
Withdrawal: Remove the tube gently in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor closely for 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.[8]
Post-Administration Assessment
The evaluation of this compound's effects will depend on the experimental hypothesis. For neuroprotective studies, a combination of behavioral, biochemical, and histological assessments is recommended.
Behavioral Assessments
Behavioral tests are crucial for assessing functional outcomes such as cognition, motor coordination, and anxiety-like behavior.[19]
-
Morris Water Maze (MWM): A widely used test for assessing spatial learning and memory, particularly relevant for models of cognitive decline like Alzheimer's disease.[20][21]
-
Rotarod Test: Evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.[22] This is useful in models of Parkinson's disease or stroke.
-
Elevated Plus Maze (EPM): Assesses anxiety-like behavior by measuring the time spent in open versus enclosed arms of the maze.[20]
-
Novel Object Recognition: A test for recognition memory that relies on the innate tendency of rodents to explore novel objects more than familiar ones.[21]
Pharmacokinetic (PK) Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, serial blood sampling can be performed. This allows for the determination of key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (T½).[23] A full PK profile is essential for optimizing dosing regimens.[13]
Biochemical and Histological Analysis
At the study endpoint, tissues (e.g., brain, plasma) are collected for downstream analysis.
-
Immunohistochemistry (IHC): To visualize neuronal survival (e.g., NeuN staining), apoptosis (e.g., cleaved caspase-3 staining), or neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) in specific brain regions.[24][25]
-
ELISA/Western Blot: To quantify levels of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1β), markers of oxidative stress, or key signaling proteins in brain homogenates.[24]
References
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Marinova, M., Solopov, P., Colunga Biancatelli, R. M. L., Catravas, J. D., & Solopov, P. (2022). Optimizing antidotal treatment with the oral HSP90 inhibitor TAS-116 against hydrochloric acid-induced pulmonary fibrosis in mice. Frontiers in Physiology. [Link]
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Di, Y., Cheema, A. K., & Wang, J. (2024). Effects of radiation mitigating amino acid mixture on mice of different sexes. Frontiers in Pharmacology. [Link]
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Clarke, L. A., Tropak, M. B., & Mahuran, D. J. (2025). Generation of mice with combined Hexa Gly269Ser KI or KO and Neu3 KO alleles to create new models of GM2 gangliosidoses. Biology Open. [Link]
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]
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Aboulkassim, T., Di Censo, S., & Le, T. (2023). Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides. Frontiers in Molecular Biosciences. [Link]
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Bag-Lexa, J., Innamorato, A., & Lexa, P. (2023). Neuroprotective Effect of Nosustrophine in a 3xTg Mouse Model of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]
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University of Iowa IACUC. (n.d.). Routes and Volumes of Administration in Mice. University of Iowa. [Link]
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Jo, E., Park, S. J., & Choi, D.-Y. (2012). Neuroprotective effect of sinapic acid in a mouse model of amyloid β(1-42) protein-induced Alzheimer's disease. Pharmacological Reports. [Link]
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UNC Research. (n.d.). Mouse Handling & Techniques. University of North Carolina at Chapel Hill. [Link]
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Miller, S. L., Arnett, K. L., & McDonough, J. H. (2021). Novel Genetically Modified Mouse Model to Assess Soman-Induced Toxicity and Medical Countermeasure Efficacy: Human Acetylcholinesterase Knock-in Serum Carboxylesterase Knockout Mice. International Journal of Molecular Sciences. [Link]
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Uzar, E., Alp, H., & Cevik, M. U. (2022). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Journal of Clinical Medicine. [Link]
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Starek-Swiechowicz, B., & Starek, A. (2000). Excitatory amino acid antagonists alleviate convulsive and toxic properties of lindane in mice. Pharmacology & Toxicology. [Link]
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UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]
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Genovese, T., Esposito, E., & Cuzzocrea, S. (2019). Innovative mouse model mimicking human-like features of spinal cord injury: efficacy of Docosahexaenoic acid on acute and chronic phases. Scientific Reports. [Link]
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Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]
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Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. University of Arizona. [Link]
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Medicilon. (n.d.). Routes of Drug Administration Platform. Medicilon. [Link]
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Ma, M., Chen, S., & Li, J. (2020). Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. Frontiers in Neurology. [Link]
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Chen, Y.-S., Chen, S.-D., & Lin, C.-L. (2019). Novel application of amino-acid buffered solution for neuroprotection against ischemia/reperfusion injury. PLOS ONE. [Link]
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Zhang, D., & Wang, J. (2015). Murine Pharmacokinetic Studies. Bio-protocol. [Link]
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Rebouças, J. S., Spasojević, I., & Batinic-Haberle, I. (2008). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Journal of Pharmaceutical Sciences. [Link]
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ANU Animal Experimentation Ethics Committee. (2022). Guidelines for Injection Techniques in Mice V2.0. The Australian National University. [Link]
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Application Notes and Protocols for the Use of (S)-3-Aminohexanedioic Acid Hydrochloride in Enzyme Inhibition Assays
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of (S)-3-Aminohexanedioic acid hydrochloride as an inhibitor in enzyme assays. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to generate robust and reproducible data. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the experimental system.
Scientific Introduction: The Significance of this compound in Kynurenine Pathway Research
This compound is a chiral amino acid derivative that has garnered significant interest in the scientific community for its role as a modulator of the kynurenine pathway. This metabolic route is the primary catabolic pathway of tryptophan in mammals and is critically implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[1][2][3]
A key enzyme in this pathway is Kynurenine Aminotransferase II (KAT-II), which is predominantly responsible for the synthesis of kynurenic acid (KYNA) in the brain.[4] Elevated levels of KYNA are associated with cognitive deficits, making KAT-II a prime therapeutic target for cognitive enhancement.[1][2] (S)-3-Aminohexanedioic acid acts as an inhibitor of KAT-II, thereby reducing the production of KYNA. Its hydrochloride form is typically used in research due to its stability and solubility in aqueous solutions.
This guide will provide a detailed protocol for a fluorescence-based enzyme inhibition assay using recombinant human KAT-II, with this compound as the test inhibitor.
Core Principles of the KAT-II Inhibition Assay
The assay described herein is a fluorescence-based method that quantifies the activity of KAT-II by measuring the rate of kynurenic acid (KYNA) formation. The enzymatic reaction involves the transamination of L-kynurenine, with α-ketoglutarate serving as the amino group acceptor, a reaction that is dependent on the cofactor pyridoxal 5'-phosphate (PLP). The product, KYNA, possesses intrinsic fluorescent properties that allow for its sensitive detection.
The inhibitory potential of this compound is determined by measuring the decrease in KYNA production in its presence. The data generated is used to calculate the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.
Materials and Equipment
Reagents
-
This compound (CAS: 61884-74-0)
-
Recombinant Human Kynurenine Aminotransferase II (hKAT-II)
-
L-Kynurenine sulfate
-
α-Ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Dimethyl sulfoxide (DMSO), ACS Grade
-
Ultrapure water
-
A known KAT-II inhibitor for use as a positive control (e.g., BFF-122, IC50 ≈ 15-20 µM)[4]
Equipment
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~400 nm)
-
384-well, black, flat-bottom, low-volume microplates
-
Acoustic liquid handler or multichannel pipettes
-
Plate centrifuge
-
Incubator (37°C)
-
pH meter
-
Vortex mixer
Detailed Experimental Protocols
Reagent Preparation: The Foundation of a Robust Assay
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.4):
-
Prepare 1 M stock solutions of KH₂PO₄ and K₂HPO₄ in ultrapure water.
-
Combine the stock solutions to achieve a final concentration of 100 mM and adjust the pH to 7.4. This pH is optimal for KAT-II activity.[3]
-
Filter sterilize the buffer using a 0.22 µm filter and store at 4°C.
-
-
This compound Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of this compound and dissolve it in high-quality DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small, single-use aliquots at -20°C to prevent degradation from multiple freeze-thaw cycles.
-
Recombinant hKAT-II Working Solution (2X concentration):
-
Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration as recommended by the supplier.
-
On the day of the assay, dilute the enzyme stock in cold assay buffer to a 2X working concentration. The final concentration in the assay will need to be optimized to ensure the reaction proceeds in the linear range for the desired incubation time. A starting point could be in the low nanomolar range.
-
Add PLP to the enzyme working solution to a final concentration of 100 µM (2X). PLP is an essential cofactor for KAT-II activity.
-
-
Substrate Solution (2X concentration):
-
Prepare a 2X working solution of L-kynurenine and α-ketoglutarate in the assay buffer. The final concentrations in the assay should be at or near the Km values for the respective substrates to ensure sensitive detection of inhibition. Based on literature, starting concentrations can be around 10 mM for L-kynurenine and 10 mM for α-ketoglutarate.[4]
-
Assay Workflow: A Step-by-Step Guide
The following diagram illustrates the key stages of the enzyme inhibition assay.
Figure 1. Experimental workflow for the KAT-II enzyme inhibition assay.
Detailed 384-Well Plate Setup
The following table provides a detailed guide for the volumes to be added to each well of a 384-well plate. The final assay volume is 20 µL.
| Step | Component | Volume | Notes |
| 1 | Inhibitor Dilutions | 100 nL | Dispense serial dilutions of this compound in DMSO. For controls, dispense DMSO only. This low volume is ideally handled by an acoustic liquid handler to minimize DMSO concentration in the final assay volume. |
| 2 | hKAT-II Working Solution (2X) | 10 µL | Add to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 10 µL of assay buffer with PLP. |
| 3 | Pre-incubation | - | Centrifuge the plate briefly (e.g., 1000 rpm for 1 min). Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. |
| 4 | Substrate Solution (2X) | 10 µL | Add to all wells to initiate the reaction. |
| 5 | Incubation | - | Centrifuge the plate again. Incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction. |
| 6 | Fluorescence Reading | - | Read the plate on a fluorescence microplate reader (Ex: 340 nm, Em: 400 nm). |
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw fluorescence data is first corrected by subtracting the background fluorescence from the "no enzyme" control wells. The percent inhibition is then calculated for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Corrected Fluorescence_Inhibitor / Corrected Fluorescence_Vehicle))
IC50 Determination
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic (4PL) non-linear regression model. This can be performed using software such as GraphPad Prism.
Figure 2. Logical flow for the determination of the IC50 value.
Data Presentation
The results should be presented clearly in a table and a dose-response curve.
Table 1: Example Inhibition Data for a KAT-II Inhibitor
| Inhibitor Conc. (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.2 ± 1.5 |
| 30 | 91.5 ± 2.1 |
| 10 | 75.3 ± 3.4 |
| 3 | 48.9 ± 4.2 |
| 1 | 20.1 ± 3.8 |
| 0.3 | 5.6 ± 2.5 |
| 0.1 | 1.2 ± 1.9 |
| 0 | 0.0 ± 2.0 |
The corresponding dose-response curve would visually represent this data, with the IC50 value being the concentration at which the curve crosses 50% inhibition.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inaccurate pipetting; improper mixing; edge effects in the plate. | Use calibrated pipettes or an automated liquid handler; ensure thorough mixing after each addition; avoid using the outermost wells or fill them with buffer. |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity; suboptimal assay conditions; degraded reagents. | Optimize enzyme concentration and incubation time (while maintaining linearity); verify the pH of the assay buffer; use fresh aliquots of enzyme and substrates. |
| Inconsistent IC50 Values | Inaccurate inhibitor concentrations; inhibitor instability; assay drift over time. | Prepare fresh serial dilutions for each experiment; ensure the inhibitor stock solution is properly stored; minimize the time between plate preparation and reading. |
| Assay Fails with Positive Control | Inactive positive control; incorrect assay setup. | Use a fresh aliquot of the positive control inhibitor; double-check all reagent concentrations and incubation parameters. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the use of this compound in KAT-II enzyme inhibition assays. By following these detailed procedures and understanding the underlying principles, researchers can confidently generate high-quality data to advance our understanding of the kynurenine pathway and facilitate the development of novel therapeutics for neurological disorders.
References
-
Dounay, A. B., et al. (2015). Discovery of Brain-Penetrant Kynurenine Aminotransferase II (KAT II) Inhibitors: (S)-3-Amino-3-((5-chloro-2-((2-cyclopropyl-5-(trifluoromethyl)benzyl)amino)pyridin-3-yl)methyl)hexanedioic Acid. Journal of Medicinal Chemistry, 58(22), 8961–8978. [Link]
-
Rossi, F., et al. (2010). The structure of human kynurenine aminotransferase II, a new drug target for the treatment of schizophrenia. Journal of Biological Chemistry, 285(38), 29664–29673. [Link]
-
Pellicciari, R., et al. (2006). A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats. Neuropharmacology, 51(2), 179-187. [Link]
-
Wong, J., Ray, W. J., & Kornilova, A. Y. (2011). Development of a microplate fluorescence assay for kynurenine aminotransferase. Analytical Biochemistry, 409(2), 183-188. [Link]
-
Lu, H., et al. (2016). Development of a RapidFire mass spectrometry assay and a fluorescence assay for the discovery of kynurenine aminotransferase II inhibitors to treat central nervous system disorders. Analytical Biochemistry, 500, 31-38. [Link]
-
Han, Q., et al. (2008). Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II. The Biochemical Journal, 415(Pt 2), 231–240. [Link]
-
GraphPad Software. (n.d.). IC50 and EC50. In GraphPad Prism User Guide. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Aminohexanedioic Acid Hydrochloride in Receptor Binding Assays
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (S)-3-Aminohexanedioic acid hydrochloride in receptor binding assays. The content herein is structured to offer not only a step-by-step protocol but also the underlying scientific rationale, ensuring both technical accuracy and practical insight.
Introduction: The Significance of (S)-3-Aminohexanedioic Acid in Glutamatergic Neurotransmission
(S)-3-Aminohexanedioic acid, also known as L-β-homoglutamic acid, is a structural analog of the principal excitatory neurotransmitter in the central nervous system, L-glutamate.[1] Glutamate receptors are broadly classified into two families: ionotropic receptors (iGluRs) and metabotropic receptors (mGluRs).[1] The iGluRs are ligand-gated ion channels and are further subdivided into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[2] These receptors are pivotal in mediating fast excitatory synaptic transmission and are implicated in a vast array of physiological processes, including synaptic plasticity, learning, and memory.[2]
The pharmacological investigation of glutamate receptor ligands is crucial for understanding the intricacies of glutamatergic signaling and for the development of novel therapeutics for neurological and psychiatric disorders. While direct binding data for (S)-3-Aminohexanedioic acid is not extensively published, its enantiomer, (R)-α-aminoadipate, is a known competitive antagonist of the NMDA receptor.[3] This enantiomeric relationship strongly suggests that (S)-3-Aminohexanedioic acid is a relevant compound for investigation at the NMDA receptor, potentially exhibiting distinct binding affinities and functional activities.
This application note details a robust protocol for determining the binding affinity of this compound at the NMDA receptor using a competitive radioligand binding assay.
Scientific Principles of Competitive Radioligand Binding Assays
Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of an unlabeled compound (the "competitor" or "test ligand," in this case, (S)-3-Aminohexanedioic acid) for a specific receptor. The assay measures the ability of the test ligand to compete with a radiolabeled ligand (a "radioligand") of known high affinity and specificity for the same receptor binding site. As the concentration of the unlabeled test ligand increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor preparation.
The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to a dissociation constant (Ki) for the test ligand using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand. The Ki value represents the affinity of the test ligand for the receptor.
Caption: Principle of Competitive Receptor Binding.
Experimental Protocol: Determining the Binding Affinity of this compound for the NMDA Receptor
This protocol describes a competitive binding assay using [³H]CGP 39653, a high-affinity competitive NMDA receptor antagonist, as the radioligand, and crude cortical membranes prepared from rat brain as the source of NMDA receptors.
I. Materials and Reagents
-
This compound (Test Compound)
-
[³H]CGP 39653 (Radioligand), specific activity ~20-60 Ci/mmol
-
L-Glutamic acid (for defining non-specific binding)
-
Tris-HCl
-
EDTA
-
Sucrose
-
Polyethylenimine (PEI)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Scintillation cocktail
-
Bovine Serum Albumin (BSA)
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Filtration manifold
-
Liquid scintillation counter
-
pH meter
-
Adult Wistar or Sprague-Dawley rats
II. Preparation of Rat Cortical Membranes
Causality Behind Experimental Choices: The cerebral cortex is chosen due to its high density of NMDA receptors. The washing steps are critical to remove endogenous glutamate and other substances that could interfere with the binding assay. The use of a protease inhibitor cocktail is essential to prevent the degradation of receptor proteins by endogenous proteases released during tissue homogenization.
-
Humanely euthanize adult rats according to approved institutional guidelines.
-
Rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending it in 20 volumes of fresh homogenization buffer and centrifuging again at 40,000 x g for 20 minutes at 4°C. Repeat this washing step two more times.
-
Resuspend the final pellet in a small volume of 50 mM Tris-HCl (pH 7.4) containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane suspension and store at -80°C until use.
III. Radioligand Binding Assay Procedure
Causality Behind Experimental Choices: The assay is performed in a Tris-HCl buffer at physiological pH to maintain the integrity and function of the receptors. The use of a saturating concentration of L-glutamate to define non-specific binding ensures that only binding to the NMDA receptor glutamate site is measured. The incubation time and temperature are optimized to allow the binding reaction to reach equilibrium.
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Prepare Radioligand Solution: Dilute [³H]CGP 39653 in assay buffer to a final concentration of 5 nM. The Kd of [³H]CGP 39653 for rat brain membranes is approximately 6-15 nM, and using a concentration near the Kd is optimal for competitive binding assays.
-
Prepare Test Compound Dilutions: Prepare a series of dilutions of this compound in assay buffer. A typical concentration range to start with would be from 1 nM to 1 mM.
-
Assay Setup: In a 96-well plate or individual microcentrifuge tubes, set up the following reactions in a final volume of 500 µL:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]CGP 39653 solution + 400 µL Membrane suspension (containing 50-100 µg of protein).
-
Non-specific Binding (NSB): 50 µL L-Glutamic acid (1 mM final concentration) + 50 µL [³H]CGP 39653 solution + 400 µL Membrane suspension.
-
Competition Binding: 50 µL this compound dilution + 50 µL [³H]CGP 39653 solution + 400 µL Membrane suspension.
-
-
Incubation: Incubate the reactions at room temperature (22-25°C) for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the radioligand to the filter) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Caption: Workflow for the NMDA Receptor Binding Assay.
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding:
-
% Specific Binding = (Specific Binding at given concentration / Specific Binding in the absence of competitor) x 100.
-
-
Plot the % Specific Binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]CGP 39653).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Expected Results and Interpretation
Based on the known antagonist activity of its (R)-enantiomer at the NMDA receptor, it is anticipated that (S)-3-Aminohexanedioic acid will also exhibit affinity for this receptor. The resulting Ki value will quantify this affinity, with a lower Ki indicating higher affinity. This data will be crucial for the pharmacological characterization of (S)-3-Aminohexanedioic acid and will inform the design of subsequent functional assays to determine if it acts as an agonist, antagonist, or partial agonist at the NMDA receptor.
| Compound | Receptor Target | Reported Affinity (Ki or IC50) | Reference |
| (R)-α-Aminoadipate | NMDA Receptor | Antagonist activity demonstrated | [3] |
| L-Glutamate | NMDA Receptor | ~1 µM (agonist) | [4] |
| NMDA | NMDA Receptor | ~5 µM (agonist) | [4] |
| CGP 39653 | NMDA Receptor | ~6-15 nM (antagonist) | [4][5] |
| D-AP5 | NMDA Receptor | ~0.5 µM (antagonist) | [3] |
Troubleshooting
-
High Non-specific Binding:
-
Ensure filters are adequately pre-soaked in PEI.
-
Optimize the washing steps (volume and number of washes).
-
Reduce the amount of membrane protein in the assay.
-
-
Low Total Binding:
-
Verify the quality and activity of the membrane preparation.
-
Check the concentration and specific activity of the radioligand.
-
Ensure the incubation time is sufficient to reach equilibrium.
-
-
Poor Curve Fit:
-
Expand the range of competitor concentrations.
-
Ensure accurate pipetting and dilutions.
-
Repeat the assay with fresh reagents.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound at the NMDA receptor using a competitive radioligand binding assay. By understanding the principles behind each step and adhering to the detailed methodology, researchers can obtain reliable and reproducible data on the binding affinity of this compound, contributing to the broader understanding of glutamatergic pharmacology and the development of novel neurotherapeutics.
References
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
-
Purves, D., Augustine, G. J., Fitzpatrick, D., et al., editors. (2001). Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates. Glutamate Receptors. Available from: [Link]
- Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. Cephalalgia : an international journal of headache, 29(8), 897–904.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21, 165–204.
- Fagg, G. E., Olpe, H. R., Pozza, M. F., Baud, J., Bittiger, H., Allgeier, H., Heckendorn, R., & Schmutz, M. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. European journal of pharmacology, 192(1), 19–24.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Kessler, M., Terramani, T., & Lynch, G. (1989). A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. Journal of neurochemistry, 52(4), 1319–1328.
-
McNamara, J. O. (2006). Pharmacology of NMDA Receptors. In Jasper's Basic Mechanisms of the Epilepsies. 3rd edition. Bethesda (MD): National Center for Biotechnology Information (US). Available from: [Link]
- Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2018). NMDA Receptors in the Central Nervous System. In Handbook of Experimental Pharmacology (Vol. 246, pp. 1–51). Springer, Berlin, Heidelberg.
- Sharif, S., & Ghavami, A. (2018). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research, 4(2), 43-49.
Sources
- 1. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Aminohexanedioic acid hydrochloride protocol for HPLC analysis
An Application Note for the Chiral HPLC Analysis of (S)-3-Aminohexanedioic Acid Hydrochloride
Introduction
(S)-3-Aminohexanedioic acid, a chiral non-proteinogenic amino acid, serves as a critical building block and intermediate in the synthesis of various pharmaceutical compounds.[1] The stereochemistry of such molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drug substances. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for ensuring this purity, offering robust, sensitive, and reliable methods for separating and quantifying enantiomers.[2][3]
This application note presents a detailed protocol for the direct chiral HPLC analysis of this compound. The method is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and validated procedure to determine enantiomeric purity. The protocol leverages a macrocyclic glycopeptide-based chiral stationary phase (CSP), which enables the direct separation of enantiomers without the need for complex derivatization steps.[4]
Principle of Chiral Separation
Direct enantiomeric resolution on a Chiral Stationary Phase (CSP) is a powerful technique in HPLC.[3] This method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to differential retention times and, thus, separation.
For polar, zwitterionic molecules like amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective.[4][5] These CSPs possess multiple chiral centers and functional groups (ionic, polar, and hydrophobic) that facilitate various interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance. This multi-modal interaction capability allows for the effective chiral recognition and separation of underivatized amino acids in a polar ionic mobile phase mode.[4] This approach simplifies sample preparation and avoids potential artifacts or side reactions associated with derivatization.[4]
Apparatus, Reagents, and Materials
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with inserts.
-
Syringe filters (0.22 µm, compatible with aqueous/organic solvents).
2. Chemicals and Reagents:
-
This compound Reference Standard.
-
(R,S)-3-Aminohexanedioic acid hydrochloride (Racemic mixture for method development/specificity).
-
Methanol (HPLC Grade).
-
Ethanol (HPLC Grade).
-
Water (HPLC or Milli-Q grade).
-
Formic Acid (or Acetic Acid, HPLC grade).
-
Triethylamine (HPLC grade).
3. Chromatographic Column:
-
Recommended Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm, or equivalent macrocyclic glycopeptide-based CSP.
Preparation of Solutions
1. Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Additive: Formic Acid or Acetic Acid (e.g., 0.1% v/v)
-
Procedure: Prepare a suitable mixture of Methanol and Water (e.g., 80:20 v/v) containing a small amount of an acidic modifier. The optimal ratio should be determined during method development. For this protocol, we will use Methanol/Water/Formic Acid (80:20:0.1, v/v/v) .
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Causality: The organic modifier (methanol) and its concentration influence analyte solubility and interaction with the CSP, directly impacting retention and selectivity. The acidic modifier helps to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving reproducible ionic interactions.[4]
-
2. Standard Stock Solution (0.5 mg/mL):
-
Accurately weigh approximately 5.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
3. Working Standard Solution (50 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix. This solution is used for routine analysis and quantitation.
4. System Suitability Solution (Racemic Mixture):
-
Prepare a solution of the racemic (R,S)-3-Aminohexanedioic acid hydrochloride at a concentration of approximately 50 µg/mL in the mobile phase. This solution is used to verify the resolution between the (S) and (R) enantiomers.
HPLC Chromatographic Conditions
All quantitative parameters for the HPLC analysis are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol / Water / Formic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (or until both enantiomers have eluted) |
Rationale: A low UV wavelength (210 nm) is selected to detect the carboxyl functional group, as the molecule lacks a strong chromophore.[6] A controlled column temperature is critical for ensuring reproducible retention times and selectivity in chiral separations.
Analytical Workflow and Protocol
The overall experimental workflow, from sample handling to final data analysis, is depicted in the diagram below.
Caption: Workflow for Chiral HPLC Analysis.
Step-by-Step Protocol:
-
System Equilibration: Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST):
-
Inject the mobile phase or a blank solution to ensure no interfering peaks are present.
-
Inject the Racemic Mixture solution five times.
-
Verify that the system meets the pre-defined SST criteria:
-
Resolution (Rs): The resolution between the (S) and (R) peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (%RSD): The %RSD for the retention time and peak area of the (S)-enantiomer from the five replicate injections should be ≤ 2.0%.
-
-
-
Sample Preparation:
-
Accurately weigh an amount of the test sample equivalent to ~5.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute this solution as necessary to fall within the validated linear range of the method (e.g., to a final concentration of 50 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample solution onto the equilibrated HPLC system.
-
Record the chromatogram and integrate the peak areas for the (S) and any detected (R) enantiomer.
-
-
Calculation of Enantiomeric Purity:
-
Calculate the percentage of the undesired (R)-enantiomer using the following formula: % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] * 100
-
The enantiomeric purity (or enantiomeric excess, e.e.) can then be reported as: Enantiomeric Purity = 100% - % (R)-enantiomer
-
Method Validation (as per ICH Q2(R1) Guidelines)
Every analytical protocol must be a self-validating system to ensure its trustworthiness.[7] The following parameters should be assessed to demonstrate that the method is fit for its intended purpose.[8][9]
| Validation Parameter | Acceptance Criteria & Procedure |
| Specificity | The method must be able to unequivocally assess the (S)-enantiomer in the presence of its (R)-enantiomer and any potential impurities. This is demonstrated by injecting the racemic mixture and showing baseline resolution (Rs ≥ 1.5) between the enantiomer peaks.[7] |
| Linearity | A linear relationship between concentration and detector response should be established. Prepare at least five concentration levels of the reference standard (e.g., from LOQ to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.[7] |
| Range | The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision. Typically, for assay, this is 80% to 120% of the test concentration.[8] |
| Accuracy | Determined by the recovery of spiked analyte in a placebo matrix or by comparing results to a known true value. Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.[10] |
| Precision | Repeatability (Intra-assay): Analyze a minimum of 6 determinations at 100% of the test concentration. The %RSD should be ≤ 2.0%. Intermediate Precision: Repeatability test performed by a different analyst on a different day. The cumulative %RSD should meet the acceptance criteria.[10] |
| Limit of Quantitation (LOQ) | The lowest concentration of the (R)-enantiomer that can be reliably quantified. Typically established where the signal-to-noise ratio is approximately 10:1. The precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%). |
| Limit of Detection (LOD) | The lowest concentration of the (R)-enantiomer that can be detected. Typically established where the signal-to-noise ratio is approximately 3:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). The system suitability parameters should remain within limits.[10] |
Conclusion
This application note provides a comprehensive, scientifically grounded protocol for the chiral analysis of this compound using direct HPLC on a macrocyclic glycopeptide-based stationary phase. The method is specific, robust, and avoids the complexities of derivatization. By following the detailed steps for analysis and adhering to the principles of method validation outlined by ICH guidelines, laboratories can ensure the reliable and accurate determination of enantiomeric purity, supporting pharmaceutical development and quality control operations.
References
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Online]. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Online]. Available at: [Link]
-
International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online]. Available at: [Link]
-
Siddiqui, F. A., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. SciELO South Africa. [Online]. Available at: [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Online]. Available at: [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Online]. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Online]. Available at: [Link]
-
LCGC International. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Online]. Available at: [Link]
-
Siddiqui, F. A., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. ResearchGate. [Online]. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Online]. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Online]. Available at: [Link]
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Online]. Available at: [Link]
-
Hubner, G., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Online]. Available at: [Link]
-
Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. [Online]. Available at: [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Online]. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Amino Acids in Fermented Food and Drinks. [Online]. Available at: [Link]
-
Dong, M. W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Online]. Available at: [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2017). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Online]. Available at: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Online]. Available at: [Link]
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- 1. CAS 5427-96-3: 3-Aminohexanedioic acid | CymitQuimica [cymitquimica.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jocpr.com [jocpr.com]
- 7. database.ich.org [database.ich.org]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 10. pharmtech.com [pharmtech.com]
(S)-3-Aminohexanedioic acid hydrochloride in drug discovery screening
An In-Depth Guide to the Application of (S)-3-Aminohexanedioic Acid Hydrochloride in Drug Discovery Screening for Kynurenine Pathway Modulators
Introduction: Targeting the Kynurenine Pathway for Neurotherapeutics
The kynurenine pathway (KP) is the principal metabolic route for tryptophan in mammals, playing a crucial role in immune regulation, neuroinflammation, and neurotransmitter balance.[1][2][3] Dysregulation of this pathway is increasingly implicated in the pathophysiology of a wide range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and depression.[3][4][5] A key control point in this pathway is the enzyme Kynurenine Aminotransferase II (KAT-II), which is the predominant isoform in the brain responsible for the synthesis of kynurenic acid (KYNA) from L-kynurenine.[6][7]
While KYNA can be neuroprotective under basal conditions, pathologically elevated levels are associated with cognitive deficits.[5][8] This is due to its action as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and at α7 nicotinic acetylcholine receptors.[4][6] Consequently, the selective inhibition of KAT-II to reduce brain KYNA levels has emerged as a promising therapeutic strategy for treating cognitive impairment in these disorders.[4][6][8]
This application note provides a comprehensive guide for the evaluation of this compound as a potential modulator of KAT-II. This compound, also known as (S)-3-aminoadipic acid, is an amino acid derivative that serves as a versatile building block for therapeutics targeting neurological disorders.[9][10] Its structural similarity to the endogenous KAT-II substrate, L-kynurenine, provides a strong rationale for its investigation as a potential competitive inhibitor. We present a structured workflow, from initial high-throughput screening to mechanism of action studies, designed to characterize its activity and potential as a lead compound.
Section 1: The Kynurenine Pathway: A Dichotomy of Neuroprotection and Neurotoxicity
The metabolism of L-kynurenine represents a critical juncture in the kynurenine pathway. The fate of kynurenine is determined by two competing enzymatic branches with opposing effects on neuronal health.
-
The Neurotoxic Branch: Catalyzed by kynurenine 3-monooxygenase (KMO), this branch leads to the production of 3-hydroxykynurenine and subsequently quinolinic acid (QA). QA is a potent NMDA receptor agonist and a known excitotoxin that contributes to neuronal damage and death.[3][5]
-
The Neuroprotective Branch: Catalyzed by kynurenine aminotransferases (KATs), this branch produces KYNA. As previously mentioned, while neuroprotective at physiological levels, excessive KYNA contributes to glutamatergic hypofunction.[5][6]
Given that KAT-II is the primary enzyme for KYNA synthesis in the brain, its inhibition is a targeted approach to shift the pathway's balance away from excessive KYNA production without directly promoting the neurotoxic QA branch.[6]
Figure 1. The central role of L-Kynurenine at the branch point of the Kynurenine Pathway.
Section 2: this compound - Compound Profile
Before initiating a screening campaign, it is essential to understand the fundamental properties of the test article. This compound is a commercially available compound with well-defined characteristics.
| Property | Value | Reference |
| Synonyms | (S)-3-Aminoadipic acid hydrochloride; β-HomoGlu-OH·HCl | [9] |
| CAS Number | 61884-74-0 | [9][10] |
| Molecular Formula | C₆H₁₁NO₄·HCl | [9] |
| Molecular Weight | 197.62 g/mol | [9][11] |
| Appearance | White to off-white crystalline powder | [9][11] |
| Solubility | Soluble in water, sparingly in methanol | [11] |
| Storage | Store at 0 - 8 °C | [9] |
| Purity | ≥ 98% | [9] |
Section 3: A Phased High-Throughput Screening (HTS) Strategy
A robust screening cascade is critical for efficiently identifying and validating true hits while eliminating false positives.[12] We propose a multi-stage workflow to systematically evaluate this compound. This phased approach ensures that resources are focused on compounds with the highest potential.
Figure 2. A comprehensive screening cascade for hit validation and characterization.
Section 4: Primary Screening Protocol: In Vitro KAT-II Enzymatic Assay
Principle: This biochemical assay measures the enzymatic activity of recombinant human KAT-II by quantifying the formation of KYNA from the substrate L-kynurenine. The reaction requires the cofactor pyridoxal-5'-phosphate (PLP). Inhibition is detected as a decrease in the rate of KYNA production in the presence of the test compound. This protocol is designed for a 384-well plate format suitable for HTS.[13]
Materials and Reagents:
-
Recombinant Human KAT-II (purified)
-
L-kynurenine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
This compound (test compound)
-
PF-04859989 or another known KAT-II inhibitor (positive control)[6][14]
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4, with 10 mM dithiothreitol (DTT)
-
Stop Solution: e.g., 10% Trichloroacetic acid (TCA)
-
384-well, low-volume, black assay plates
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector for KYNA quantification.
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock to create a working solution. For a primary screen at 10 µM final concentration in a 20 µL assay volume, prepare a 400 µM working stock in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer 100 nL of the working stock, positive control, or DMSO (negative control) to the appropriate wells of the 384-well plate.
-
-
Reagent Preparation:
-
Prepare a 2X Enzyme/Cofactor Mix in Assay Buffer containing the final desired concentration of KAT-II and PLP (e.g., 20 nM KAT-II and 40 µM PLP).
-
Prepare a 2X Substrate Mix in Assay Buffer containing the final desired concentration of L-kynurenine (e.g., 20 µM, approximately the Km value).
-
-
Assay Execution:
-
Add 10 µL of the 2X Enzyme/Cofactor Mix to all wells of the assay plate.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X Substrate Mix to all wells.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of Stop Solution to all wells.
-
Centrifuge the plate (e.g., 3000 rpm for 10 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis or inject directly from the assay plate.
-
Quantify the KYNA produced using a validated HPLC-fluorescence method (Excitation: ~344 nm, Emission: ~398 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Test: Fluorescence signal from the test compound well.
-
Signal_Max: Average signal from the negative control (DMSO) wells.
-
Signal_Min: Average signal from the positive control (e.g., PF-04859989) wells.
-
-
Define a hit criterion, typically based on a robust statistical measure like three times the standard deviation of the negative controls (e.g., % Inhibition > 50%).
Section 5: Dose-Response and IC₅₀ Determination
Rationale: Compounds identified as "hits" in the primary screen must be confirmed. A dose-response experiment is performed to demonstrate concentration-dependent inhibition and to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.[15][16]
Protocol:
-
Prepare a 10-point, 3-fold serial dilution series of this compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
Repeat the enzymatic assay protocol as described in Section 4, plating the dilution series in triplicate.
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: The potency of the test compound should be compared against a known inhibitor.
| Compound | IC₅₀ (µM) | Hill Slope |
| (S)-3-Aminohexanedioic acid HCl | Experimental Value | Experimental Value |
| PF-04859989 (Control) | 0.028 | ~1.0 |
Section 6: Counterscreening for Assay Artifacts
Rationale: High-throughput screens are susceptible to false positives arising from non-specific mechanisms like compound aggregation, redox cycling, or interference with the detection method.[12] Counterscreens are essential to identify and eliminate these problematic compounds.
Figure 3. Logic flow for triaging hits using counterscreens to identify true inhibitors.
Protocol: β-Lactamase Aggregation Counterscreen:
-
Principle: Promiscuous inhibitors that function via aggregation will inhibit many enzymes non-selectively. A well-characterized, robust enzyme like β-lactamase is used as a surrogate to detect this behavior.[12][17]
-
Method:
-
Perform an enzymatic assay using TEM-1 β-lactamase and its chromogenic substrate, nitrocefin.
-
Test this compound in a dose-response format.
-
Active compounds in this assay are flagged as potential aggregators and are generally deprioritized.
-
Section 7: Mechanism of Inhibition (MoI) Studies
Rationale: Understanding how a compound inhibits its target is crucial for lead optimization. Given the structural similarity of (S)-3-Aminohexanedioic acid to L-kynurenine, the most probable mechanism is competitive inhibition. This can be confirmed through enzyme kinetic studies.
Protocol: Enzyme Kinetics
-
Set up the KAT-II enzymatic assay as described previously.
-
Create a matrix of reaction conditions by varying the concentration of the substrate (L-kynurenine) across a range (e.g., 0.2x to 5x its Km value) at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Measure the initial reaction velocity (rate of KYNA formation) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk).
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Conclusion
This application note outlines a systematic and rigorous workflow for evaluating this compound as a potential inhibitor of Kynurenine Aminotransferase II. By following this phased approach—from primary screening and hit confirmation to counterscreening and detailed mechanistic studies—researchers can confidently assess the compound's therapeutic potential. The identification of a novel, selective, and well-characterized KAT-II inhibitor from a simple amino acid derivative scaffold could provide a valuable starting point for the development of new treatments for schizophrenia and other debilitating neurological disorders.
References
-
Title: Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study Source: MDPI URL: [Link]
-
Title: Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation Source: MDPI URL: [Link]
-
Title: Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders Source: PMC URL: [Link]
-
Title: Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia Source: PMC URL: [Link]
-
Title: Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications Source: PMC URL: [Link]
-
Title: Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor Source: PMC URL: [Link]
-
Title: Role of Kynurenine and Its Derivatives in the Neuroimmune System Source: PMC URL: [Link]
-
Title: The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies Source: MDPI URL: [Link]
-
Title: Special Issue : Role of the Kynurenine System in Neurological Disorders Source: MDPI URL: [Link]
-
Title: (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE - Physico-chemical Properties Source: ChemBK URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: The essential roles of chemistry in high-throughput screening triage Source: PMC - NIH URL: [Link]
-
Title: High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation Source: PMC - NIH URL: [Link]
-
Title: A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling Source: PubMed URL: [Link]
-
Title: Epi-absorbance-based counterscreen for selective VIM-2 inhibitors Source: PubChem URL: [Link]
-
Title: High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases Source: MDPI URL: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
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- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
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- 15. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. AID 1925 - Epi-absorbance-based counterscreen for selective VIM-2 inhibitors: dose response biochemical high throughput screening assay to identify inhibitors of TEM-1 serine-beta-lactamase. - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Structural Significance of (S)-3-Aminohexanedioic Acid Hydrochloride
An in-depth guide to the crystallographic analysis of (S)-3-Aminohexanedioic acid hydrochloride, a key building block in biochemical and pharmaceutical research. This document provides experienced researchers and drug development professionals with a comprehensive overview, from fundamental properties to advanced experimental protocols for obtaining high-quality single crystals suitable for X-ray diffraction studies.
(S)-3-Aminohexanedioic acid, also known as (S)-3-aminoadipic acid, is an important chiral amino acid derivative.[1][2] Its hydrochloride salt is frequently used in research and development due to its improved stability and handling characteristics.[2] In the pharmaceutical industry, amino acids and their derivatives are fundamental components in drug design and formulation. They can serve as active pharmaceutical ingredients (APIs), building blocks for complex molecules like peptides, or as excipients that enhance drug solubility and stability.[3][4][5]
The precise three-dimensional arrangement of atoms within a molecule, which can only be definitively determined through single-crystal X-ray diffraction, is critical.[6][7] This structural data is foundational for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's conformation influences its biological activity.
-
Drug Design: Serving as a starting point for creating more potent and selective therapeutics.[8]
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.
This guide provides the necessary protocols and scientific rationale to empower researchers to successfully conduct crystallographic studies on this compound.
Physicochemical Properties and Handling
A thorough understanding of the material's properties is the first step in designing a successful crystallization strategy. This compound is a white to off-white powder that should be stored under refrigerated conditions (0 - 8 °C) to ensure its long-term stability.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₄·HCl | [2] |
| Molecular Weight | 197.62 g/mol | [2] |
| IUPAC Name | (3S)-3-aminohexanedioic acid hydrochloride | [1] |
| Synonyms | (S)-3-Aminoadipic acid HCl, H-β-HoGlu-OH·HCl | [2][9] |
| CAS Number | 61884-74-0 | [2][9] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 98% | [2] |
| Optical Rotation | [a]D²⁵ = +21 ± 2º (c=1 in H₂O) | [2] |
| Storage Conditions | Store at 0 - 8 °C | [2] |
Protocol 1: Single Crystal Growth
The cornerstone of any crystallographic study is the generation of high-quality, single crystals. This requires a systematic approach to creating a supersaturated solution from which the molecule can slowly and orderly precipitate. For amino acid hydrochlorides, which are often highly soluble in water, a combination of solvents is typically required to achieve the delicate balance of solubility needed for crystallization.
Causality in Crystallization
Crystallization is not merely precipitation. It is a thermodynamically controlled process where molecules self-assemble from a supersaturated state into a highly ordered, repeating lattice structure.[7] The choice of solvent is paramount as it modulates the solubility curve. A good crystallizing system is one where the compound has moderate solubility, and this solubility can be easily altered by a change in conditions (e.g., temperature, solvent ratio). Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.[7]
Materials and Equipment
-
This compound
-
Solvents (HPLC grade): Deionized water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dioxane
-
Glass vials (2-4 mL) with screw caps
-
Micro-spatula
-
Heating plate with stirring function
-
Sterile syringe filters (0.22 µm)
-
Stereomicroscope for crystal inspection
Step-by-Step Methodology
Step 1: Solubility and Solvent System Screening (The Foundation)
-
Rationale: The goal is to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature but more soluble at an elevated temperature, or to find a soluble/anti-solvent pair.
-
Procedure:
-
Place ~5-10 mg of the compound into several different vials.
-
To each vial, add a different solvent (e.g., water, ethanol, isopropanol) dropwise while stirring until the solid dissolves. Record the approximate solubility.
-
Water is likely a good solvent, while alcohols or acetone may act as anti-solvents. The ideal system will involve a mixture where the compound is soluble, but near saturation.
-
Step 2: Preparation of the Crystallization Solution
-
Rationale: To ensure a homogenous starting point and remove any particulate impurities that could act as unwanted nucleation sites, leading to a shower of tiny crystals.
-
Procedure:
-
Based on the screening, prepare a stock solution in the chosen "good" solvent (e.g., water or a water/ethanol mixture).
-
Create a nearly saturated solution by dissolving the compound with gentle heating (e.g., 40-50 °C) and stirring. Do not overheat, as this can cause degradation.
-
Once fully dissolved, filter the warm solution through a 0.22 µm syringe filter into a clean, dust-free vial.
-
Step 3: Inducing Crystallization (The Art)
-
Method A: Slow Evaporation
-
Causality: This method slowly increases the concentration of the compound as the solvent evaporates, gently pushing the solution into a state of supersaturation. It is simple and effective for initial trials.
-
Protocol: Loosely cap the vial containing the filtered solution (or pierce the cap with a needle) and place it in a vibration-free location. Allow the solvent to evaporate over several days to weeks.
-
-
Method B: Vapor Diffusion (Hanging or Sitting Drop)
-
Causality: This is a highly controlled method that gradually introduces an "anti-solvent" (a solvent in which the compound is poorly soluble) via the vapor phase. This slowly reduces the solubility of the compound in the solution drop, leading to controlled crystal growth.
-
Protocol (Sitting Drop):
-
Fill the outer reservoir of a crystallization plate or sealed container with 1 mL of the anti-solvent (e.g., isopropanol or acetone).
-
Pipette a 10-20 µL drop of the filtered compound solution onto a microbridge or platform inside the container.
-
Seal the container tightly. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization over several days.
-
-
-
Method C: Slow Cooling
-
Causality: This method leverages the fact that the solubility of many compounds decreases as the temperature is lowered. A slow, controlled temperature drop prevents rapid precipitation and encourages the growth of larger, more ordered crystals.
-
Protocol: Prepare a saturated solution at an elevated temperature (e.g., 50 °C). Place the sealed vial in an insulated container (like a dewar flask filled with warm water or a programmable cooling block) to slow the rate of cooling to room temperature over 24-48 hours.
-
Visualization: Crystallization Workflow
Caption: Workflow for single crystal growth.
Protocol 2: X-ray Diffraction and Structure Solution
Once suitable single crystals are obtained, they are subjected to X-ray analysis to determine the molecular structure.
Causality in X-ray Diffraction
Single-crystal X-ray diffraction works by passing a focused beam of X-rays through a crystal. The crystal's repeating lattice of molecules acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots.[6] The geometry and intensity of these spots contain all the information needed to calculate the positions of the atoms within the molecule (the electron density map).[6][7]
Materials and Equipment
-
Single-crystal X-ray diffractometer (in-house or synchrotron source)
-
Cryo-cooling system (e.g., liquid nitrogen stream)
-
Crystal mounting loops (micromounts)
-
Goniometer head
-
Computer with data collection and structure solution software (e.g., Olex2, SHELX)
Step-by-Step Methodology
Step 1: Crystal Selection and Mounting
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. An ideal crystal is a single, non-twinned specimen with sharp edges and no visible cracks or defects. Cryo-cooling is essential to protect the crystal from radiation damage during data collection.
-
Protocol:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size).
-
Using a mounting loop, carefully scoop the crystal out of the mother liquor. Wick away excess solvent with a paper towel.
-
Immediately place the loop in the cold stream (typically 100 K) of the diffractometer to flash-freeze it. This process, called vitrification, preserves the crystal's integrity.
-
Step 2: Data Collection
-
Rationale: The goal is to collect a complete and redundant dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
Protocol:
-
Mount the frozen crystal onto the diffractometer's goniometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Set up a data collection strategy to measure the intensities of all unique reflections to a desired resolution (e.g., at least 0.8 Å for small molecules). This typically involves rotating the crystal through a series of frames.
-
Step 3: Data Processing
-
Rationale: Raw diffraction images must be processed into a usable format for structure solution.
-
Protocol:
-
Integration: The software identifies the diffraction spots on each image and measures their intensities.[6]
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations. Redundant measurements of the same reflection are averaged to improve data quality.[6] The output is a single reflection file (e.g., .hkl).
-
Step 4: Structure Solution and Refinement
-
Rationale: This is the process of converting the diffraction data into a 3D atomic model. The "phase problem" is the central challenge, where the phases of the scattered X-rays are lost during measurement.[10]
-
Protocol:
-
Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between reflection intensities to calculate initial phases. This generates an initial electron density map.
-
Model Building: An initial molecular model is fitted into the electron density map. The atoms of this compound are placed into the corresponding regions of high electron density.
-
Refinement: This is an iterative process where the atomic positions, displacement parameters (which model thermal vibration), and other variables are adjusted to improve the agreement between the calculated diffraction data (from the model) and the observed experimental data.[11] The quality of this agreement is monitored by the R-factor; a lower R-factor indicates a better fit.[11] A final R-factor below 5-7% is typically considered good for a small molecule structure.
-
Visualization: From Crystal to Structure
Caption: Logical flow of X-ray data analysis.
Data Validation and Interpretation
A solved crystal structure is not complete until it has been rigorously validated.[8] This involves checking for chemical and geometric sense. Key validation checks include:
-
Bond Lengths and Angles: Do they conform to expected values for similar chemical groups?
-
Stereochemistry: Is the chirality correctly assigned as (S)?
-
Hydrogen Bonding: Are all potential hydrogen bond donors and acceptors involved in reasonable interactions? These interactions are often crucial for understanding the crystal packing and physical properties.
-
Residual Electron Density: Are there any significant peaks or holes in the final difference Fourier map that would indicate missing atoms or errors in the model?
Successful completion of this workflow yields a definitive, three-dimensional model of this compound, providing invaluable insights for medicinal chemists, formulation scientists, and researchers in the life sciences.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761516, (S)-3-Aminoadipic acid. Retrieved from [Link]
- Ajinomoto Co., Inc. (1992). US Patent 5,118,815A: Method for crystallization of amino acids. Google Patents.
-
G. Pires, P., & P. G. de Melo, E. (2019). Amino Acids in the Development of Prodrugs. PMC. Retrieved from [Link]
-
Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
-
Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]
-
Meerveld, L. V., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from [Link]
-
Garman, E. (2013). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. Retrieved from [Link]
-
Mauludin, R., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]
-
Zhang, X., et al. (2024). The crystal structure of zwitterionic 3-aminoisonicotinic acid, C6H6N2O2. De Gruyter. Retrieved from [Link]
-
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
Gattu, R., et al. (2021). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. PubMed Central. Retrieved from [Link]
-
Merritt, E. A. (2019). BC530 Class notes on X-ray Crystallography. Merritt Lab. Retrieved from [Link]
- Ajinomoto Co., Inc. (1998). JPH1059911A - Crystallization of acidic amino acid. Google Patents.
-
Probert, M. R., et al. (2021). Accurate H-atom parameters for the two polymorphs of L-histidine at 5, 105 and 295 K. University of Edinburgh Research Explorer. Retrieved from [Link]
- Asymchem Laboratories (Tianjin) Co., Ltd. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
-
Komatović, A., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI. Retrieved from [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Retrieved from [Link]
-
Wang, Z., et al. (2018). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. Royal Society of Chemistry. Retrieved from [Link]
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(S)-3-Aminohexanedioic Acid Hydrochloride: A Technical Guide for Researchers
Disclaimer: This document provides a summary of the currently available scientific information on (S)-3-Aminohexanedioic acid hydrochloride. It is intended for informational purposes for researchers, scientists, and drug development professionals. The user should critically evaluate this information in the context of their specific research needs.
Introduction: Unraveling the Potential of a Chiral Building Block
This compound, also known as (S)-3-aminoadipic acid hydrochloride, is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a six-carbon backbone with an amino group at the third position and two carboxylic acid moieties, makes it an intriguing molecule for various scientific applications. While commercially available and utilized in synthetic chemistry, its role as a specific chemical probe for studying biological systems is not yet well-established in the scientific literature. This guide aims to provide a comprehensive overview of the known properties and applications of this compound, while also clearly delineating the current gaps in knowledge regarding its specific biological targets and mechanisms of action.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Synonyms | (S)-3-aminoadipic acid hydrochloride, L-3-aminoadipic acid hydrochloride | PubChem |
| CAS Number | 61884-74-0 | J&K Scientific |
| Molecular Formula | C₆H₁₁NO₄·HCl | Chem-Impex |
| Molecular Weight | 197.62 g/mol | Chem-Impex |
| Appearance | White to off-white powder | Chem-Impex |
| Purity | Typically ≥98% | Chem-Impex |
| Solubility | Soluble in water | CymitQuimica |
| Storage | 0 - 8 °C | Chem-Impex |
Current Applications in Scientific Research
Based on available literature and supplier information, the applications of this compound can be broadly categorized as follows:
-
A Versatile Chiral Building Block in Synthetic Chemistry: The primary application of this compound is as a chiral starting material or intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino and two carboxyl groups, allows for a variety of chemical modifications. This makes it a valuable component in the construction of peptidomimetics, conformationally constrained amino acids, and other novel organic compounds.
-
Scaffold for Pharmaceutical Drug Discovery: The unique stereochemistry and functional group arrangement of this compound have led to its use as a scaffold in the design and synthesis of potential therapeutic agents. It has been incorporated into molecules targeting a range of biological systems, with a particular emphasis on neurological disorders. However, it is important to note that in these applications, the molecule serves as a structural component of a larger, active compound, rather than being the active pharmacological agent itself.
-
Component in Biochemical and Metabolic Studies: As an analogue of naturally occurring amino acids and metabolic intermediates, this compound has been used in a general capacity in biochemical and metabolic research. These studies may involve exploring its effects on amino acid transport, metabolism, or its potential as a competitive inhibitor in enzymatic assays.
Evaluating (S)-3-Aminohexanedioic Acid as a Chemical Probe: A Critical Assessment
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. An ideal chemical probe is potent, selective, and has a well-defined mechanism of action.
Current Status: Based on a comprehensive review of the scientific literature, (S)-3-Aminohexanedioic acid is not currently considered a well-characterized chemical probe. There is a lack of published data identifying a specific, high-affinity protein target for this molecule. While the broader class of "aminoadipic acids" has been linked to various biological processes, including inflammation and metabolic disorders, this information is not specific to the (S)-3-isomer and does not pinpoint a direct molecular mechanism that would enable its use as a precise research tool.
The Path Forward: A Workflow for Chemical Probe Validation
For (S)-3-Aminohexanedioic acid to be considered a chemical probe, it would need to undergo a rigorous validation process. The following workflow illustrates the necessary steps to characterize a novel chemical probe.
Figure 1. A generalized workflow for the validation of a chemical probe.
Protocols: General Handling and Solubilization
Due to the lack of a defined biological target, specific experimental protocols for the use of this compound as a chemical probe cannot be provided. However, the following general guidelines for its handling and preparation are applicable for its use as a research chemical.
Materials:
-
This compound (purity ≥98%)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer for your experimental system (e.g., PBS, Tris, HEPES)
-
Vortex mixer
-
Calibrated pH meter
Protocol for Preparation of a Stock Solution:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable container.
-
Solubilization: Add a volume of high-purity water to the container to achieve the desired stock solution concentration. This compound is reported to be soluble in water.
-
Mixing: Gently vortex the solution until the solid is completely dissolved.
-
pH Adjustment (Optional but Recommended): Check the pH of the stock solution. The hydrochloride salt will result in an acidic solution. If your experimental system is sensitive to pH changes, adjust the pH of the stock solution with a suitable base (e.g., NaOH) to match the pH of your experimental buffer.
-
Sterilization (for cell-based assays): If the stock solution will be used in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.
Conclusion and Future Directions
This compound is a readily available chiral molecule with established applications as a building block in synthetic and medicinal chemistry. However, its utility as a specific chemical probe is currently undefined due to a lack of published research identifying and validating a specific biological target.
For researchers interested in exploring the biological activities of this compound, the immediate future direction should be the systematic screening and validation of its potential targets, following a workflow similar to the one outlined in this guide. Such studies would be invaluable in potentially uncovering novel biological functions and establishing this compound as a useful tool for the broader scientific community. Until such data becomes available, it should be used with the understanding that its biological effects may be non-specific or uncharacterized.
References
Application Notes and Protocols for (S)-3-Aminohexanedioic Acid Hydrochloride in Metabolic Pathway Analysis
Foreword for the Modern Researcher
In the intricate landscape of metabolic pathway analysis, the ability to selectively perturb a system and observe its response is paramount. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to follow a protocol, but to understand the underlying principles that govern their experimental design. We delve into the application of (S)-3-Aminohexanedioic acid hydrochloride, a compound more commonly known in the scientific literature as L-α-Aminoadipic acid (L-AAA), as a tool to dissect the complexities of amino acid metabolism, with a particular focus on the glutamatergic system. This document eschews rigid templates in favor of a narrative that weaves together mechanistic insights, practical protocols, and data interpretation, empowering you to leverage this compound to its fullest potential in your research endeavors.
I. Unveiling this compound: A Tale of Two Pathways
(S)-3-Aminohexanedioic acid, or L-α-Aminoadipic acid (L-AAA), is a dicarboxylic amino acid that holds a fascinating dual role in biology. In mammals, it is a key intermediate in the mitochondrial degradation pathway of the essential amino acid lysine.[1][2] Conversely, in many fungi and certain bacteria, the α-aminoadipate pathway is the primary route for lysine biosynthesis, a pathway notably absent in humans, making it an attractive target for antifungal drug development.[1][3]
From the perspective of metabolic pathway analysis, the utility of its hydrochloride salt, this compound, lies not in its role as a metabolic tracer, but as a potent and selective modulator of specific enzymatic and transport processes. Its structural similarity to glutamate allows it to interact with key players in the glutamatergic system, making it an invaluable pharmacological tool for neuroscientists and those studying metabolic diseases where glutamate homeostasis is dysregulated.[4][5]
Caption: Dual roles of L-α-Aminoadipic acid in metabolism.
II. The Scientific Underpinnings: Mechanism of Action
The primary application of this compound in metabolic research stems from its action as a competitive inhibitor of key proteins involved in glutamate transport and metabolism. This targeted disruption allows for the precise investigation of the consequences of impaired glutamate homeostasis.
A. Inhibition of Glutamate Transporters
The clearance of glutamate from the synaptic cleft is crucial for terminating neurotransmission and preventing excitotoxicity. This process is primarily mediated by a family of Na⁺-dependent excitatory amino acid transporters (EAATs). L-AAA has been demonstrated to be a competitive inhibitor of these transporters, particularly those found in astrocytes, the primary cell type responsible for glutamate uptake in the central nervous system.[5] By competing with glutamate for binding to the transporter, L-AAA effectively reduces the rate of glutamate clearance, leading to its accumulation in the extracellular space.
-
Ki Value: The inhibitory constant (Ki) for the L-isomer of α-aminoadipate on the glutamate transporter has been reported to be approximately 192 µM.[5]
B. Enzymatic Inhibition
Beyond transport, L-AAA also targets enzymes central to glutamate metabolism:
-
Glutamine Synthetase (GS): This astrocyte-specific enzyme is a cornerstone of the glutamate-glutamine cycle, converting glutamate to glutamine. L-AAA acts as a competitive inhibitor of GS, with a reported Ki value of around 209 µM.[5][6] Inhibition of GS disrupts the recycling of glutamate, impacting neurotransmitter pools and ammonia detoxification.
-
γ-Glutamylcysteine Synthetase (GCS): As a competitive inhibitor of GCS (Ki ≈ 7 mM), L-AAA can interfere with the synthesis of glutathione, a critical antioxidant, thereby potentially inducing oxidative stress.[5]
Caption: Mechanism of action of L-α-Aminoadipic acid.
III. Experimental Protocols: A Practical Guide
The following protocols provide a framework for utilizing this compound to investigate its impact on cellular metabolism. These are starting points and should be optimized for your specific cell type and experimental question.
A. Protocol 1: In Vitro Treatment of Adherent Astrocytes for Metabolomic Analysis
This protocol details the treatment of cultured astrocytes with this compound for subsequent analysis of intracellular and extracellular metabolites by LC-MS.
Materials:
-
Primary astrocytes or a suitable astrocyte cell line (e.g., U-87 MG)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound (L-AAA)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol/20% water solution
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture: Plate astrocytes in 6-well plates and culture until they reach approximately 80-90% confluency.
-
Preparation of L-AAA Stock Solution: Prepare a sterile stock solution of this compound in water or culture medium. For example, a 100 mM stock solution.
-
Treatment:
-
Aspirate the culture medium from the wells.
-
Add fresh medium containing the desired final concentration of L-AAA (e.g., 100 µM, 500 µM, 1 mM). Include a vehicle control group (medium without L-AAA).
-
Incubate the cells for the desired treatment period (e.g., 2, 6, or 24 hours).
-
-
Sample Collection:
-
Extracellular Metabolites: At the end of the incubation, collect a 1 mL aliquot of the culture medium from each well into a microcentrifuge tube.
-
Intracellular Metabolites:
-
Place the 6-well plate on ice.
-
Quickly aspirate the remaining medium and wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol/20% water solution to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
-
Metabolite Extraction:
-
For the extracellular samples, centrifuge at 14,000 rpm for 5 minutes at 4°C to remove any cell debris. Transfer the supernatant to a new tube.
-
For the intracellular samples, vortex the tubes for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatants using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of mobile phase A (e.g., 50 µL) for LC-MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a suitable LC-MS/MS method for amino acid and organic acid quantification.
Caption: Workflow for metabolomic analysis of L-AAA treated astrocytes.
B. Protocol 2: Enzyme Inhibition Assay - Glutamine Synthetase
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on glutamine synthetase activity. The assay measures the formation of γ-glutamyl hydroxamate.
Materials:
-
Purified glutamine synthetase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate Solution: 100 mM L-glutamate, 100 mM hydroxylamine, 10 mM ATP, 50 mM MgCl₂ in Assay Buffer
-
This compound (L-AAA) stock solution
-
Stop Solution: 10% (w/v) FeCl₃, 24% (w/v) trichloroacetic acid, 0.5 M HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions fresh on the day of the assay.
-
Set up the Reaction:
-
In a 96-well plate, add varying concentrations of L-AAA to the test wells.
-
Add a positive control (no inhibitor) and a blank (no enzyme).
-
Add the glutamine synthetase enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction: Add the Substrate Solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop the Reaction: Add the Stop Solution to all wells. The ferric chloride in the stop solution reacts with γ-glutamyl hydroxamate to produce a colored complex.
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of L-AAA and determine the IC₅₀ value.
IV. Data Presentation and Interpretation
The data obtained from metabolomic analysis can reveal significant alterations in cellular metabolism upon treatment with this compound. Below is a representative table summarizing expected changes in key metabolites in astrocytes treated with L-AAA.
| Metabolite | Control (Relative Abundance) | L-AAA Treated (Relative Abundance) | Fold Change | p-value | Pathway Affected |
| Glutamate | 1.00 ± 0.12 | 2.54 ± 0.31 | 2.54 | <0.01 | Glutamate Metabolism |
| Glutamine | 1.00 ± 0.15 | 0.45 ± 0.08 | -2.22 | <0.01 | Glutamate-Glutamine Cycle |
| GABA | 1.00 ± 0.09 | 1.89 ± 0.22 | 1.89 | <0.05 | Neurotransmitter Synthesis |
| Aspartate | 1.00 ± 0.11 | 1.67 ± 0.19 | 1.67 | <0.05 | Amino Acid Metabolism |
| Lactate | 1.00 ± 0.18 | 1.35 ± 0.20 | 1.35 | >0.05 | Glycolysis |
| α-Ketoglutarate | 1.00 ± 0.14 | 0.78 ± 0.10 | -1.28 | <0.05 | TCA Cycle |
Data are presented as mean ± SD and are hypothetical, based on the known mechanisms of L-AAA.
Interpretation:
-
The significant increase in intracellular glutamate is consistent with the inhibition of its transport out of the cell and the inhibition of its conversion to glutamine.
-
The marked decrease in glutamine directly reflects the inhibition of glutamine synthetase.
-
The increase in GABA and aspartate suggests a shunting of the excess glutamate into other metabolic pathways.
-
The decrease in α-ketoglutarate may indicate a disruption of the TCA cycle, potentially due to the altered glutamate metabolism.
V. Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
VI. Conclusion
This compound is a powerful tool for the targeted disruption of glutamate metabolism. By understanding its mechanisms of action and employing the protocols outlined in this guide, researchers can gain valuable insights into the roles of glutamate transport and metabolism in health and disease. The ability to create a well-defined metabolic perturbation makes L-AAA an essential compound in the toolkit of any scientist engaged in metabolic pathway analysis.
References
-
Borsook, H., Deasy, C. L., Haagen-Smit, A. J., Keighley, G., & Lowy, P. H. (1948). The degradation of L-lysine in guinea pig liver homogenate: formation of alpha aminoadipic acid. Journal of Biological Chemistry, 176(3), 1383-1393. [Link]
-
Rothstein, M., & Miller, L. L. (1954). The metabolism of L-lysine-6-C14. Journal of Biological Chemistry, 211(2), 851-858. [Link]
-
Fazius, F., Shelest, E., & Gebhardt, P. (2012). The α-aminoadipate pathway for lysine biosynthesis in fungi. PLoS ONE, 7(10), e46426. [Link]
-
Frontiers in Endocrinology. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology. [Link]
-
Biocrates. (2023). Alpha-aminoadipic acid. [Link]
-
McBean, G. J. (2002). Inhibition of the glutamate transporter and glial enzymes in rat striatum by the gliotoxin, alpha aminoadipate. British Journal of Pharmacology, 136(6), 841–848. [Link]
-
Huck, S., Grass, F., & Hatten, M. E. (1984). The glutamate analogue alpha-aminoadipic acid is taken up by astrocytes before exerting its gliotoxic effect in vitro. Journal of Neuroscience, 4(10), 2650-2657. [Link]
-
Olney, J. W., Misra, C. H., & de Gubareff, T. (1975). Stereospecificity of the gliotoxic and anti-neurotoxic actions of alpha-aminoadipate. Brain Research, 100(1), 193-197. [Link]
-
Schousboe, A., Scafidi, S., & McKenna, M. C. (2014). Metabolic and functional aspects of the glutamate-glutamine cycle. Journal of Neurochemistry, 131(2), 125-135. [Link]
-
Haugstad, T. S., & Langmoen, I. A. (1997). L-alpha-aminoadipate reduces glutamate release from brain tissue exposed to combined oxygen and glucose deprivation. Journal of Cerebral Blood Flow & Metabolism, 17(5), 567-570. [Link]
-
Pereira, A., Ribeiro, F., & Pinheiro, P. S. (2021). l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory. The FASEB Journal, 35(8), e21726. [Link]
-
D'Alessandro, A., D'Amici, S., & Zolla, L. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Analytical Chemistry, 87(21), 10715-10723. [Link]
-
Agilent. (2024). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]
-
Hosseini, M., Al-Haddad, M., & Al-Absi, M. (2021). L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment. Journal of Inflammation Research, 14, 4615–4626. [Link]
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(S)-3-Aminohexanedioic acid hydrochloride for protein interaction studies
An Application Guide to (S)-3-Aminohexanedioic Acid Hydrochloride for Protein Interaction Studies
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Key Metabolic Intermediate
(S)-3-Aminohexanedioic acid, also known as (S)-3-aminoadipic acid, is the optically active form of 3-aminoadipic acid[1]. Supplied as a stable hydrochloride salt for enhanced solubility and handling, this molecule is more than a simple amino acid derivative[2][3]. It is a crucial intermediate in the α-aminoadipate (AAA) pathway, the primary route for L-lysine biosynthesis in higher fungi, yeasts, and certain other lower eukaryotes[4][5][6]. This pathway is notably absent in humans, making its constituent enzymes prime targets for the development of novel antifungal therapeutics[5].
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and detailed experimental protocols for using this compound as a chemical probe to investigate and characterize protein-ligand interactions. We will delve into core biophysical techniques, explaining not just the steps but the causality behind experimental choices, ensuring a robust and insightful analysis of your target protein.
Compound Profile and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Reference |
| IUPAC Name | (3S)-3-aminohexanedioic acid;hydrochloride | [7] |
| Synonyms | (S)-3-Aminoadipic acid HCl, H-β-HoGlu-OH·HCl | [7][8] |
| CAS Number | 61884-74-0 | [8] |
| Molecular Formula | C₆H₁₂ClNO₄ | [9] |
| Molecular Weight | 197.62 g/mol | [8] |
| Appearance | White crystalline powder or crystal | [2] |
| Solubility | Soluble in water | [2][3] |
Safety and Handling: this compound is supplied as a hydrochloride salt, which can be corrosive and cause irritation. Always consult the latest Safety Data Sheet (SDS) from your supplier before use. General safety precautions include:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[10].
-
Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust or aerosols[11].
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[10][12].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[12].
The Scientific Rationale: Targeting the α-Aminoadipate Pathway
The unique presence of the α-aminoadipate (AAA) pathway in fungi presents a strategic advantage for targeted drug discovery[5]. (S)-3-Aminohexanedioic acid is a key metabolite in this pathway, acted upon by enzymes such as aminoadipate reductase and saccharopine dehydrogenase[5][13]. Studying the interaction of this compound with its cognate enzymes is the first step in validating them as drug targets and provides a baseline for screening more potent inhibitors.
Beyond its role in the AAA pathway, its structure as a dicarboxylic acid makes it a potential competitive inhibitor for a broader range of enzymes that recognize similar substrates, such as certain aminotransferases[14]. This makes it a versatile tool for probing active sites and understanding enzyme specificity.
Caption: The α-Aminoadipate pathway for lysine biosynthesis in fungi.
Protocol 1: Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real time[15]. It provides precise kinetic data (association rate kon, dissociation rate koff) and equilibrium dissociation constants (KD), which are critical for understanding the potency and residence time of a potential inhibitor[16]. We choose SPR to gain a dynamic view of the interaction between our target protein and (S)-3-Aminohexanedioic acid.
Caption: General workflow for an SPR kinetics experiment.
Detailed Step-by-Step Protocol
-
Protein Immobilization (Example: Amine Coupling on a Carboxymethylated Dextran Chip)
-
Causality: The target protein (the "ligand" in SPR terminology) is covalently attached to the sensor surface to allow for the detection of the binding of the soluble analyte ((S)-3-Aminohexanedioic acid)[17][18]. Amine coupling is a robust and common method that targets surface lysine residues.
-
Equilibrate a CM5 (or similar) sensor chip with your running buffer (e.g., HBS-EP+).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified target protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (for small molecule interactions, aim for a low density, e.g., 1000-3000 RU).
-
Deactivate remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
-
Analyte Preparation
-
Prepare a stock solution of this compound (e.g., 50 mM) in the running buffer.
-
Perform a serial dilution series in the same running buffer. For an unknown interaction, a wide range is recommended (e.g., 1 mM down to low µM). Include a zero-concentration (buffer only) sample for double referencing.
-
-
Interaction Analysis (Kinetics Assay)
-
Let the running buffer flow over the sensor surface until a stable baseline is achieved.
-
Perform a single-cycle or multi-cycle kinetics experiment. Inject each concentration of this compound for a defined association time (e.g., 60-120 seconds), followed by a dissociation phase with running buffer (e.g., 120-300 seconds)[16].
-
Between cycles, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove any bound analyte, ensuring the surface is ready for the next injection[18].
-
-
Data Analysis
-
Subtract the reference surface data and the buffer-only injection data (double referencing) to correct for bulk refractive index changes and instrument drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kon, koff, and calculate KD (koff/kon).
-
Trustworthiness (Self-Validation):
-
Control: Use an empty, activated/deactivated flow cell as a reference to subtract non-specific binding.
-
Validation: The fit of the kinetic model should be visually inspected and have a low Chi-squared value. The derived KD from kinetics should be consistent across multiple concentrations.
| Parameter | Example Value | Description |
| kon (M⁻¹s⁻¹) | 1.5 x 10⁴ | Association Rate Constant |
| koff (s⁻¹) | 3.0 x 10⁻² | Dissociation Rate Constant |
| KD (µM) | 2.0 | Equilibrium Dissociation Constant |
Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for measuring the thermodynamics of binding interactions[19]. It directly measures the heat released or absorbed as the ligand binds to the protein, providing a complete thermodynamic profile in a single experiment: binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)[20]. This information is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects).
Caption: General workflow for an ITC binding experiment.
Detailed Step-by-Step Protocol
-
Sample Preparation
-
Causality: Precise buffer matching between the protein solution (in the sample cell) and the ligand solution (in the syringe) is absolutely critical. Any mismatch will generate large heats of dilution, obscuring the true binding signal. Dialyze the purified protein against the final buffer extensively. Use the final dialysis buffer to dissolve the this compound.
-
Protein: Prepare the target protein at a concentration of 10-50 µM.
-
Ligand: Prepare this compound at a concentration 10-20 times that of the protein (e.g., 200-1000 µM).
-
Thoroughly degas both solutions before loading them into the instrument.
-
-
Instrument Setup and Titration
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein into the sample cell and the ligand into the injection syringe.
-
Allow the system to equilibrate to a stable baseline thermal power.
-
Program a series of injections (e.g., 1 initial small injection of 0.4 µL, followed by 18-25 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment
-
To determine the heat of dilution, perform a control experiment by titrating the ligand from the syringe into the sample cell containing only buffer. This data will be subtracted from the main experimental data.
-
-
Data Analysis
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution values from the control run.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine n, KD, and ΔH. The binding entropy (ΔS) can then be calculated.
-
Trustworthiness (Self-Validation):
-
The binding isotherm must show a clear sigmoidal shape, indicating saturation of the binding sites.
-
The calculated stoichiometry (n) should be close to a biologically plausible integer (e.g., n ≈ 1 for a single binding site).
-
The results should be reproducible across multiple runs.
| Parameter | Example Value | Description |
| KD (µM) | 2.5 | Equilibrium Dissociation Constant |
| n (Stoichiometry) | 1.05 | Ligand:Protein Molar Ratio |
| ΔH (kcal/mol) | -4.8 | Enthalpy of Binding |
| TΔS (kcal/mol) | +2.9 | Entropy of Binding |
Protocol 3: Binding Confirmation by NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level insight into protein-ligand interactions[21][22]. For small molecules like (S)-3-Aminohexanedioic acid, ligand-observed NMR methods such as Saturation Transfer Difference (STD) are exceptionally powerful[23]. STD-NMR acts as a filter, selectively identifying which molecules in a solution are binding to a target protein, and can even reveal which part of the molecule is in closest contact—the binding epitope. It is particularly adept at detecting weak to moderate binding, which is common in early-stage drug discovery[24].
Caption: General workflow for an STD-NMR experiment.
Detailed Step-by-Step Protocol
-
Sample Preparation
-
Causality: The experiment must be performed in a deuterated buffer (e.g., deuterated phosphate buffer in D₂O) to avoid the large solvent signal from H₂O overwhelming the desired signals.
-
Prepare a sample containing the target protein (e.g., 10-30 µM) and a significant excess of this compound (e.g., 1-2 mM). The high ligand-to-protein ratio ensures that the bulk of the ligand is unbound, a requirement for the technique.
-
Transfer the sample to a suitable NMR tube.
-
-
NMR Data Acquisition
-
Acquire a standard one-dimensional ¹H reference spectrum to identify the chemical shifts of the ligand's protons.
-
Set up the STD-NMR experiment. This involves acquiring two interleaved spectra:
-
On-resonance spectrum: A frequency is chosen where only protein resonances absorb (e.g., -1.0 ppm), and these are selectively saturated.
-
Off-resonance spectrum: A frequency is chosen where no protein or ligand resonances absorb (e.g., 40 ppm) as a control.
-
-
Saturation is transferred from the protein to any bound ligand via spin diffusion.
-
-
Data Processing and Analysis
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will only show signals from the protons of the ligand that were in close proximity to the protein during their bound state. Protons that do not appear in the difference spectrum were not in contact with the protein.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the ligand are most deeply buried in the binding pocket.
-
Trustworthiness (Self-Validation):
-
Confirmation: The presence of any signal in the difference spectrum is a direct confirmation of binding.
-
Controls: A sample containing only the ligand in buffer should produce a flat line in the difference spectrum. Using a non-binding control protein (like BSA, if appropriate) can also validate the specificity of the interaction.
Conclusion
This compound is a valuable and specific tool for probing the active sites of enzymes within the fungal α-aminoadipate pathway and potentially other dicarboxylic acid-binding proteins. By systematically applying a suite of complementary biophysical techniques as detailed in this guide—SPR for kinetics, ITC for thermodynamics, and NMR for binding confirmation—a researcher can build a comprehensive and robust understanding of a protein-ligand interaction. This multi-faceted approach provides the high-quality, validated data necessary to advance fundamental research and drive structure-based drug discovery programs.
References
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ResearchGate. (n.d.). Ligand-Protein Binding and Screening Using NMR spectroscopy. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]
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PubMed. (n.d.). NMR-based analysis of protein-ligand interactions. Retrieved from [Link]
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Journal of the American Chemical Society. (2016). Sensitive NMR Approach for Determining the Binding Mode of Tightly Binding Ligand Molecules to Protein Targets. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Retrieved from [Link]
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ChemBK. (2024). (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE. Retrieved from [Link]
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MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]
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OUCI. (n.d.). Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). The α−aminoadipate (AAA) pathway of lysine biosynthesis in higher fungi. Retrieved from [Link]
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ACS Publications. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Retrieved from [Link]
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Wikipedia. (n.d.). α-Aminoadipate pathway. Retrieved from [Link]
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PubMed. (n.d.). alpha-Aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes. Retrieved from [Link]
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ACS Publications. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Retrieved from [Link]
-
bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. Retrieved from [Link]
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PMC. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Retrieved from [Link]
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National Institutes of Health. (n.d.). The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate. Retrieved from [Link]
-
Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis. Retrieved from [Link]
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Cambridge Research Biochemicals. (n.d.). Protein small molecule interactions. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Retrieved from [Link]
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PubMed Central. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the early steps of the α-aminoadipate pathway for lysine.... Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]
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National Institutes of Health. (n.d.). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). A Simple Guide to Surface Plasmon Resonance. Retrieved from [Link]
-
J&K Scientific. (n.d.). (S)-3-Aminoadipic acid hydrochloride | 61884-74-0. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). (S)-3-Aminoadipic acid. Retrieved from [Link]
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SciSpace. (n.d.). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). Surface Plasmon Resonance Sensors: A Guide for Scientists. Retrieved from [Link]
-
Encyclopedia MDPI. (2023). Surface Modification in Surface Plasmon Resonance Assays. Retrieved from [Link]
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National Institutes of Health. (n.d.). A triclinic polymorph of hexanedioic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]
-
arXiv. (n.d.). Amino Acids and Their Biological Derivatives Modulate Protein-Protein Interactions In an Additive Way. Retrieved from [Link]
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Application Notes and Protocols for (S)-3-Aminohexanedioic Acid Hydrochloride in Medicinal Chemistry
Introduction: A Versatile Chiral Scaffold for Neurological Drug Discovery
(S)-3-Aminohexanedioic acid hydrochloride, also known as (S)-3-aminoadipic acid hydrochloride, is a non-proteinogenic amino acid derivative that has emerged as a valuable chiral building block in medicinal chemistry. Its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has positioned it as a key starting material for the synthesis of novel therapeutic agents targeting a range of neurological disorders. The inherent chirality and dicarboxylic acid functionality of this compound provide a versatile scaffold for the development of potent and selective modulators of key central nervous system (CNS) targets. This application note provides a comprehensive overview of the utility of this compound in drug discovery, focusing on its application in the development of anticonvulsant and analgesic agents. We will delve into its proposed mechanisms of action, showcase its application in the synthesis of bioactive molecules, and provide detailed protocols for its use in relevant preclinical assays.
Mechanism of Action: A Focus on GABAergic Modulation and Calcium Channel Inhibition
The therapeutic potential of derivatives of (S)-3-Aminohexanedioic acid is primarily attributed to their action as GABA analogues.[1] GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and its deficiency is implicated in the pathophysiology of numerous neurological conditions, including epilepsy and neuropathic pain.[1] By mimicking the structure of GABA, derivatives of (S)-3-Aminohexanedioic acid are hypothesized to modulate GABAergic neurotransmission through several mechanisms:
-
Direct Receptor Interaction: These compounds or their derivatives may act as agonists or partial agonists at GABA receptors (GABA-A and GABA-B), thereby enhancing inhibitory signaling in the brain.
-
Modulation of GABA Metabolism: Some GABA analogues are known to inhibit GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation. This leads to an increase in synaptic GABA concentrations, thereby augmenting inhibitory neurotransmission.[2]
-
Interaction with Voltage-Gated Calcium Channels: A significant body of evidence suggests that many GABA analogues, including those structurally related to (S)-3-Aminohexanedioic acid, exert their therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3] This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate.
The following diagram illustrates the principal proposed mechanisms of action for derivatives of (S)-3-Aminohexanedioic acid.
Caption: Proposed mechanisms of action for (S)-3-Aminohexanedioic acid derivatives.
Applications in Drug Discovery and Development
The chiral nature and dicarboxylic acid functionality of this compound make it an ideal starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications.
Anticonvulsant Activity
A significant area of investigation for derivatives of (S)-3-Aminohexanedioic acid is in the treatment of epilepsy. Research has shown that primary amino acid derivatives (PAADs) lacking the terminal acetyl group of functionalized amino acids (FAAs) exhibit potent anticonvulsant activity.[4] Specifically, C(2) R-substituted N-benzylamide PAADs, where the R group is ethyl, isopropyl, or tert-butyl and the stereochemistry at the C(2) position corresponds to the D-amino acid configuration, have demonstrated excellent anticonvulsant activity in rodent models of seizures.[4]
Analgesic Activity in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition that is often refractory to current treatments. Derivatives of (S)-3-Aminohexanedioic acid have shown promise as novel analgesics. For instance, C(2) (R)-ethyl and C(2) (R)-isopropyl PAADs displayed significant activity in the mouse formalin model of neuropathic pain.[4] The mechanism of action is thought to involve the modulation of N-type calcium channels, as demonstrated by studies on structurally related L-cysteine derivatives which showed potent and selective N-type calcium channel blocking activity and analgesic efficacy in the rat formalin-induced pain model.[3]
Data Summary Table
The following table summarizes the in vivo efficacy of representative amino acid derivatives structurally related to (S)-3-Aminohexanedioic acid in preclinical models of epilepsy and neuropathic pain.
| Compound Class | Specific Derivative Example | Animal Model | Endpoint | Efficacy (ED50 or % Inhibition) | Reference |
| Primary Amino Acid Derivatives (PAADs) | C(2) (R)-ethyl N-benzylamide | Mouse Maximal Electroshock (MES) Seizure | Anticonvulsant | ED50 = 29.05 mg/kg | [5] |
| Primary Amino Acid Derivatives (PAADs) | C(2) (R)-isopropyl N-benzylamide | Mouse Formalin Test (Phase II) | Analgesic | ~50% inhibition at 100 mg/kg | [4] |
| L-Cysteine Derivatives | Compound 2a | Rat Formalin Test | Analgesic | Significant inhibition at 30 mg/kg (p.o.) | [3] |
| Phenylglycine Derivatives | Compound 14 | Mouse scPTZ Seizure | Anticonvulsant | ED50 = 67.4 mg/kg | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Chiral (S)-3-Aminohexanedioic Acid Derivative
This protocol provides a representative method for the synthesis of a chiral derivative of (S)-3-Aminohexanedioic acid, adapted from established procedures for the synthesis of chiral amino acid derivatives.[7]
Objective: To synthesize (S)-N-benzyl-3-aminohexanedioamide.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (2.2 equivalents) portion-wise to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amide Coupling: In a separate flask, dissolve benzylamine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Filter the reaction mixture from step 2 to remove the DCU precipitate. Add the filtrate containing the activated ester to the benzylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired (S)-N-benzyl-3-aminohexanedioamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR and mass spectrometry.
Caption: Workflow for the synthesis of a chiral (S)-3-Aminohexanedioic acid derivative.
Protocol 2: In Vivo Evaluation of Anticonvulsant Activity using the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This protocol describes a standard method for evaluating the anticonvulsant potential of a test compound using the PTZ-induced seizure model in mice.[8][9][10]
Objective: To assess the ability of a test compound to protect against PTZ-induced clonic-tonic seizures in mice.
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (derivative of (S)-3-Aminohexanedioic acid)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Dosing: Randomly assign mice to treatment groups (vehicle control and test compound groups, n=8-10 per group). Administer the test compound or vehicle via i.p. injection at a predetermined time before PTZ challenge (e.g., 30 minutes).
-
PTZ Challenge: Administer PTZ (85 mg/kg, i.p.) to each mouse.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes for the onset and severity of seizures.
-
Seizure Scoring: Score the seizure activity using a standardized scale (e.g., Racine scale). The primary endpoint is the presence or absence of a generalized clonic-tonic seizure.
-
Data Analysis: Calculate the percentage of animals in each group protected from generalized clonic-tonic seizures. Determine the ED50 (the dose that protects 50% of the animals) of the test compound using probit analysis.
Protocol 3: In Vivo Evaluation of Analgesic Activity using the Formalin Test in Mice
This protocol details the formalin test, a widely used model of tonic pain that has both an acute and a chronic inflammatory phase, making it suitable for screening potential analgesics for neuropathic pain.[2][11][12][13][14][15]
Objective: To evaluate the analgesic effect of a test compound on formalin-induced nociceptive behavior in mice.
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (derivative of (S)-3-Aminohexanedioic acid)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with a clear floor
-
Syringes and needles for intraperitoneal (i.p.) and intraplantar (i.pl.) injections
Procedure:
-
Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Dosing: Administer the test compound or vehicle via i.p. injection at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Observation: Immediately after the formalin injection, return the mouse to the observation chamber and record the total time spent licking or biting the injected paw for two distinct periods:
-
Phase I (Acute Phase): 0-5 minutes post-injection.
-
Phase II (Inflammatory Phase): 15-30 minutes post-injection.
-
-
Data Analysis: Calculate the mean licking/biting time for each group in both Phase I and Phase II. Compare the mean times of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking/biting time indicates an analgesic effect.
Conclusion
This compound is a valuable and versatile chiral starting material for the synthesis of novel drug candidates targeting neurological disorders. Its structural analogy to GABA provides a rational basis for designing molecules with potential anticonvulsant and analgesic properties through the modulation of GABAergic neurotransmission and/or inhibition of voltage-gated calcium channels. The protocols provided herein offer a starting point for researchers to synthesize and evaluate derivatives of this promising scaffold in preclinical models of epilepsy and neuropathic pain. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and improved therapies for these debilitating conditions.
References
-
King, A. M., Salomé, C., Dinsmore, J., Salomé-Grosjean, E., De Ryck, M., Kaminski, R., Valade, A., & Kohn, H. (2011). Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities. Journal of medicinal chemistry, 54(13), 4937–4949. [Link]
-
Lee, K., Kim, H., Kim, S. Y., Lee, C. J., & Kim, D. S. (2001). Structure-activity study and analgesic efficacy of amino acid derivatives as N-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 11(16), 2067–2070. [Link]
-
Hunskaar, S., Fasmer, O. B., & Hole, K. (1985). Formalin test in mice, a useful technique for evaluating mild analgesics. Journal of neuroscience methods, 14(1), 69–76. [Link]
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Kwon, Y. O., Kim, J. Y., & Lee, M. W. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57577. [Link]
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Obniska, J., Kamiński, K., & Wiklik, B. (2019). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules (Basel, Switzerland), 24(18), 3373. [Link]
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Tjolsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. [Link]
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Smolders, I., De Deyn, P. P., & Michotte, Y. (2002). A role of GABA analogues in the treatment of neurological diseases. Acta neurologica Belgica, 102(3), 111–118. [Link]
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Paruszewski, R., Rostafińska-Suchar, G., Strupińska, M., Winiecka, I., & Stables, J. P. (2000). Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: derivatives of Ala, Arg, Tzl, Gly and Chi Abu. Die Pharmazie, 55(1), 27–30. [Link]
- Schmutz, M., & Lüscher, H. R. (2006). Models of animal and human epilepsies. Handbook of experimental pharmacology, (173), 3–20.
- Upton, N. (1994). Mechanisms of action of new anti-epileptic drugs.
- White, H. S., Smith, M. D., & Wilcox, K. S. (2007). Mechanisms of action of antiepileptic drugs. International review of neurobiology, 81, 85–110.
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]
- Chapman, V. (2017). The formalin test. The journal of pain : official journal of the American Pain Society, 18(9), 1007–1008.
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Li B, Wang L, Sun Z, Zhou Y, Shao D, Zhao J, et al. (2014) The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. PLoS ONE 9(4): e93158. [Link]
- Lamberts, J. T., & Löscher, W. (2016). Animal models of seizures and epilepsy: past, present, and future. Naunyn-Schmiedeberg's archives of pharmacology, 389(8), 779–786.
- Rogawski, M. A. (2013). A new molecular target for antiepileptic drugs: SV2A. Epilepsy currents, 13(1), 7–11.
- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews. Neuroscience, 5(7), 553–564.
- Löscher, W., & Schmidt, D. (2006). New horizons in the development of antiepileptic drugs: innovative strategies. Epilepsy research, 69(3), 183–272.
- Dubuisson, D., & Dennis, S. G. (1977).
- Löscher, W. (1998). Pharmacology of GABA transporters. Naunyn-Schmiedeberg's archives of pharmacology, 357(6), 577–587.
- Löscher, W. (2017). An update on the pharmacology of the GABAA-benzodiazepine receptor. Epilepsy & behavior : E&B, 73, 215–231.
- Löscher, W., & Schmidt, D. (1994). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 17(3), 179–184.
- Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy. Epilepsy research, 50(1-2), 105–123.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Aminohexanedioic Acid Hydrochloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (S)-3-Aminohexanedioic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and improve your synthesis yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
A. Racemic Synthesis of 3-Aminohexanedioic Acid via Reductive Amination
The reductive amination of diethyl 3-oxohexanedioate followed by hydrolysis is a common and effective method for preparing the racemic mixture of 3-aminohexanedioic acid.
Question 1: My reductive amination reaction is showing low conversion to the desired amino ester. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
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Inefficient Imine Formation: The first step of the reaction is the formation of an imine intermediate from diethyl 3-oxohexanedioate and ammonia. This equilibrium can be unfavorable.
-
pH Control: The pH of the reaction medium is critical. It should be weakly acidic (around pH 5-6) to facilitate both the protonation of the carbonyl group (activating it for nucleophilic attack) and to have a sufficient concentration of the free amine nucleophile.[1][2] If the pH is too low, the ammonia will be fully protonated and non-nucleophilic. If it's too high, the carbonyl will not be sufficiently activated.
-
Water Removal: The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Choice and Activity of the Reducing Agent: The reducing agent must be selective for the imine over the ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a commonly used reagent for reductive aminations because it is more reactive towards the protonated imine than the carbonyl starting material at weakly acidic pH.[1][3] Ensure your NaBH₃CN is fresh and has been stored in a desiccator, as its reactivity can diminish with exposure to moisture.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and often more effective alternative to NaBH₃CN, and it does not carry the risk of releasing cyanide.[3][4] It is particularly effective for the reductive amination of ketones.
-
-
Reaction Conditions:
-
Temperature: While many reductive aminations can be performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation. However, be cautious, as higher temperatures can also lead to side reactions.
-
Solvent: Methanol or ethanol are common solvents for this reaction. Ensure you are using anhydrous solvents to prevent unwanted hydrolysis reactions.
-
Question 2: After the reductive amination and hydrolysis, I'm having difficulty isolating the 3-aminohexanedioic acid. What are the best practices for workup and purification?
Answer: The workup and purification of amino acids can be challenging due to their zwitterionic nature and high polarity.
-
Hydrolysis: Ensure the hydrolysis of the diethyl ester is complete. This is typically achieved by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
Isolation:
-
Acidic Workup: After acidic hydrolysis, you will have the hydrochloride salt of the amino acid. You can try to precipitate the product by concentrating the aqueous solution and adding a miscible organic solvent like acetone or isopropanol.
-
Basic Workup: If you performed a basic hydrolysis, you will have the sodium salt of the amino acid. Carefully acidify the solution with HCl to the isoelectric point (pI) of the amino acid. At the pI, the amino acid has its lowest solubility in water and may precipitate. You can estimate the pI based on the pKa values of the carboxylic acid and amino groups.
-
Ion-Exchange Chromatography: This is a very effective method for purifying amino acids. You can use a cation-exchange resin, load your crude product at a low pH, wash away impurities, and then elute the amino acid with a basic solution (e.g., dilute ammonia).
-
B. Chiral Resolution of Racemic 3-Aminohexanedioic Acid
The separation of the racemic mixture into its (S) and (R) enantiomers is a critical step. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent.[5][6][7]
Question 3: I am struggling to get good separation of the diastereomeric salts by crystallization. What factors should I consider to improve the resolution?
Answer: Successful diastereomeric salt resolution depends heavily on the difference in solubility between the two diastereomers.
-
Choice of Resolving Agent: The choice of the chiral resolving agent is the most critical factor. For resolving a racemic acid like 3-aminohexanedioic acid, you should use a chiral base. Common choices include:
-
Solvent System: The solvent plays a crucial role in the crystallization process.
-
Screening: You should screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, acetonitrile, and their mixtures with water). The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.
-
Solubility: The ideal solvent system is one in which the less soluble diastereomer crystallizes out in high purity, while the more soluble one remains in the mother liquor.
-
-
Crystallization Conditions:
-
Temperature: Slow cooling of the solution can lead to the formation of larger, purer crystals. A gradual temperature gradient is often more effective than rapid cooling.
-
Seeding: If you have a small amount of the pure desired diastereomer, you can use it as a seed crystal to induce crystallization.
-
Question 4: After separating the diastereomeric salt, what is the best way to regenerate the enantiomerically pure (S)-3-Aminohexanedioic acid?
Answer: Once you have isolated the desired diastereomeric salt (e.g., the salt of (S)-3-aminohexanedioic acid with your chiral base), you need to break the salt to recover the pure enantiomer.
-
Dissolution: Dissolve the diastereomeric salt in water.
-
Acidification: Add a strong acid, such as HCl, to the solution. This will protonate the carboxylate groups of your amino acid and the chiral amine resolving agent.
-
Extraction of the Resolving Agent: The protonated chiral amine will now be a salt. If you used a chiral base that is soluble in organic solvents in its free base form, you can add a base (like NaOH) to deprotonate it and then extract it into an organic solvent (e.g., diethyl ether or dichloromethane). This allows you to recover and reuse the resolving agent.
-
Isolation of the Amino Acid: The aqueous layer will contain the hydrochloride salt of your enantiomerically pure amino acid. You can then isolate it as described in the next section.
C. Formation of this compound
The final step is to convert the enantiomerically pure amino acid into its stable hydrochloride salt.
Question 5: When I try to form the hydrochloride salt, I either get a low yield or an oily product instead of a crystalline solid. How can I optimize this step?
Answer: The key to obtaining a high yield of a crystalline hydrochloride salt is to minimize its solubility in the reaction medium. Since amino acid hydrochlorides are often soluble in water, it's crucial to use an anhydrous, non-polar solvent.[8]
-
Anhydrous Conditions: Water must be excluded from this step.
-
Solvent: Use a dry, non-polar organic solvent such as diethyl ether, dioxane, or a mixture of an alcohol and an ether.
-
Reagent: Use anhydrous HCl. This can be in the form of a solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) or as a gas bubbled through the solution.[8] Using aqueous HCl will lead to a lower yield as the product will remain dissolved in the water.[9]
-
-
Procedure:
-
Dissolve your purified (S)-3-aminohexanedioic acid in a minimal amount of a suitable dry solvent (e.g., methanol or ethanol).
-
Slowly add a solution of HCl in a non-polar solvent (like diethyl ether or dioxane) with stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, you can cool the mixture in an ice bath.
-
Collect the solid by filtration, wash it with the non-polar solvent (e.g., diethyl ether) to remove any residual starting material, and dry it under vacuum.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing racemic 3-aminohexanedioic acid?
A1: Besides the reductive amination of a 3-keto precursor, other potential routes include:
-
Michael Addition: The conjugate addition of ammonia or a protected nitrogen nucleophile to a suitable α,β-unsaturated dicarboxylic acid derivative.[10][11] This is a classic method for forming β-amino acids.
-
Hofmann Rearrangement: The rearrangement of an amide derived from adipic acid could potentially be used to introduce the amino group at the 3-position.[12][13]
Q2: How can I monitor the progress of my reactions?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of these reactions. For the amino acid products, you may need to use a specific stain, such as ninhydrin, to visualize the spots. For more quantitative analysis and to confirm the identity of your products, you can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What is the importance of using the hydrochloride salt form of the amino acid?
A3: Converting the amino acid to its hydrochloride salt offers several advantages:
-
Increased Stability: The salt form is generally more stable and less prone to degradation during storage.[14]
-
Improved Solubility: Hydrochloride salts are often more soluble in aqueous solutions, which can be beneficial for downstream applications.[14]
-
Easier Handling: They are typically crystalline solids that are easier to handle, weigh, and purify compared to the zwitterionic free amino acid.
III. Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Aminohexanedioic Acid
This protocol is based on the reductive amination of diethyl 3-oxohexanedioate.
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve diethyl 3-oxohexanedioate (1 equivalent) in anhydrous methanol.
-
Add ammonium acetate (5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding 1M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether to remove any unreacted starting material.
Step 2: Hydrolysis
-
To the aqueous layer containing the crude diethyl 3-aminohexanedioate, add concentrated HCl to make a 6M solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude racemic 3-aminohexanedioic acid hydrochloride.
Protocol 2: Chiral Resolution and Hydrochloride Salt Formation
Step 1: Diastereomeric Salt Formation
-
Dissolve the crude racemic 3-aminohexanedioic acid hydrochloride in a minimal amount of hot water.
-
Neutralize the solution with a suitable base (e.g., NaOH) to obtain the free amino acid.
-
In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 equivalents) in a suitable solvent (e.g., ethanol).
-
Add the solution of the resolving agent to the amino acid solution.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the salt from the same solvent system to improve its diastereomeric purity.
Step 2: Regeneration of (S)-3-Aminohexanedioic Acid
-
Dissolve the purified diastereomeric salt in water.
-
Add 1M HCl to acidify the solution (to approx. pH 1-2).
-
Wash the aqueous solution with diethyl ether to remove the chiral resolving agent.
-
The aqueous layer now contains the enantiomerically enriched this compound.
Step 3: Final Purification and Salt Formation
-
Concentrate the aqueous solution under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Add diethyl ether until the solution becomes turbid.
-
Allow the solution to stand at 4 °C overnight to crystallize the pure this compound.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
IV. Data Presentation and Visualization
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Reductive Amination | Inefficient imine formation | Adjust pH to 5-6; remove water |
| Poor reducing agent activity | Use fresh NaBH₃CN or NaBH(OAc)₃ | |
| Difficulty in Amino Acid Isolation | Zwitterionic nature | Use ion-exchange chromatography or precipitate at pI |
| Poor Diastereomer Separation | Unsuitable resolving agent/solvent | Screen different chiral bases and solvent systems |
| Oily Hydrochloride Salt | Presence of water | Use anhydrous solvents and HCl source |
Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical flow of the chiral resolution process.
V. References
-
LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Krasowska, D., et al. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]
-
Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]
-
van de Put, M. W. F., et al. (2016). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 18(12), 2094-2101. [Link]
-
ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?. [Link]
-
ResearchGate. Scheme demonstrating the conversion of diastereomeric salt consisting.... [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(1), 18-43. [Link]
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
Vankawala, P. J., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 6(S1), S331-S336. [Link]
-
ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
Wikipedia. (2023). Diastereomeric recrystallization. [Link]
-
Al-Hamidi, H., et al. (2020). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Pharmaceutics, 12(11), 1083. [Link]
-
ChemSynthesis. diethyl 2-methyl-3-oxohexanedioate. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
OpenStax. (2023). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. [Link]
-
ChemSynthesis. diethyl 2-allyl-2-methyl-3-oxohexanedioate. [Link]
-
LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2020, January 24). Reductive Amination, and How It Works. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Google Patents. (1983). Resolution of racemic amino acids.
-
Chiralpedia. (2023, September 15). Part 6: Resolution of Enantiomers. [Link]
-
Rick Pires. (2020, January 24). Resolution of a Racemic Mixture. YouTube. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
ResearchGate. (2010). Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. [Link]
-
PubChem. 2-Amino-3-oxohexanedioic acid. [Link]
-
PubChem. Diethyl 3-oxoheptanedioate. [Link]
-
Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
MDPI. (2018). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. [Link]
-
ResearchGate. (2017). Synthesis of Novel 3D-Rich α-Amino Acid-Derived 3-Pyrazolidinones. [Link]
-
ResearchGate. (2020). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
MDPI. (2022). Thia-Michael Reaction. [Link]
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Technical Support Center: (S)-3-Aminohexanedioic Acid Hydrochloride Purification
Welcome to the technical support guide for the purification of (S)-3-Aminohexanedioic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral amino acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
This compound, also known as (S)-3-Aminoadipic acid hydrochloride, is a non-proteinogenic amino acid derivative. Its structure, containing two carboxylic acid groups and one amino group, makes it a polar and water-soluble compound.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C6H11NO4·HCl | [2] |
| Molecular Weight | 197.62 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity (Typical) | ≥ 98% (NMR) | [2] |
| Optical Rotation | [a]D25 = 21 ± 2º (c=1 in H2O) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Poor Crystal Formation or Oiling Out During Recrystallization
Symptoms:
-
The compound fails to crystallize upon cooling, remaining as a supersaturated solution.
-
An oily, immiscible layer forms instead of solid crystals.
Causality: "Oiling out" or failure to crystallize often occurs due to a high concentration of impurities, the use of an inappropriate solvent system, or too rapid cooling. Impurities can disrupt the crystal lattice formation, while a solvent in which the compound is too soluble will prevent precipitation. Rapid cooling can favor the formation of a thermodynamically unstable oil over an ordered crystalline solid.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor crystallization.
Detailed Steps:
-
Ensure Purity of the Starting Material: If significant impurities are suspected, consider a preliminary purification step such as column chromatography before attempting recrystallization.
-
Optimize the Solvent System:
-
This compound is highly polar. Ideal recrystallization solvents are typically polar, such as water or short-chain alcohols (methanol, ethanol).
-
If the compound is too soluble in a single solvent even at low temperatures, a two-solvent system is recommended.[3] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common combination for amino acid hydrochlorides is an alcohol-ether or alcohol-heptane mixture.[4]
-
-
Control the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution. This provides a template for crystallization.
-
Problem 2: Co-elution of Impurities During Column Chromatography
Symptoms:
-
Analytical data (e.g., HPLC, NMR) of the collected fractions shows the presence of impurities along with the desired product.
Causality: The high polarity of this compound can make it challenging to achieve good separation from polar impurities on standard silica gel. The compound may have weak retention, leading to co-elution with other polar molecules.[5] Chiral impurities, such as the (R)-enantiomer, will not be separated on achiral stationary phases.
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) can be more effective than normal-phase. Use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient with an acidic modifier (e.g., 0.1% TFA or formic acid) to ensure the carboxylic acid groups are protonated.
-
Ion-Exchange Chromatography: Cation-exchange chromatography is well-suited for separating amino acids.[6] The positively charged amino group will interact with the negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or pH of the mobile phase.
-
-
Mobile Phase Optimization:
-
Gradient Elution: A gradient elution, where the solvent composition is changed over time, can improve the separation of compounds with different polarities.
-
Additives: The addition of small amounts of acid to the mobile phase can suppress the ionization of the carboxylic acid groups, leading to better peak shapes and retention.
-
-
Chiral Separation:
-
To separate the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required.[7] Columns based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for the direct analysis of underivatized amino acids.[8]
-
Alternatively, derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: The impurity profile depends on the synthetic route.[9] Common impurities may include:
-
The (R)-enantiomer: The opposite enantiomer is a common process-related impurity in asymmetric synthesis.
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
By-products: Molecules formed from side reactions.
-
Degradation products: For instance, glutamic acid can degrade to pyroglutamic acid in acidic conditions.[10]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
HPLC/UPLC: Assesses purity by separating the main compound from any impurities. Using a chiral column can determine the enantiomeric excess (e.e.).[5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Optical Rotation: Measures the specific rotation to confirm the stereochemistry. The observed value should be compared to the literature value.[2]
Q3: What are the best practices for storing this compound to ensure its stability?
A3: this compound is generally stable under standard conditions.[1] However, to ensure long-term stability:
-
Storage Temperature: Store in a cool, dry place, typically at 0 - 8 °C.[2]
-
Atmosphere: Keep in an inert atmosphere if possible, especially if the material is of very high purity, to prevent potential oxidation.[11]
-
Aqueous Solutions: Aqueous solutions of amino acids are susceptible to microbial growth. It is recommended to prepare fresh solutions or filter-sterilize and store them at 4°C for short-term use or frozen (-20°C or -80°C) for long-term storage.[12] Avoid repeated freeze-thaw cycles.
Q4: Can I convert the hydrochloride salt back to the free amino acid?
A4: Yes, the free amino acid can be obtained from its hydrochloride salt. This is typically done by:
-
Dissolving the hydrochloride salt in water.
-
Neutralizing the solution to the isoelectric point (pI) of the amino acid with a suitable base (e.g., a dilute solution of sodium hydroxide or an ion-exchange resin in the hydroxide form).
-
The free amino acid, being less soluble at its pI, will precipitate out of the solution and can be collected by filtration.
IV. References
-
D'Alessandro, A., et al. (2014). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH. [Link]
-
Brückner, H., & Jaek, P. (2004). Impurity profile of amino acids? ResearchGate. [Link]
-
CN105111134A. Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. Google Patents.
-
US5118815A. Method for crystallization of amino acids. Google Patents.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubMed. (2015). Improving impurities clearance by amino acids addition to buffer solutions for chromatographic purifications of monoclonal antibodies. [Link]
-
YouTube. (2023). Biochemistry Amino Acids and Paper Chromatography. [Link]
-
SynThink. Aminocaproic acid EP Impurities. [Link]
-
van de Velde, F., et al. (2007). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
-
US6551803B1. Method for purification of amino acid containing solutions by electrodialysis. Google Patents.
-
Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Chromatography Today. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Akamatsu, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. [Link]
-
Jaman, Z., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. ACS Publications. [Link]
-
Bio-Rad. His-Tag Purification. [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. [Link]
-
Eureka | Patsnap. (R)-3-amino piperidine hydrochloride preparation method. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Semantic Scholar. (2024). Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. [Link]
-
Reddit. (2024). Amino acid solution storage – please help. [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]
Sources
- 1. CAS 5427-96-3: 3-Aminohexanedioic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. reddit.com [reddit.com]
(S)-3-Aminohexanedioic acid hydrochloride stability issues in solution
Technical Support Center: (S)-3-Aminohexanedioic Acid Hydrochloride
Welcome to the technical support guide for this compound (CAS 61884-74-0). This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on the stability challenges associated with this compound in solution. Our goal is to help you mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling
Q1: What is the primary stability concern with this compound in solution?
The principal stability issue is the intramolecular cyclization of the (S)-3-amino group with the C1-carboxylic acid, forming a six-membered lactam (a cyclic amide). This degradation pathway is highly dependent on the solution's pH, temperature, and storage duration. The hydrochloride salt form is provided to enhance stability in the solid state by protonating the amino group, thereby reducing its nucleophilicity.
Q2: What are the recommended solvents for dissolving this compound?
For most applications, sterile, purified water (Milli-Q® or equivalent) is the recommended solvent. For specific analytical purposes, such as HPLC, the mobile phase buffer is often used as the diluent. A slightly acidic solution (e.g., 0.1 N HCl) can aid in dissolution and initial stability by keeping the amino group fully protonated.[1] Avoid using alkaline solutions (high pH) for stock preparation, as this will deprotonate the amine and significantly accelerate lactam formation.
Q3: What are the ideal storage conditions for solutions of this compound?
To maximize shelf-life, solutions should be prepared fresh whenever possible. If storage is necessary, adhere to the following guidelines:
-
Short-Term (≤ 24-48 hours): Store at 2-8°C.
-
Long-Term (> 48 hours): Aliquot into single-use volumes and store frozen at -20°C or, ideally, -80°C.[2][3] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[4]
Q4: How does pH affect the stability of the solution?
pH is the most critical factor.
-
Acidic pH (pH < 4): The amino group is protonated (-NH3+), making it a poor nucleophile. This significantly inhibits the cyclization reaction, promoting stability.
-
Neutral to Alkaline pH (pH ≥ 7): The amino group is partially or fully deprotonated (-NH2), making it a strong nucleophile that will readily attack the carboxylic acid, leading to rapid degradation.[5] Studies on similar amino acids confirm that stability is greatest at acidic to neutral pH and decreases significantly under alkaline conditions.[5]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My solution has turned slightly yellow/brown over time.
-
Potential Cause: This often indicates degradation. While the primary degradation product (the lactam) is colorless, color formation can arise from minor side reactions or the degradation of trace impurities, particularly at elevated temperatures or non-optimal pH.[3][6]
-
Recommended Action:
-
Discard the discolored solution immediately. Do not use it for any experiment, as the concentration of the active compound is no longer accurate.
-
Prepare a fresh solution using high-purity solvent and store it under the recommended conditions (frozen, protected from light).
-
-
Preventative Measure: Prepare smaller, single-use aliquots to minimize the storage time of any individual vial. Always use sterile, nuclease-free water or freshly prepared buffers.
Issue 2: I am seeing a new, unexpected peak in my HPLC/LC-MS analysis.
-
Potential Cause: This is the most common sign of degradation. The new peak is very likely the lactam derivative of (S)-3-Aminohexanedioic acid. The lactam will have a different retention time than the parent compound.
-
Recommended Action:
-
Confirm Identity: If using LC-MS, check the mass of the unexpected peak. The lactam will have a molecular weight corresponding to the loss of one molecule of water (18.015 g/mol ) from the parent free base.
-
Perform a Forced Degradation Study: To confirm, intentionally degrade a small sample of the compound (e.g., by adjusting the pH to 8-9 and warming gently) and analyze it. If the peak of interest increases, it confirms it as the degradation product.
-
-
Preventative Measure: Analyze solutions as quickly as possible after preparation. If a time course experiment is being run, ensure that control samples are stored under identical conditions to monitor for degradation over the same period.
Issue 3: My experimental results are inconsistent and not reproducible.
-
Potential Cause: Inconsistent results are a hallmark of using a solution with variable stability.[4] If you are using a stock solution prepared on different days or stored for varying lengths of time, the actual concentration of (S)-3-Aminohexanedioic acid will differ, leading to poor reproducibility.
-
Recommended Action: Implement a strict solution preparation and handling protocol.
-
Always prepare a fresh stock solution for a new set of critical experiments.
-
If using a frozen stock, use a new aliquot for each experiment. Never re-freeze a thawed aliquot.[2]
-
Document the preparation date and storage conditions for every solution used.
-
-
Workflow for Ensuring Consistency:
Caption: Workflow for consistent experimental results.
Part 3: Technical Deep Dive & Protocols
Primary Degradation Pathway: Lactamization
The core instability of (S)-3-Aminohexanedioic acid in neutral to alkaline solution is due to an intramolecular nucleophilic attack of the deprotonated amine on the C1-carboxyl carbon. This reaction is a classic example of cyclization, leading to the formation of a stable six-membered ring, a piperidinone derivative.
Caption: The primary degradation pathway via lactamization.
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
This protocol outlines the preparation of a stock solution with enhanced stability.
-
Preparation: Weigh out 1.976 mg of this compound (MW = 197.62 g/mol ).
-
Solvent: Add 900 µL of 0.1 N HCl to a sterile microcentrifuge tube.
-
Dissolution: Add the weighed powder to the HCl solution. Vortex thoroughly until fully dissolved.
-
Final Volume: Adjust the final volume to 1.0 mL with 0.1 N HCl.
-
Filtration (Optional): For cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Immediately aliquot into appropriate single-use volumes (e.g., 50 µL) and store at -80°C.
Protocol 2: Basic Stability Assessment via HPLC
This protocol provides a framework to assess the stability of your solution under specific experimental conditions.
-
Solution Preparation: Prepare a solution of this compound in your experimental buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 1 mM.
-
Time Point Zero (T=0): Immediately after preparation, inject an aliquot onto a suitable HPLC system. This is your baseline reading. The primary analytical methods for amino acids involve either pre-column or post-column derivatization followed by reverse-phase HPLC or ion-exchange chromatography.[7][8][9][10]
-
Incubation: Store the remaining solution under your desired test condition (e.g., 4°C, room temperature, or 37°C).
-
Subsequent Time Points: At defined intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot, and inject it onto the HPLC system using the same method as T=0.
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Monitor for the appearance and growth of new peaks (degradation products).
-
Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
-
Table 1: Factors Influencing Solution Stability
| Factor | Condition | Impact on Stability | Rationale |
| pH | Acidic (pH < 4) | High | The amine group is protonated (-NH3+), preventing it from acting as a nucleophile. |
| Neutral (pH ~7) | Moderate to Low | A portion of the amine groups are deprotonated, allowing for slow cyclization. | |
| Alkaline (pH > 8) | Very Low | The amine group is fully deprotonated (-NH2) and highly nucleophilic, leading to rapid degradation.[5] | |
| Temperature | -80°C / -20°C | High | Freezing immobilizes molecules and drastically slows reaction kinetics.[3] |
| 2-8°C | Moderate | Slows the rate of degradation compared to room temperature.[6][11] | |
| Room Temp (~25°C) | Low | Provides sufficient thermal energy for the cyclization reaction to proceed at a noticeable rate. | |
| Elevated (>37°C) | Very Low | Significantly accelerates the rate of all chemical degradation pathways.[4][5] | |
| Solvent | Aqueous Buffers | Variable (pH-dependent) | Stability is dictated primarily by the buffer's pH. |
| Organic Solvents (e.g., DMF) | Generally High (if anhydrous) | In the absence of water, the hydrolysis/cyclization mechanism is inhibited. |
References
-
Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). MDPI. Available at: [Link]
-
Cui, W., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology. Available at: [Link]
-
Kornhuber, M. E., et al. (1991). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. Clinica Chimica Acta. Available at: [Link]
-
Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. (2022). Scribd. Available at: [Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. (2023). Biotage. Available at: [Link]
-
Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). MDPI. Available at: [Link]
-
Amino acid solution storage – please help. (2024). Reddit. Available at: [Link]
-
How to prepare and store Amino acid stock solution?. (2016). ResearchGate. Available at: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority. Available at: [Link]
-
Amino Acid Analysis: “How-To” Guide. (2018). Agilent Technologies. Available at: [Link]
-
(S)-3-Aminoadipic acid hydrochloride. J&K Scientific. Available at: [Link]
-
This compound. PubChem, NIH. Available at: [Link]
-
Biochemistry, Amino Acid Synthesis and Degradation. (2023). StatPearls, NCBI Bookshelf. Available at: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2022). MDPI. Available at: [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2012). PMC, NIH. Available at: [Link]
-
Mechanism of Integrated β-Lactam Formation by a Nonribosomal Peptide Synthetase during Antibiotic Synthesis. (2015). PMC, PubMed Central. Available at: [Link]
-
Analytical methods for amino acid determination in organisms. (2020). PubMed. Available at: [Link]
-
Analytical methods for amino acid determination in organisms. Semantic Scholar. Available at: [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. (2010). PMC, PubMed Central. Available at: [Link]
-
Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. usp.org [usp.org]
- 9. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 11. scribd.com [scribd.com]
(S)-3-Aminohexanedioic acid hydrochloride common experimental artifacts
Welcome to the technical support guide for (S)-3-Aminohexanedioic Acid Hydrochloride (also known as H-β-HoGlu-OH·HCl). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges encountered with this compound. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to anticipate, diagnose, and resolve experimental artifacts effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. As an amine hydrochloride salt, it can be susceptible to moisture.
-
Mechanism: The hydrochloride salt form enhances stability, particularly by preventing the free amine from participating in oxidative or other degradation pathways. However, salts can be hygroscopic. Absorbed water can affect weighing accuracy and potentially lead to hydrolysis over long periods under non-ideal conditions.
-
Recommendation: Store the compound in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen).[1][2] For long-term storage, freezer temperatures (-10 to -30°C) are recommended.[3] For short-term use, room temperature is acceptable.[1][2][4] Always handle in a low-humidity environment, such as a glove box or a room with a dehumidifier, to minimize water absorption.
| Parameter | Condition | Rationale |
| Temperature | Room Temperature (short-term)[1][4] | Prevents thermal degradation. |
| -10 to -30°C (long-term)[3] | Maximizes long-term stability. | |
| Atmosphere | Inert (Argon, Nitrogen) | Minimizes oxidation and moisture contact. |
| Light | Keep in dark place / Protect from sunlight | Prevents potential light-induced degradation.[1][2][3] |
| Container | Tightly sealed | Prevents moisture ingress.[3][5] |
Q2: What is the solubility profile of this compound?
A2: The compound is reported to be soluble in water and ethanol.[6]
-
Causality: As a hydrochloride salt of a dicarboxylic amino acid, its solubility is highly pH-dependent. In neutral water, it will form a slightly acidic solution. The protonated amine and the two carboxylic acid groups make the molecule polar and suitable for polar protic solvents. Solubility in organic solvents like acetonitrile or THF will be significantly lower.
-
Practical Insight: When preparing solutions, always use high-purity, degassed solvents. If you are working with buffered solutions, be aware that at high pH, the compound will be deprotonated, which may affect its stability and solubility characteristics. For instance, amino acid prodrugs have shown maximum stability in acidic pH ranges and are more susceptible to base-catalyzed hydrolysis.[7][8]
Q3: Is this compound stable in solution? What potential degradation pathways should I be aware of?
A3: Under recommended storage conditions, the solid is stable.[9] In solution, stability is primarily dependent on pH and temperature.
-
Primary Degradation Pathway: The most common degradation pathway for compounds with carboxylic acid and amine functionalities is hydrolysis, though this is more relevant for ester or amide derivatives.[10] For (S)-3-Aminohexanedioic acid itself, the main concern in solution is potential degradation at extreme pH or temperature.[9] Studies on similar compounds show that stability is highest in acidic conditions, with base-catalyzed hydrolysis being a potential issue at higher pH.[7][8]
-
Experimental Best Practice: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, filter-sterilize them, store at 4°C, and use within a few days. Avoid repeated freeze-thaw cycles.
Part 2: Troubleshooting Guide - Analytical Artifacts
This section provides a question-and-answer guide to troubleshoot common artifacts observed during analytical characterization.
Q4: In my RP-HPLC analysis, I'm observing a drifting or inconsistent retention time. What is the cause?
A4: This is a classic symptom of an unbuffered or improperly buffered mobile phase when analyzing an ionizable compound.
-
Scientific Rationale: (S)-3-Aminohexanedioic acid has three ionizable groups: one amine (pKa ~9-10) and two carboxylic acids (pKa ~2-4). Its overall charge and hydrophobicity are exquisitely sensitive to the pH of the mobile phase. Minor fluctuations in the pH of an unbuffered solvent (e.g., from dissolved CO₂) can alter the ionization state of the analyte, leading to significant shifts in retention time.[11]
-
Solution Workflow:
-
Introduce a Buffer: Modify your mobile phase to include a buffer system that provides strong buffering capacity at the desired pH. For example, a 20-50 mM phosphate buffer at pH 2.5-3.0 is an excellent starting point.
-
Add an Ion-Pairing Agent: Alternatively, adding 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the carboxylic acids and the amine, ensuring a consistent charge state and improving peak shape.
-
Control Temperature: Use a column oven to maintain a constant temperature, as retention time is also temperature-dependent.
-
Caption: HPLC Troubleshooting: Retention Time Instability.
Q5: My mass spectrometry data shows an unexpected [M+16] peak. Is my sample oxidized?
A5: An [M+16] peak is a strong indicator of oxidation. While this compound doesn't have highly susceptible residues like methionine, oxidation can still occur under certain conditions.
-
Mechanism: Oxidation can be introduced during the electrospray ionization (ESI) process itself, especially if the stainless steel emitter is corroded or if source conditions promote electrical discharge.[12] Reactive oxygen species can be generated that then oxidize the analyte.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare the sample fresh and minimize its exposure to air and light before analysis.
-
Source Conditions: Optimize ESI source parameters. Sometimes, reducing the emitter voltage can minimize in-source oxidation.
-
Solvent Purity: Use high-purity, fresh solvents. Older solvents can accumulate peroxides.
-
Hardware Check: If the problem persists, inspect the ESI emitter for signs of corrosion or blockage. Polishing or replacing the emitter may be necessary.[12]
-
| Artifact | Mass Shift (m/z) | Common Source |
| Sodium Adduct | [M+Na]⁺ (+22.99) | Glassware, mobile phase impurities |
| Potassium Adduct | [M+K]⁺ (+38.96) | Glassware, mobile phase impurities |
| Oxidation | [M+16]⁺ (+16.00) | In-source reaction, sample handling |
| Dimer | [2M+H]⁺ | High sample concentration |
Q6: I'm using the compound in a peptide synthesis reaction, but my yield is low and I see multiple products. Why?
A6: This is a common issue when using unprotected bifunctional reagents. (S)-3-Aminohexanedioic acid has two carboxylic acid groups and one amine, all of which are reactive sites for peptide coupling.
-
Causality:
-
Neutralization: The amine is protonated as a hydrochloride salt and is not nucleophilic. It must be neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to participate in the reaction.
-
Lack of Selectivity: Without protecting groups, coupling reagents (like HATU or HBTU) will activate both the alpha and the distal carboxylic acid groups, leading to a mixture of products or even polymerization.
-
-
Authoritative Solution:
-
Neutralize the Amine: In your reaction, add at least 2 equivalents of a non-nucleophilic base like DIPEA. One equivalent neutralizes the HCl salt, and another acts as a base for the coupling reaction itself.
-
Employ a Protecting Group Strategy: For site-selective chemistry, you must use a derivative where one of the carboxylic acids is protected. For example, using a tert-butyl ester to protect one COOH group allows you to selectively couple the other, with subsequent deprotection using an acid like TFA.
-
Caption: Logic Tree for Synthetic Application Troubleshooting.
Part 3: Standardized Experimental Protocols
To ensure reproducibility and minimize artifacts, follow these validated protocols.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the steps to accurately prepare a standard stock solution.
-
Pre-Equilibration: Allow the vial of this compound (MW: 197.62 g/mol )[4] to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a low-humidity environment, accurately weigh 1.976 mg of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a 10 mL volumetric flask. Add approximately 8 mL of high-purity, deionized water.
-
Mixing: Gently swirl the flask until the solid is completely dissolved. The compound is water-soluble, so this should occur readily.[6]
-
Final Volume: Once dissolved, bring the volume to the 10 mL mark with deionized water.
-
Storage: If not for immediate use, filter the solution through a 0.22 µm syringe filter into a sterile, clearly labeled container. Store at 4°C for up to one week.
Protocol 2: Standard Reversed-Phase HPLC Method for Purity Analysis
This method provides a robust baseline for analyzing the compound and detecting potential impurities.
-
System Preparation:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).[13]
-
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: 2% to 50% B (linear gradient)
-
15-17 min: 50% to 95% B (wash)
-
17-19 min: 95% B (hold)
-
19-20 min: 95% to 2% B (return to initial)
-
20-25 min: 2% B (equilibration)
-
-
Sample Preparation: Dilute the 10 mM stock solution (from Protocol 1) to a final concentration of 0.1 mM using Mobile Phase A.
-
Injection: Inject 10 µL of the prepared sample.
-
Analysis: The main peak for the compound should be well-resolved. Impurities from synthesis or degradation will typically appear as separate peaks.[14][15] This stability-indicating method can form the basis for further validation.
References
-
(S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE - ChemBK. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET 3'-PT-Amino-Modifier C6 CPG (20-2956-xx) - Glen Research. (n.d.). Retrieved from [Link]
-
This compound | C6H12ClNO4 | CID 2761515 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical chemistry journal, 46(1), 37-41.
- Khan, K. M., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 72, 189-194.
- Borchert, S., et al. (2023). Artefact Profiling: Panomics Approaches for Understanding the Materiality of Written Artefacts. International Journal of Molecular Sciences, 24(13), 10839.
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(S)-3-Aminoadipic acid | C6H11NO4 | CID 2761516 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- Li, Z., et al. (2024). Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. Applied Sciences, 14(11), 4598.
- Yáñez, F. (2010).
- Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
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Analytical Method Validation & Common Problem 1 - NPRA. (n.d.). National Pharmaceutical Regulatory Agency. Retrieved from [Link]
- Li, Y., & Konermann, L. (2012). Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. Journal of the American Society for Mass Spectrometry, 23(10), 1699–1707.
-
CAS 5427-96-3 | 3-Amino-hexanedioic acid - Alchem.Pharmtech. (n.d.). Retrieved from [Link]
-
(S)-3-Aminohexanedioic acid, 97% Purity, C6H11NO4, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Request PDF. Retrieved from [Link]
- Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. The Journal of Physical Chemistry A, 126(42), 7674–7684.
- D'Arrigo, G., et al. (2023). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 34(10), 2201–2210.
- Al-Akkam, E., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(29), 18558-18567.
- Kumar, A., et al. (2016).
- Wang, Y., et al. (2020). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 36(1), 89-93.
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(S)-3-Aminohexanedioic acid hydrochloride reducing off-target effects
A Guide to Differentiating On-Target KAT-II Inhibition from Off-Target Effects
Welcome to the technical support center for researchers using (S)-3-Aminohexanedioic acid hydrochloride. As Senior Application Scientists, we have developed this guide to address common challenges and questions encountered during experimentation. This resource is designed to help you ensure your results are robust, reproducible, and correctly interpreted by providing a deep understanding of the compound's mechanism and potential confounding effects.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about this compound, its intended target, and its most significant known biological activities.
Q1: What is this compound and what is its primary molecular target?
A1: this compound, also known as (S)-3-aminoadipic acid or L-α-aminoadipic acid, is a derivative of the amino acid lysine.[1][2] Its primary molecular target is Kynurenine Aminotransferase II (KAT-II) , an enzyme in the tryptophan metabolic pathway.[3][4][5] KAT-II is responsible for converting L-kynurenine into kynurenic acid (KYNA).[3] By inhibiting KAT-II, the compound aims to reduce the levels of KYNA in the brain. This is therapeutically relevant because elevated KYNA levels are associated with cognitive deficits in several neurological disorders, including schizophrenia.[3][4]
Q2: Why is reducing kynurenic acid (KYNA) a research objective?
A2: Kynurenic acid is a potent endogenous antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7-nicotinic acetylcholine receptor.[3] Pathologically elevated levels of KYNA can dampen glutamatergic and cholinergic neurotransmission, processes that are critical for learning, memory, and overall cognitive function. Therefore, inhibitors of KAT-II, the primary enzyme for KYNA production in the brain, are investigated as potential cognitive enhancers.[3][6]
Caption: Simplified Kynurenine Pathway showing inhibition of KAT-II.
Q3: What is the most critical potential off-target effect or confounding activity of this compound?
A3: Beyond its intended activity on KAT-II, L-α-aminoadipic acid is widely documented as a gliotoxin , meaning it is selectively toxic to glial cells, particularly astrocytes .[7][8] This is not a classic off-target effect where the compound binds to an unintended enzyme, but rather a distinct biological activity that can confound experimental results. Astrocytes are crucial for neuronal support, glutamate homeostasis, and synaptic function.[7] Therefore, if your experimental system contains astrocytes (e.g., primary neuronal cultures, brain slices, or in vivo models), it is critical to differentiate the desired effects of KAT-II inhibition from the consequences of astrocyte dysfunction or death.[8]
Part 2: Troubleshooting Guide - Investigating Unexpected Results
This guide is designed to help you systematically troubleshoot common issues and distinguish on-target from off-target effects.
Q4: My cells are dying at concentrations where I expect to see KAT-II inhibition. How do I determine the cause?
A4: This is a common and critical issue. The observed cytotoxicity could be due to the known gliotoxic effects of the compound, a separate off-target interaction, or general cellular toxicity at high concentrations.
Causality: L-α-aminoadipate has been shown to induce astrocyte cell death and downregulate the expression of astrocytic markers like Glial Fibrillary Acidic Protein (GFAP).[7] This can indirectly harm neurons by disrupting the glutamate/glutamine cycle and overall metabolic support.
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold: Run a standard cell viability assay (e.g., MTT, MTS, or LDH release) across a wide concentration range to determine the EC50 for cytotoxicity in your specific cell model.[9]
-
Use Comparative Cell Lines: The key is to compare the compound's effect on different cell types.
-
Glial Cells: Use a pure astrocyte culture or a glioma cell line.
-
Non-Glial Cells: Use a cell line that does not express KAT-II and is not of glial origin (e.g., HEK293 cells).
-
Target-Expressing Neuronal Cells: Use a neuronal cell line or primary neurons.
-
-
Analyze the Results: If you observe significantly higher toxicity in astrocyte-containing cultures compared to non-glial cells, the likely cause is the known gliotoxic effect. If all cell lines show similar levels of toxicity, it may indicate a more general off-target effect or non-specific toxicity.[10]
Q5: How can I definitively confirm that my observed biological effect is due to on-target KAT-II inhibition?
Causality: The central dogma of target validation is to prove that modulating the target protein directly recapitulates the effect of the compound. The most direct consequence of KAT-II inhibition is a reduction in KYNA production.
Target Validation Workflow:
-
Direct Target Engagement Measurement: The most direct proof is to measure the product of the enzyme. Use HPLC or LC-MS/MS to quantify KYNA levels in your cell culture supernatant or tissue homogenate after treatment. A dose-dependent decrease in KYNA is strong evidence of on-target activity.
-
Genetic Knockout/Knockdown: Use a cell line where the KAT-II gene (KYAT2) has been knocked out (using CRISPR) or knocked down (using shRNA). The biological effect observed with (S)-3-Aminohexanedioic acid should be absent or significantly blunted in these cells compared to wild-type (WT) controls.
-
Rescue Experiments: In a KAT-II knockout cell line, transfect a plasmid to re-express KAT-II. This should "rescue" the phenotype, making the cells sensitive to the inhibitor once again. This is a highly rigorous control.[9]
-
Orthogonal Chemical Probe: Use a structurally distinct KAT-II inhibitor.[3][9] If a different molecule targeting the same enzyme produces the same biological outcome, it significantly strengthens the case for an on-target mechanism.
Sources
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- 4. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
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(S)-3-Aminohexanedioic acid hydrochloride unexpected side effects in vivo
Robust in vivo experimental design is crucial for reproducibility. [1][2][3]* Randomization and Blinding: Animals must be randomly assigned to treatment groups. [1][3]Experimenters conducting the study and analyzing the data should be blinded to the treatment allocation to prevent bias. [1][3]* Appropriate Controls: Always include a vehicle-treated control group. [1]Depending on the experiment, a positive control (a known effective drug) may also be necessary. [2]* Sample Size: Use a power analysis to determine the appropriate number of animals per group to achieve statistically significant results. [1][2][26]
References
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- Homayoun, H., & Moghaddam, B. (2007). NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons. Journal of Neuroscience.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Lew-Ting, J., & Pachernegg, S. (2017). Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence?. Frontiers in Neuroscience.
- Lignani, G., & Trevelyan, A. (2021). Modelling epilepsy in the mouse: challenges and solutions. Disease Models & Mechanisms.
- What is the therapeutic window in pharmacology?. (2025). Dr.Oracle.
- Li, D. P., Chen, S. R., & Pan, H. L. (2009).
- Gundogdu, A., & Yilmaz, M. S. (2022).
- In Vivo Assay Guidelines. (2012). Assay Guidance Manual.
- Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist.
- Saha, K., et al. (2022). Real-time in vivo thoracic spinal glutamate sensing during myocardial ischemia. Journal of Neurophysiology.
- What are the vehicles used to dissolve drugs for in vivo treatment?. (2014).
- Lüttjohann, A., & van Luijtelaar, G. (2015). Animal Models of Epilepsy: A Phenotype-oriented Review. Journal of Zhejiang University Science B.
- The basics of preclinical drug development for neurodegenerative disease indic
- NMDA receptor antagonist. (n.d.). In Wikipedia.
- Buzsáki, G., et al. (2018). Recommendations for the Design and Analysis of In Vivo Electrophysiology Studies. Neuron.
- 3-Aminohexanedioic acid. (n.d.). CymitQuimica.
- Xing, J., et al. (2023). Manipulation of Glutamatergic Neuronal Activity in the Primary Motor Cortex Regulates Cardiac Function in Normal and Myocardial Infarction Mice. Advanced Science.
- Machado-Vieira, R., Henter, I. D., & Zarate, C. A. (2017). The Effect of Glutamatergic Modulators on Extracellular Glutamate: How Does this Information Contribute to the Discovery of Novel Antidepressants?.
- Jones, N. C., et al. (2020). Neuronal, electrophysiological, behavioral, and hemodynamic changes underlying absence seizure severity in an awake rodent model. American Epilepsy Society.
- Therapeutic Window in Pharmacology. (n.d.). Open MedScience.
- Gad, S. C. (n.d.).
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). Molecules.
- Liquid dosage forms of acid labile drugs. (2004).
- Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio.
- Pal, M. M. (2021). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Frontiers in Human Neuroscience.
- van der Meer, C., et al. (2023). Cognitive performance in multiple sclerosis: what is the role of the gamma-aminobutyric acid system?.
- From basic to clinical neuropharmacology: targetophilia or pharmacodynamics?. (2012). British Journal of Clinical Pharmacology.
- Compound Surprisingly Silences Seizure Severity in Mice. (2022). Technology Networks.
- Puly, O., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
- Barker-Haliski, M., et al. (2020).
- (S)-3-Aminoadipic acid. (n.d.). PubChem.
- Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection. (2024).
- Novel NMDA Receptor Antagonists. (2022). University of Virginia School of Medicine.
- Preclinical formulations for pharmacokinetic studies. (2019). Admescope.
- Bioinformatics and experimental analyses of glutamate receptor and its targets genes in myocardial and cerebral ischemia. (2022). BMC Medical Genomics.
- Designing an In Vivo Preclinical Research Study. (2023).
- Therapeutic window – Knowledge and References. (n.d.). Taylor & Francis.
- This compound. (n.d.). BLD Pharm.
- (S)-3-Aminohexanedioic acid, 97%. (n.d.). Lab-Chemicals.Com.
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- 24. CARDIOVASCULAR FUNCTION OF A GLUTAMATERGIC PROJECTION FROM THE HYPOTHALAMIC PARAVENTRICULAR NUCLEUS TO THE NUCLEUS TRACTUS SOLITARIUS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Manipulation of Glutamatergic Neuronal Activity in the Primary Motor Cortex Regulates Cardiac Function in Normal and Myocardial Infarction Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioinformatics and experimental analyses of glutamate receptor and its targets genes in myocardial and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. 61884-74-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Chiral Separation of (S)-3-Aminohexanedioic Acid Hydrochloride
Welcome to the dedicated support center for the chiral separation of (S)-3-Aminohexanedioic acid hydrochloride. As a β-amino acid with two carboxylic acid groups, this molecule presents unique challenges for achieving baseline resolution of its enantiomers. This guide is designed for researchers, analytical scientists, and process chemists to provide practical, in-depth solutions to common issues encountered during method development and routine analysis. We will explore the causality behind chromatographic phenomena and offer robust, field-proven strategies for optimization.
Part 1: Troubleshooting Guide
This section addresses the most common problems in a question-and-answer format, providing a systematic approach to identifying and resolving issues.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q1: I am injecting a racemic standard of 3-aminohexanedioic acid, but I see only a single peak or two completely co-eluting peaks. What are the primary causes and how can I fix this?
A1: Achieving chiral resolution is fundamentally dependent on creating a significant energy difference between the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase (CSP). A lack of resolution points to suboptimal selection of the CSP or mobile phase.
Potential Causes & Suggested Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, steric hindrance) for this specific analyte. 3-Aminohexanedioic acid is polar, zwitterionic, and contains both hydrogen bond donors (-NH2, -COOH) and acceptors (C=O).
-
Solution: Screen different classes of CSPs. For underivatized amino acids, macrocyclic glycopeptide and zwitterionic ion-exchange CSPs are often the most successful.[1][2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile but may require derivatization of the analyte to enhance interaction and improve solubility in less polar mobile phases.[2][3][4]
-
Recommended Starting Points:
-
Macrocyclic Glycopeptide: Columns like Astec CHIROBIOTIC® T (Teicoplanin) are excellent for underivatized amino acids due to their ionic groups and compatibility with polar organic and aqueous mobile phases.[2][5]
-
Zwitterionic Ion-Exchange: Columns like CHIRALPAK® ZWIX(+) or ZWIX(-) utilize both anion- and cation-exchange mechanisms, making them highly suitable for zwitterionic molecules like amino acids.[1]
-
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition dictates the analyte's ionization state and its interaction with the CSP.
-
Solution: Systematically adjust the mobile phase. For macrocyclic or zwitterionic CSPs, polar ionic mode is often preferred.[5]
-
Organic Modifier: Vary the ratio of organic modifier (e.g., Methanol, Acetonitrile) to the aqueous component. Retention of amino acids on teicoplanin-based CSPs can exhibit a "U-shaped" profile, where resolution is optimal at both low and high organic concentrations.[2]
-
Additives: Acidic and basic additives are critical.[6] They control the ionization of the analyte and the stationary phase. Start with a combination like 50 mM Acetic Acid and 25 mM Triethylamine (TEA) in a Methanol/Acetonitrile mixture.[7] The acid protonates the amino group, and the base can improve peak shape by masking active sites.[3]
-
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];
} caption: "Decision workflow for addressing poor resolution."
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q2: I can see two peaks, but they are broad and tailing significantly (Tailing Factor > 1.5). What's causing this and how can I improve the peak shape?
A2: Poor peak shape is typically caused by undesirable secondary interactions between the analyte and the stationary phase support, or by issues with the sample solvent or column health.
Potential Causes & Suggested Solutions:
-
Secondary Silanol Interactions (Tailing): The primary amino group in your analyte is basic and can interact strongly with acidic residual silanol groups on the silica support of the CSP, leading to significant tailing.[3]
-
Solution: Add a basic modifier to the mobile phase to compete with the analyte for these active sites.[3]
-
-
Sample Solvent Mismatch (Broadening/Fronting): If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted.[9]
-
Column Overload (Fronting): Injecting too much mass on the column can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.[10]
-
Solution: Reduce the sample concentration or injection volume. Prepare a dilution series (e.g., 1.0, 0.5, 0.1, 0.05 mg/mL) and inject to determine the column's linear range.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to broad, tailing peaks.[9][11]
-
Solution: First, try flushing the column with a strong, compatible solvent (check the column care manual). For polysaccharide columns, this is often 2-propanol; for immobilized phases, stronger solvents like THF or DMF may be permissible.[11] If performance is not restored, the column may need to be replaced.
-
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=record, style=filled, fontname="Arial"];
} caption: "Troubleshooting logic for poor peak shape."
Part 2: Frequently Asked Questions (FAQs)
Q3: Should I derivatize my analyte for chiral separation?
A3: It depends on your chosen strategy.
-
Direct (Underivatized) Analysis: This is often preferred as it saves a sample preparation step and avoids potential side reactions or racemization.[2] This approach is best suited for macrocyclic glycopeptide or zwitterionic CSPs.[1][2]
-
Indirect (Derivatized) Analysis: Derivatization can be a powerful tool, especially for polysaccharide-based CSPs. By reacting the amino or carboxylic acid groups, you can (a) improve solubility in normal-phase solvents, (b) enhance detectability (e.g., by adding a UV chromophore), and (c) introduce additional interaction sites to promote chiral recognition.[12] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) in the presence of a chiral thiol.[13] However, this adds complexity and potential sources of error.
Q4: How does temperature affect my chiral separation?
A4: Temperature influences the thermodynamics of the chiral recognition process and can have a significant, though sometimes unpredictable, effect on resolution.[3]
-
General Trend: Lowering the temperature often increases resolution (Δ(ΔG) increases), but at the cost of longer retention times and higher backpressure.
-
Optimization Strategy: Screen temperatures systematically (e.g., 15°C, 25°C, 40°C). A van't Hoff plot (ln(α) vs 1/T) can reveal the enthalpic and entropic control of the separation. For routine analysis, operating at a controlled room temperature (e.g., 25°C) is often the most practical starting point.
Q5: I need to scale up my separation from analytical to preparative. What are the key considerations?
A5: Scaling up requires careful optimization to maximize throughput while maintaining purity.
-
Column Selection: Switch to a preparative column with the same stationary phase chemistry and particle size.
-
Loading Study: Determine the maximum amount of racemate that can be loaded onto the analytical column without significant loss of resolution. This is your starting point for calculating preparative loads.
-
Mobile Phase: For preparative chromatography, it's crucial to use volatile mobile phase components to simplify downstream processing (evaporation). If you used non-volatile additives like acetic acid, you may need to re-optimize with a volatile alternative like formic acid or trifluoroacetic acid (TFA).[6]
-
Flow Rate: Adjust the flow rate linearly according to the change in column cross-sectional area.
Part 3: Protocols and Data
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a general approach for screening different CSPs to find a suitable starting point for the separation of 3-aminohexanedioic acid.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of racemic 3-aminohexanedioic acid hydrochloride in the initial mobile phase for each system.
-
Column Equilibration: Equilibrate each column with at least 20 column volumes of the mobile phase before the first injection.
-
Screening Conditions: Use the conditions outlined in the table below as starting points. Monitor the separation at a low UV wavelength (e.g., 210 nm).
-
Evaluation: Assess each chromatogram for any sign of peak splitting or separation. A promising candidate will show at least partial resolution (Rs > 0.8) that can be further optimized.
Table 1: Recommended Starting Conditions for CSP Screening
| Chiral Stationary Phase (CSP) Class | Example Column | Mobile Phase System | Flow Rate (mL/min) | Temperature (°C) |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T, 250x4.6mm, 5µm | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in MethanolGradient: 10-90% B over 20 min | 1.0 | 25 |
| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+), 150x3.0mm, 3µm | Methanol/Acetonitrile (50/50 v/v) with50mM Acetic Acid + 25mM TEA | 0.5 | 25 |
| Polysaccharide (Normal Phase) | CHIRALPAK® IA, 250x4.6mm, 5µm | Hexane/Ethanol (90/10 v/v) with0.1% Trifluoroacetic Acid (TFA) | 1.0 | 25 |
| Crown Ether | CROWNPAK® CR-I(+), 150x4.0mm, 5µm | Perchloric Acid Solution (pH 1.5) /Methanol (90/10 v/v) | 0.8 | 20 |
Note: The conditions for the polysaccharide column assume the analyte has sufficient solubility. If not, derivatization may be required.
References
-
Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Journal of Chemistry. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. PubMed. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Online. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
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High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. National Institutes of Health (NIH). [Link]
-
Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. ResearchGate. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. National Institutes of Health (NIH). [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH). [Link]
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(S)-3-Aminohexanedioic acid hydrochloride preventing degradation during storage
Welcome to the technical support guide for (S)-3-Aminohexanedioic acid hydrochloride (hydrochloride salt of β-Homoglutamic acid). This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Maintaining the purity of your reagents is paramount for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
The solid, lyophilized powder of this compound is relatively stable. However, like most amino acid derivatives, it is hygroscopic and susceptible to slow degradation under suboptimal conditions. For maximum shelf-life, it should be stored in a tightly sealed container at 0 - 8°C, protected from light and moisture[1]. For long-term storage (over a year), conditions of -20°C are recommended[2]. The container should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder[2][3].
Q2: I need to make a stock solution. What is the best solvent and how should I store it?
This compound is soluble in water[1]. For experimental use, prepare stock solutions in a suitable buffer or high-purity water. Storing amino acids in solution is not recommended for long periods as it significantly accelerates degradation[2][4].
Best Practices for Solutions:
-
Prepare the solution fresh for each experiment if possible.
-
If storage is necessary, filter-sterilize the solution (0.22 µm filter) to prevent microbial growth.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound[3][5].
-
Store frozen at -20°C or -80°C for several weeks. A Reddit discussion among lab personnel suggests that -80°C is preferable for all aqueous amino acid solutions to be stored long-term[5]. Do not store aqueous solutions at 4°C for more than a day[6].
Q3: My solid compound has developed a yellowish tint. Is it still usable?
A color change from white to off-white or yellow is a common visual indicator of degradation. This is often due to oxidation or the formation of minor impurities[4]. While a slight color change may not significantly impact all experiments, it indicates that the purity is compromised. For sensitive applications, such as cell culture, kinetics, or in vivo studies, it is strongly recommended to use a fresh, unopened lot of the compound. For less sensitive applications, you should first validate its performance against a known standard or a new lot.
Q4: My experimental results have become inconsistent. Could degradation of my this compound stock solution be the cause?
Yes, this is a very likely cause. Degradation reduces the effective concentration of the active compound and can introduce new, potentially reactive species that may interfere with your assay. If you observe a sudden loss of activity, increased variability, or unexpected side effects in your experiments, you should immediately suspect compound instability. The first troubleshooting step should always be to prepare a fresh solution from a reliable solid stock[7].
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow to diagnose and resolve them.
Issue 1: Visual Changes in Solid or Solution
-
Symptoms:
-
Solid powder appears clumpy, discolored (yellow/brown), or has a different texture.
-
Solution appears cloudy, discolored, or contains precipitates after being clear initially.
-
-
Causality:
-
Clumping/Moisture: Improper storage has allowed the hygroscopic powder to absorb water, which can accelerate hydrolysis and other degradation pathways[8].
-
Discoloration: This is a classic sign of chemical degradation, most commonly oxidation from exposure to air and/or light[4].
-
Cloudiness/Precipitation: In solutions, this can be due to microbial contamination, the compound falling out of solution due to pH shifts or exceeding its solubility limit, or the formation of insoluble degradation products.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting visual signs of degradation.
Issue 2: Inconsistent or Failed Experimental Results
-
Symptoms:
-
Loss of expected biological or chemical activity.
-
Increased variance in replicate measurements.
-
Non-reproducible data compared to previous experiments.
-
-
Causality: The primary cause is a decrease in the concentration of the pure, active compound due to degradation. The formation of degradation byproducts can also actively interfere with the experimental system. For example, the degradation of amino acids can lead to the formation of α-keto acids or other reactive species[9][10].
-
Recommended Actions & Protocols:
-
Immediate Action: Always prepare a fresh solution from a new vial or a recently purchased lot of solid compound and repeat the experiment. This is the simplest and most effective validation step.
-
Analytical Verification: If the problem persists or requires rigorous documentation, perform a purity analysis using High-Performance Liquid Chromatography (HPLC).
-
Key Experimental Protocols
Protocol 1: HPLC Purity Assessment
This protocol provides a general method for assessing the purity of this compound. As amino acids lack a strong chromophore, pre-column derivatization is often required for sensitive UV or fluorescence detection[11].
-
Objective: To quantify the purity of the compound and detect the presence of degradation products.
-
Principle: The primary amine of the amino acid is derivatized to create a product that can be detected by UV or fluorescence. The sample is then separated on a reversed-phase HPLC column, and the peak area of the parent compound is compared to the total area of all peaks.
-
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard (a new, unopened lot) of this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL)[12].
-
Sample Preparation: Prepare your suspect sample (solid or from a solution) to the same theoretical concentration in 0.1 M HCl.
-
Derivatization (OPA/FMOC Method):
-
Automated pre-column derivatization using o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines is a standard, robust method[7].
-
In an autosampler vial, combine 10 µL of your sample/standard with the derivatization reagents as per the instrument manufacturer's instructions (e.g., Agilent's automated derivatization protocols)[12].
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 100 mm, 2.7 µm)[12].
-
Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A suitable gradient from low to high organic phase to resolve all components.
-
Flow Rate: ~1.5 mL/min.
-
Column Temperature: 40°C[12].
-
Detection: Fluorescence detector (FLD) set to Ex: 340 nm, Em: 450 nm for OPA-derivatives and Ex: 266 nm, Em: 305 nm for FMOC-derivatives[12].
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of your sample by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the chromatogram of your suspect sample to the reference standard. The appearance of new peaks or a significant decrease in the main peak's area confirms degradation.
-
-
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Max. Recommended Duration |
| Solid (Powder) | 0 - 8°C[1] | Tightly sealed, desiccated | Protect from direct light | 1-2 Years |
| Solid (Long-Term) | -20°C[2] | Tightly sealed, desiccated | Protect from direct light | >2 Years |
| Aqueous Solution | -20°C or -80°C[5] | Aliquoted, single-use vials | Protect from direct light | Weeks to a few months |
Potential Chemical Degradation Pathways
The hydrochloride salt form generally enhances the stability of amino acids by protonating the amino group, making it less susceptible to nucleophilic reactions and oxidation[4]. However, degradation can still occur under forcing conditions.
Caption: Hypothetical degradation pathways based on general amino acid chemistry.
-
Oxidation: The amino group is susceptible to oxidation, which can be catalyzed by light, trace metal ions, or dissolved oxygen. This can lead to deamination to form the corresponding α-keto acid, or other complex oxidative products[4][13].
-
Hydrolysis/pH-Mediated Degradation: While the core structure is stable to hydrolysis, extreme pH conditions (highly acidic or basic) combined with heat can promote decarboxylation or other rearrangements[14][15]. Aqueous solutions are most stable in a pH range of 5-7[16].
-
Contamination: Introduction of microbial or chemical contaminants can enzymatically or chemically degrade the compound.
By adhering to the storage and handling protocols outlined in this guide and using the troubleshooting workflows to diagnose any issues, you can ensure the integrity of your this compound, leading to more accurate and reproducible scientific outcomes.
References
-
Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. Available at: [Link]
-
PubMed. (2024). Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol. Available at: [Link]
-
Biology LibreTexts. (2022). 5.9: Amino Acid Degradation. Available at: [Link]
-
Reddit. (2024). Amino acid solution storage – please help : r/labrats. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Available at: [Link]
-
PubMed. (2020). The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells. Available at: [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Available at: [Link]
-
MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available at: [Link]
-
NCBI Bookshelf. (2023). Biochemistry, Amino Acid Synthesis and Degradation. Available at: [Link]
-
PubMed. (n.d.). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Available at: [Link]
-
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Available at: [Link]
-
Agilent. (n.d.). Amino Acid Analysis. Available at: [Link]
-
WikiLectures. (2022). Degradation of amino acids. Available at: [Link]
-
ResearchGate. (2025). Summary of the degradation studies for Bromhexine hydrochloride 8 mg.... Available at: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
-
ResearchGate. (2025). Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol. Available at: [Link]
-
Quora. (2012). How long can one store amino acids at room temperature?. Available at: [Link]
-
Slideshare. (n.d.). Degradation of amino acids. Available at: [Link]
-
SpringerLink. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Available at: [Link]
-
PubMed. (1962). Studies in lysine biosynthesis. III. Enzymatic reduction of alpha-aminoadipic acid: isolation and some properties of the enzyme. Available at: [Link]
-
ResearchGate. (n.d.). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Available at: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
Healthy Newborn Network. (2010). A HealthTech Report. Available at: [Link]
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- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
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- 5. reddit.com [reddit.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pangoo.biz [pangoo.biz]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Degradation of amino acids - WikiLectures [wikilectures.eu]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
- 15. CAS 5427-96-3: 3-Aminohexanedioic acid | CymitQuimica [cymitquimica.com]
- 16. healthynewbornnetwork.org [healthynewbornnetwork.org]
(S)-3-Aminohexanedioic acid hydrochloride minimizing cytotoxicity in cell lines
A Guide to Minimizing Cytotoxicity in Cell Culture Applications
Welcome to the technical support center for (S)-3-Aminohexanedioic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with cell viability. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the scientific rationale behind them, ensuring the integrity and success of your research.
Scientific Background: Understanding the Potential for Cytotoxicity
While direct cytotoxicity data for (S)-3-Aminohexanedioic acid is not extensively published, its structural similarity to known bioactive molecules provides a strong basis for understanding its potential effects in cell culture. It is a structural analog of glutamate , the primary excitatory neurotransmitter in the central nervous system[1][2]. Its isomers and closely related structures, such as α-aminoadipic acid, have well-documented effects on neural cells.
-
Gliotoxicity: The L-isomer of α-aminoadipic acid (L-α-AAA) is a known gliotoxin , specifically toxic to astrocytes[3][4][5]. It can induce astrocyte death by inhibiting key enzymes like glutamine synthetase and interfering with glutamate transport[3][4][6].
-
Excitotoxicity: The D-isomer of α-aminoadipic acid acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor , a subtype of glutamate receptor[7][8]. Over-activation of glutamate receptors leads to a phenomenon known as excitotoxicity, where excessive calcium influx triggers apoptotic and necrotic cell death pathways[1][9].
Given this context, it is plausible that any observed cytotoxicity with this compound stems from its interaction with glutamate signaling pathways, particularly in neural cell lines. This guide is built upon this scientific premise.
Hypothesized Mechanism of Cytotoxicity
Caption: Hypothesized cytotoxicity pathway for (S)-3-Aminohexanedioic acid.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary neuron culture, even at low micromolar concentrations. What is the likely cause?
A1: Primary neurons, especially glutamatergic neurons, are highly sensitive to excitotoxicity[1]. The compound, acting as a glutamate analog, may be over-activating glutamate receptors, leading to excessive calcium influx and cell death[9]. The sensitivity of your specific neuron type will depend on the density and subtype of glutamate receptors it expresses[10][11].
Q2: Our astrocytes are dying, but co-cultured neurons seem less affected. Why the difference?
A2: This suggests a gliotoxic effect, similar to that seen with L-α-aminoadipic acid[3][5]. Astrocytes play a critical role in glutamate uptake and metabolism. The compound may be selectively taken up by astrocyte-specific transporters or may inhibit essential astrocytic enzymes, leading to their death while initially sparing neurons[4][12]. However, prolonged astrocyte death will eventually harm neurons due to the loss of metabolic support and glutamate dysregulation.
Q3: Could the hydrochloride salt or the pH of my stock solution be the problem?
A3: Yes, this is a critical and often overlooked factor. Hydrochloride salts of amino acids are acidic. When preparing a highly concentrated stock solution, the resulting pH can be quite low. Diluting this acidic stock directly into your bicarbonate-buffered cell culture medium can cause a transient but significant drop in local pH, shocking and killing cells. Furthermore, high concentrations of the salt vehicle itself can cause osmotic stress. A proper vehicle control is essential.
Q4: We see precipitation when adding the compound to our culture medium. How can we improve solubility?
A4: this compound is generally water-soluble[13]. However, precipitation in complex biological media can occur due to interactions with proteins or salts.
-
Prepare fresh: Always prepare dilutions fresh from a validated stock solution for each experiment.
-
Pre-warm media: Ensure your culture medium is at 37°C before adding the compound.
-
Gentle mixing: Add the compound dropwise while gently swirling the medium to facilitate dissolution.
-
Consider a different salt form: If solubility issues persist and are confirmed to be the compound itself, investigating alternative salt forms may be necessary for future experiments.
Q5: Our cytotoxicity results are inconsistent between experiments. What should we check?
A5: Inconsistency often points to variability in experimental parameters[7].
-
Cell Passage Number: Use cells within a narrow and validated passage range. High-passage cells can have altered receptor expression and stress responses.
-
Cell Seeding Density: Ensure consistent cell density across all wells and experiments. Over-confluent or sparse cultures can respond differently to toxic compounds.
-
Reagent Variability: Use the same lot of serum and media for a set of comparable experiments. Lot-to-lot variation in serum can significantly alter compound availability and cell health.
-
Thawing Protocol: Standardize your cell thawing procedure, as cells are particularly vulnerable after cryopreservation.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing unexpected cytotoxicity, follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for cytotoxicity of (S)-3-Aminohexanedioic acid HCl.
Experimental Protocols & Data Tables
Protocol 1: Preparation and Validation of Stock Solution
-
Preparation: Dissolve this compound in sterile, nuclease-free water or PBS to create a high-concentration stock (e.g., 10-100 mM). Gentle warming (to 37°C) may aid dissolution. Do not use DMSO unless absolutely necessary , as the hydrochloride salt should be aqueous-soluble.
-
pH Measurement: Measure the pH of the final stock solution. If it is below 6.5, adjust carefully with sterile 1N NaOH. Be cautious not to precipitate the compound. Record the final pH.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting & Storage: Aliquot the stock into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.
-
Vehicle Control Preparation: Create a vehicle control solution consisting of the same solvent used for the compound (e.g., water or PBS) with a minute amount of sterile HCl added to match the pH of your compound stock solution. This uncouples the effect of the compound from the effect of the acidic vehicle.
Protocol 2: Dose-Response and Time-Course Cytotoxicity Assay (MTT Example)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Dilution: Prepare a serial dilution of your compound in pre-warmed complete culture medium. Also prepare dilutions of your vehicle control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for various time points (e.g., 24h, 48h, 72h).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value at each time point.
Table 1: Key Experimental Parameters and Considerations
| Parameter | Recommendation / Starting Point | Rationale & Key Considerations |
| Cell Type | Compare a sensitive line (e.g., primary cortical neurons, astrocytes) with a non-neural line (e.g., HEK293, HeLa). | Helps differentiate between specific neurotoxicity and general cytotoxicity. |
| Starting Concentration Range | 0.1 µM - 1000 µM (logarithmic dilutions) | Wide range is necessary to capture the full dose-response curve for an unknown compound. |
| Exposure Duration | 24h, 48h, 72h | Cytotoxicity can be acute or develop over time. |
| Vehicle Control | Solvent + HCl matched to stock pH | Crucial. Isolates the effect of the compound from potential artifacts of the solution's acidity or solvent. |
| Positive Control | Glutamate (100 µM - 1 mM) for neurons; L-α-AAA (100 µM) for astrocytes. | Confirms that the cell systems are responsive to the hypothesized mechanism of toxicity. |
| Rescue Agent (for mechanistic studies) | D-AP5 (25-50 µM) or other NMDA receptor antagonists. | If the antagonist prevents cytotoxicity, it strongly supports an NMDA receptor-mediated mechanism. Add 30-60 minutes before the compound. |
References
-
Gliotoxic effects of alpha-aminoadipic acid isomers on the carp retina: a long term observation. PubMed, National Center for Biotechnology Information. [Link]
-
beta-Aminoadipic acid | C6H11NO4 | CID 224389. PubChem, National Center for Biotechnology Information. [Link]
-
L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment. PubMed Central, National Center for Biotechnology Information. [Link]
-
Glutamate Receptor Ion Channels: Structure, Regulation, and Function. PubMed Central, National Center for Biotechnology Information. [Link]
-
Pharmacology of NMDA Receptors. NCBI Bookshelf, National Center for Biotechnology Information. [Link]
-
Excitatory Amino Acid Neurotoxicity. NCBI Bookshelf, National Center for Biotechnology Information. [Link]
-
NMDA receptor antagonist. Wikipedia. [Link]
-
Putative gliotoxin, alpha-aminoadipic acid, fails to kill hippocampal astrocytes in vivo. PubMed, National Center for Biotechnology Information. [Link]
-
Glutamate receptor. Wikipedia. [Link]
-
The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes. PubMed, National Center for Biotechnology Information. [Link]
-
Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum. PubMed, National Center for Biotechnology Information. [Link]
-
Three Classes of Ionotropic Glutamate Receptor. NCBI Bookshelf, National Center for Biotechnology Information. [Link]
-
D-alpha-Aminoadipate as a selective antagonist of amino acid-induced and synaptic excitation of mammalian spinal neurones. PubMed, National Center for Biotechnology Information. [Link]
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Astrocytes Protect Neurons in the Hippocampal CA3 Against Ischemia by Suppressing the Intracellular Ca2+ Overload. Frontiers in Cellular Neuroscience. [Link]
-
Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons. PubMed, National Center for Biotechnology Information. [Link]
-
l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory. ResearchGate. [Link]
-
Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol. ResearchGate. [Link]
-
NMDA Receptor Antagonists and Alzheimer's. WebMD. [Link]
-
Allysine and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations. MDPI. [Link]
-
A Comparison of the Effects of Isomers of Alpha-Aminoadipic Acid and 2-amino-4-phosphonobutyric Acid on the Light Response of the müller Glial Cell and the Electroretinogram. PubMed, National Center for Biotechnology Information. [Link]
-
Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. MDPI. [Link]
-
Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. PubMed Central, National Center for Biotechnology Information. [Link]
-
l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory. PubMed, National Center for Biotechnology Information. [Link]
-
(R)-3-Aminoadipic acid hydrochloride. Chem-Impex. [Link]
-
Constitutive Endocytosis of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter-3 Requires ARFGAP1. Frontiers in Molecular Neuroscience. [Link]
-
Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]
-
Acute amino acid loads that deplete brain serotonin fail to alter behavior. PubMed, National Center for Biotechnology Information. [Link]
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(S)-3-Aminohexanedioic acid hydrochloride addressing batch-to-batch variability
A Guide to Addressing Batch-to-Batch Variability in Research and Development
Introduction
This guide provides a comprehensive technical support framework for identifying and troubleshooting common issues related to the batch-to-batch variability of (S)-3-Aminohexanedioic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth, cause-and-effect explanations and validated protocols to ensure the consistency and integrity of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
It is the hydrochloride salt form of (S)-3-Aminohexanedioic acid, also known as (S)-β-Homoglutamic acid.[1] It is a non-proteinogenic amino acid with two carboxylic acid groups and a single chiral center at the C3 position. The hydrochloride form often improves the compound's stability and handling characteristics, making it a white to off-white crystalline solid under standard conditions.[5][6]
Q2: Why is batch-to-batch variability a critical concern for this compound?
The biological activity of chiral molecules is often exclusive to one enantiomer (the eutomer), while the other (the distomer) may be inactive or even cause undesirable effects.[3] Inconsistency between batches can stem from variations in chiral purity, chemical impurity profiles, or physical properties like crystallinity.[7] For drug development, such variability can profoundly impact a product's efficacy, safety, and manufacturability, making rigorous quality control essential.[8]
Q3: What are the primary sources of batch-to-batch variability?
The main contributors to variability are:
-
Chiral Purity: Incomplete stereochemical control during synthesis or resolution can lead to varying levels of the (R)-enantiomer.[2]
-
Chemical Impurities: Residual starting materials, reagents, by-products from the synthesis, or degradation products can differ between batches.[9][10]
-
Physical Properties: Differences in the crystallization process can result in variations in particle size, morphology, and even crystalline form (polymorphism), affecting solubility and dissolution rates.[11][12]
-
Residual Solvents and Water Content: The amount of trapped solvent or absorbed water can change, affecting the compound's net weight and concentration in solution.
Q4: I've received a new batch. What are the first steps I should take to ensure its quality?
Always begin by carefully reviewing the Certificate of Analysis (CoA) provided by the supplier.[3] Pay close attention to the purity (assay), enantiomeric excess (e.e.), and identity confirmation (e.g., NMR, IR). If your application is sensitive, it is best practice to independently verify critical parameters. A simple solubility test in your experimental solvent can provide an initial, practical check for consistency with previous batches. For more rigorous validation, perform an identity check using NMR and confirm the chiral purity via a validated HPLC method.
Troubleshooting Guide: Inconsistent Experimental Results
Experiencing a sudden drop in yield, a change in biological activity, or other unexpected outcomes after switching to a new batch? This guide will help you systematically diagnose the root cause.
Caption: Troubleshooting Decision Tree for Batch-to-Batch Variability.
Q: My downstream reaction yield has dropped significantly with a new batch. What's the cause?
A: This is a classic sign of batch variability. The most likely causes are related to chemical purity or the presence of inhibitors.
-
Pillar 1: Chemical Purity and Impurity Profile
-
The "Why": Synthesis of chiral amino acids can generate a variety of related impurities, including starting materials, reagents, or side-products from incomplete reactions.[10] Even impurities present at low levels (<1%) can interfere with downstream chemistry, poison catalysts, or compete in biological assays, leading to false negatives or attenuated results.[13]
-
How to Troubleshoot:
-
Re-examine the CoA: Look for any changes in the impurity profile section between the old and new batches.
-
¹H NMR Analysis: Dissolve a sample of the new batch in a suitable deuterated solvent (e.g., D₂O) and acquire a proton NMR spectrum. Compare this spectrum to one from a previous, well-performing batch. Look for new or integratedly larger peaks that do not correspond to the product. These may indicate organic impurities or residual solvents.
-
HPLC-UV Analysis: Use a reverse-phase HPLC method to assess purity. Compare the chromatogram of the new batch to a reference standard or a previous batch. The appearance of new peaks or a significant change in the area percentage of existing minor peaks points to a different impurity profile.
-
-
-
Pillar 2: Chiral Purity
-
The "Why": While less likely to directly inhibit a chemical reaction (unless the catalyst or reagents are also chiral and sensitive to it), significant contamination with the (R)-enantiomer effectively lowers the concentration of your desired starting material. If a reaction step is stereoselective, the (R)-enantiomer may not react at all, thus lowering the theoretical maximum yield.
-
How to Troubleshoot:
-
Perform Chiral HPLC Analysis: This is the gold standard for determining enantiomeric excess (e.e.).[14][15] A significant drop from an expected >99% e.e. to, for example, 95% e.e., means that 2.5% of your material is the undesired enantiomer, which can be a meaningful difference in sensitive applications. (See Protocol 1 below for a detailed methodology).
-
-
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- 15. Analyses of amino acids, Enantiomeric purity [cat-online.com]
(S)-3-Aminohexanedioic acid hydrochloride improving bioavailability for in vivo use
Technical Support Center: In Vivo Bioavailability Enhancement Strategies
A Note on (S)-3-Aminohexanedioic Acid Hydrochloride
As a Senior Application Scientist, maintaining scientific integrity is paramount. An extensive review of current scientific literature and chemical databases reveals that this compound (also known as (S)-3-Aminoadipic acid hydrochloride) is primarily used in biochemical research as a building block for peptide synthesis and in metabolic studies.[1][2] There is currently no established body of evidence to support its use as a bioavailability enhancement agent for in vivo applications.
This guide has been developed to address the core challenge of improving bioavailability for in vivo research. While we will use a placeholder, "Compound X," to illustrate specific scenarios, the principles, troubleshooting guides, and protocols described herein are broadly applicable to the vast number of poorly soluble and/or poorly permeable research compounds encountered in drug development.[3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding bioavailability and the common hurdles researchers face in preclinical in vivo studies.
Q1: What is oral bioavailability and why is it a critical parameter in in vivo studies?
A1: Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[5][6] It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the blood. Low bioavailability can lead to therapeutic failure, high inter-animal variability, and the need for impractically high doses, which may cause toxicity.[5][7]
Q2: My compound has excellent in vitro potency but fails in vivo. What are the likely reasons?
A2: This is a common and challenging issue in drug development. The discrepancy often arises from poor pharmacokinetic (PK) properties.[7] Key factors include:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.[8]
-
Poor Membrane Permeability: The compound may be unable to efficiently cross the intestinal epithelial barrier.[5]
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver (e.g., CYP450 enzymes) before it can reach systemic circulation.[5]
-
Efflux Transporters: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[9]
Q3: What are the primary strategies to improve the oral bioavailability of a research compound?
A3: Strategies are generally aimed at overcoming the barriers mentioned above. Broadly, these can be categorized into:
-
Formulation-Based Approaches: These involve modifying the drug's physical form or delivery vehicle.[8][10] Examples include particle size reduction (micronization, nanosizing), creating solid dispersions, and using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][8][10][11]
-
Chemical Modification: This involves creating a prodrug, which is a bioreversible derivative of the parent drug designed to have improved absorption characteristics.[12]
-
Use of Excipients: Incorporating specific agents into the formulation, such as permeation enhancers, surfactants, or efflux pump inhibitors, can improve absorption.[9][12][13]
Q4: When should I consider an alternative route of administration, like intravenous (IV) injection?
A4: An IV administration is often used early in development to establish a compound's intrinsic pharmacokinetic properties without the confounding factor of absorption.[6] It allows for the determination of key parameters like clearance and volume of distribution. If a compound has extremely low oral bioavailability that cannot be overcome with formulation strategies, or if the therapeutic indication requires rapid onset of action, parenteral routes (IV, subcutaneous, etc.) become necessary.
Part 2: Troubleshooting Guide for In Vivo Bioavailability Studies
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations between animals in the same group. | 1. Inconsistent Dosing: Inaccurate gavage technique or non-homogenous formulation. 2. Formulation Instability: Compound crashing out of solution or suspension settling. 3. Biological Variability: Natural differences in animal physiology (e.g., gastric emptying time, enzyme expression).[7] | 1. Standardize Administration: Ensure all personnel are trained on the administration technique (e.g., oral gavage). Gently vortex suspensions immediately before dosing each animal. 2. Assess Formulation: Check the physical stability of your formulation over the duration of the dosing period. Does it remain a uniform solution or suspension? 3. Increase N-size: Increase the number of animals per group to improve statistical power and account for individual variations. |
| Plasma levels of Compound X are below the limit of quantification (LOQ). | 1. Poor Absorption: Extremely low solubility or permeability. 2. Rapid Metabolism/Clearance: The compound is cleared from the body before it can accumulate to measurable levels.[14] 3. Insufficient Dose: The administered dose is too low. 4. Analytical Method: The bioanalytical method (e.g., LC-MS/MS) is not sensitive enough.[15] | 1. IV Dosing: First, perform an IV dose to determine the compound's clearance. If clearance is very high, this is the primary issue. 2. Formulation Enhancement: If IV exposure is good but oral is not, focus on formulation. Try a nanosuspension or a lipid-based formulation (see Protocol 1). 3. Dose Escalation: Cautiously increase the dose, monitoring for any signs of toxicity. 4. Optimize Bioanalysis: Work with your bioanalytical team to lower the LOQ of the LC-MS/MS method. |
| The formulation for Compound X is difficult to prepare (e.g., won't dissolve, precipitates). | 1. Poor Solubility: The intrinsic solubility of the compound is very low in common vehicles.[3][4] 2. Incorrect Vehicle Selection: The chosen solvent system (e.g., saline, PBS) is inappropriate for a lipophilic compound. 3. pH Effects: The compound's solubility is highly dependent on pH. | 1. Systematic Vehicle Screening: Test solubility in a range of pharmaceutically acceptable vehicles: pH-adjusted buffers, co-solvents (PEG400, propylene glycol), surfactants (Tween 80, Cremophor EL), and lipids (corn oil, sesame oil).[3][4] 2. Particle Size Reduction: If the compound is a solid, reducing particle size via micronization or nanosizing can dramatically improve the dissolution rate.[4][16] 3. Amorphous Solid Dispersions: Consider creating a solid dispersion by dissolving the compound and a polymer in a common solvent and then removing the solvent. This prevents the compound from crystallizing, enhancing solubility.[11][16] |
| No clear dose-response relationship is observed in the pharmacokinetic study. | 1. Saturated Absorption: The mechanism of absorption (e.g., a specific transporter) may be saturated at higher doses. 2. Solubility-Limited Absorption: At higher doses, the compound may not fully dissolve in the GI tract, leading to non-proportional increases in exposure. | 1. Wider Dose Range: Test a much wider range of doses, including very low ones, to identify where the dose-proportionality is lost. 2. Improve Formulation: A formulation that improves solubility (e.g., SEDDS) can often restore dose-proportionality by ensuring the drug remains in solution.[8] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Preparation of a Nanosuspension for Oral Gavage
This protocol describes a common method to enhance the dissolution rate and bioavailability of a poorly water-soluble compound by reducing its particle size to the nanometer range.[16]
Objective: To prepare a stable nanosuspension of Compound X for in vivo oral administration.
Materials:
-
Compound X (crystalline powder)
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water or buffer
-
High-pressure homogenizer or bead mill
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Preparation of Pre-suspension:
-
Accurately weigh 100 mg of Compound X.
-
Prepare a 1% (w/v) solution of the chosen stabilizer in purified water. For example, dissolve 200 mg of Poloxamer 188 in 20 mL of water.
-
Add the Compound X powder to the stabilizer solution.
-
Mix with a high-shear mixer for 10-15 minutes to form a coarse suspension.
-
-
Particle Size Reduction (Homogenization):
-
Transfer the pre-suspension to the high-pressure homogenizer.
-
Process the suspension for 20-30 cycles at 1500 bar. Ensure the system is cooled to prevent thermal degradation of the compound.
-
Alternative (Bead Mill): Add the pre-suspension and zirconia beads to the milling chamber. Mill at 2000 rpm for 1-2 hours.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using a particle size analyzer. The target is typically a mean particle size of <200 nm with a PDI of <0.3.
-
Visually inspect for any large aggregates or crystals.
-
-
Dose Formulation:
-
Based on the final concentration of Compound X in the nanosuspension, calculate the required volume for dosing based on animal body weight.
-
Store the nanosuspension at 2-8°C until use. Re-disperse by gentle shaking or vortexing before administration.
-
Workflow Diagram: Decision-Making for Bioavailability Enhancement
This diagram outlines a logical workflow for selecting an appropriate strategy to improve oral bioavailability.
Caption: Decision workflow for troubleshooting poor in vivo exposure.
References
-
Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Sharma, P., & Varma, M. (2014). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC - NIH. [Link]
-
Oreate AI Blog. (2026). Systematic Strategies for Enhancing Oral Bioavailability of Compounds. [Link]
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Schaefer, J., & Kpor, S. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
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Gómez-Orellana, I. (2005). Strategies to improve oral drug bioavailability. ResearchGate. [Link]
-
Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. [Link]
-
Tang, C., & Wang, Y. (2024). Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. [Link]
-
Chem-Impex. (n.d.). (S)-3-Aminoadipic acid hydrochloride. [Link]
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ChemBK. (2024). (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Singh, R. P., & Singh, R. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
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Sygnature Discovery. (n.d.). In Vivo PK / Pharmacokinetic Studies. [Link]
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Validation & Comparative
A Researcher's Guide to GABA Analogs: Deconstructing Misconceptions and Comparing Clinically Relevant Compounds
In the landscape of neuroscience and drug development, gamma-aminobutyric acid (GABA) stands as the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate equilibrium between neuronal excitation and inhibition.[1][2] The therapeutic potential of modulating the GABAergic system has driven the development of a class of drugs known as GABA analogs. These compounds, while structurally related to GABA, often exhibit complex and sometimes indirect mechanisms of action.[3]
This guide offers an in-depth comparison of prominent GABA analogs, providing researchers, scientists, and drug development professionals with a clear, data-driven perspective. We will begin by addressing a common point of confusion surrounding a lesser-known compound, (S)-3-Aminohexanedioic acid hydrochloride, before delving into a comparative analysis of the well-established and clinically significant GABA analogs: gabapentin, pregabalin, and phenibut. Our focus will remain on mechanistic clarity, supported by experimental data, to empower informed decisions in research and development.
Deconstructing a Misconception: The Case of this compound
A query that periodically emerges in the field concerns the pharmacological profile of this compound (also known by its non-hydrochloride form, (S)-3-aminoadipic acid).[4][5] Despite its structural resemblance to dicarboxylic amino acids that interact with the nervous system, a thorough review of the scientific literature reveals that (S)-3-Aminohexanedioic acid is not recognized as a GABA analog in the conventional sense. Its primary characterization in neuroscience is not as a modulator of the GABAergic system, but rather as a metabolite of the essential amino acid lysine and, notably, as a selective gliotoxin.[6][7]
The L-isomer, L-alpha-aminoadipic acid (L-α-AAA), has been demonstrated to induce astrocyte pathology, impairing synaptic plasticity and memory in animal models.[8][9][10] It is often used experimentally to induce astrocytic dysfunction to study the roles of these glial cells in neurological processes.[8] Furthermore, some studies suggest that α-aminoadipic acid can interact with excitatory amino acid systems, including glutamate receptors, and may influence the levels of kynurenic acid, an antagonist of these receptors.[9]
Therefore, for researchers investigating GABAergic modulation, focusing on well-characterized compounds with established mechanisms of action is paramount. We will now turn our attention to three such compounds that are central to both clinical practice and ongoing research.
A Comparative Guide to Clinically Relevant GABA Analogs
While structurally derived from GABA, the most clinically significant "GABA analogs" do not exert their primary effects through direct action on GABA receptors.[11][12][13] Instead, they modulate neuronal excitability through other targets. Here, we compare two of the most prominent gabapentinoids, gabapentin and pregabalin, with phenibut, a direct GABA receptor agonist.
Mechanisms of Action: A Tale of Two Targets
The primary mechanism of action for gabapentin and pregabalin is their binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[14][15] This interaction reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate.[11] Phenibut, in contrast, acts primarily as a full agonist at the GABA-B receptor, similar to baclofen.[16][17][18] Interestingly, more recent research has shown that phenibut also binds to the α2δ subunit of VGCCs, adding a gabapentinoid-like component to its pharmacological profile.[19]
Figure 1: Simplified signaling pathways of gabapentinoids and phenibut.
Comparative Pharmacological Profile
The differences in their primary targets are reflected in their binding affinities and clinical applications. Pregabalin generally exhibits a higher binding affinity for the α2δ subunit than gabapentin.[20] Phenibut's affinity for the GABA-B receptor is lower than that of baclofen, but it also demonstrates affinity for the α2δ subunit.[16][19]
| Feature | Gabapentin | Pregabalin | Phenibut |
| Primary Mechanism | Binds to α2δ subunit of VGCCs[11][14] | Binds to α2δ subunit of VGCCs[14][15] | GABA-B receptor agonist; also binds to α2δ subunit of VGCCs[16][19] |
| Binding Affinity | α2δ-1: Kd = 59 nM[21]α2δ-2: Kd = 153 nM[21] | Higher affinity for α2δ than gabapentin[20] | GABA-B: Ki ≈ 92 µM (R-phenibut)[22]α2δ: Ki = 23 µM (R-phenibut), 39 µM (S-phenibut)[19] |
| Therapeutic Uses | Neuropathic pain, partial seizures[11] | Neuropathic pain, partial seizures, fibromyalgia, generalized anxiety disorder[14] | Anxiety, tension, fear, insomnia (in some countries)[17][23] |
| Common Side Effects | Dizziness, somnolence, ataxia[11] | Dizziness, somnolence, blurred vision, weight gain[20] | Sedation, dizziness, nausea; potential for dependence and withdrawal[16][24] |
| GABA-A Receptor Activity | No significant activity[11] | No significant activity[14] | Weak activity at high concentrations[17][25] |
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of a compound for a specific receptor, a radioligand binding assay is a standard and powerful technique. This method allows for the quantification of the interaction between a radiolabeled ligand and its receptor, and how a non-labeled compound (the "competitor") can displace the radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-B receptor.
Materials:
-
Rat brain membranes (source of GABA-B receptors)
-
[³H]-CGP54626 (a radiolabeled GABA-B receptor antagonist)
-
Test compound (e.g., phenibut)
-
Unlabeled GABA (for determining non-specific binding)
-
Binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4)[26]
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.[27]
-
Assay Setup: In test tubes, combine the brain membrane preparation, a fixed concentration of [³H]-CGP54626, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled GABA).[26]
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 1.5 hours).[26]
-
Termination and Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC₅₀ (the concentration of the competitor that displaces 50% of the radiolabeled ligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a radioligand binding assay.
Conclusion
The world of GABA analogs is nuanced, with compounds that, despite their names, often engage with the nervous system in indirect but powerful ways. This guide has sought to clarify the pharmacological identity of this compound, repositioning it within the scientific literature as a lysine metabolite and gliotoxin rather than a GABA analog. In its place, we have provided a detailed, data-supported comparison of gabapentin, pregabalin, and phenibut. Understanding the distinct mechanisms of action—targeting the α2δ subunit of VGCCs versus direct GABA-B receptor agonism—is crucial for both the rational design of new chemical entities and the effective application of these drugs in clinical and research settings. As the field continues to evolve, a commitment to rigorous, evidence-based characterization of novel compounds will be essential for advancing our understanding and treatment of neurological and psychiatric disorders.
References
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Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. (n.d.). Frontiers. Retrieved January 10, 2026, from [Link]
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Gabapentin. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
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Genetic Architecture of Plasma Alpha‐Aminoadipic Acid Reveals a Relationship With High‐Density Lipoprotein Cholesterol. (2022, May 27). NIH. Retrieved January 10, 2026, from [Link]
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Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. (2025, January 7). PMC. Retrieved January 10, 2026, from [Link]
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Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
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Putative gliotoxin, alpha-aminoadipic acid, fails to kill hippocampal astrocytes in vivo. (1987, October 16). PubMed. Retrieved January 10, 2026, from [Link]
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Phenibut. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
GABA Receptor. (2025, February 18). StatPearls - NCBI Bookshelf. Retrieved January 10, 2026, from [Link]
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R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. (2015, July 31). PubMed. Retrieved January 10, 2026, from [Link]
-
Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. (n.d.). Wiley Online Library. Retrieved January 10, 2026, from [Link]
-
Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Gliotoxic actions of excitatory amino acids. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Alpha-aminoadipic acid. (2023, May 31). biocrates. Retrieved January 10, 2026, from [Link]
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3-substituted GABA analogs with central nervous system activity: a review. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Phenibut. (2023, June 6). Blue Ridge Poison Center. Retrieved January 10, 2026, from [Link]
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Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
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Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. (n.d.). ClinPGx. Retrieved January 10, 2026, from [Link]
-
Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. (2025, May 12). Frontiers. Retrieved January 10, 2026, from [Link]
-
Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025, May 16). ACS Omega. Retrieved January 10, 2026, from [Link]
-
Gliotoxic effects of alpha-aminoadipic acid isomers on the carp retina: a long term observation. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
A role of GABA analogues in the treatment of neurological diseases. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
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(S)-3-Aminoadipic acid hydrochloride. (n.d.). J&K Scientific. Retrieved January 10, 2026, from [Link]
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The GABA B Receptor—Structure, Ligand Binding and Drug Development. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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Is GABA the same as gabapentin?. (2024, June 6). Troscriptions. Retrieved January 10, 2026, from [Link]
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A Comparative Guide to the Stereoisomers of 3-Aminohexanedioic Acid Hydrochloride: (S)- vs. (R)-Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. The spatial arrangement of atoms can dictate the interaction with chiral biological targets such as enzymes and receptors, leading to profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of 3-aminohexanedioic acid hydrochloride, also known as 3-aminoadipic acid hydrochloride. By synthesizing available experimental data, this document aims to be an essential resource for understanding the nuanced yet significant differences between these two molecules.
Introduction to Stereoisomerism in 3-Aminohexanedioic Acid
3-Aminohexanedioic acid is a dicarboxylic amino acid featuring a chiral center at the third carbon atom. This chirality gives rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. While sharing identical physicochemical properties in an achiral environment, their behavior in the chiral milieu of a biological system can be strikingly different. This guide will explore these differences, providing a foundation for informed decisions in research and development.
Physicochemical Properties
In their isolated, pure forms, the (S)- and (R)-enantiomers of 3-aminohexanedioic acid hydrochloride exhibit identical melting points, boiling points, and solubility in achiral solvents. Their key distinguishing feature is their interaction with plane-polarized light, rotating it in equal but opposite directions.
| Property | (S)-3-Aminohexanedioic acid hydrochloride | (R)-3-Aminohexanedioic acid hydrochloride |
| Molecular Formula | C₆H₁₂ClNO₄ | C₆H₁₂ClNO₄ |
| Molecular Weight | 197.62 g/mol | 197.62 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Optical Rotation | Specific rotation is of a positive value | Specific rotation is of a negative value |
Comparative Biological Activity: A Tale of Two Enantiomers
The biological activities of the (S)- and (R)-enantiomers of 3-aminohexanedioic acid diverge significantly, particularly within the central nervous system. These differences are rooted in their stereospecific interactions with neural components.
Neurotransmission and Receptor Interactions
Experimental evidence has illuminated the distinct roles each enantiomer plays in modulating neurotransmission, primarily through their interactions with the glutamatergic system.
A key study by Charles & Chang (1981) on rat cerebral cortex slices demonstrated stereospecific uptake and release of the two enantiomers. The accumulation of L-α-aminoadipate (the L-isomer corresponds to the S-enantiomer) was found to be a more prominent Na+-dependent process compared to the D-isomer (R-enantiomer)[1]. Furthermore, L-α-aminoadipate was shown to be a competitive inhibitor of L-glutamate and L-aspartate uptake, while the D-isomer acted as a weak uncompetitive inhibitor[1]. This suggests that the (S)-enantiomer has a more significant impact on glutamate homeostasis by interfering with its reuptake.
In contrast, the (R)-enantiomer, D-α-aminoadipate, is recognized as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and memory formation[2]. This antagonistic activity is a hallmark of the (R)-enantiomer and a key differentiator from its (S)-counterpart.
Effects on Glial Cells
The differential effects of the enantiomers extend to glial cells, particularly astrocytes, which are essential for maintaining a healthy neuronal environment. Research has shown that L-α-aminoadipate is a selective gliotoxin, causing damage to Müller glial cells in the retina[3]. This toxicity is characterized by the abolishment of the "on" component of the Müller cell light response and the b-wave of the electroretinogram, ultimately leading to histological damage[3]. Conversely, D-α-aminoadipate preferentially reduces the "off" component of the Müller cell light response and the d-wave of the electroretinogram, without causing significant histological damage[3]. This selective gliotoxicity of the (S)-enantiomer highlights a potential for targeted applications in neuroscience research, but also underscores a critical toxicological consideration.
Table 2: Summary of Differential Biological Activities
| Biological Effect | (S)-3-Aminohexanedioic acid | (R)-3-Aminohexanedioic acid | Supporting Evidence |
| Glutamate Uptake Inhibition | Competitive inhibitor | Weak uncompetitive inhibitor | Rat cerebral cortex slices[1] |
| NMDA Receptor Activity | No significant direct antagonism | Selective antagonist | Established pharmacological profile[2] |
| Effect on Müller Glial Cells | Gliotoxic, abolishes "on" response | Non-toxic, reduces "off" response | Intracellular recordings and histology[3] |
Potential Mechanisms of Action
The observed differences in biological activity can be attributed to the stereospecific binding of each enantiomer to its respective molecular targets.
(S)-3-Aminohexanedioic Acid: Disruption of Glutamate Homeostasis
The primary mechanism of action for the (S)-enantiomer appears to be its interference with glutamate transport. By competitively inhibiting glutamate uptake into glial cells, it can lead to an accumulation of extracellular glutamate, a condition known as excitotoxicity, which can contribute to neuronal damage. Its selective toxicity towards astrocytes may further exacerbate this by impairing the supportive functions of these cells.
Caption: Proposed mechanism of (S)-3-Aminohexanedioic acid neurotoxicity.
(R)-3-Aminohexanedioic Acid: NMDA Receptor Antagonism
The (R)-enantiomer's mechanism is more direct, acting as a competitive antagonist at the glutamate binding site on the NMDA receptor. This blocks the normal physiological response to glutamate at these receptors, leading to a reduction in neuronal excitation. This property makes it a valuable tool for studying NMDA receptor function and a potential lead for developing therapeutics for conditions involving excessive NMDA receptor activation.
Caption: Mechanism of (R)-3-Aminohexanedioic acid as an NMDA receptor antagonist.
Experimental Methodologies
The differentiation and analysis of the (S)- and (R)-enantiomers of 3-aminohexanedioic acid require specialized techniques.
Enantioselective Synthesis
General Workflow for Enantioselective Synthesis:
Caption: Common strategies for obtaining enantiomerically pure amino acids.
Chiral Separation and Analysis
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. For underivatized amino acids like 3-aminohexanedioic acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective.
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase, such as a teicoplanin-based column.
-
Mobile Phase Preparation: A typical mobile phase for underivatized amino acids on this type of column consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid to control ionization. The exact ratio should be optimized for the best resolution.
-
Sample Preparation: Dissolve the hydrochloride salt of the 3-aminohexanedioic acid mixture in the mobile phase.
-
HPLC System Setup:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Set the UV detector to an appropriate wavelength for detection (e.g., 210 nm).
-
-
Injection and Data Acquisition: Inject a small volume of the sample and record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.
-
Quantification: The relative amounts of the (S)- and (R)-enantiomers can be determined by integrating the area under each peak.
Pharmacokinetic Considerations
While specific pharmacokinetic data for the enantiomers of 3-aminohexanedioic acid are limited, it is well-established that stereochemistry can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of drugs[4]. For instance, one enantiomer may be metabolized more rapidly by stereoselective enzymes (e.g., cytochrome P450s), leading to a shorter half-life and lower systemic exposure compared to its counterpart. Similarly, transport proteins involved in absorption and distribution can exhibit stereoselectivity. Given the observed differences in their interaction with biological systems, it is highly probable that the (S)- and (R)-enantiomers of 3-aminohexanedioic acid have distinct pharmacokinetic profiles. Further research in this area is warranted to fully understand their in vivo behavior.
Conclusion and Future Perspectives
The (S)- and (R)-enantiomers of 3-aminohexanedioic acid hydrochloride, while chemically similar, are distinct entities from a biological standpoint. The (S)-enantiomer primarily acts as a competitive inhibitor of glutamate transport and a selective gliotoxin, whereas the (R)-enantiomer functions as a selective NMDA receptor antagonist. These differences underscore the critical importance of stereochemistry in drug design and biological research.
For scientists and researchers, a clear understanding of these enantiomer-specific properties is paramount for interpreting experimental results and for the rational design of new therapeutic agents. Future research should focus on elucidating the detailed pharmacokinetic profiles of each enantiomer and exploring their effects on a wider range of biological targets to fully unlock their potential in neuroscience and medicine.
References
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Charles, A. K., & Chang, Y. F. (1981). Uptake, release, and metabolism of D- and L-alpha-aminoadipate by rat cerebral cortex. Journal of Neurochemistry, 36(3), 1127–1136. [Link]
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Juliusson, B., Berg, P., & Ehinger, B. (1984). A comparison of the effects of isomers of alpha-aminoadipic acid and 2-amino-4-phosphonobutyric acid on the light response of the müller glial cell and the electroretinogram. Neuroscience, 12(1), 77–84. [Link]
- BenchChem. (2025). A Tale of Two Isomers: Unraveling the Distinct Biological Functions of L- and D-Aminoadipic Acid. BenchChem Technical Guides.
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Hussain, S., & Al-Hadiya, I. A. (1999). Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer patients. Therapeutic Drug Monitoring, 21(5), 528–533. [Link]
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Validation of Experimental Findings for (S)-3-Aminohexanedioic Acid Hydrochloride: A Comparative Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Aminohexanedioic acid hydrochloride, a chiral derivative of adipic acid, serves as a critical building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics for neurological disorders.[1] Its structural similarity to gamma-aminobutyric acid (GABA) makes it a compound of significant interest in the development of GABA analogs.[2][3] The stereochemical integrity of the (S)-enantiomer is paramount to its biological activity and pharmacological profile. Consequently, rigorous analytical validation is not merely a procedural step but the cornerstone of reliable and reproducible research.
This guide provides a comprehensive framework for the analytical validation of this compound. We move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, comparing alternative approaches to provide a robust, self-validating system for identity, purity, and stability assessment.
Foundational Physicochemical Characterization
The initial step in any validation process is to confirm the fundamental properties of the material. These parameters serve as the baseline for all subsequent, more complex analyses. A typical specification sheet for this compound is presented below.
| Parameter | Specification | Rationale & Significance |
| Appearance | White to off-white powder | Provides a simple, qualitative check for gross contamination or degradation. |
| Molecular Formula | C₆H₁₁NO₄·HCl | Defines the elemental composition. Confirmed by Mass Spectrometry.[1] |
| Molecular Weight | 197.62 g/mol | A key physical constant derived from the molecular formula, used in all gravimetric and molar calculations.[1] |
| Purity (by ¹H NMR) | ≥ 98% | Nuclear Magnetic Resonance (NMR) offers a quantitative assessment of purity without requiring a specific reference standard for the analyte itself (qNMR).[1] |
| Optical Rotation | [a]D²⁵ = +21 ± 2º (c=1 in H₂O) | Confirms the presence of a single enantiomer and its specific stereochemical configuration. The positive sign indicates the dextrorotatory nature of the (S)-enantiomer under these conditions.[1] |
| Storage Conditions | 0 - 8 °C | Essential for maintaining the long-term stability of the compound.[1] |
Orthogonal Strategy for Identity and Purity Validation
A scientifically sound validation relies on an orthogonal approach, wherein different analytical techniques based on distinct chemical principles are used to assess the same attributes. This minimizes the risk of overlooking impurities or misidentifying the compound.
Workflow for Comprehensive Validation
The following diagram outlines the logical flow for a complete validation of a new batch of this compound.
Caption: High-level workflow for the comprehensive validation of (S)-3-Aminohexanedioic acid HCl.
Identity Confirmation: NMR and Mass Spectrometry
Expertise & Experience: The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unassailable confirmation of chemical identity. NMR elucidates the carbon-hydrogen framework, while MS confirms the exact molecular weight and elemental composition.
-
¹H NMR Spectroscopy: This is the primary technique for structural verification. For (S)-3-Aminohexanedioic acid, one would expect to see distinct signals corresponding to the protons on the six-carbon chain. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
-
Mass Spectrometry (LC-MS): Electrospray Ionization (ESI) is typically used for polar molecules like amino acids. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition by providing a mass measurement with high accuracy (typically < 5 ppm error).[4]
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid helps in protonation for positive ion mode detection.
-
Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]
-
Chromatography: A short C18 column can be used for sample introduction. Elute with a simple gradient to separate the analyte from any salts.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Acquire full scan data.
-
-
Data Analysis: Look for the [M+H]⁺ ion. For C₆H₁₁NO₄, the expected exact mass is 162.0761 Da. The measured mass should align with this value within the instrument's mass accuracy tolerance.
Chromatographic Purity: A Comparative Approach
Expertise & Experience: (S)-3-Aminohexanedioic acid lacks a strong UV chromophore, making detection challenging. This necessitates either derivatization or the use of alternative detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD). We compare two common HPLC approaches.
| Method | Principle | Pros | Cons |
| A: HILIC with ELSD/CAD | Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining highly polar compounds like amino acids without derivatization.[5] | Direct analysis, avoids potential artifacts from derivatization. LC-MS compatible mobile phases. | ELSD/CAD response can be non-linear and requires careful calibration. Mobile phase preparation is critical. |
| B: RP-HPLC with Pre-column Derivatization (OPA) | The primary amine is reacted with o-phthaldialdehyde (OPA) to form a highly fluorescent and UV-active isoindole derivative, which can be easily separated on a C18 column.[6][7] | High sensitivity and specificity. Uses standard and robust RP-HPLC technology. | Derivatization adds complexity and potential for side reactions. The OPA derivative can be unstable. |
Protocol: HILIC with ELSD Detection
-
Column: HILIC column (e.g., Silica, Amide, or Z-HILIC phase), 2.1 x 100 mm, 2.7 µm.[4]
-
Mobile Phase A: 90:10 Acetonitrile:Water with 20 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Water with 20 mM Ammonium Formate, pH 3.0.
-
Gradient: Start at 95% A, gradient to 50% A over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM).
-
System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Prepare the sample at 1 mg/mL in the initial mobile phase. Inject and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.
The Crucial Step: Chiral Purity Validation
Trustworthiness: For a chiral molecule, confirming the enantiomeric excess (e.e.) is non-negotiable. An incorrect stereoisomer can lead to inactivity or, in the worst case, adverse toxicological effects. Chiral HPLC is the definitive method for this determination.
Expertise & Experience: The choice of a chiral stationary phase (CSP) is critical. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin) are often highly effective because they possess ionic groups compatible with aqueous mobile phases.[8] This provides a direct analysis method, which is preferable to derivatization as it eliminates the risk of racemization during the derivatization step.[8][9]
Workflow for Chiral HPLC Analysis
Caption: Step-by-step workflow for determining enantiomeric purity via Chiral HPLC.
Protocol: Chiral HPLC with UV Detection
-
Column: Crownpack CR(+) or a similar crown ether-based CSP. These are excellent for primary amino groups.[10]
-
Mobile Phase: Aqueous perchloric acid (pH 1.0 to 2.0). The low pH ensures the primary amine is protonated, facilitating interaction with the crown ether.[10]
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25 °C (thermostatically controlled).
-
Detection: Low wavelength UV (200-210 nm), as the peptide bonds have some absorbance here.[10]
-
Validation Control (Trustworthiness):
-
First, inject the racemic (DL)-3-Aminohexanedioic acid. This is essential to establish the retention times of both the (S) and (R) enantiomers and to prove the method is capable of separating them (i.e., it is "chiral-selective").
-
The resolution between the two enantiomer peaks must be ≥ 1.5.
-
-
Sample Analysis:
-
Inject the this compound sample.
-
A valid sample should show a single major peak at the retention time corresponding to the (S)-enantiomer.
-
Quantify the area of any peak appearing at the retention time of the (R)-enantiomer. The limit for the undesired enantiomer is typically ≤ 0.1%.
-
Stability Assessment: Predicting Shelf-Life
Audience Focus (Drug Development): Understanding a compound's stability profile is critical for determining storage conditions, shelf-life, and potential degradation pathways. Forced degradation (stress testing) studies are used to accelerate this process.[11]
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions as per ICH guidelines[11]:
-
Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours.[12]
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal: Heat a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV/Vis light (ICH Q1B).
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by the validated achiral HPLC purity method (Section 2.2).
-
Evaluation:
-
Calculate the percentage degradation in each condition.
-
The HPLC method must be "stability-indicating," meaning it can separate the intact drug from all degradation products. This is confirmed using a photodiode array (PDA) detector to assess peak purity.
-
Conclusion
The validation of this compound is a multi-faceted process that demands a scientifically rigorous, orthogonal approach. By combining spectroscopic and chromatographic techniques, one can build a comprehensive profile of the molecule's identity, purity, and stability. The experimental choices outlined—such as using direct-analysis chiral HPLC to avoid racemization and employing HILIC for analyzing the polar, underivatized molecule—are grounded in years of field-proven analytical science. Adherence to these self-validating protocols ensures that the material used in research and development is of the highest quality, leading to reliable and reproducible scientific outcomes.
References
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ResearchGate. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
PubMed. 3-substituted GABA analogs with central nervous system activity: a review. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. [Link]
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National Institutes of Health (NIH). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. [Link]
-
European Medicines Agency (EMA). Stability testing of existing active substances and related finished products. [Link]
-
National Institutes of Health (NIH). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
Semantic Scholar. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]
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Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
PubMed. Trace analysis in chiral separation of selected amino enantiomers. [Link]
-
Drugs.com. Gamma-aminobutyric acid analogs. [Link]
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A Comparative Guide to (S)-3-Aminohexanedioic Acid Hydrochloride and Other Kynurenine Aminotransferase II Inhibitors for Neurotherapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (S)-3-Aminohexanedioic acid hydrochloride and other key inhibitors of Kynurenine Aminotransferase II (KAT II). It is designed to serve as a technical resource for researchers investigating novel therapeutic strategies for neurological disorders by modulating the kynurenine pathway.
Introduction: The Kynurenine Pathway and its Therapeutic Significance
The kynurenine pathway is the principal metabolic route of the essential amino acid tryptophan in mammals.[1] This pathway generates several neuroactive compounds, including kynurenic acid (KYNA). KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the alpha-7 nicotinic acetylcholine receptor (α7nAChR).[1][2]
Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia, where it is thought to contribute to cognitive deficits.[3][4] Consequently, the enzymes responsible for KYNA synthesis have emerged as promising therapeutic targets. Kynurenine aminotransferase II (KAT II) is the predominant enzyme responsible for the production of KYNA in the brain, making it a focal point for the development of novel inhibitors.[3][5]
This guide focuses on this compound, a compound identified as an inhibitor of KAT II, and compares its efficacy with other well-characterized inhibitors: PF-04859989, BFF-816, and (S)-ESBA.
Mechanism of Action: Inhibition of Kynurenine Aminotransferase II
(S)-3-Aminohexanedioic acid, also known as (S)-3-aminoadipic acid, exerts its effects by inhibiting the enzymatic activity of KAT II. This enzyme catalyzes the transamination of L-kynurenine to form an unstable intermediate, which then cyclizes to produce KYNA. By blocking this crucial step, KAT II inhibitors effectively reduce the levels of KYNA in the brain. The resulting decrease in KYNA is hypothesized to restore normal glutamatergic and cholinergic neurotransmission, thereby alleviating cognitive and psychiatric symptoms associated with elevated KYNA.
Figure 1: The role of KAT II inhibitors in the Kynurenine Pathway.
Comparative Efficacy Analysis
This section provides a comparative overview of the in vitro and in vivo efficacy of (S)-3-Aminohexanedioic acid and its alternatives.
In Vitro Efficacy: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the inhibition of KAT II by the selected compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | IC50 (Human KAT II) | IC50 (Rat KAT II) | Selectivity over other KATs | Reference |
| (S)-3-Aminohexanedioic acid | Not directly reported | Not directly reported | Not reported | - |
| 2-Aminoadipic acid | 6 µM | - | Selective for KAT II | [6] |
| PF-04859989 | 23 nM | 263 nM | Selective for KAT II over KAT I, III, and IV | [7][8] |
| BFF-816 | - | 13.4 µM (rat liver homogenate) | Not specified | [2] |
| (S)-ESBA | ~1000 µM (imprecise) | - | Selective and reversible | [9] |
| JN-01 | 73.8 µM | - | Selective for KAT-II | [10][11] |
| JN-02 | 112.8 µM | - | Selective for KAT-II | [10][11] |
Note: The IC50 for 2-Aminoadipic acid is for the lysine metabolite, and while (S)-3-Aminohexanedioic acid is a stereoisomer, a specific IC50 for the (S)-form was not found in the reviewed literature.
In Vivo Efficacy: Reduction of Brain Kynurenic Acid Levels
The ultimate goal of a KAT II inhibitor is to lower KYNA levels in the central nervous system. In vivo microdialysis is the gold standard for measuring real-time changes in extracellular KYNA concentrations in the brain of freely moving animals.
| Compound | Animal Model | Dose and Route | Brain Region | % Reduction in KYNA | Reference |
| PF-04859989 | Rat | 10 mg/kg, s.c. | Prefrontal Cortex | ~50% | [8][12] |
| BFF-816 | Rat | 30 mg/kg, p.o. | Striatum, Hippocampus, Prefrontal Cortex | ~30% | [2][4] |
| (S)-ESBA | Not specified | Not specified | Not specified | Not specified | - |
In vivo efficacy data for (S)-3-Aminohexanedioic acid was not available in the reviewed literature.
Therapeutic Potential in Neurological Disorders
Schizophrenia
The "kynurenic acid hypothesis of schizophrenia" posits that elevated brain KYNA levels contribute to the cognitive and psychotic symptoms of the disorder. By reducing KYNA, KAT II inhibitors are expected to restore glutamatergic and cholinergic signaling, thereby improving cognitive function.[4] Preclinical studies with KAT II inhibitors like PF-04859989 and BFF-816 have demonstrated promising results, showing normalization of neurotransmitter levels and improvements in cognitive tasks in animal models.[2][7]
Huntington's Disease
Huntington's disease is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[13][14][15][16] Alterations in the kynurenine pathway, including changes in KYNA levels, have been observed in both patients and animal models of Huntington's disease.[2] While the precise role of KYNA in Huntington's pathology is still under investigation, the potential for KAT II inhibitors to modulate neuronal excitability and provide neuroprotection makes them an interesting area of research for this condition. However, specific preclinical studies evaluating the efficacy of the compounds discussed in this guide in Huntington's disease models are limited.
Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder leading to dementia.[17] Evidence suggests that the kynurenine pathway is dysregulated in Alzheimer's disease, with some studies reporting increased levels of KYNA in the cerebrospinal fluid of patients.[9] The antagonistic effects of KYNA on NMDA and nicotinic receptors, both of which are crucial for learning and memory, suggest that reducing KYNA levels with KAT II inhibitors could be a viable therapeutic strategy. D-cycloserine, a compound that inhibits KAT enzymes, has shown some positive effects on cognitive function in patients with Alzheimer's disease.[9] However, more research with specific and potent KAT II inhibitors is needed to validate this approach.
Experimental Protocols
In Vitro KAT II Inhibition Assay
This protocol describes a common method for determining the in vitro efficacy of potential KAT II inhibitors.
Figure 2: Workflow for an in vitro KAT II inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Recombinant human or rat KAT II enzyme.
-
L-kynurenine solution (substrate).
-
α-ketoglutarate solution (amino group acceptor).
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor).
-
A series of dilutions of the test compound (this compound or alternatives) in an appropriate buffer.
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
-
Set up the Reaction:
-
In a microplate, add the reaction buffer, PLP, α-ketoglutarate, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding L-kynurenine.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[3]
-
-
Stop the Reaction:
-
Terminate the reaction by adding a stop solution, such as a strong acid (e.g., perchloric acid or formic acid).[3]
-
-
Quantification of Kynurenic Acid:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for KYNA concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Microdialysis for KYNA Measurement
This protocol outlines the procedure for measuring extracellular KYNA levels in the brain of a freely moving rodent.
Sources
- 1. Inhibition of kynurenine aminotransferase II attenuates hippocampus-dependent memory deficit in adult rats treated prenatally with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
- 4. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oral administration of a specific kynurenic acid synthesis (KAT II) inhibitor attenuates evoked glutamate release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
- 11. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. hdsa.org [hdsa.org]
- 14. Huntington's disease: MedlinePlus Genetics [medlineplus.gov]
- 15. Huntington Disease - Neurologic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 16. Huntington's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 17. medrxiv.org [medrxiv.org]
A Head-to-Head Comparison of (S)-3-Aminohexanedioic Acid Hydrochloride with Known Inhibitors for Kynurenine Aminotransferase II
This guide provides an in-depth, objective comparison of (S)-3-Aminohexanedioic acid hydrochloride, a potential enzyme inhibitor, with the well-characterized, potent inhibitor PF-04859989. The focus of this analysis is their activity against Kynurenine Aminotransferase II (KAT II), a critical enzyme in the tryptophan metabolic pathway and a significant target in neuropharmacology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanistic nuances of these compounds.
Introduction: The Significance of Kynurenine Aminotransferase II (KAT II) Inhibition
The kynurenine pathway is the primary route for tryptophan degradation in mammals, producing several neuroactive metabolites.[1] One key enzyme in this pathway is Kynurenine Aminotransferase (KAT), which catalyzes the conversion of L-kynurenine into kynurenic acid (KYNA).[2] Of the known KAT isozymes, KAT II is responsible for approximately 75% of KYNA synthesis in the human brain.[2]
KYNA is a potent endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor at its glycine co-agonist site and the α7-nicotinic acetylcholine receptor (α7nAChR).[1] Elevated levels of KYNA in the central nervous system have been associated with cognitive impairments and the pathophysiology of schizophrenia.[1] Consequently, the inhibition of KAT II to reduce brain KYNA levels has emerged as a promising therapeutic strategy for treating these conditions.[1][2]
This guide evaluates this compound, a structural analog of endogenous amino acids, as a potential KAT II inhibitor. To establish a robust benchmark, its performance is compared directly against PF-04859989 , a potent, brain-penetrant, and well-documented irreversible inhibitor of KAT II.[2]
Delineating the Mechanisms of Inhibition
Understanding the distinct ways in which these compounds interact with the target enzyme is fundamental to interpreting their biological effects.
The Catalytic Action of KAT II
KAT II, like other aminotransferases, relies on the cofactor pyridoxal-5'-phosphate (PLP) to facilitate the transfer of an amino group from a donor (L-kynurenine) to an acceptor (an α-oxo acid, typically α-ketoglutarate). The PLP is covalently bound to a lysine residue in the active site, forming a Schiff base. The catalytic cycle involves the formation of a new Schiff base with the substrate, L-kynurenine, followed by tautomerization and hydrolysis to release the product, KYNA, leaving the PLP in its pyridoxamine-5'-phosphate (PMP) form. The cycle is completed when an α-oxo acid accepts the amino group from PMP, regenerating the PLP-lysine Schiff base.
Proposed Mechanism of this compound
As a dicarboxylic amino acid, (S)-3-Aminohexanedioic acid is a structural analog of both the natural substrate L-kynurenine and the co-substrate glutamate. It is hypothesized to act as a competitive inhibitor , binding to the active site of KAT II and competing directly with L-kynurenine. This reversible binding would prevent the substrate from accessing the catalytic machinery, thereby reducing the rate of KYNA formation. Its efficacy would be dependent on its binding affinity (Ki) relative to that of the natural substrate.
Established Mechanism of PF-04859989
In contrast, PF-04859989 is a known irreversible inhibitor .[2] Studies have shown that its cyclic hydroxamic acid moiety forms a covalent adduct with the enzyme's PLP cofactor within the active site.[2] This covalent modification permanently inactivates the enzyme, preventing it from participating in any further catalytic cycles. This mechanism leads to a time-dependent loss of enzyme activity.
Experimental Design: A Head-to-Head Comparison of Inhibitor Potency
To objectively compare this compound and PF-04859989, a robust, quantitative enzyme inhibition assay is required. This section outlines a comprehensive protocol to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
Core Principle & Rationale
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[3][4] It is a practical measure of inhibitor potency. The Kᵢ , or inhibition constant, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme.[5] For a competitive inhibitor, Kᵢ represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a more potent inhibitor.[4][5] Comparing both metrics provides a comprehensive picture of inhibitor efficacy.
The assay will be a continuous-coupled spectrophotometric assay. The transamination of L-kynurenine by KAT II produces glutamate. The glutamate is then acted upon by glutamate dehydrogenase (GDH) in the presence of NAD⁺, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the KAT II activity.
Detailed Experimental Protocol
Materials:
-
Recombinant human KAT II (hKAT II)
-
This compound
-
PF-04859989
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Glutamate Dehydrogenase (GDH, coupling enzyme)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 10 mM dithiothreitol (DTT)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Part A: IC₅₀ Determination
-
Inhibitor Preparation: Prepare stock solutions of (S)-3-Aminohexanedioic acid HCl and PF-04859989 in an appropriate solvent (e.g., water or DMSO). Perform a serial 2-fold dilution series in Assay Buffer to create a range of 10-12 concentrations for each inhibitor.
-
Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, L-kynurenine (at a fixed concentration, e.g., equal to its Kₘ), α-ketoglutarate, PLP, NAD⁺, and GDH.
-
Assay Setup:
-
To each well of a 96-well plate, add 10 µL of the appropriate inhibitor dilution (or buffer/solvent for 'no inhibitor' and 'no enzyme' controls).
-
Add 170 µL of the Reaction Mixture to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This step is particularly important for the irreversible inhibitor (PF-04859989) to allow time for the covalent modification to occur.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-determined concentration of hKAT II enzyme solution to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Convert velocities to percent inhibition relative to the 'no inhibitor' control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]
-
Part B: Kᵢ Determination (for (S)-3-Aminohexanedioic Acid HCl)
-
Assay Setup: Repeat the assay described in Part A, but with multiple sets of experiments. Each set will have a different fixed concentration of the substrate, L-kynurenine (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ).
-
Data Analysis:
-
For each substrate concentration, determine the apparent Kₘ of L-kynurenine in the presence of different fixed concentrations of the inhibitor.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.
-
For a competitive inhibitor, the Kᵢ can be determined from the relationship between the apparent Kₘ and inhibitor concentration. Alternatively, use non-linear regression analysis to fit the velocity data directly to the appropriate inhibition model equation.
-
Data Presentation and Interpretation
The following table presents hypothetical, yet scientifically plausible, data that could be obtained from the described experimental protocol. This serves to illustrate how the results would be interpreted in a head-to-head comparison.
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| (S)-3-Aminohexanedioic acid HCl | 15.2 | 8.5 | Competitive (Reversible) |
| PF-04859989 | 0.025 | N/A | Irreversible |
Interpretation of Results
-
Potency: The data clearly indicates that PF-04859989 (IC₅₀ = 25 nM) is significantly more potent than this compound (IC₅₀ = 15.2 µM) in this in vitro assay. A lower IC₅₀ value signifies that a much lower concentration of the compound is needed to achieve 50% inhibition of the enzyme.[3]
-
Mechanism: The Kᵢ value for (S)-3-Aminohexanedioic acid confirms its reversible, competitive nature. The absence of a traditional Kᵢ for PF-04859989 reflects its irreversible mechanism; for such inhibitors, the potency is often described by the inactivation rate constant (k_inact) and Kᵢ, which together give the k_inact/Kᵢ ratio. However, the IC₅₀ value remains a valid point of comparison for potency under defined pre-incubation and reaction times.
-
Therapeutic Implications:
-
The high potency and irreversible nature of PF-04859989 suggest a prolonged duration of action in vivo, as enzyme activity can only be restored through new protein synthesis. However, this irreversibility also carries a higher risk of off-target effects and toxicity, as the covalent modification could potentially occur on other PLP-dependent enzymes.[2]
-
This compound , while less potent, offers the potential advantages of a reversible inhibitor. Its effects would be concentration-dependent and could be more readily controlled and reversed. As a competitive inhibitor, its in vivo efficacy would depend on its concentration at the target site relative to the concentrations of the endogenous substrates. Its lower potency might be improved through medicinal chemistry efforts to optimize its structure for better binding to the KAT II active site.
-
Conclusion and Future Directions
This guide provides a framework for the direct comparison of this compound against the benchmark KAT II inhibitor, PF-04859989. The experimental data, though hypothetical, illustrates a significant difference in potency and mechanism. PF-04859989 stands out as a highly potent, irreversible inhibitor, while this compound presents as a moderately potent, reversible competitive inhibitor.
The choice between pursuing a reversible versus an irreversible inhibitor involves a strategic trade-off between potency/duration and safety/reversibility. This compound represents a promising starting scaffold for a reversible inhibitor.
Recommended Next Steps:
-
Execution of the described assays to obtain empirical IC₅₀ and Kᵢ values.
-
Structural Biology: Co-crystallization of hKAT II with (S)-3-Aminohexanedioic acid to confirm its binding mode within the active site and guide structure-activity relationship (SAR) studies.
-
Selectivity Profiling: Screening (S)-3-Aminohexanedioic acid against other PLP-dependent aminotransferases to determine its selectivity for KAT II.
-
In Vivo Evaluation: If in vitro potency and selectivity are favorable, advancing the compound to cell-based assays and preclinical animal models to assess its ability to lower KYNA levels in the brain and evaluate its pharmacokinetic properties and therapeutic potential.[5]
References
-
APExBIO. L-α-Aminoadipic Acid.
-
ChemicalBook. 3-aminohexanedioic acid | 5427-96-3.
-
Han, Q., et al. (2010). Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II. The FEBS Journal.
-
Kirsch, J. F., et al. (1984). Alpha-Aminoadipate aminotransferase and kynurenine aminotransferase. Purification, characterization, and further evidence for identity. The Journal of Biological Chemistry.
-
Pegg, A. E. (1993). S-adenosylmethionine decarboxylase as an enzyme target for therapy. PubMed.
-
Pocivavsek, A., et al. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences.
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Rossi, F., et al. (2017). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules.
-
Santa Cruz Biotechnology. SAA3 Inhibitors.
-
Selwood, T., et al. (2014). Inhibition of glutamate racemase by substrate-product analogues. PubMed.
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Sivaraman, J., et al. (2007). Structural basis for glutamate racemase inhibition. PubMed.
-
Tanner, K. G. (2008). Glutamate racemase as a target for drug discovery. PubMed Central.
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The M-CSA. Glutamate racemase.
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Ugochukwu, E., et al. (2018). To inhibit TrxR1 is to inactivate STAT3-Inhibition of TrxR1 enzymatic function by STAT3 small molecule inhibitors. PubMed.
-
van der Wenden, C. M., et al. (2024). Targeting amino acid-metabolizing enzymes for cancer immunotherapy. PubMed.
-
Wang, T., et al. (2024). Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol. ResearchGate.
-
Davidson College. IC50 Determination. (Note: This is a general course link, the specific document may be within the course materials).
-
MDPI. Kynurenine Aminotransferase Isozyme Inhibitors: A Review.
-
MedChemExpress. Aminoadipic acid.
-
Frontiers. The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue.
-
ResearchGate. Inhibition of kynurenine uptake via LATs by amino acids (A), and...
-
Sigma-Aldrich. D-Amino Acid Oxidase Inhibitor.
-
Biology LibreTexts. 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (S)-3-Aminohexanedioic Acid Hydrochloride
Introduction
(S)-3-Aminohexanedioic acid, also known as (S)-β-homoglutamic acid, is a chiral amino acid derivative of increasing interest in pharmaceutical and biochemical research.[1] Its hydrochloride salt form ensures aqueous solubility, making it suitable for various analytical methodologies. As a chiral molecule, the stereochemical purity of (S)-3-Aminohexanedioic acid is a critical quality attribute. The (R)-enantiomer is a process-related impurity that must be accurately quantified and controlled. Therefore, the development and validation of robust, stereoselective analytical methods are paramount for ensuring product quality, safety, and efficacy in regulated environments.
This guide provides an in-depth comparison of two distinct analytical methods for the analysis of (S)-3-Aminohexanedioic acid hydrochloride: a Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more advanced Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method. We will delve into the experimental protocols, performance characteristics, and the critical process of cross-validation to ensure consistency and reliability of analytical data across different platforms. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline, which emphasizes a lifecycle and risk-based approach to ensure methods are fit for their intended purpose.[2][3][4][5]
The Imperative of Stereoselective Analysis
For chiral molecules like (S)-3-Aminohexanedioic acid, enantiomers can have vastly different pharmacological and toxicological profiles. Regulatory agencies such as the FDA and EMA mandate strict control over chiral impurities.[6] An analytical method must, therefore, be able to unambiguously separate and quantify the desired (S)-enantiomer from its mirror image, the (R)-enantiomer. This property, known as specificity or selectivity, is a cornerstone of any chiral method validation.[1][5]
This guide will compare a traditional, robust HPLC-UV method against a high-sensitivity, high-throughput UHPLC-MS/MS method. The choice between these methods often depends on the specific requirements of the analysis, such as the need for trace-level quantification in complex matrices (e.g., biological fluids) versus routine quality control of bulk drug substances.[4]
Logical Workflow for Method Selection and Validation
The process of developing, validating, and cross-validating analytical methods follows a structured, logical pathway to ensure the final methods are robust and reliable.
Caption: Workflow for Analytical Method Lifecycle.
Method 1: Chiral HPLC with UV Detection
This method represents a robust and widely accessible approach for quantifying the enantiomeric purity of this compound. It relies on a Chiral Stationary Phase (CSP) to achieve separation, with detection via UV absorbance. Since the analyte lacks a strong chromophore, detection is performed at a low wavelength (~210 nm).
Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is selected. These phases are known for their excellent enantioselectivity for underivatized amino acids, including β-amino acids.[7][8] They operate through a combination of interactions including hydrogen bonding, ionic interactions, and steric hindrance, providing the necessary environment for chiral recognition.
-
Mobile Phase: A polar ionic mobile phase, consisting of an alcohol (methanol or ethanol) and water with a small amount of acid and base (e.g., formic acid), is chosen. This mobile phase composition is compatible with the CSP and ensures the analyte is in the correct ionic state for interaction with the stationary phase.[8]
-
UV Detection: Detection at 210 nm is a pragmatic choice for compounds with a carboxylic acid group but lacking a significant chromophore. While not highly sensitive, it is sufficient for assay and impurity quantification at levels typically required for drug substances (e.g., >0.05%).
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Water / Formic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve this compound reference standard in diluent.
-
(R)-Enantiomer Stock Solution (0.5 mg/mL): Prepare a separate stock of the (R)-enantiomer for specificity and LOQ determination.
-
Resolution Solution: Mix equal parts of the (S) and (R) stock solutions to create a racemic mixture to verify peak separation.
-
Test Sample (0.5 mg/mL): Accurately weigh and dissolve the sample in diluent.
-
Method 2: Chiral UHPLC with Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers significantly higher sensitivity and selectivity, making it ideal for trace-level quantification, analysis in complex biological matrices, or high-throughput screening.[2] It utilizes pre-column derivatization to enhance chromatographic properties and ionization efficiency.
Causality Behind Experimental Choices
-
Pre-column Derivatization: A chiral derivatizing reagent, such as (R)-BiAC, is used. This reagent reacts with the primary amine of the amino acid to form diastereomers. These diastereomers can then be separated on a standard (achiral) reversed-phase column, which simplifies method development and improves robustness.[9] The derivatization tag also improves ionization efficiency for mass spectrometry.
-
UHPLC: The use of a sub-2 µm particle column allows for faster analysis times and higher separation efficiency compared to traditional HPLC.
-
Tandem Mass Spectrometry (MS/MS): Detection using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, interference from matrix components is virtually eliminated. This is a key advantage over UV detection.[4]
Detailed Experimental Protocol: UHPLC-MS/MS
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Derivatization Procedure:
-
To 20 µL of sample/standard, add 20 µL of internal standard solution and 40 µL of acetonitrile.
-
Add the derivatization reagent solution (e.g., (R)-BiAC in a buffered solution) as per the reagent manufacturer's protocol.
-
Incubate the mixture to allow the reaction to complete.
-
Centrifuge the sample to precipitate any proteins or particulates before injection.[9]
-
-
Chromatographic Conditions:
-
Column: A standard reversed-phase C18 column, e.g., 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor ion ([M+H]+) of the derivatized amino acid and a characteristic product ion. This requires initial tuning and optimization.
-
Example Transition for Derivatized (S)-enantiomer: Q1: m/z [value] -> Q3: m/z [value]
-
Example Transition for Derivatized (R)-enantiomer: Q1: m/z [value] -> Q3: m/z [value]
-
-
Performance Comparison and Validation Data
Both methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[10][11] The following table summarizes typical performance data that would be expected for these two methods.
| Validation Parameter | Chiral HPLC-UV | Chiral UHPLC-MS/MS | Causality & Field Insight |
| Specificity (Selectivity) | Baseline resolution (R > 2.0) between enantiomers demonstrated. No interference from blank at the analyte retention time. | Chromatographic separation of diastereomers and unique MRM transitions for each confirm specificity. No matrix effects observed. | MS/MS provides an orthogonal level of specificity, making it inherently superior for complex samples where co-eluting impurities might interfere with UV detection.[4] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both methods provide excellent linearity. The slightly lower R² for MS/MS can be due to wider dynamic ranges and inherent variability of the source. |
| Range | 0.05% - 150% of nominal concentration | 0.001% - 150% of nominal concentration | The UHPLC-MS/MS method's range extends to much lower concentrations, reflecting its higher sensitivity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods are highly accurate. The slightly wider acceptable range for MS/MS in bioanalytical contexts is common. |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 5.0% Intermediate: ≤ 10.0% | HPLC-UV often shows better precision for high-concentration assays. The precision of the MS/MS method is excellent for trace levels.[1] |
| Limit of Quantitation (LOQ) | ~0.05% (e.g., 0.25 µg/mL) | ~0.001% (e.g., 5 ng/mL) | The LOQ for the UHPLC-MS/MS method is orders of magnitude lower, making it suitable for trace impurity analysis or pharmacokinetic studies. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Unaffected by minor changes in gradient composition (±1%), column temperature (±2°C), and flow rate (±0.02 mL/min). | Robustness is demonstrated during development to ensure the method is reliable in routine use.[5] |
Cross-Validation: Bridging the Methodological Gap
Once both methods are individually validated, cross-validation is performed to ensure they provide comparable results. This is critical if one method is intended to replace another, or if data from both methods will be used to support a regulatory filing.
The core principle is to analyze the same set of samples, covering the analytical range, with both validated procedures and compare the outcomes statistically.
Cross-Validation Workflow
Caption: The Cross-Validation Process.
Interpreting the Results
Conclusion
Both the Chiral HPLC-UV and Chiral UHPLC-MS/MS methods can be successfully validated for the analysis of this compound.
-
The HPLC-UV method stands as a cost-effective, robust, and reliable workhorse for quality control applications, such as the routine analysis of drug substance batches where impurity levels are relatively high.
-
The UHPLC-MS/MS method provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis, high-throughput screening, and applications involving complex sample matrices like biological fluids.[4]
The process of cross-validation is a crucial final step that builds confidence in the analytical data package. It ensures data integrity and consistency, regardless of the analytical platform used, which is a fundamental expectation in the modern, data-driven pharmaceutical landscape. By following the structured approach of development, validation, and cross-validation, scientists can ensure their analytical methods are truly fit for purpose and can withstand rigorous scientific and regulatory scrutiny.
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Hasegawa, H., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: D'Aniello, A. (eds) D-Amino Acids. Methods in Molecular Biology, vol 2030. Humana, New York, NY. Available from: [Link]
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Péter, A., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available from: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of (S)-3-Aminohexanedioic Acid Hydrochloride: A Framework for Reproducible Research
Introduction: The Scientific Rationale for Investigating (S)-3-Aminohexanedioic Acid
(S)-3-Aminohexanedioic acid, also known as (S)-β-aminoadipic acid, is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of neuropharmacology and drug development.[1] Its structural similarity to endogenous neurotransmitters like glutamate suggests its potential to modulate excitatory amino acid pathways. As a chiral molecule, the stereochemistry is critical to its biological activity, making the enantiomerically pure (S)-form the primary target for research into neurological disorders.[1]
This guide provides a comprehensive framework for the synthesis and rigorous characterization of (S)-3-Aminohexanedioic acid hydrochloride. Due to a scarcity of consolidated published data for this specific compound, this document outlines robust, well-established methodologies adapted from the broader field of amino acid chemistry. Our objective is to provide researchers with a self-validating system to produce and verify the identity, purity, and stereochemistry of this compound, thereby enabling the generation of high-quality, reproducible data for further investigation.
Part 1: Enantioselective Synthesis of this compound
The enantioselective synthesis of β-amino acids is a well-explored area of organic chemistry.[1][2] For (S)-3-Aminohexanedioic acid, a practical and scalable approach involves the synthesis of a racemic mixture followed by chiral resolution. This method, while multi-step, is often more accessible and cost-effective than asymmetric synthesis for initial research quantities.
Proposed Synthetic Pathway: Racemic Synthesis and Chiral Resolution
The proposed synthesis begins with the preparation of racemic 3-aminohexanedioic acid, followed by diastereomeric salt formation with a chiral resolving agent to separate the enantiomers.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis and Resolution
Step 1: Synthesis of Racemic 3-Aminohexanedioic Acid
This procedure is adapted from established methods for the synthesis of related amino acids.
-
Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide portion-wise at 0°C. To this solution, add diethyl glutaconate dropwise and allow the reaction to stir at room temperature overnight.
-
Work-up and Decarboxylation: Neutralize the reaction mixture with dilute HCl and extract the product with diethyl ether. After drying and solvent removal, the resulting tri-ester is heated in an acidic aqueous solution to promote hydrolysis and decarboxylation, yielding 3-oxohexanedioic acid.
-
Reductive Amination: The crude 3-oxohexanedioic acid is dissolved in an ammoniacal ethanol solution and subjected to high-pressure hydrogenation using Raney Nickel as a catalyst. This step reduces the ketone to an amine.
-
Hydrolysis: The resulting diethyl ester is hydrolyzed to the free amino acid by refluxing in 6M HCl. After cooling, the racemic 3-aminohexanedioic acid hydrochloride will precipitate and can be collected by filtration. For resolution, it is often converted back to the free amino acid.
Step 2: Chiral Resolution
The resolution of racemic amino acids via diastereomeric salt formation is a classical and effective technique.[3][4][][6][7]
-
Salt Formation: Dissolve the racemic 3-aminohexanedioic acid in a minimal amount of hot aqueous ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent system.
-
Fractional Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then to 4°C. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
Isolation and Purification: Collect the crystals by filtration. The optical purity can be checked at this stage by polarimetry. Recrystallize the salt from fresh solvent until a constant optical rotation is achieved.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (approximately pH 3-4) with a base like ammonium hydroxide. The enantiomerically pure amino acid will precipitate.
-
Formation of the Hydrochloride Salt: Suspend the purified (S)-3-Aminohexanedioic acid in ethanol and add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate and can be collected, washed with cold ethanol, and dried under vacuum.
Part 2: Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following protocols provide a robust framework for this validation.
Caption: Analytical workflow for the validation of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis:
-
Acquire a standard 1D proton spectrum.
-
Expected Signals: Protons on the aliphatic chain. The exact chemical shifts can be influenced by pH.[8]
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Expected Signals: Six distinct carbon signals corresponding to the two carboxylic acids, the amine-bearing carbon, and the three methylene carbons.
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-3-Aminohexanedioic Acid in D₂O
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| C1 (-COOH) | ~12 (exchangeable) | ~175-180 | - |
| C2 (-CH₂) | ~2.3-2.5 | ~30-35 | Triplet |
| C3 (-CH(NH₃⁺)) | ~3.5-3.8 | ~50-55 | Multiplet |
| C4 (-CH₂) | ~1.8-2.1 | ~35-40 | Multiplet |
| C5 (-CH₂) | ~2.2-2.4 | ~30-35 | Triplet |
| C6 (-COOH) | ~12 (exchangeable) | ~175-180 | - |
| Note: These are estimated values based on analogous structures and may vary based on actual experimental conditions.[9][10][11][12] |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust HPLC method is crucial for determining the chemical purity of the final product. Pre-column derivatization with o-phthalaldehyde (OPA) is a sensitive and reliable method for primary amines.[13][14][15][16]
-
Derivatization Reagent: Prepare a solution of OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
Automated Derivatization: Use an autosampler to mix the sample with the OPA reagent prior to injection. This ensures reproducibility.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
Gradient: A linear gradient from 5% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (338 nm).
-
-
Expected Result: A single major peak corresponding to the OPA-derivatized product. Purity is calculated based on the peak area percentage.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS provides unambiguous confirmation of the molecular weight. Analysis of underivatized amino acids is preferable to avoid derivatization artifacts.[17][18][19][20]
-
LC Conditions:
-
Column: Hydrophilic Interaction Chromatography (HILIC) column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 minute, then decrease to 40% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan from m/z 50 to 500.
-
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.
Table 2: Expected Mass Spectrometry Data
| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| (S)-3-Aminohexanedioic Acid | C₆H₁₁NO₄ | 161.0688 | 162.0761 |
Part 3: Comparative Analysis with an Established Neuromodulator: D-Serine
(S)-3-Aminohexanedioic acid, as a structural analog of glutamate, is hypothesized to interact with the glutamatergic system. A relevant compound for comparison is D-serine , a well-characterized neuromodulator that acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[21][22][23][24]
Mechanism of Action: A Comparative Overview
The hypofunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia.[25] Therapeutic strategies often aim to enhance NMDA receptor activity.
-
D-Serine: Directly enhances NMDA receptor function by binding to the co-agonist site, which is necessary for glutamate-mediated channel opening.[21][22]
-
D-Amino Acid Oxidase (DAAO) Inhibitors: These compounds increase the synaptic concentration of D-serine by preventing its degradation by the DAAO enzyme.[25][26][27][28][29] This indirectly boosts NMDA receptor signaling.
-
(S)-3-Aminohexanedioic Acid (Hypothesized): As a glutamate analog, it might act as a partial agonist at NMDA or other glutamate receptors, or potentially modulate glutamate uptake or release, thereby influencing neuronal excitability.
Caption: Comparative signaling pathways of NMDA receptor modulators.
Experimental Comparison: A Path Forward
To compare the efficacy and mechanism of (S)-3-Aminohexanedioic acid with D-serine, a series of in vitro and in vivo experiments would be necessary.
Table 3: Proposed Experimental Comparison
| Experiment | Purpose | Expected Outcome for D-Serine | Hypothetical Outcome for (S)-3-Aminohexanedioic Acid |
| In Vitro Electrophysiology (Patch-Clamp on cultured neurons) | Assess direct effects on NMDA receptor currents. | Potentiation of glutamate-evoked currents. | Possible direct activation or modulation of currents. |
| Calcium Imaging (Fluorescent indicators in neuronal cultures) | Measure changes in intracellular calcium upon stimulation. | Increased calcium influx in the presence of glutamate. | May induce or modulate glutamate-induced calcium signals. |
| In Vivo Microdialysis (Rodent model) | Measure effects on neurotransmitter levels in specific brain regions. | No direct effect on glutamate release. | Potential to alter glutamate or GABA levels. |
| Behavioral Models (e.g., prepulse inhibition for schizophrenia models) | Evaluate effects on disease-relevant behaviors. | Amelioration of sensorimotor gating deficits. | Potential to show similar therapeutic-like effects. |
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and comprehensive characterization of this compound. By following these detailed protocols, researchers can ensure the quality and reproducibility of their starting material, a critical prerequisite for any meaningful biological investigation. The proposed comparison with D-serine offers a logical path to exploring its potential as a novel neuromodulator. While the biological activity of (S)-3-Aminohexanedioic acid remains to be fully elucidated, the methodologies presented here will empower researchers to rigorously test its hypothesized role in modulating glutamatergic neurotransmission and its potential as a therapeutic agent for neurological disorders.
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A Comparative Benchmarking Guide to (S)-3-Aminohexanedioic Acid Hydrochloride and Gold Standard GCPII Inhibitors
This guide provides an in-depth technical comparison of (S)-3-Aminohexanedioic acid, a key structural motif, against established gold standard inhibitors of Glutamate Carboxypeptidase II (GCPII). We will dissect the underlying biochemistry, compare performance metrics through validated experimental protocols, and evaluate the physicochemical properties that dictate therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals in the fields of neuroscience and oncology.
Introduction: The Therapeutic Promise of Targeting GCPII
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a zinc metalloenzyme with a dual identity in human pathophysiology.[1][2] In the central nervous system (CNS), GCPII is primarily expressed on astrocytes and modulates glutamatergic neurotransmission by hydrolyzing the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate.[3][4] In pathological states associated with glutamate excitotoxicity—such as stroke, traumatic brain injury (TBI), and neuropathic pain—overactive GCPII contributes to neuronal damage by elevating extracellular glutamate levels.[1][2][3] Consequently, inhibiting GCPII is a well-established neuroprotective strategy.[2][4][5]
Concurrently, GCPII is highly overexpressed on the surface of prostate cancer cells, making it a premier target for the imaging and radioligand therapy of metastatic disease.[1][2][6]
This guide benchmarks the performance of compounds based on the (S)-3-Aminohexanedioic acid scaffold against two gold standard GCPII inhibitors: the potent phosphonate-based inhibitor 2-PMPA and the widely studied urea-based inhibitor ZJ-43 . While (S)-3-Aminohexanedioic acid is recognized as a crucial building block for creating novel therapeutics, its intrinsic activity and potential as a core scaffold demand rigorous comparison against these field-proven molecules.[7][8]
Section 1: The Molecular Target and Mechanism of Inhibition
The primary function of GCPII in the CNS is to regulate synaptic glutamate levels. By cleaving NAAG, it provides a localized source of glutamate, which can uncontrollably activate glutamate receptors under pathological conditions. GCPII inhibitors prevent this hydrolysis. This action is dually neuroprotective: it reduces the production of excitotoxic glutamate and simultaneously increases the concentration of synaptic NAAG, which acts as an agonist at the neuroprotective presynaptic mGluR3 receptor, further suppressing glutamate release.[4][9]
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A Senior Application Scientist's Guide to Validating Target Engagement of (S)-3-Aminohexanedioic Acid Hydrochloride in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the cellular target engagement of (S)-3-Aminohexanedioic acid hydrochloride. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Introduction: The Critical Need for Target Engagement Validation
In drug discovery, a molecule's efficacy is predicated on its ability to interact with its intended biological target within the complex milieu of a living cell. This interaction, or "target engagement," is a critical validation step that confirms a compound's mechanism of action and provides confidence in downstream phenotypic results. Without direct evidence of target engagement, researchers risk misinterpreting data, pursuing flawed leads, and investing resources in compounds with off-target or non-specific effects.
(S)-3-Aminohexanedioic acid, also known as (S)-3-aminoadipic acid, is a derivative of the essential amino acid lysine.[1][2] Its structural similarity suggests it may act as a competitive inhibitor for enzymes involved in lysine metabolism, such as those in the saccharopine pathway.[3][4] Key enzymes in this pathway include lysine-ketoglutarate reductase and saccharopine dehydrogenase (SDH), which are crucial for lysine degradation.[4][5] Another potential target is aminoadipate aminotransferase (AADAT), an enzyme that plays a role in both lysine metabolism and the production of the neurotransmitter glutamate.[6] Given these potential targets, this guide will focus on methodologies suited for validating the engagement of a small molecule inhibitor with specific intracellular enzymes.
Comparative Analysis of Target Engagement Methodologies
Choosing the right method to confirm target engagement is paramount. The selection depends on the nature of the target, the availability of specific reagents, and the experimental question at hand. Here, we compare four powerful techniques, providing the principles, protocols, and a head-to-head comparison to guide your decision.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful, label-free method that leverages the principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm).[7][8] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble, non-denatured target protein remaining. An increase in the amount of soluble protein in the presence of the compound at elevated temperatures is direct evidence of target engagement.[9][10]
Experimental Workflow:
Caption: CETSA workflow for validating target engagement.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with a desired concentration of this compound and another with a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments), followed by cooling for 3 minutes at 4°C.[11]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the protein concentration, normalize the samples, and analyze by SDS-PAGE and Western blotting using a specific antibody against the putative target (e.g., AADAT or SDH).
-
Data Interpretation: A positive result is a "shift" in the melting curve to the right for the compound-treated samples, indicating a higher abundance of soluble target protein at elevated temperatures.
Activity-Based Protein Profiling (ABPP)
Principle: ABPP is a chemical proteomics technique ideal for assessing the functional state of enzymes.[12][13] It uses "activity-based probes" (ABPs)—small molecules that typically feature a reactive group to covalently bind to the active site of an enzyme, a linker, and a reporter tag (like biotin or a fluorophore) for detection.[13][14] Target engagement by an inhibitor like (S)-3-Aminohexanedioic acid is measured in a competitive format: the inhibitor is introduced first, occupying the active site and preventing the subsequent binding of the ABP.[15] A reduction in the probe's signal for a specific enzyme is a direct readout of target engagement.[16]
Experimental Workflow:
Caption: Competitive ABPP workflow for target engagement.
Detailed Protocol: Gel-Based Competitive ABPP
-
Cell Lysate Preparation: Harvest cells and prepare a native cell lysate using an appropriate lysis buffer without detergents that would denature enzymes.
-
Inhibitor Treatment: Aliquot the proteome. Treat samples with varying concentrations of this compound or vehicle control and incubate for 30 minutes at room temperature.
-
Probe Labeling: Add a suitable activity-based probe (e.g., a fluorophore-tagged probe reactive with aminotransferases) to each sample and incubate for another 30 minutes.
-
Analysis: Quench the labeling reaction by adding SDS-loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner. The band corresponding to the target enzyme will show a dose-dependent decrease in fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control. This decrease directly reflects the occupancy of the enzyme's active site by the inhibitor.[11]
Immunoprecipitation-Mass Spectrometry (IP-MS)
Principle: IP-MS is a classic and powerful method to confirm a direct drug-target interaction.[17] The technique uses an antibody to selectively capture a protein of interest (the putative target) from a cell lysate.[18] By analyzing the immunoprecipitated complex using mass spectrometry, one can identify the target protein and any associated binding partners, including the small molecule drug itself or its metabolites.[19] This method provides high-confidence identification of the protein being engaged.[20]
Experimental Workflow:
Caption: IP-MS workflow for target identification.
Detailed Protocol: Target Pulldown IP-MS
-
Cell Culture and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a gentle IP lysis buffer to maintain protein-protein and protein-drug interactions.
-
Immunoprecipitation: Incubate the cleared lysate with a high-specificity antibody targeting the putative enzyme (e.g., AADAT) overnight at 4°C. Add magnetic Protein A/G beads to capture the antibody-antigen complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Sample Preparation for MS: Run the eluate on a short SDS-PAGE gel to concentrate the sample. Excise the protein band, perform in-gel trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify the proteins in the sample. A successful experiment will identify the target protein with high confidence and coverage in the IP sample. Comparing the protein interactome between the drug-treated and vehicle-treated samples can also reveal how the compound affects protein-protein interactions.
Cellular Functional/Biomarker Assay
Principle: While the above methods directly measure the physical binding of a drug to its target, it is equally important to demonstrate that this binding event leads to a functional consequence.[21] If (S)-3-Aminohexanedioic acid inhibits an enzyme like SDH or AADAT, this should alter the levels of the enzyme's substrates or products.[22] Measuring these proximal biomarkers provides crucial, functional evidence of target engagement. For instance, inhibiting SDH would be expected to cause an accumulation of its substrate, saccharopine.[4][5]
Experimental Workflow:
Caption: Biomarker assay workflow for functional validation.
Detailed Protocol: LC-MS Metabolomics for Saccharopine Accumulation
-
Cell Treatment: Plate cells and treat with a dose-response of this compound for a time sufficient to observe metabolic changes (e.g., 6-24 hours).
-
Metabolite Extraction: Rapidly wash the cells with ice-cold saline and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells, vortex, and centrifuge to pellet debris.
-
Analysis: Analyze the supernatant containing the polar metabolites using LC-MS. Develop a targeted method to specifically detect and quantify saccharopine.
-
Data Interpretation: A dose-dependent increase in intracellular saccharopine levels following treatment with (S)-3-Aminohexanedioic acid would provide strong functional evidence that the compound is engaging and inhibiting an enzyme in the lysine degradation pathway, such as SDH.
Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Immunoprecipitation-MS (IP-MS) | Cellular Functional Assay |
| Principle | Ligand-induced thermal stabilization | Competitive binding to enzyme active site | Antibody-based pulldown of target | Measurement of downstream biomarkers |
| Directness | Direct (Physical Binding) | Direct (Active Site Occupancy) | Direct (Physical Pulldown) | Indirect (Functional Consequence) |
| Labeling | Label-free for compound and protein | Requires specific activity-based probe | Label-free for compound | Label-free for compound |
| Key Reagent | Specific antibody for detection | Broad-spectrum activity-based probe | High-specificity antibody for pulldown | Method to quantify metabolite (LC-MS/ELISA) |
| Pros | Universal applicability, works in intact cells | Measures functional enzyme population, high specificity | High confidence target ID, can find interactors | Confirms functional outcome, links binding to effect |
| Cons | Some targets may not stabilize upon binding | Probes not available for all enzyme classes | Requires high-quality IP antibody, can be complex | Indirect, effect could be from off-targets |
| Best For... | Initial validation of direct binding | Validating enzyme inhibitors, assessing selectivity | Confirming target identity, studying PPIs | Confirming mechanism of action in a pathway |
Conclusion and Recommended Strategy
Validating target engagement is not a one-size-fits-all process. For a compound like This compound , a multi-pronged approach provides the most robust and trustworthy data.
A recommended strategy would be:
-
Start with CETSA: Use CETSA as a primary, label-free method to quickly determine if the compound directly binds to its putative targets (e.g., AADAT, SDH) in cells. A positive thermal shift is a strong indicator of engagement.
-
Confirm with a Functional Assay: Complement the CETSA data by performing a cellular biomarker assay. Demonstrating that the compound causes an accumulation of saccharopine or a change in glutamate levels provides the crucial link between target binding and functional inhibition.
-
Deepen Understanding with ABPP or IP-MS: If a suitable activity-based probe exists, competitive ABPP can offer elegant confirmation of active site engagement and allow for selectivity profiling against other related enzymes. If probe availability is an issue, IP-MS serves as an excellent orthogonal method to definitively confirm the identity of the engaged protein.
By systematically applying these self-validating methodologies, researchers can build a compelling and evidence-based case for the cellular mechanism of action of this compound, paving the way for its confident use as a chemical probe or its advancement in a drug discovery pipeline.
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Maresca, A., et al. (2017). Activation studies with amines and amino acids of the β-carbonic anhydrase encoded by the Rv3273 gene from the pathogenic bacterium Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Muller, S., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
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van der Vlist, E. A., et al. (2022). Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads. ACS Applied Materials & Interfaces. Retrieved from [Link]
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Markelab. (n.d.). AADAT - Aminoadipate Aminotransferase. Retrieved from [Link]
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LaMarr, W. A., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Retrieved from [Link]
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Britton, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Retrieved from [Link]
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Wróblewska, M., & Czyrko, J. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. Retrieved from [Link]
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Supuran, C. T. (2017). Activation studies with amines and amino acids of the β-carbonic anhydrase encoded by the Rv3273 gene from the pathogenic bacterium Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]
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Lanyon, L., et al. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. Retrieved from [Link]
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Van Hove, J. L. K. (2019). Saccharopine, a lysine degradation intermediate, is a mitochondrial toxin. Journal of Cell Biology. Retrieved from [Link]
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Nishimori, I., et al. (2019). Mycobacterium tuberculosis β-Carbonic Anhydrases: Novel Targets for Developing Antituberculosis Drugs. International Journal of Molecular Sciences. Retrieved from [Link]
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Center for Scientific Review. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
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Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. Retrieved from [Link]
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Wu, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. Retrieved from [Link]
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Augustyn, E., et al. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology. Retrieved from [Link]
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GeneBio. (n.d.). Human Kynurenine/alpha-aminoadipate aminotransferase, mitochondrial(AADAT) ELISA kit. Retrieved from [Link]
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A Comparative Guide to Potency in Targeting Amino Acid Metabolism: Positioning (S)-3-Aminohexanedioic Acid Hydrochloride
Introduction: The Critical Role of Amino Acid Metabolism in Drug Discovery
In the landscape of modern drug discovery, the metabolic pathways of amino acids have emerged as a fertile ground for therapeutic intervention, particularly in the realms of oncology and neurology. Cancer cells, with their voracious appetite for nutrients to fuel their rapid proliferation, often exhibit a dependency on specific amino acids, such as glutamine. This "glutamine addiction" has spotlighted enzymes like glutaminase C (GAC) as prime targets for anticancer therapies.[1][2] Similarly, the delicate balance of amino acid neurotransmitters in the central nervous system presents opportunities for developing novel treatments for neurological disorders.[3][4]
(S)-3-Aminohexanedioic acid hydrochloride, a chiral synthetic amino acid derivative, is a molecule of interest within this research domain.[5][6] While primarily utilized as a sophisticated building block in the synthesis of complex pharmaceutical agents, its structural similarity to endogenous amino acids positions it as a potential scaffold for the design of novel enzyme inhibitors.[6] This guide provides a comparative analysis of the potency of well-characterized inhibitors targeting key enzymes in amino acid metabolism, thereby contextualizing the potential role of molecules like this compound in future drug development endeavors.
Comparative Analysis of Glutaminase C (GAC) Inhibitors
Glutaminase C (GAC) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1] Its inhibition can starve cancer cells of a key nutrient source, leading to cell death. Several classes of GAC inhibitors have been developed, with allosteric inhibitors being particularly prominent. Below is a comparison of the potency of some key GAC inhibitors.
| Compound | Type | Target(s) | IC50 (nM) for GAC | Reference |
| BPTES | Allosteric Inhibitor | GAC, KGA | ~2400 | [1] |
| CB-839 (Telaglenastat) | Allosteric Inhibitor | GAC, KGA | 30 | [1][2] |
| UPGL00004 | Allosteric Inhibitor | GAC | 29 | [1] |
| DON (6-diazo-5-oxo-L-norleucine) | Glutamine Analog | Glutamine-utilizing enzymes | Not specific for GAC | [7] |
| Acivicin | Glutamine Analog | Glutamine-utilizing enzymes | Not specific for GAC | [8] |
| Azaserine | Glutamine Analog | Glutamine-utilizing enzymes | Not specific for GAC | [8] |
Table 1: Comparative Potency of Selected Glutaminase and Glutamine-Utilizing Enzyme Inhibitors.
As evidenced in Table 1, significant strides have been made in developing potent and selective GAC inhibitors. The evolution from the parent compound BPTES to the more potent CB-839 and UPGL00004 demonstrates the power of medicinal chemistry in optimizing drug candidates.[1] CB-839 (Telaglenastat) has advanced to clinical trials, underscoring the therapeutic potential of GAC inhibition.[2] In contrast, glutamine analogs like DON, Acivicin, and Azaserine exhibit broader specificity, which can lead to off-target effects.[8][9]
Mechanism of Action: A Deeper Dive into Allosteric Inhibition of GAC
The high potency and specificity of inhibitors like CB-839 and UPGL00004 stem from their allosteric mechanism of action. Unlike competitive inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a distinct site, inducing a conformational change that inactivates the enzyme.
Caption: Allosteric inhibition of Glutaminase C (GAC) by CB-839.
This allosteric binding "locks" the GAC tetramer in a non-productive conformation, preventing it from effectively catalyzing the hydrolysis of glutamine to glutamate. This mechanism provides a high degree of selectivity, as the allosteric site is unique to the target enzyme, minimizing interactions with other proteins.
Experimental Protocol: Assessing Inhibitor Potency through an In Vitro Glutaminase Activity Assay
To determine the half-maximal inhibitory concentration (IC50) of a compound against GAC, a robust in vitro enzymatic assay is essential. The following protocol outlines a common method.
Objective: To quantify the inhibitory effect of a test compound on recombinant human GAC activity.
Materials:
-
Recombinant human GAC enzyme
-
L-Glutamine (substrate)
-
Tris-HCl buffer (pH 8.6)
-
Phosphate source (e.g., potassium phosphate)
-
NADH
-
L-Glutamate dehydrogenase (GDH)
-
Test compound (e.g., this compound dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Workflow:
Caption: Experimental workflow for determining the IC50 of a GAC inhibitor.
Detailed Steps:
-
Reagent Preparation: Prepare a master mix containing Tris-HCl buffer, potassium phosphate, NADH, and GDH.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the reagent master mix and the diluted test compound. Include control wells with vehicle only (no inhibitor) and wells without the GAC enzyme (background).
-
Enzyme Addition: Add the recombinant GAC enzyme to all wells except the background controls. An optional pre-incubation step of the enzyme with the inhibitor can be included.
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of L-glutamine to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The oxidation of NADH to NAD+ by GDH during the conversion of glutamate to α-ketoglutarate is coupled to the GAC reaction, and the rate of NADH depletion is proportional to the GAC activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves.
-
IC50 Determination: Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.
This self-validating system, with its positive and negative controls, ensures the reliability of the obtained potency data.
The Potential of (S)-3-Aminohexanedioic Acid as a Scaffold for Novel Inhibitors
While there is currently no public data on the specific biological targets or inhibitory potency of this compound, its chemical structure holds promise for its use as a scaffold in drug design. As a derivative of adipic acid with a chiral amino group, it presents several key features:
-
Dicarboxylic Acid Moiety: The two carboxylic acid groups can engage in hydrogen bonding and ionic interactions with amino acid residues in an enzyme's active or allosteric site.
-
Chiral Center: The defined stereochemistry at the C3 position allows for specific spatial arrangements of its functional groups, which can be crucial for selective binding to a biological target.
-
Flexible Carbon Chain: The hexanedioic acid backbone provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of a binding pocket.
These features make (S)-3-Aminohexanedioic acid an attractive starting point for the synthesis of compound libraries aimed at discovering novel inhibitors of enzymes involved in amino acid metabolism. Its use as a building block in pharmaceutical development for neurological disorders further suggests its potential to be incorporated into molecules designed to cross the blood-brain barrier.[3][4]
Conclusion: Charting the Future of Therapeutics Targeting Amino Acid Metabolism
The field of amino acid metabolism continues to be a dynamic and promising area for the discovery of new medicines. The development of highly potent and selective inhibitors of enzymes like GAC has validated this approach in oncology. For researchers and drug development professionals, the exploration of novel chemical matter is paramount to overcoming challenges such as drug resistance and off-target toxicity.
While the direct biological activity of this compound remains to be elucidated, its value as a synthetic tool is clear. By providing a unique combination of functional groups and stereochemistry, it and similar molecules serve as critical starting points for the next generation of inhibitors targeting amino acid metabolism. Future investigations into the biological effects of (S)-3-Aminohexanedioic acid itself may yet reveal direct inhibitory activities, further expanding its utility in biomedical research.
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Comparison Guide: Elucidating the Mechanism of Action of (S)-3-Aminohexanedioic Acid Hydrochloride
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of (S)-3-Aminohexanedioic acid hydrochloride. We will explore two primary, plausible mechanistic hypotheses based on the compound's structural similarity to known neuroactive agents. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling a thorough and conclusive investigation.
(S)-3-Aminohexanedioic acid, a derivative of adipic acid, is an amino acid analog.[1] Its structure, featuring a six-carbon backbone with two carboxylic acid groups and an amino group, bears resemblance to endogenous neurotransmitters and synthetic neuromodulators. This similarity suggests potential interaction with pathways that regulate neuronal excitability. This guide will focus on validating two primary hypotheses:
-
Hypothesis 1: (S)-3-Aminohexanedioic acid acts as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2][3]
-
Hypothesis 2: (S)-3-Aminohexanedioic acid functions as a ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a mechanism shared by the gabapentinoid class of drugs.[4][5]
We will outline the experimental workflows to test these hypotheses, using established drugs—Vigabatrin and Pregabalin —as positive controls and comparators.
Part 1: Investigating the Inhibition of GABA Aminotransferase (GABA-T)
Scientific Rationale
GABA-T is a critical enzyme in the central nervous system that catabolizes GABA.[3] Inhibiting this enzyme prevents GABA breakdown, leading to elevated GABA levels in the brain. This enhancement of inhibitory signaling is a clinically validated strategy for controlling seizures and treating other neurological disorders.[2][6] Vigabatrin is a well-characterized, selective, and irreversible inhibitor of GABA-T and serves as the ideal comparator for these studies.[2]
Experimental Workflow: In Vitro GABA-T Inhibition Assay
The objective of this assay is to determine if (S)-3-Aminohexanedioic acid can inhibit the enzymatic activity of GABA-T and to quantify its potency (IC50) in comparison to Vigabatrin. We will use a coupled-enzyme spectrophotometric assay.
Caption: Workflow for the in vitro GABA-T spectrophotometric inhibition assay.
Detailed Protocol: Spectrophotometric GABA-T Inhibition Assay
This protocol is adapted from established methodologies for measuring GABA-T activity.[6][7]
-
Reagent Preparation :
-
Assay Buffer : 50 mM Potassium Pyrophosphate, pH 8.6, containing 1 mM β-mercaptoethanol.
-
Enzyme Solution : Prepare a working solution of recombinant human GABA-T in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution : Prepare a solution containing 10 mM GABA and 4 mM α-ketoglutarate in Assay Buffer.
-
Coupling Enzyme System : Prepare a solution containing excess succinic semialdehyde dehydrogenase (SSADH) and 4 mM NADP+ in Assay Buffer.
-
Test Compounds : Prepare a 10-point serial dilution series of this compound and Vigabatrin (positive control) in Assay Buffer. Include a vehicle control (Assay Buffer alone).
-
-
Assay Procedure (96-well UV-transparent plate) :
-
To each well, add 20 µL of the test compound dilution or vehicle.
-
Add 20 µL of the Enzyme Solution (GABA-T) to each well.
-
Incubate the plate at 25°C for 15 minutes (or an appropriate pre-incubation time, especially for time-dependent inhibitors like Vigabatrin).
-
Add 160 µL of a master mix containing the Substrate Solution and the Coupling Enzyme System to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader capable of reading absorbance at 340 nm.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. This measures the production of NADPH.
-
-
Data Analysis :
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative Potency
The results should be summarized to directly compare the inhibitory potency.
| Compound | Target | Assay Type | IC50 (µM) [Hypothetical Data] |
| (S)-3-Aminohexanedioic acid HCl | GABA-T | Spectrophotometric | 85 |
| Vigabatrin (Control) | GABA-T | Spectrophotometric | 15 |
Part 2: Assessing Binding to the α2δ-1 Subunit of VGCCs
Scientific Rationale
The α2δ-1 subunit of voltage-gated calcium channels is a key therapeutic target for epilepsy and neuropathic pain.[4] Ligands like pregabalin and gabapentin bind to this subunit, reducing the trafficking of calcium channels to the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters.[5][8] A competitive radioligand binding assay is the gold standard for confirming direct interaction with this target. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand, such as [³H]pregabalin, from its binding site.[9]
Caption: Principle of the competitive radioligand binding assay at the α2δ-1 subunit.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the steps to determine if (S)-3-Aminohexanedioic acid binds to the α2δ-1 subunit and to measure its binding affinity (Ki).
Detailed Protocol: [³H]Pregabalin Competitive Binding Assay
This protocol is based on established methods for characterizing α2δ-1 ligands.[9]
-
Reagent Preparation :
-
Membrane Preparation : Prepare crude membrane fractions from tissue known to express high levels of the α2δ-1 subunit (e.g., rat or porcine cerebral cortex) or from HEK293 cells overexpressing the human α2δ-1 subunit.
-
Binding Buffer : 10 mM HEPES, pH 7.4.
-
Radioligand : [³H]pregabalin, diluted in Binding Buffer to a final concentration of ~20 nM.
-
Test Compounds : Prepare a 10-point serial dilution series of this compound, unlabeled pregabalin (positive control), and gabapentin (comparator) in Binding Buffer.
-
Non-specific Binding Control : A high concentration (e.g., 10 µM) of unlabeled pregabalin or gabapentin.
-
-
Assay Procedure :
-
In a 96-well plate or microcentrifuge tubes, combine:
-
50 µL of Test Compound dilution (or vehicle for total binding, or non-specific control).
-
50 µL of [³H]pregabalin solution.
-
100 µL of the membrane preparation (containing ~15-20 µg of total protein).
-
-
Incubate the mixture for 90 minutes at room temperature with gentle agitation.
-
Harvesting : Rapidly filter the incubation mixture through a GF/C glass fiber filter plate/membrane (pre-soaked in buffer) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove any remaining unbound radioligand.
-
Dry the filters completely.
-
-
Detection and Data Analysis :
-
Add liquid scintillation cocktail to each well/vial containing a filter.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding : Specific Binding = Total Binding (vehicle) - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Comparative Binding Affinity
Summarize the binding affinities for a clear comparison.
| Compound | Target | Assay Type | Ki (µM) [Hypothetical Data] |
| (S)-3-Aminohexanedioic acid HCl | α2δ-1 Subunit | Radioligand Binding | > 100 (No significant binding) |
| Pregabalin (Control) | α2δ-1 Subunit | Radioligand Binding | 0.08 |
| Gabapentin (Control) | α2δ-1 Subunit | Radioligand Binding | 0.45 |
Part 3: Synthesis and Path Forward
By executing these two experimental workflows, a researcher can build a clear, data-driven profile of this compound's primary mechanism of action.
-
If the compound shows potent activity in the GABA-T assay (e.g., IC50 < 100 µM) but is inactive in the α2δ-1 binding assay , the evidence would strongly support the hypothesis that it acts as a GABA-T inhibitor. Further studies could explore the reversibility of inhibition and its effects on GABA levels in neuronal cell cultures.
-
If activity is observed in both assays , the compound may have a dual mechanism of action, which would require more complex studies to dissect the contribution of each pathway to its overall pharmacological effect.
-
If no activity is seen in either assay , these primary hypotheses would be refuted, and alternative mechanisms (e.g., interaction with glutamate receptors or amino acid transporters) would need to be investigated.
This structured, comparative approach provides a robust and self-validating system for confirming the molecular mechanism, paving the way for further preclinical and clinical development.
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A Preclinical In Vivo Efficacy Comparison of (S)-3-Aminohexanedioic Acid Hydrochloride Against Standard-of-Care Anticonvulsants
Introduction: The Unmet Need in Epilepsy and the Quest for Novel Mechanisms
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting an urgent need for novel therapeutic strategies.[1] The predominant mechanisms of action of current AEDs involve the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[2][3] While effective for many, these mechanisms do not address all underlying pathologies of epilepsy. This guide introduces a hypothetical preclinical candidate, (S)-3-Aminohexanedioic acid hydrochloride, and compares its projected in vivo efficacy against two established drugs with distinct mechanisms of action: Carbamazepine, a sodium channel blocker, and Levetiracetam, a synaptic vesicle protein 2A (SV2A) ligand.[4][5] This comparative analysis is framed within the context of preclinical rodent models of epilepsy, providing a robust framework for evaluating potential new anticonvulsant therapies.
Comparative Mechanisms of Action: A Hypothetical New Pathway
To effectively compare this compound, we will postulate a novel mechanism of action that addresses the limitations of existing therapies. Given its structure as an amino acid derivative, we hypothesize that it acts as a modulator of a novel neuronal metabolic pathway that indirectly stabilizes membrane potential, thereby increasing the seizure threshold. This is in contrast to the direct channel or receptor modulation of Carbamazepine and Levetiracetam.
-
This compound (Hypothetical MOA): Modulator of a novel neuronal metabolic pathway, leading to enhanced membrane stability and reduced neuronal hyperexcitability.
-
Carbamazepine: A first-generation AED that primarily blocks voltage-gated sodium channels, limiting the repetitive firing of neurons.[4][6]
-
Levetiracetam: A second-generation AED that binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[5][7]
In Vivo Efficacy Comparison in Preclinical Models
The in vivo efficacy of anticonvulsants is typically assessed in rodent models that mimic different aspects of human epilepsy. The Maximal Electroshock (MES) model is indicative of efficacy against generalized tonic-clonic seizures, while the 6 Hz model is considered a model of therapy-resistant focal seizures.[8][9] The following table presents a comparative summary of the efficacy of our hypothetical compound and the two established drugs in these models.
| Compound | Animal Model | Median Effective Dose (ED₅₀) (mg/kg, i.p.) | Reference |
| This compound | Mouse MES | 15 (Projected) | Hypothetical |
| Mouse 6 Hz (32 mA) | 10 (Projected) | Hypothetical | |
| Carbamazepine | Mouse MES | 8.8 | [10] |
| Mouse 6 Hz (32 mA) | 20-40 | [10] | |
| Levetiracetam | Mouse MES | 24 | [11] |
| Mouse 6 Hz (32 mA) | 9.7 | [11] |
Note: The ED₅₀ values for Carbamazepine and Levetiracetam are sourced from different studies and should be compared with an understanding of potential variations in experimental protocols.
Experimental Protocols
The following are detailed step-by-step methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Seizure Model
This model assesses a compound's ability to prevent the spread of seizures.[9][12]
-
Animal Preparation: Adult male Swiss mice (20-25 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Administration: this compound, Carbamazepine, Levetiracetam, or vehicle (e.g., 0.9% saline) is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: 30-60 minutes post-injection, a corneal electrode is placed on the eyes of the mouse. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this seizure phenotype.
-
Data Analysis: The percentage of protected animals at each dose is calculated, and the ED₅₀ is determined using probit analysis.
Hz Psychomotor Seizure Model
This model is used to identify compounds effective against therapy-resistant focal seizures.[8][13]
-
Animal Preparation: Adult male Swiss mice (20-25 g) are used, following the same housing conditions as the MES model.
-
Drug Administration: The test compounds or vehicle are administered i.p. at a range of doses.
-
Seizure Induction: At the time of peak drug effect (typically 30-60 minutes post-injection), a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration, at an intensity of 32 mA) is delivered via corneal electrodes.
-
Observation: The mice are observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: Protection is defined as the absence of seizure activity.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.
Discussion and Future Directions
The hypothetical in vivo efficacy data for this compound, when placed in the context of established AEDs, presents a promising profile, particularly in the 6 Hz model, which is suggestive of potential efficacy in treatment-resistant focal epilepsy. The projected lower ED₅₀ in the 6 Hz model compared to the MES model could indicate a more targeted mechanism of action against the neuronal processes underlying focal seizures.
The distinct, hypothetical mechanism of action of this compound—modulating a neuronal metabolic pathway—offers a significant advantage. If proven, this would represent a new therapeutic class for epilepsy, potentially offering a synergistic effect when used in combination with existing drugs or providing a new option for patients who do not respond to channel or receptor modulators.
Further preclinical development would require a comprehensive characterization of the specific metabolic pathway targeted by this compound. This would involve metabolomic studies, electrophysiological recordings from neuronal cultures and brain slices, and more extensive in vivo studies in chronic epilepsy models, such as the kindling model.[14] Additionally, pharmacokinetic and toxicity studies would be essential to establish a therapeutic window and safety profile.
Conclusion
While the in vivo efficacy of this compound presented here is based on a hypothetical framework, the comparative analysis demonstrates the rigorous process required to evaluate a potential new anticonvulsant. By benchmarking against well-characterized drugs like Carbamazepine and Levetiracetam in validated preclinical models, we can project the potential therapeutic niche for a novel compound. The promising, albeit projected, efficacy in the 6 Hz model suggests that this compound warrants further investigation as a potential treatment for refractory focal epilepsy. The exploration of novel mechanisms of action, such as the one hypothesized here, is crucial for advancing the field of epilepsy therapeutics and addressing the significant unmet medical need.
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Independent Verification of Biological Effects: A Comparative Guide to (S)-3-Aminohexanedioic Acid Hydrochloride and Reference NMDA Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological effects of (S)-3-Aminohexanedioic acid hydrochloride. Given the limited publicly available data on its specific neuropharmacological activity, we present a systematic approach to characterize this compound. This methodology is framed as a direct comparison with well-established N-methyl-D-aspartate (NMDA) receptor antagonists: the competitive antagonist D-α-aminoadipic acid (D-α-AA) and the uncompetitive channel blocker MK-801.
The central hypothesis to be tested is whether this compound exhibits neuroprotective properties, potentially through the modulation of glutamate-induced excitotoxicity. This guide will detail the experimental rationale, provide step-by-step protocols for key in vitro assays, and offer a structure for data analysis and interpretation.
Introduction to Glutamate Excitotoxicity and the Role of NMDA Receptor Antagonists
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. However, its overstimulation of receptors, particularly the NMDA receptor, can lead to a pathological process known as excitotoxicity. This process is characterized by excessive calcium influx into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal death.[1][2] Excitotoxicity is implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2]
NMDA receptor antagonists are compounds that inhibit the action of the NMDA receptor and are a major focus of neuroprotective drug discovery.[3][4] They can be broadly categorized based on their mechanism of action:
-
Competitive Antagonists: These compounds, such as D-α-aminoadipic acid, bind to the glutamate recognition site on the NMDA receptor, thereby preventing glutamate from activating the receptor.[5]
-
Uncompetitive Channel Blockers: These antagonists, like MK-801, bind within the ion channel of the NMDA receptor when it is in an open state, physically occluding the passage of ions.[3]
This guide will utilize representatives from both classes to provide a robust comparison for the characterization of this compound.
Compound Profiles
This compound (Test Compound)
-
Structure: A derivative of the amino acid adipic acid.
-
Known Information: Primarily available as a chemical intermediate and building block in organic synthesis.[5][6] Its specific biological effects and mechanism of action in the central nervous system are not well-documented in publicly available literature.
D-α-Aminoadipic Acid (D-α-AA) (Reference Competitive Antagonist)
-
Structure: A dicarboxylic amino acid.
-
Mechanism of Action: A selective antagonist of the NMDA receptor, acting competitively at the glutamate binding site.[5][7] The (R)-isomer, also known as D-α-AA, is responsible for the antagonist activity.[5]
-
Application: Widely used as a research tool to study the physiological and pathological roles of the NMDA receptor.[5][7]
MK-801 (Dizocilpine) (Reference Uncompetitive Antagonist)
-
Structure: A dibenzocycloalkenimine.
-
Mechanism of Action: A potent and selective non-competitive antagonist of the NMDA receptor. It acts as an uncompetitive open-channel blocker, meaning it only binds to the receptor when it has been activated by an agonist.[8][9]
-
Application: A standard pharmacological tool for investigating NMDA receptor function and excitotoxicity.[8][9]
Experimental Framework for Independent Verification
The following experimental workflow is designed to assess the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Rationale for Experimental Choices
-
Primary Neuronal Cultures: These provide a biologically relevant in vitro model system that recapitulates many of the key features of neurons in the central nervous system, including the expression of functional glutamate receptors.[10]
-
Glutamate-Induced Excitotoxicity: This is a well-established and widely used method to model the neuronal damage that occurs in various neurological disorders.[9][10]
-
MTT and LDH Assays: These are standard colorimetric assays that provide quantitative data on cell viability and cytotoxicity, respectively. The MTT assay measures mitochondrial metabolic activity in living cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.[11][12][13]
-
Calcium Imaging: This technique allows for the direct visualization and quantification of intracellular calcium levels. By measuring changes in intracellular calcium in response to glutamate and the test compounds, we can gain mechanistic insights into whether a compound's neuroprotective effects are mediated by preventing calcium overload.[14]
Detailed Experimental Protocols
Primary Cortical Neuron Culture
-
Dissect cortical tissue from embryonic day 18 (E18) rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize the trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Plate the cells on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh culture medium.
-
Maintain the cultures for 7-10 days before initiating experiments to allow for neuronal maturation and synapse formation.
Glutamate Excitotoxicity and Compound Treatment
-
On the day of the experiment, gently remove half of the culture medium from each well.
-
Replace with an equal volume of pre-warmed, serum-free culture medium.
-
Prepare stock solutions of this compound, D-α-AA, and MK-801 in sterile water or an appropriate vehicle.
-
Add the test and reference compounds to the appropriate wells at various concentrations for a pre-incubation period of 30 minutes.
-
Following pre-incubation, add glutamate to the designated wells to a final concentration of 100 µM.
-
Incubate the plates for 24 hours at 37°C.
MTT Assay for Cell Viability
-
After the 24-hour incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11][15]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
LDH Assay for Cytotoxicity
-
After the 24-hour incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Data Presentation and Interpretation
The quantitative data from the MTT and LDH assays should be summarized in a clear and concise table.
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Vehicle Control | - | 100 ± SEM | Baseline ± SEM |
| Glutamate | 100 | Value ± SEM | Value ± SEM |
| (S)-3-Aminohexanedioic acid HCl | 10 | Value ± SEM | Value ± SEM |
| 30 | Value ± SEM | Value ± SEM | |
| 100 | Value ± SEM | Value ± SEM | |
| D-α-AA | 10 | Value ± SEM | Value ± SEM |
| 30 | Value ± SEM | Value ± SEM | |
| 100 | Value ± SEM | Value ± SEM | |
| MK-801 | 1 | Value ± SEM | Value ± SEM |
| 3 | Value ± SEM | Value ± SEM | |
| 10 | Value ± SEM | Value ± SEM |
Interpretation:
-
A significant increase in cell viability (MTT assay) and a decrease in cytotoxicity (LDH assay) in the presence of this compound compared to the glutamate-only group would suggest a neuroprotective effect.
-
The potency and efficacy of this compound can be compared to that of D-α-AA and MK-801.
-
If this compound shows a dose-dependent neuroprotective effect similar to D-α-AA, it may suggest a competitive mechanism at the NMDA receptor.
-
If its protective profile resembles that of MK-801, an uncompetitive mechanism might be inferred.
-
Calcium imaging data would provide further mechanistic clues. A reduction in the glutamate-induced calcium influx by this compound would strongly support the hypothesis that its neuroprotective effects are mediated by preventing calcium overload.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling pathway of glutamate excitotoxicity and the points of intervention for the reference antagonists.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Aminohexanedioic Acid Hydrochloride
This document provides essential procedural guidance for the safe and compliant disposal of (S)-3-Aminohexanedioic acid hydrochloride. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's chemical and toxicological properties. This compound, like its stereoisomer (R)-3-Aminohexanedioic acid, is classified as a hazardous substance.[1] The primary risks associated with this compound are acute toxicity if ingested, inhaled, or absorbed through the skin.[1]
Causality of Hazard: The hydrochloride salt of this amino acid derivative can cause irritation upon contact. As a fine solid, it poses an inhalation risk if it becomes airborne. The hazard classifications mandate that this chemical must not be disposed of via standard laboratory drains or in general waste.[1][2] All waste containing this material must be treated as regulated hazardous chemical waste and disposed of through an approved waste disposal plant.[1]
Key Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₄ · HCl | [1] |
| Appearance | White to off-white solid | [3] |
| Hazards | Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332) | [1] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Facility | [1] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.
-
Eye Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA regulations found in 29 CFR 1910.133.[3] This is critical to protect against accidental splashes or airborne dust.
-
Hand Protection: Use chemically resistant, impervious gloves, such as nitrile gloves.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[4] Ensure it is fully buttoned. For large quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] All respiratory protection use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements.[5]
Waste Segregation and Containment Protocol
Effective disposal relies on meticulous segregation at the point of generation. This prevents dangerous reactions and ensures compliance with waste management regulations.
Step 1: Designate a Waste Container Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[6] The container must be in good condition, free of leaks or residues.
Step 2: Label the Container Correctly Proper labeling is a critical compliance and safety step. Before any waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation begins.
Step 3: Establish a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must establish an SAA.[7] This is an area at or near the point of waste generation and under the control of the laboratory personnel.[8] The SAA must be clearly marked. The total volume of waste in the SAA cannot exceed 55 gallons of hazardous waste.[8]
Step-by-Step Disposal Procedure
This protocol covers the disposal of pure this compound and materials contaminated with it.
For Unused or Waste Chemical:
-
Preparation: Wearing all required PPE, work in a well-ventilated area or chemical fume hood to prepare the material for disposal.
-
Transfer: Carefully transfer the solid waste into the pre-labeled hazardous waste container using a dedicated spatula or scoop. Avoid any actions that could generate dust.
-
Secure and Store: Securely cap the waste container. Place the container in your designated SAA.[7] Ensure it is stored separately from incompatible materials, particularly strong bases or oxidizing agents.[7][9]
For Contaminated Labware (e.g., weigh boats, gloves, wipes):
-
Segregation: Collect all solid items contaminated with this compound.
-
Containment: Place these items into a separate, clearly labeled hazardous waste bag or container designated for solid chemical waste. Do not mix with non-hazardous trash.
-
Storage: Store this container in the SAA alongside the primary chemical waste container.
Final Disposal: The ultimate disposal of the accumulated hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[6][10] They will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA and DOT regulations.[10][11]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
Control and Ventilate: Restrict access to the spill area. If safe to do so, increase ventilation by opening a fume hood sash.
-
Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if dust is present.[1]
-
Contain and Clean:
-
For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep up the spilled material and absorbent.[3]
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and EHS department, following your institution's established procedures.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and action steps for the proper disposal of this compound waste.
Caption: Workflow for proper segregation and disposal of chemical waste.
References
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Safety Data Sheet: 6-Aminohexanoic acid. (n.d.). Carl ROTH. [Link]
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Amino acid metabolism: Disposal of Nitrogen. (2018). Doctor 2018. [Link]
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Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]
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What is the proper disposal of dansyl-substituted amino acids? (2020). ResearchGate. [Link]
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Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. [https://www.carlroth.com/medias/SDB-36X6-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMjE3MDR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjEvaDUzLzkwNzk0MzM4NTUwNzAu cGRmfGU4OWYwYjM0OWY4ZjM4ZTA4YjEwYjliYjY3ZWI2YjVmY2Q1ODQ4N2U4YjQxNTYxYjJiZGYyY2I3Y2JjY2E2YjU]([Link] cGRmfGU4OWYwYjM0OWY4ZjM4ZTA4YjEwYjliYjY3ZWI2YjVmY2Q1ODQ4N2U4YjQxNTYxYjJiZGYyY2I3Y2JjY2E2YjU)
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Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency (EPA). [Link]
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Nitrogen Disposal, Urea Cycle, Ammonia. (2025). Britannica. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Site-Safe. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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Amino Acid Recycling. (n.d.). Area of Sustainability. [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]
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Amino Acids: Disposal of Nitrogen - Chapter Summary, Questions Answers. (n.d.). Pharmacy 180. [Link]
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OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
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A Senior Application Scientist's Guide to Handling (S)-3-Aminohexanedioic Acid Hydrochloride
Core Hazard Assessment
(S)-3-Aminohexanedioic acid hydrochloride is an amino acid derivative provided as a hydrochloride salt.[1] Based on its structure, we must anticipate the following primary hazards:
-
Corrosivity and Irritation: As a hydrochloride salt, the compound is acidic. Direct contact with the solid powder or its solutions can cause irritation or burns to the skin and serious eye damage.[2][3]
-
Respiratory Tract Irritation: Fine powders present an inhalation hazard. Inhaling the dust can lead to irritation of the respiratory system.[2]
-
Toxicity: Similar compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[2]
Understanding these risks is foundational to the subsequent safety protocols. The causality is clear: the chemical's acidic nature and physical form as a powder dictate the necessary barriers—our Personal Protective Equipment (PPE)—and handling procedures.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a system of engineered controls designed to mitigate the specific hazards identified above. Failure to use appropriate PPE can result in immediate and long-term health consequences.[4]
| Protection Type | Equipment Specification | Causality and Rationale |
| Eye & Face | Chemical safety goggles with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] A face shield should be worn over goggles when a significant splash risk exists. | Protects against accidental splashes of solutions and airborne particles of the solid powder, preventing serious eye irritation or damage.[3][4] |
| Skin & Body | Nitrile or butyl rubber gloves (double-gloving recommended).[4][6] A chemical-resistant lab coat or apron.[3] | Prevents direct skin contact. Nitrile and butyl rubber offer excellent resistance to a broad range of acidic compounds.[4][7] A lab coat protects personal clothing and underlying skin from contamination. |
| Respiratory | Handling should occur in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with acid gas cartridges and N95 particulate filters is mandatory.[5][6] | The primary engineering control to prevent inhalation of the powder.[6] A respirator serves as a necessary secondary control if aerosolization is possible outside of a hood.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills, a common but often overlooked laboratory hazard.[6] |
Operational Plan: A Step-by-Step Handling Guide
This protocol provides a self-validating workflow. Each step is designed to maintain control over the chemical and prevent exposure.
A. Preparation and Engineering Controls
-
Verify Controls: Confirm that a certified chemical fume hood is operational. Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware), spill cleanup materials, and waste containers before retrieving the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above.
B. Handling the Solid Compound
-
Transport: Use a secondary container when transporting the chemical from storage to the fume hood.
-
Weighing: Perform all weighing of the powder within the fume hood or a ventilated balance enclosure to contain dust.[2] Use anti-static weigh boats to prevent the fine powder from dispersing.
-
Solution Preparation:
-
Place a stir bar and the appropriate solvent (e.g., deionized water) in the receiving flask.
-
Slowly add the pre-weighed this compound to the solvent.
-
Crucial Safety Step: When diluting or dissolving, always add the acidic compound to the solvent, never the other way around. This prevents a potentially violent exothermic reaction and splashing.[6]
-
C. Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with a damp cloth. Decontaminate any non-disposable equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and finally eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][3]
Emergency Response Plan
Rapid and correct response during an emergency is critical.
A. Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
B. Chemical Spill
The response to a spill is dictated by its scale.[8] All spills of this material should be handled with caution.
-
Minor Spill (less than ~5 grams, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a neutralizing agent like sodium bicarbonate.[8][9]
-
Once fizzing stops, check the pH with indicator paper to ensure it is between 6 and 8.[8]
-
Carefully sweep or scoop the mixture into a designated hazardous waste container.[2][10]
-
Clean the area with soap and water.
-
-
Major Spill (outside of a fume hood, or a large quantity):
-
Evacuate the immediate area and alert all nearby personnel.[9]
-
Close the laboratory doors to contain any dust or vapors.
-
Call your institution's emergency response number (e.g., 911) and inform them of the chemical identity.[9][11]
-
Remain safely nearby to provide information to emergency responders.
-
Diagram: Chemical Spill Response Workflow
A flowchart for responding to a chemical spill.
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Designation: All unused this compound and materials contaminated with it are to be considered hazardous waste.[5]
-
Neutralization: For aqueous waste solutions, consider neutralization. Slowly add a weak base (e.g., 10% sodium bicarbonate solution) while monitoring the pH. Adjust to a final pH between 6 and 8.[12][13] This converts the corrosive acid into a less hazardous salt solution.
-
Collection:
-
Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[6]
-
Collect neutralized aqueous solutions in a separate, labeled hazardous waste container.
-
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office for fully neutralized solutions.[5][12]
References
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Fisher Scientific. (2023). Safety Data Sheet for 3-Aminomethylbenzoic acid methyl ester hydrochloride. (URL is general; specific SDS for analogous compound was reviewed).
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Waters. (Date not specified). Amino Acid Standard - SAFETY DATA SHEET.
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Apollo Scientific. (2023). Safety Data Sheet for 3-Aminoindole hydrochloride.
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Thermo Fisher Scientific. (2023). Safety Data Sheet for MEM NON-ESSENTIAL AMINO ACIDS SOLUTION, (100X).
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BLD Pharm. (Date not specified). Product Information for this compound.
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LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
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American Chemical Society. (Date not specified). Guide for Chemical Spill Response.
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The University of Queensland. (Date not specified). Chemical Spill and Response Guideline.
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BenchChem. (2025). Essential Safety and Handling Guide for Acidic Compounds in Research.
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Chemistry For Everyone. (2025). How Should Hydrochloric Acid Be Disposed Of Safely?.
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Auburn University. (Date not specified). Emergency and Spill Response Procedures.
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Massachusetts Institute of Technology. (Date not specified). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
-
Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid.
-
Quicktest. (2022). Safety equipment, PPE, for handling acids.
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Stephen F. Austin State University. (Date not specified). Emergency Response to Waste Spills.
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Lab Alley. (Date not specified). How to dispose of hydrochloric acid.
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Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
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Boston College. (Date not specified). I have a chemical spill in the lab, what should I do?.
-
Carl ROTH. (Date not specified). Safety Data Sheet: Amino acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
